Product packaging for 2-Hydroxy-6-methylpyridine(Cat. No.:CAS No. 73229-70-6)

2-Hydroxy-6-methylpyridine

Cat. No.: B7723047
CAS No.: 73229-70-6
M. Wt: 109.13 g/mol
InChI Key: JEAVIRYCMBDJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Hydroxy-6-methylpyridine is a useful research compound. Its molecular formula is C6H7NO and its molecular weight is 109.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO B7723047 2-Hydroxy-6-methylpyridine CAS No. 73229-70-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAVIRYCMBDJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40954452
Record name 6-Methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3279-76-3, 73229-70-6
Record name 2-Hydroxy-6-methylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3279-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methylpyridin-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003279763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-2-pyridinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073229706
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3279-76-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75619
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methylpyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40954452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methylpyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.927
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-METHYLPYRIDIN-2-OL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN77J7TM32
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

2-Hydroxy-6-methylpyridine, identified by CAS Number 3279-76-3 , is a pivotal heterocyclic organic compound that serves as a cornerstone in diverse areas of chemical science.[1][2][3] While its name suggests a simple hydroxyl-substituted pyridine, its existence is dominated by its keto tautomer, 6-methyl-2(1H)-pyridone. This tautomeric equilibrium is not merely a chemical curiosity; it is the very source of its rich and versatile reactivity, making it an indispensable building block in medicinal chemistry, materials science, and synthetic organic chemistry.[4][5][6]

This guide provides an in-depth exploration of this compound, moving beyond surface-level data to explain the causality behind its synthesis, characterization, and application. For researchers and drug development professionals, a thorough understanding of this molecule's properties is paramount for leveraging its full potential in creating novel pharmaceuticals and functional materials.[4][7][8]

Core Physicochemical & Spectroscopic Identity

A precise understanding of a molecule's physical and spectroscopic properties is the foundation of all subsequent experimental work. These parameters dictate choices in reaction solvents, purification methods, and analytical confirmation.

Physicochemical Properties

The compound typically presents as a beige or white to off-white crystalline solid at room temperature.[1][5] Its properties are summarized below, providing the necessary data for laboratory handling and reaction planning.

PropertyValueSource
CAS Number 3279-76-3[1][2][3]
Molecular Formula C₆H₇NO[1][2][3]
Molecular Weight 109.13 g/mol [1][2][3][9]
Melting Point 157-159 °C[1][3]
Boiling Point 131-133 °C[1]
Appearance Beige to off-white crystalline solid[1][5]
Synonyms 6-Methyl-2-pyridone, 6-Methyl-2(1H)-pyridone, 6-Methyl-2-pyridinol[1][2][10]
The Pyridone-Pyridol Tautomerism

The defining characteristic of this molecule is its existence as an equilibrium between the hydroxy (pyridol) form and the keto (pyridone) form.

Fig. 1: Tautomeric equilibrium.

In the solid state and in polar solvents, the equilibrium heavily favors the 6-methyl-2-pyridone form.[11][12] This preference is driven by strong intermolecular hydrogen bonding and the high stability of the amide-like functionality.[12][13] The pyridone form, while having localized double bonds, maintains aromatic character through the delocalization of the nitrogen lone pair into the ring system.[13][14] Non-polar solvents can shift the equilibrium to favor the 2-hydroxypyridine tautomer.[12][14] This solvent-dependent behavior is a critical consideration for reaction design, as the reactivity of the molecule changes with the dominant tautomeric form.

Spectroscopic Signature

Confirming the identity and purity of this compound is achieved through standard spectroscopic methods. The data reflects the predominance of the pyridone tautomer.

Spectroscopy TypeKey Features and Expected Values
¹H NMR Signals corresponding to the methyl group (CH₃), and protons on the pyridine ring. The N-H proton signal is also observable.
¹³C NMR Resonances for the methyl carbon, the four distinct aromatic/olefinic carbons, and a characteristic downfield signal for the carbonyl carbon (C=O) around 165 ppm, confirming the pyridone form.[15][16]
IR Spectroscopy Absence of a strong, broad O-H stretch (around 3200-3600 cm⁻¹) and the presence of a strong C=O (carbonyl) stretching frequency (around 1625-1660 cm⁻¹), which is definitive evidence for the pyridone tautomer in the solid state.[12][17][18]
Mass Spectrometry Molecular ion peak (M+) at m/z ≈ 109, corresponding to the molecular weight of C₆H₇NO.[10]

Synthesis and Purification: A Validated Protocol

While several synthetic routes exist, a common and reliable method involves the controlled oxidation of readily available precursors.[5][6][7] A biocatalytic approach offers a greener alternative to traditional chemical methods.[6][19]

Illustrative Synthetic Workflow

A validated approach involves the regioselective synthesis from 2-amino-6-methylpyridine via diazotization followed by hydrolysis.[6] This method is advantageous due to the commercial availability of the starting material.

SynthesisWorkflow start 2-Amino-6-methylpyridine reagents1 NaNO₂, HCl (aq) 0-5 °C intermediate Diazonium Salt (Unstable Intermediate) reagents1->intermediate Diazotization reagents2 H₂O, Δ product This compound (6-Methyl-2-pyridone) reagents2->product Hydrolysis

Fig. 2: Regioselective synthesis workflow.
Step-by-Step Laboratory Protocol

This protocol is a self-validating system, where successful completion of each step prepares for the next, culminating in a pure product confirmed by analytical data.

  • Reaction Setup: To a cooled (0-5 °C) solution of 2-amino-6-methylpyridine in aqueous hydrochloric acid, add a solution of sodium nitrite dropwise.

    • Causality: The low temperature is critical to prevent the premature decomposition of the highly reactive diazonium salt intermediate.[6] The acidic medium is required for the formation of the diazotizing agent, nitrous acid (HNO₂), in situ.

  • Diazotization: Maintain stirring at low temperature for 30-60 minutes after the addition is complete.

    • Validation: The reaction progress can be monitored by testing for the presence of nitrous acid using starch-iodide paper. A persistent blue-black color indicates excess nitrous acid and signals the completion of diazotization.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature, then heat gently (e.g., to 50-70 °C). Vigorous nitrogen gas evolution will be observed.

    • Causality: Heating provides the activation energy for the unstable diazonium salt to lose dinitrogen gas (N₂), a thermodynamically highly favorable process, allowing for nucleophilic attack by water to form the hydroxyl group.

  • Workup and Isolation: After gas evolution ceases, cool the mixture and neutralize it with a base (e.g., NaHCO₃ or NaOH) to precipitate the product.

    • Validation: Monitor the pH of the solution. The product is amphoteric but has limited solubility at its isoelectric point. Neutralization maximizes the yield of the precipitated solid.

  • Purification: Collect the crude solid by filtration. Recrystallize from a suitable solvent, such as water or an ethanol/water mixture, to yield pure beige crystals.

    • Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent and crystallizes out upon cooling, leaving impurities behind in the solution.

  • Final Confirmation: Dry the crystals and confirm their identity and purity using melting point analysis and the spectroscopic methods outlined in Section 2.3.

Chemical Reactivity and Applications

The dual reactivity of the tautomeric forms and multiple reactive sites make 6-methyl-2-pyridone a versatile synthon.[4] Its applications are particularly prominent in pharmaceutical development.[4][5][8]

Map of Chemical Reactivity

The molecule offers several sites for functionalization, including the nitrogen, the exocyclic oxygen (in the pyridone form), and the C3/C5 positions of the ring. The methyl group can also be functionalized via deprotonation.[20]

ReactivityMap parent 6-Methyl-2-pyridone n_alkylation N-Alkylation / N-Arylation parent->n_alkylation Base, R-X o_alkylation O-Alkylation (e.g., to 2-methoxy) parent->o_alkylation Strong alkylating agent (e.g., (CH₃)₂SO₄) c3_c5_func Ring Functionalization (e.g., Halogenation, Nitration) parent->c3_c5_func Electrophilic reagents (e.g., NBS, HNO₃) me_func Methyl Group Functionalization parent->me_func Strong base (n-BuLi) + Electrophile

Fig. 3: Key reaction pathways for functionalization.
  • N-Alkylation: The acidic N-H proton is readily removed by a base, and the resulting anion can be alkylated. This is a common strategy in drug synthesis.

  • Ring C-H Functionalization: The C3 and C5 positions are electron-rich and susceptible to electrophilic aromatic substitution.[21] Conversely, the C4 and C6 positions are more electron-deficient and can react with nucleophiles, particularly in catalyzed reactions.[21][22]

  • Methyl Group Deprotonation: Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or potassium hexamethyldisilazide (KHMDS) can selectively deprotonate the methyl group, creating a nucleophilic anion that can react with various electrophiles.[20]

Role in Drug Development and Materials Science

The 6-methyl-2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous active pharmaceutical ingredients (APIs).[4] Its ability to participate in hydrogen bonding and its rigid, planar structure make it an excellent pharmacophore for interacting with biological targets.

  • Pharmaceuticals: It serves as a key intermediate in the synthesis of antibacterial and neurological drugs.[4] The strategic functionalization of the pyridone core allows chemists to fine-tune properties like solubility, bioavailability, and metabolic stability, which is essential for optimizing drug candidates.[8]

  • Materials Science: The compound can be incorporated into polymer structures through chemical reactions to enhance material properties such as thermal stability and corrosion resistance, or to adjust optical properties for functional coatings.[4]

  • Coordination Chemistry: As a deprotonated anion, it acts as an effective ligand for forming metal complexes with potential applications in catalysis and materials.[3][6]

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential for ensuring personal and environmental safety.

  • Hazard Identification: The compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[23][24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1] If handling large quantities or generating dust, use a dust mask or work in a well-ventilated fume hood.

  • Handling and Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[25] It is incompatible with strong oxidizing agents and strong acids.[25]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[1][23][24]

    • Skin: Wash off with soap and plenty of water.[1][23][24]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][24]

    • Ingestion: Rinse mouth with water and consult a physician.[1][23]

Conclusion

This compound (or more accurately, 6-methyl-2-pyridone) is far more than a simple heterocyclic compound. Its rich tautomeric chemistry, coupled with multiple sites for selective functionalization, establishes it as a powerful and versatile tool for scientific innovation. For professionals in drug discovery and materials science, mastering the synthesis, reactivity, and handling of this key intermediate is a critical step toward developing next-generation molecules that can address pressing challenges in medicine and technology.

References

  • This compound Manufacturer & Supplier in China. Pipzine Chemicals. [Link]
  • Manufacturing this compound: From Synthesis to Supply. linkedin.com. [Link]
  • Supplementary Information for General. 1H and 13C NMR spectra. The Royal Society of Chemistry. [Link]
  • Pyridone–pyridol tautomerism in 2-hydroxypyridines. RSC Publishing. [Link]
  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing). [Link]
  • 2(1H)-Pyridone, 6-methyl-. NIST WebBook. [Link]
  • Reactions of 4-Hydroxy-6-Methyl-2-Pyridone with aldehydes And Glyoxals. J-STAGE. [Link]
  • IR Spectrum of 2(1H)-Pyridone, 6-methyl-. NIST WebBook. [Link]
  • 6-Methylpyridin-2-ol. PubChem. [Link]
  • Pyridone functionalization: regioselective deprotonation of 6-methylpyridin-2(1H)- and -4(1H)-one derivatives. Loughborough University Research Repository. [Link]
  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
  • A lesson for site-selective C–H functionalization on 2-pyridones. Chemical Science (RSC Publishing). [Link]
  • How about Tautomers?. WuXi Biology. [Link]
  • Basic 1H- and 13C-NMR Spectroscopy. metu.edu.tr. [Link]
  • 6-Methyl-2-pyridinol - [13C NMR] Spectrum. SpectraBase. [Link]
  • Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • 2-Pyridone tautomer r
  • The Crucial Role of Pyridine Derivatives in Modern Pharmaceutical Synthesis. ningboinno.com. [Link]
  • Iron‐Catalyzed Reactions of 2‐Pyridone Deriv
  • Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Deriv

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-6-methylpyridine

Introduction

This compound, also known by its tautomeric name 6-methyl-2(1H)-pyridone, is a heterocyclic organic compound with the chemical formula C₆H₇NO.[1][2] This compound is of significant interest to researchers and professionals in drug development and materials science due to its versatile chemical nature. It serves as a crucial building block in the synthesis of a variety of more complex molecules.[3] The presence of both a hydroxyl group and a methyl group on the pyridine ring, along with its existence in tautomeric forms, imparts a unique set of physical and chemical properties that are critical to its application in various scientific fields.[3][4]

This technical guide provides a comprehensive overview of the core physical properties of this compound. We will delve into its physicochemical characteristics, explore the pivotal role of tautomerism, analyze its spectroscopic signatures, and provide standardized protocols for the experimental determination of its key physical parameters. The information presented herein is curated to provide a foundational understanding for researchers, scientists, and drug development professionals.

Physicochemical Properties

The fundamental physical characteristics of this compound are summarized in the table below. It is important to note that some discrepancies exist in the literature for values such as melting and boiling points, which may be attributed to the purity of the sample or the experimental conditions under which the measurements were taken.

PropertyValueSource(s)
Molecular Formula C₆H₇NO[1][2]
Molar Mass 109.13 g/mol [2][5]
Appearance White to off-white or cream crystalline powder[3][6]
Melting Point 157-159 °C (lit.)[1][2][6][7]
94-96 °C[3]
Boiling Point 266-267 °C[3]
131-133 °C[1][6]
Solubility Moderately soluble in water. Soluble in common organic solvents like ethanol and ether.[3][8]
pKa ~10.4 (for the phenolic-like -OH group)[3]
12.12 ± 0.10 (Predicted)[6][7]
Density ~1.11 g/cm³ (estimated)[1][3]
Discussion of Physicochemical Properties
  • Melting and Boiling Points: The significant variation in reported melting and boiling points is noteworthy. The higher melting point of 157-159 °C is more frequently cited in chemical supplier databases and likely corresponds to the more stable tautomeric form under standard conditions.[1][2][6][7] The discrepancies in boiling points could be due to measurements at different pressures or potential decomposition at higher temperatures.

  • Solubility: The moderate solubility in water and good solubility in organic solvents like ethanol and ether are consistent with the molecule's structure, which has both a polar hydroxyl group and a nonpolar methyl group and pyridine ring.[3][8] This solubility profile makes it adaptable to a range of reaction conditions.

  • pKa: The acidic nature of the hydroxyl group (pKa ~10.4-12.12) and the weak basicity of the pyridine nitrogen atom allow this compound to exhibit amphoteric behavior, reacting with both acids and bases.[3]

Tautomerism: A Central Feature

A critical aspect of the chemistry of this compound is its existence in two tautomeric forms: the hydroxy (pyridinol or lactim) form and the pyridone (lactam) form. This equilibrium is a dynamic process involving the migration of a proton.

Caption: Tautomeric equilibrium of this compound.

The position of this equilibrium is highly dependent on the surrounding environment:

  • In the Solid State: The pyridone (lactam) tautomer is the predominant form in the solid state.[9] This is largely due to the ability to form stable hydrogen-bonded dimers.

  • In Solution: The equilibrium is solvent-dependent. Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone form.

Spectroscopic Properties

Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the structure and the tautomeric equilibrium. In a typical spectrum, one would expect to see signals corresponding to the methyl protons, the aromatic protons on the pyridine ring, and the N-H or O-H proton, depending on the predominant tautomer and the solvent used. The chemical shifts of the ring protons are particularly sensitive to the tautomeric form.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the six carbon atoms in the molecule. The chemical shift of the carbon atom at the 2-position is a key indicator of the tautomeric form, with a significant downfield shift observed for the carbonyl carbon in the pyridone tautomer.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the two tautomers:

  • 2-Pyridone (Lactam) Form: A strong absorption band corresponding to the C=O stretching vibration is typically observed in the region of 1650-1690 cm⁻¹. The N-H stretching vibration appears as a broad band around 3400 cm⁻¹.

  • 2-Hydroxypyridine (Lactim) Form: This form would be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹ and the absence of a strong C=O stretch.

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is also influenced by tautomerism and the solvent. The pyridone form generally exhibits a strong absorption maximum at a longer wavelength compared to the hydroxypyridine form.

Experimental Protocols for Property Determination

The accurate determination of physical properties is crucial for the reliable application of this compound in research and development.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the crystalline solid melts.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point.

Causality: A sharp melting point range (e.g., within 1-2 °C) is indicative of a pure compound. Impurities tend to broaden and depress the melting point range.

Solubility Assessment

Objective: To qualitatively determine the solubility in various solvents.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane) is chosen.

  • Procedure: To approximately 1 mL of each solvent in a test tube, a small, measured amount (e.g., 10 mg) of this compound is added.

  • Observation: The mixture is agitated, and the solubility is observed at room temperature. If the solid dissolves, it is considered soluble. If it does not, the mixture can be gently heated to assess solubility at higher temperatures.

Causality: The principle of "like dissolves like" is applied here. The solubility in different solvents provides insight into the polarity of the molecule.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Physical Property Analysis cluster_data Data Acquisition & Interpretation Prepare_Sample Obtain pure, dry sample Melting_Point Melting Point Determination Prepare_Sample->Melting_Point Solubility Solubility Assessment Prepare_Sample->Solubility pKa pKa Measurement Prepare_Sample->pKa Record_Data Record Observations Melting_Point->Record_Data Solubility->Record_Data pKa->Record_Data Analyze_Results Analyze & Interpret Data Record_Data->Analyze_Results

Caption: General workflow for physical property determination.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the hydroxyl group.

Methodology:

  • Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., a water-ethanol mixture).

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pH at the half-equivalence point corresponds to the pKa of the compound.

Causality: This method relies on the neutralization reaction between the acidic proton of this compound and the strong base. The pKa represents the pH at which the protonated and deprotonated forms are present in equal concentrations.

Safety and Handling

This compound is classified as an irritant.[7] It can cause skin, eye, and respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area.

References

  • Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
  • ChemBK. (2024-04-10). This compound.
  • PubChem. (n.d.). 6-Methylpyridin-2-ol.
  • PubChem. (n.d.). 2-Methyl-5-hydroxypyridine.
  • Cheméo. (n.d.). Chemical Properties of 2(1H)-Pyridone, 6-methyl- (CAS 3279-76-3).
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • University of Edinburgh Research Explorer. (2004). 6-Methyl-2-pyridone pentahydrate.
  • Schlegel Group - Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • RSC Publishing. (n.d.). Pyridone–pyridol tautomerism in 2-hydroxypyridines with[2][3]-annelated rings and oxygen at the[3]-position.
  • Mopac. (n.d.). This compound.
  • Wikipedia. (n.d.). 2-Methylpyridine.
  • Wikipedia. (n.d.). 2-Pyridone.

Sources

2-Hydroxy-6-methylpyridine chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxy-6-methylpyridine: Structure, Properties, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of its chemical behavior and applications. We will delve into its fundamental structure, the critical concept of tautomerism, synthetic methodologies, reactivity, and its significant role as a molecular building block.

Core Molecular Structure and Physicochemical Properties

This compound, with the empirical formula C₆H₇NO, is a substituted pyridine derivative.[1] Its structure consists of a six-membered aromatic pyridine ring functionalized with a hydroxyl (-OH) group at position 2 and a methyl (-CH₃) group at position 6.[2] This arrangement of functional groups imparts a unique combination of acidic and basic properties, as well as specific reactivity patterns that are central to its utility in chemical synthesis.[3]

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, rendering the molecule weakly basic.[3] Conversely, the hydroxyl group can deprotonate, exhibiting acidic character.[3] This amphoteric nature is a key determinant of its behavior in different chemical environments.

Visualization of the Core Structure

Caption: Chemical structure of this compound.

Key Physicochemical Data

A summary of the essential physical and chemical properties of this compound is presented below. These parameters are critical for its handling, purification, and application in various reaction conditions.

PropertyValueSource(s)
Molecular Formula C₆H₇NO[1][3]
Molar Mass 109.13 g/mol [1][3]
Appearance White to off-white/cream crystalline powder[2][3][4]
Melting Point 157-159 °C[5]
Boiling Point 266-267 °C[3]
Solubility Moderately soluble in water; Soluble in organic solvents like ethanol and ether.[2][3]
pKa ~10.4 (for the hydroxyl group)[3]
CAS Number 3279-76-3[1][2]

The Critical Role of Tautomerism

A fundamental aspect of the chemistry of 2-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone isomers. In this case, this compound coexists with its tautomer, 6-Methyl-2(1H)-pyridone . This lactam-lactim tautomerism involves the intramolecular migration of a proton between the oxygen and nitrogen atoms.[6]

The position of this equilibrium is highly sensitive to the surrounding environment, such as the solvent and the physical state (solid vs. solution).[7]

  • In the gas phase , the hydroxy (enol) form, this compound, is generally more stable.[6]

  • In polar solvents and the solid state , the equilibrium shifts significantly towards the pyridone (keto) form, 6-Methyl-2-pyridone.[6][8][9] This is largely due to the greater dipole moment of the pyridone tautomer and its ability to form strong intermolecular hydrogen bonds.[7][9]

Understanding this equilibrium is paramount for drug development professionals, as the dominant tautomer will present different hydrogen bonding capabilities and overall polarity, profoundly influencing receptor-ligand interactions.

Visualization of Tautomeric Equilibrium

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Synthesis and Manufacturing Protocols

The reliable production of high-purity this compound is essential for its application in research and industry.[10] Several synthetic routes have been established, often starting from readily available pyridine derivatives.

Common Synthetic Strategies
  • From 2-Amino-6-methylpyridine: A classic and effective regioselective method involves the diazotization of 2-amino-6-methylpyridine.[11] The amino group is converted to a diazonium salt using an agent like sodium nitrite in an acidic medium, which is then hydrolyzed to introduce the hydroxyl group at the C2 position.[11] The choice of this pathway is driven by the high availability of the aminopyridine precursor.

  • From 6-Methylpyridine-2-one: Another common approach is the reduction of 6-methylpyridine-2-one using suitable reducing agents.[3]

  • From 2,6-Lutidine: Controlled oxidation of 2,6-lutidine (2,6-dimethylpyridine) can yield the target molecule.[11] This requires careful selection of reagents and conditions to favor mono-oxidation of one methyl group, which can be followed by further transformations.[11] Biocatalytic methods have shown promise for achieving this selectivity.[11][12]

Workflow for a Representative Synthesis

SynthesisWorkflow start Start Material: 2-Amino-6-methylpyridine step1 Diazotization: Add NaNO₂ in acidic medium (e.g., H₂SO₄) Maintain low temperature (0-5 °C) start->step1 step2 Hydrolysis: Heat the diazonium salt solution N₂ gas evolves step1->step2 step3 Neutralization & Isolation: Adjust pH to neutral Precipitate crude product step2->step3 step4 Purification: Recrystallization from a suitable solvent (e.g., ethanol/water) step3->step4 end Final Product: High-Purity this compound step4->end

Caption: General workflow for synthesis via diazotization.

Detailed Experimental Protocol: Synthesis from 2-Amino-6-methylpyridine

This protocol is a representative example and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 2-amino-6-methylpyridine in a dilute aqueous solution of sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled aminopyridine solution, ensuring the temperature does not exceed 5 °C. The causality here is critical: maintaining low temperature prevents the premature decomposition of the unstable diazonium salt intermediate.

  • Hydrolysis: Once the addition is complete, slowly heat the reaction mixture. The diazonium salt will hydrolyze, releasing nitrogen gas and forming the hydroxyl group. Continue heating until gas evolution ceases.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution with a base (e.g., sodium carbonate) until the product precipitates.

  • Purification: Collect the crude solid by filtration. The self-validating nature of this protocol is confirmed by purification: recrystallize the solid from an appropriate solvent system (like ethanol-water) to achieve high purity, which can be verified by melting point determination and spectroscopic analysis.

Reactivity and Applications in Synthesis

The utility of this compound stems from the reactivity of its functional groups, making it a valuable intermediate in organic synthesis.[4]

  • At the Hydroxyl Group: The -OH group is a primary site for derivatization.[11] It can undergo O-alkylation (e.g., Williamson ether synthesis) to form ether derivatives or esterification with carboxylic acids or acyl chlorides to produce esters.[3][11] These reactions are fundamental for modifying the molecule's steric and electronic properties.

  • Coordination Chemistry: The anion of this compound, formed upon deprotonation, is an excellent ligand for metal ions.[4] It can form stable complexes with various transition metals, a property exploited in catalysis and materials science.

  • As a Building Block: The entire molecule serves as a key intermediate in the synthesis of more complex molecular architectures.[2]

Key Applications
  • Pharmaceuticals: It is a crucial precursor for active pharmaceutical ingredients (APIs).[2][10] Its scaffold is found in drugs targeting neurological disorders and in antibacterial agents, where the pyridine nitrogen and substituent pattern are critical for biological activity.[3][13]

  • Agrochemicals: The compound is used in the formulation of herbicides and insecticides.[2][13]

  • Materials Science: It can be incorporated into polymer structures to enhance thermal stability or modify optical properties.[3]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the methyl group, the aromatic protons, and the hydroxyl/amine proton of the dominant tautomer.[14]

  • Infrared (IR) Spectroscopy: IR spectra are particularly useful for studying the tautomeric equilibrium, showing characteristic bands for the O-H stretch in the hydroxy form and the C=O stretch in the pyridone form.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight (109.13 g/mol ).[1]

Safety and Handling

This compound is classified as an irritant.[5] It may cause skin, eye, and respiratory system irritation.[2]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]

  • Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses, and a dust mask (e.g., N95), should be used when handling the solid compound.[5]

Conclusion

This compound is more than a simple heterocyclic compound; it is a highly functional and versatile molecular tool. Its unique structure, governed by the principles of tautomerism, provides a reactive scaffold that has been successfully exploited in the development of pharmaceuticals, agrochemicals, and advanced materials. For scientists and researchers, a thorough understanding of its synthesis, reactivity, and physicochemical properties is essential for leveraging its full potential in creating novel and impactful chemical entities.

References

  • This compound Manufacturer & Supplier in China. Pipzine Chemicals.
  • This compound 3279-76-3 wiki. Guidechem.
  • 2,4-Dihydroxy-6-methylpyridine. Chem-Impex.
  • This compound | 3279-76-3. Benchchem.
  • Manufacturing this compound: From Synthesis to Supply. Pipzine Chemicals.
  • This compound | 3279-76-3. ChemicalBook.
  • This compound(3279-76-3) 1H NMR spectrum. ChemicalBook.
  • This compound. Stenutz.
  • This compound 97 3279-76-3. Sigma-Aldrich.
  • 6-Methylpyridin-2-ol | C6H7NO | CID 76772.
  • Pyridone–pyridol tautomerism in 2-hydroxypyridines with[6][13]-annelated rings and oxygen
  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing).
  • This compound | CAS 3279-76-3. Santa Cruz Biotechnology.
  • This compound CAS#: 3279-76-3. ChemicalBook.
  • This compound 97 3279-76-3. Sigma-Aldrich.
  • Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
  • 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275.
  • This compound | 3279-76-3. TCI EUROPE N.V..
  • How about Tautomers?. WuXi Biology.
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
  • 2-Hydroxypyridine-Tautomerism. ChemTube3D.
  • The Role of 2-Hydroxy-5-methylpyridine in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..

Sources

An In-depth Technical Guide to the Tautomerism of 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Dynamic Nature of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, pyridinone structures are considered "privileged scaffolds" due to their ability to interact with a wide array of biological targets. The seemingly simple molecule, 2-hydroxy-6-methylpyridine, embodies a fundamental principle that profoundly impacts its chemical personality and biological activity: tautomerism. This guide, intended for the discerning researcher, delves into the core principles governing the tautomeric equilibrium between this compound and its more stable counterpart, 6-methyl-2-pyridone. Understanding and controlling this dynamic equilibrium is not merely an academic exercise; it is a critical aspect of rational drug design and molecular engineering. Herein, we will dissect the structural nuances, explore the environmental factors that tip the balance, and provide a practical framework for the experimental and computational characterization of these tautomeric forms.

The Tautomeric Equilibrium: A Tale of Two Forms

The tautomerism of this compound is a prototropic tautomerism, involving the migration of a proton between the exocyclic oxygen and the ring nitrogen atom. This dynamic process results in an equilibrium between two distinct chemical entities: the aromatic hydroxy form (this compound) and the non-aromatic but highly stabilized pyridone form (6-methyl-2-pyridone).

Caption: The tautomeric equilibrium between the hydroxy and pyridone forms of this compound.

While both forms coexist, the equilibrium overwhelmingly favors the pyridone tautomer in most conditions, a phenomenon driven by a combination of factors including aromaticity, bond energies, and intermolecular interactions. The pyridone form, though lacking a fully aromatic ring in the classical sense, benefits from the high stability of the amide functional group and its ability to form strong hydrogen-bonded dimers and aggregates.[1]

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a finely tuned balance susceptible to both the intrinsic nature of the molecule and its surrounding environment.

The Role of the Solvent: A Polarizing Discussion

Solvent polarity is arguably the most significant external factor governing the tautomeric ratio. A fundamental principle is that polar solvents tend to favor the more polar tautomer. The pyridone form, with its greater dipole moment arising from the polarized amide bond, is significantly stabilized in polar solvents like water and alcohols. Conversely, in non-polar solvents such as cyclohexane or benzene, the less polar hydroxy form becomes more populated.[2]

While specific experimental equilibrium constants (KT = [Pyridone]/[Hydroxy]) for this compound across a wide range of solvents are not extensively tabulated in the literature, the trend observed for the parent 2-hydroxypyridine is directly applicable.

SolventDielectric Constant (ε)Predominant Tautomer
Gas Phase1Hydroxy
Cyclohexane2.0Hydroxy/Pyridone Mixture
Chloroform4.8Pyridone
Ethanol24.6Pyridone
Water80.1Pyridone
Caption: General trend of solvent polarity on the tautomeric equilibrium of 2-hydroxypyridine systems.

The stabilization of the pyridone tautomer in polar solvents is not solely due to bulk dielectric effects. Specific hydrogen bonding interactions between the solvent and the N-H and C=O groups of the pyridone play a crucial role in shifting the equilibrium.[2]

The Influence of the 6-Methyl Group: A Subtle but Significant Contribution

The presence of the methyl group at the 6-position is not merely a passive spectator. It exerts both electronic and steric effects that influence the tautomeric equilibrium. Electronically, the methyl group is a weak electron-donating group. This inductive effect can subtly influence the electron density within the pyridine ring, generally providing a slight stabilization to the pyridone form.

From a steric perspective, the methyl group can influence the solvation shell around the molecule and potentially impact the geometry of hydrogen-bonded dimers. While the effect is not as pronounced as that of strongly electron-withdrawing or -donating substituents, it contributes to the overall energetic landscape of the tautomeric system.[3]

Solid State vs. Solution: A Matter of Packing

In the solid state, the tautomeric equilibrium is effectively frozen. X-ray crystallographic studies have unequivocally shown that this compound exists exclusively in the pyridone form in the crystalline state. This is attributed to the efficiency with which the pyridone tautomer can pack in a crystal lattice, forming strong intermolecular N-H···O=C hydrogen bonds that create a highly stable, extended network.

Spectroscopic Characterization of the Tautomers

The distinct structural and electronic differences between the hydroxy and pyridone tautomers give rise to unique spectroscopic signatures. A multi-technique approach is essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for identifying the predominant tautomer in solution and, under favorable conditions, quantifying the tautomeric ratio.

¹H NMR Spectroscopy: The proton chemical shifts are highly sensitive to the tautomeric form.

  • Pyridone Form: The N-H proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The ring protons will show chemical shifts and coupling constants consistent with a diene-like system.

  • Hydroxy Form: The O-H proton will appear as a singlet, with its chemical shift being solvent-dependent. The ring protons will have chemical shifts characteristic of an aromatic pyridine ring.

¹³C NMR Spectroscopy: The carbon chemical shifts, particularly of the carbon bearing the oxygen (C2), are highly diagnostic.

  • Pyridone Form: The C2 carbon, being a carbonyl carbon, will resonate at a significantly downfield chemical shift (typically δ > 160 ppm).

  • Hydroxy Form: The C2 carbon, being an aromatic carbon attached to a hydroxyl group, will resonate at a more upfield chemical shift compared to the pyridone form.

Atom Predicted ¹H Chemical Shift (ppm) of 6-Methyl-2-pyridone Predicted ¹³C Chemical Shift (ppm) of 6-Methyl-2-pyridone
-CH₃~2.2-2.4~20-25
H3~6.2-6.4~105-110
H4~7.3-7.5~135-140
H5~6.0-6.2~115-120
N-H>10 (broad)-
C2-~160-165
C6-~150-155
Caption: Predicted ¹H and ¹³C NMR chemical shifts for the dominant 6-methyl-2-pyridone tautomer.
Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer.

  • Pyridone Form: A strong absorption band corresponding to the C=O stretching vibration will be observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibration will appear as a broad band around 3000-3400 cm⁻¹.

  • Hydroxy Form: A characteristic O-H stretching vibration will be present as a broad band around 3200-3600 cm⁻¹. The C=O stretching band will be absent.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of the two tautomers differ, leading to distinct UV-Vis absorption spectra.

  • Pyridone Form: Typically exhibits a strong absorption maximum (λmax) at a longer wavelength (around 300-330 nm) due to the extended conjugation of the enone chromophore.

  • Hydroxy Form: Shows a λmax at a shorter wavelength (around 270-290 nm), characteristic of a substituted pyridine ring.

The clear separation of the absorption maxima allows for the quantitative determination of the tautomeric ratio in solution by applying the Beer-Lambert law.[4]

Experimental and Computational Workflows

A robust investigation of the tautomerism of this compound requires a synergistic approach combining experimental spectroscopy and computational modeling.

Experimental Determination of the Tautomeric Ratio

The following protocols outline the key steps for the experimental quantification of the tautomeric equilibrium.

Caption: Experimental workflow for the determination of the tautomeric ratio.

Protocol 1: Quantitative NMR (qNMR) Spectroscopy

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated solvent of choice to a known concentration.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full magnetization recovery.

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Analysis: Identify non-overlapping signals characteristic of each tautomer. Integrate these signals and calculate the molar ratio of the two forms. The tautomeric equilibrium constant (KT) is the ratio of the integrals of the pyridone to the hydroxy form.

Protocol 2: UV-Vis Spectrophotometry

  • Sample Preparation: Prepare a series of solutions of this compound of known concentrations in the solvent of interest.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over an appropriate wavelength range (e.g., 200-400 nm).

  • Data Analysis: Deconvolute the overlapping spectra corresponding to the two tautomers. Using the molar extinction coefficients for each tautomer (which may need to be determined from model compounds fixed in one tautomeric form, such as N-methyl and O-methyl derivatives), apply the Beer-Lambert law to calculate the concentration of each tautomer and thus the equilibrium constant.[4]

Computational Modeling: A Theoretical Lens

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for complementing experimental findings.

Caption: Computational workflow for the theoretical study of tautomerism.

By calculating the relative Gibbs free energies of the two tautomers in the gas phase and in various solvents (using a polarizable continuum model, PCM), the tautomeric equilibrium constant can be predicted. Furthermore, computational methods can predict the NMR, IR, and UV-Vis spectra of each tautomer, which is particularly useful for identifying the spectroscopic signatures of the less stable hydroxy form that may be difficult to observe experimentally.[5]

Implications for Drug Development and Beyond

The predominance of a specific tautomer has profound consequences for the biological activity of a molecule. The pyridone and hydroxy forms of this compound present different hydrogen bonding patterns (donor-acceptor sites), have different shapes, and exhibit different lipophilicities. These differences dictate how the molecule will interact with a protein binding site.

For instance, the pyridone tautomer, with its N-H donor and C=O acceptor, can engage in hydrogen bonding interactions that are inaccessible to the hydroxy tautomer, which has an O-H donor and a ring nitrogen acceptor. Therefore, a comprehensive understanding of the tautomeric preference of a drug candidate is essential for structure-activity relationship (SAR) studies and for the optimization of lead compounds.

Conclusion: A Dynamic Equilibrium of Consequence

The tautomerism of this compound is a classic yet highly relevant example of a dynamic chemical equilibrium with significant implications for its application in science and technology. The overwhelming preference for the 6-methyl-2-pyridone form in the solid state and in polar solvents is a key determinant of its physical and biological properties. Through a combination of spectroscopic analysis and computational modeling, researchers can gain a deep understanding of this tautomeric system, enabling the rational design of novel molecules with tailored properties for applications in drug discovery, materials science, and beyond.

References

  • Barbu, E., Toader, C., Bolocan, I., et al. (2002). Prototropic tautomerism in unsymmetrically substituted 2,6- dihydroxypyridines. Journal of Molecular Structure, 643(1-3), 794-798.
  • Slideshare. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf.
  • Journal of the Chemical Society B: Physical Organic. (1970). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. RSC Publishing.
  • Rancic, M., et al. (2015). Solvent and structural effects in tautomeric 2(6)-hydroxy-4-methyl-6(2)-oxo-1-(substituted phenyl)-1,2(1,6)-dihydropyridine-3-carbonitriles: UV, NMR and quantum chemical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 575-85.
  • ResearchGate. (n.d.). The calculated tautomeric equilibrium constants (KT) for the compounds... [Table].
  • Förstel, M., et al. (2021). How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. The Journal of Physical Chemistry B, 125(7), 1846–1855.
  • ResearchGate. (n.d.). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON).
  • arXiv. (2022). Quantum Simulation of Preferred Tautomeric State Prediction.
  • Gel'mukhanov, F., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. The Journal of Physical Chemistry Letters, 13(11), 2582–2588.
  • University of Bristol. (n.d.). Quantitative NMR Spectroscopy.
  • Mahmoudi Aval, M., et al. (2020). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Physical Chemistry Research, 8(1), 163-182.
  • Al-Rawashdeh, N. A. F., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Molecules, 21(11), 1549.
  • ACS Publications. (2020). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • ResearchGate. (n.d.). NMR investigation and theoretical calculations on the tautomerism of benzimidazole compounds.
  • University of Southampton. (n.d.). Step-by-step procedure for NMR data acquisition.
  • ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission... [Figure].
  • ResearchGate. (n.d.). Scheme 1 Tautomerization between pyridones and hydroxypyridines [Diagram].
  • ACS Publications. (2022). Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON).
  • Bentham Science. (n.d.). NMR as a Tool for Studying Rapid Equilibria: Tautomerism.
  • Beak, P., et al. (1982). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. X-Ray molecular structure of 2-hydroxypyridine N-oxide. Journal of the Chemical Society, Perkin Transactions 2, (10), 1239-1246.
  • PubChem. (n.d.). 6-Methylpyridin-2-ol.
  • Abraham, R. J., et al. (2022). The Use of MM/QM Calculations of 13C Chemical Shifts in the Analysis of Edaravone Tautomers. Journal of Solution Chemistry, 51, 1225–1235.

Sources

Spectroscopic Data of 2-Hydroxy-6-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-hydroxy-6-methylpyridine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound. Beyond a mere presentation of data, this guide delves into the underlying principles, experimental considerations, and the pivotal role of tautomerism in interpreting the spectroscopic features of this compound.

Introduction: The Dichotomy of Structure - Tautomerism

This compound exists in a tautomeric equilibrium between its enol (this compound) and keto (6-methyl-2(1H)-pyridinone) forms. This equilibrium is a critical factor influencing its chemical reactivity, physical properties, and, consequently, its spectroscopic signatures. The position of this equilibrium is highly dependent on the surrounding environment, such as the solvent and the physical state (solid, liquid, or gas)[1][2]. In non-polar solvents and the gas phase, the hydroxy form can be significantly present, while in polar solvents and the solid state, the pyridone form is generally predominant due to favorable intermolecular hydrogen bonding[1]. This guide will primarily focus on the spectroscopic data of the more commonly encountered pyridone tautomer in typical laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The chemical shifts and coupling patterns of the protons and carbons provide unambiguous evidence for the predominant tautomeric form in a given solvent.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum of 6-methyl-2(1H)-pyridinone, the keto tautomer, in a non-polar solvent like deuterochloroform (CDCl₃), exhibits distinct signals for the methyl group and the three aromatic protons, along with a broad signal for the N-H proton.

Table 1: ¹H NMR Spectroscopic Data for 6-Methyl-2(1H)-pyridinone in CDCl₃ [3]

Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-36.35dJ(H3,H4) = 9.1
H-47.32tJ(H4,H3) = 9.1, J(H4,H5) = 6.9
H-55.98dJ(H5,H4) = 6.9
CH₃2.33s-
N-H13.28br s-

Expertise & Experience Insight: The downfield chemical shift of the N-H proton (13.28 ppm) is a strong indicator of its involvement in hydrogen bonding, which is characteristic of the pyridone tautomer, often forming dimers in solution. The observed coupling constants are typical for ortho and meta relationships in a six-membered aromatic ring, allowing for the precise assignment of the protons on the pyridine ring.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the 6-methyl-2(1H)-pyridinone structure. The presence of a carbonyl carbon signal is the most definitive piece of evidence for the keto tautomer.

Table 2: ¹³C NMR Spectroscopic Data for 6-Methyl-2(1H)-pyridinone [4]

Assignment Chemical Shift (δ, ppm)
C=O (C-2)~165
C-6~150
C-4~135
C-3~115
C-5~105
CH₃~20

Note: Precise peak assignments for all carbons were not explicitly available in the searched literature. The chemical shifts are approximate values based on typical ranges for similar structures.

Experimental Protocol: NMR Spectroscopic Analysis

The following protocol outlines the standardized procedure for acquiring high-quality NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of high-purity this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Transfer the solution to a standard 5 mm NMR tube, ensuring the sample height is adequate for the instrument's probe.

    • Cap the NMR tube securely and ensure the exterior is clean.

  • Instrument Setup & Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity, indicated by sharp, symmetrical solvent peaks.

    • For ¹H NMR, acquire the spectrum using a standard single-pulse experiment with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled experiment is typically used. A larger number of scans (1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.

    • Set appropriate spectral widths, acquisition times, and relaxation delays for both nuclei to ensure accurate data collection.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Diagram 1: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock, Shim) transfer->instrument acquire_H1 Acquire ¹H Spectrum instrument->acquire_H1 acquire_C13 Acquire ¹³C Spectrum instrument->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft correction Phase & Baseline Correction ft->correction calibration Calibrate & Reference correction->calibration analysis Spectral Analysis calibration->analysis

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly informative for studying the tautomerism of this compound. The presence or absence of characteristic absorption bands for the O-H and C=O functional groups provides direct evidence for the predominant tautomer.

In the solid state, where the pyridone form is favored, the IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The N-H stretching vibration is also observable, often as a broad band due to hydrogen bonding.

Table 3: Key IR Absorption Bands for 6-Methyl-2(1H)-pyridinone (Solid State) [5]

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3400-2800N-H stretch (hydrogen-bonded)Strong, Broad
~1660-1640C=O stretch (amide I)Strong
~1600-1550C=C and C=N stretchesMedium-Strong
~1480-1450CH₃ deformationMedium

Trustworthiness Insight: The absence of a sharp O-H stretching band around 3600 cm⁻¹ and the presence of a strong carbonyl absorption are self-validating indicators of the pyridone tautomer being the dominant species under the experimental conditions.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of this compound. The mass spectrum of the more stable tautomer, 6-methyl-2(1H)-pyridinone, is typically observed.

Table 4: Mass Spectrometry Data for 6-Methyl-2(1H)-pyridinone [6]

m/z Relative Intensity (%) Proposed Fragment
109100[M]⁺ (Molecular Ion)
80~60[M - CHO]⁺
53~30[C₄H₅]⁺

Authoritative Grounding: The molecular ion peak at m/z 109 confirms the molecular weight of C₆H₇NO. The fragmentation pattern is characteristic of pyridone structures. A common fragmentation pathway involves the loss of a neutral carbon monoxide (CO) and a hydrogen atom, often represented as the loss of a CHO radical, leading to the fragment at m/z 80.

Diagram 2: Proposed Fragmentation Pathway

Fragmentation M [C₆H₇NO]⁺˙ m/z = 109 F1 [C₅H₆N]⁺ m/z = 80 M->F1 - CHO

Caption: Major fragmentation in EI-MS.

Conclusion

The spectroscopic analysis of this compound provides a clear and detailed picture of its molecular structure. The combined data from NMR, IR, and Mass Spectrometry unequivocally demonstrate that in common laboratory environments (solution and solid state), the compound predominantly exists as its keto tautomer, 6-methyl-2(1H)-pyridinone. Understanding the tautomeric equilibrium and its influence on the spectroscopic data is paramount for researchers working with this and related heterocyclic compounds. This guide provides the foundational knowledge and experimental framework for the accurate and reliable spectroscopic characterization of this compound.

References

  • 2(1H)-Pyridone, 6-methyl-.
  • 2-Hydroxypyridine-Tautomerism. ChemTube3D. [Link]
  • Forlani, L., et al. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Arkivoc, 2002(11), 198-215. [Link]
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. University of Maryland. [Link]
  • FT-NMR Sample Prepar
  • NMR Sample Preparation.
  • El-Nahhas, A. M., & El-Gogary, T. M. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International journal of molecular sciences, 17(11), 1898. [Link]

Sources

Synthesis of 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Abstract

2-Hydroxy-6-methylpyridine, which exists in tautomeric equilibrium with 6-methyl-2-pyridone, is a pivotal heterocyclic compound. Its structure is a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals on the primary synthetic strategies for this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the most prevalent methods, including the oxidation of 2,6-lutidine, modified Hantzsch pyridine synthesis, and the diazotization of 2-amino-6-methylpyridine. The objective is to equip scientists with the necessary technical knowledge to select and execute the most suitable synthetic route based on laboratory scale, efficiency, and starting material availability.

Introduction: Significance and Properties

This compound (CAS: 3279-76-3) is a white to off-white crystalline solid at room temperature.[2] It is slightly soluble in water but readily dissolves in common organic solvents like ethanol and acetone.[2] A crucial aspect of its chemistry is the prototropic tautomerism between the hydroxy-pyridine form and the pyridone form. In most contexts, the equilibrium strongly favors the pyridone tautomer. This characteristic governs its reactivity, allowing it to participate in reactions as both a nucleophile and via its active hydroxyl group, for instance, in esterification reactions.[1]

The pyridine ring is a common motif in pharmaceuticals and agrochemicals.[3] Consequently, this compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and herbicides.[2][4]

Key Synthetic Strategies: A Mechanistic Approach

The synthesis of the this compound core can be approached from several distinct pathways. The choice of method often depends on the availability of precursors, desired scale, and tolerance for specific reaction conditions.

Synthesis_Pathways cluster_precursors Starting Materials 2_6_Lutidine 2,6-Lutidine Amino_Pyridine 2-Amino-6-methylpyridine Target This compound Amino_Pyridine->Target Diazotization & Hydrolysis Beta_Ketoester β-Ketoester + Aldehyde + Ammonia Beta_Ketoester->Target Hantzsch Synthesis (Modified)

Caption: Overview of primary synthetic routes to this compound.

Method 1: Regioselective Oxidation of 2,6-Lutidine

One of the most direct and common industrial approaches begins with 2,6-lutidine (2,6-dimethylpyridine), a readily available starting material derived from the condensation of formaldehyde, acetone, and ammonia.[5] The core challenge is the regioselective oxidation of only one of the two methyl groups.

Causality and Mechanism: Direct oxidation of both methyl groups is possible. Therefore, a controlled, multi-step approach is often employed to achieve mono-oxidation. A trusted method involves the initial formation of an N-oxide. The N-oxide functional group alters the electronic properties of the pyridine ring, activating the methyl groups for subsequent rearrangement or functionalization. Oxidation of pyridine to pyridine N-oxide is typically achieved with peracids.[6]

Lutidine_Oxidation Lutidine 2,6-Lutidine N_Oxide 2,6-Lutidine N-Oxide Lutidine->N_Oxide + RCO3H (Peracid Oxidation) Intermediate Acetoxy Intermediate N_Oxide->Intermediate + Acetic Anhydride (Rearrangement) Product This compound (Pyridone form) Intermediate->Product Hydrolysis

Caption: Synthesis via oxidation of 2,6-Lutidine N-Oxide intermediate.

Experimental Protocol (Illustrative):

  • N-Oxide Formation: 2,6-Lutidine is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as hydrogen peroxide or a peroxy acid (e.g., m-CPBA), is added portion-wise while maintaining the temperature below 50°C. The reaction is monitored until completion.

  • Rearrangement: Acetic anhydride is added to the 2,6-lutidine N-oxide solution. The mixture is heated to reflux for several hours. This step facilitates the Boekelheide-type rearrangement to form an acetoxy-methyl intermediate.

  • Hydrolysis: The reaction mixture is cooled, and water is added. The mixture is then heated to hydrolyze the acetate ester, yielding 2-hydroxymethyl-6-methylpyridine.

  • Final Oxidation: The resulting alcohol is oxidized to the corresponding pyridone using a suitable oxidizing agent like potassium permanganate. More modern and sustainable approaches utilize biocatalytic oxidation, which can selectively yield the desired product under milder conditions.[7][8][9]

Method 2: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction renowned for its efficiency in constructing pyridine rings in a single pot.[10] It involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source.[11][12] While the classic Hantzsch synthesis produces a dihydropyridine that requires subsequent oxidation, modifications can lead directly to the pyridone structure.

Causality and Mechanism: The reaction proceeds through a series of well-understood steps: Knoevenagel condensation, enamine formation, and a Michael addition, followed by cyclization and dehydration.[13] The choice of the β-dicarbonyl compound is critical. Using cyanoacetamide instead of a β-ketoester can directly lead to a hydroxypyridine derivative.[14]

Hantzsch_Mechanism A β-Ketoester + Aldehyde Knoevenagel α,β-Unsaturated Carbonyl (Knoevenagel Condensation) A->Knoevenagel B β-Ketoester + Ammonia Enamine Enamine B->Enamine Michael Michael Adduct Knoevenagel->Michael + Enamine (Michael Addition) Enamine->Michael Cyclization Cyclization & Dehydration Michael->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP Oxidation Pyridine (via Oxidation) DHP->Oxidation Aromatization

Caption: Generalized mechanism of the Hantzsch Dihydropyridine Synthesis.

Experimental Protocol (Modified for Pyridone Synthesis):

  • Reaction Setup: Ethyl acetoacetate (1 equivalent) and cyanoacetamide (1 equivalent) are dissolved in ethanol.

  • Catalyst Addition: A basic catalyst, such as piperidine or sodium ethoxide, is added to the mixture.

  • Condensation: The mixture is heated to reflux for several hours to facilitate the condensation and cyclization reactions.

  • Workup: The reaction mixture is cooled, and the precipitated solid is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol or water to yield the target 2-hydroxy-6-methyl-nicotinonitrile, a close derivative.

Method 3: From 2-Amino-6-methylpyridine

This method provides a regioselective route to the target compound from a readily available aminopyridine precursor. The strategy hinges on the conversion of the amino group into an excellent leaving group, the diazonium cation, which is then displaced by a hydroxyl group from water.[7]

Causality and Mechanism: The diazotization reaction must be performed at low temperatures (typically 0-5°C) because diazonium salts are unstable and can decompose explosively at higher temperatures. The in situ generated diazonium salt is then gently heated in the aqueous acidic medium, allowing for nucleophilic substitution by water to yield the desired hydroxypyridine.

Experimental Protocol:

  • Diazotization: 2-Amino-6-methylpyridine is dissolved in an aqueous mineral acid (e.g., H₂SO₄ or HCl) and cooled to 0-5°C in an ice-salt bath.

  • Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the pyridine solution, keeping the temperature strictly below 5°C. The addition is continued until a slight excess of nitrous acid is detected (e.g., with starch-iodide paper).

  • Hydrolysis: After the addition is complete, the reaction mixture is stirred at low temperature for a short period and then allowed to warm to room temperature. It is then gently heated (e.g., to 50-70°C) until the evolution of nitrogen gas ceases.

  • Isolation and Purification: The solution is neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the product. The crude this compound is collected by filtration, washed with cold water, and purified by recrystallization.

Comparative Analysis of Synthetic Routes

Method Precursor Advantages Disadvantages Scale
Oxidation of 2,6-Lutidine 2,6-LutidineReadily available precursor; direct route.[7]Requires careful control of oxidation to ensure regioselectivity; may use harsh reagents.Lab to Industrial
Hantzsch Synthesis β-dicarbonyls, AldehydesHigh atom economy; one-pot procedure; versatile for creating substituted pyridines.[10][11]Classic method requires a final oxidation step; yields can be variable.Lab to Pilot
From 2-Amino-6-methylpyridine 2-Amino-6-methylpyridineExcellent regioselectivity; well-established chemistry.[7]Diazonium intermediates are unstable and potentially hazardous; requires strict temperature control.Lab Scale

Purification and Characterization

Regardless of the synthetic route, the final product requires purification and rigorous characterization to confirm its identity and purity.

  • Purification:

    • Recrystallization: The most common method for purifying the solid product. Solvents like ethanol, water, or ethanol/water mixtures are effective.

    • Chromatography: For smaller scales or difficult-to-separate impurities, column chromatography using silica gel may be employed.

  • Characterization:

    • Melting Point: Pure this compound has a reported melting point in the range of 157-159°C.[15] A sharp melting point is indicative of high purity.

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation by showing the characteristic chemical shifts and coupling patterns for the methyl group and the protons on the pyridine ring.

    • Infrared (IR) Spectroscopy: Will show characteristic peaks for the C=O stretch (from the pyridone tautomer) and N-H/O-H stretches.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Safety and Handling

  • Chemical Hazards: Pyridine derivatives can be irritating to the skin, eyes, and respiratory system.[2] Reagents used in these syntheses, such as strong acids, bases, oxidizing agents (peracids), and sodium nitrite, are corrosive and/or toxic and must be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Procedural Safety: All reactions should be conducted in a well-ventilated fume hood. The diazotization reaction requires particular caution due to the instability of the diazonium salt. Temperature must be strictly controlled, and blast shields are recommended.

Conclusion

The synthesis of this compound can be accomplished through several robust and well-documented chemical strategies. The oxidation of 2,6-lutidine remains a practical choice for larger-scale synthesis due to precursor availability, while the Hantzsch synthesis offers versatility for creating analogues. For high-regioselectivity on a laboratory scale, the diazotization of 2-amino-6-methylpyridine is a reliable, albeit more hazardous, option. As the demand for sustainable chemical processes grows, the development of biocatalytic routes, such as the enzymatic oxidation of 2,6-lutidine, represents a promising frontier, offering milder conditions and reduced environmental impact.[8][9] The selection of a specific pathway will ultimately be guided by the researcher's objectives, available resources, and safety considerations.

References

  • This compound Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.). Vertex AI Search.
  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004). Baran Lab.
  • Pyridine - Wikipedia. (n.d.). Wikipedia.
  • This compound 3279-76-3 wiki - Guidechem. (n.d.). Guidechem.
  • The Bönnemann–Wakatsuki Pyridine Synthesis. (2022). Synfacts, 18(01), 0062.
  • This compound | 3279-76-3 - Benchchem. (n.d.). Benchchem.
  • Pyridine Ring Synthesis - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). ACS GCI Pharmaceutical Roundtable.
  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. (2022). Royal Society of Chemistry.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Alfa Chemistry.
  • Hantzsch pyridine synthesis. (n.d.). Wikipedia.
  • Hantzsch Pyridine Synthesis | PDF. (n.d.). Scribd.
  • 2,6-Lutidine - Wikipedia. (n.d.). Wikipedia.
  • CN1317268C - The preparation method of 2,6-lutidine - Google Patents. (n.d.). Google Patents.
  • 2,6-dimethylpyridine - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis of methylpyridine by acetylene acetonitrile method - Google Patents. (n.d.). Google Patents.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. (1991). PubMed.

Sources

The Molecular Profile of 2-Hydroxy-6-methylpyridine: Beyond a Simple Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Hydroxy-6-methylpyridine in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of this compound, a pivotal heterocyclic compound in organic synthesis and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical principles governing its solubility, presents qualitative solubility data, outlines rigorous experimental protocols for solubility determination, and touches upon modern predictive modeling. Our approach is grounded in explaining the causality behind experimental choices, ensuring that the described protocols are self-validating systems for generating reliable and reproducible data.

Understanding the solubility of this compound (CAS No. 3279-76-3) requires an appreciation of its unique structural and electronic properties. Its utility as a building block in drug synthesis and as a ligand in coordination chemistry makes its behavior in various solvent systems a critical parameter for reaction optimization, purification, and formulation.[1][2]

A crucial aspect of this molecule is its existence in a tautomeric equilibrium between the aromatic alcohol form (this compound) and the non-aromatic amide form (6-methyl-2(1H)-pyridone).[3] This equilibrium is highly influenced by the solvent environment and is fundamental to its solubility characteristics. The pyridone form, with its polar amide group, can act as both a hydrogen bond donor and acceptor, while the hydroxypyridine form presents a phenolic hydroxyl group.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties Governing Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For this compound, several key physicochemical properties dictate its behavior in organic solvents.

  • Polarity and Hydrogen Bonding : The presence of both a hydrogen bond donor (-OH or -NH) and acceptors (pyridine nitrogen, carbonyl oxygen) allows for strong intermolecular interactions. Its solubility is therefore favored in polar solvents that can participate in hydrogen bonding, such as alcohols.

  • Melting Point and Crystal Lattice Energy : The compound is a white to off-white crystalline solid at room temperature.[1][4] Its relatively high melting point (reported in the range of 157-159 °C) suggests significant intermolecular forces in its crystal lattice.[2][5][6][7] A solvent must provide favorable interactions (high solvation energy) to overcome this lattice energy.

  • Acid-Base Properties : The molecule is amphoteric. The hydroxyl group is weakly acidic, while the pyridine nitrogen atom is weakly basic.[4] This allows for solubility modulation in acidic or basic aqueous solutions, but also influences interactions with acidic or basic organic solvents.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular FormulaC₆H₇NO[4][5]
Molar Mass109.13 g/mol [4][5]
AppearanceWhite to off-white crystalline powder[1][4]
Melting Point157-159 °C[2][5][6][7]
Boiling Point~131-133 °C[2][5]
pKa~12.12 (Predicted)[2]
Acidity/BasicityAmphoteric (weakly acidic and basic)[4]

Solubility Profile in Organic Solvents

Table 2: Qualitative Solubility of this compound

Solvent ClassExample SolventsReported SolubilityRationale
Polar Protic Ethanol, MethanolSolubleStrong hydrogen bonding interactions with the solvent effectively solvate the polar functional groups of the solute, overcoming the crystal lattice energy.[4]
Polar Aprotic Acetone, Dimethylformamide (DMF)SolubleThese solvents can act as hydrogen bond acceptors and have large dipole moments, allowing for favorable dipole-dipole interactions.[1]
Ethers Diethyl etherSolubleEther is a moderately polar solvent that can act as a hydrogen bond acceptor, facilitating dissolution.[4]
Non-Polar Hexane, TolueneLikely Sparingly Soluble to InsolubleThe "like dissolves like" principle suggests that the highly polar nature of this compound is incompatible with non-polar solvents, leading to poor solvation.[9]

Experimental Protocols for Solubility Determination

For any serious research or development application, experimental determination of solubility is essential. The following protocols provide a framework for both rapid qualitative assessment and rigorous quantitative measurement.

Protocol for Qualitative Solubility Assessment

This method allows for a rapid screening of solubility in various solvents, which is invaluable for selecting solvents for reactions or initial purification trials. The principle is based on observing the dissolution of a small, known amount of solute in a set volume of solvent.[10][11]

Methodology:

  • Preparation : Into a series of clean, dry small test tubes, add approximately 25 mg of this compound.

  • Solvent Addition : To the first test tube, add the chosen organic solvent (e.g., ethanol) dropwise, up to a total volume of 0.75 mL.

  • Mixing : After each addition, cap and shake the test tube vigorously for 10-20 seconds.

  • Observation : Visually inspect the solution for any undissolved solid against a contrasting background.

  • Classification :

    • Soluble : The entire solid dissolves completely.

    • Partially Soluble : A portion of the solid dissolves, but some remains undissolved.

    • Insoluble : No noticeable amount of the solid dissolves.

  • Repeat : Repeat steps 2-5 for each solvent to be tested.

Protocol for Quantitative Solubility Determination (Equilibrium Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[12] It ensures the solution is saturated and that the equilibrium between the solid and dissolved states has been reached.

Causality of Experimental Choices:

  • Excess Solid : Using an excess of the solid ensures that the solution reaches its maximum saturation point.

  • Constant Temperature : Solubility is temperature-dependent. A constant temperature water bath is critical for obtaining accurate and reproducible results.

  • Extended Equilibration Time : A sufficient time (typically 24-72 hours) is required to ensure that the system has reached thermodynamic equilibrium.

  • Filtration : Separation of the saturated solution from the excess solid without altering the temperature or composition is crucial. A syringe filter is an effective method.

workflow start Start prep Add excess this compound to a known volume of solvent in a sealed vial start->prep equilibrate Place vial in a shaker bath at constant temperature (e.g., 25°C) for 24-72 hours prep->equilibrate settle Allow solid to settle equilibrate->settle filter Withdraw supernatant using a syringe and filter through a 0.45 µm filter (pre-warmed to the equilibration temp.) settle->filter analyze Quantify the concentration of the filtrate using a validated analytical method (e.g., HPLC-UV, NMR) filter->analyze result Calculate Solubility (e.g., in mg/mL or mol/L) analyze->result

Caption: Workflow for the quantitative shake-flask solubility determination.

Advanced Perspectives: Predictive Solubility Modeling

While experimental determination is paramount, modern computational chemistry offers tools to predict solubility, saving time and resources.

  • Thermodynamic Models : Models like NRTL (Non-Random Two-Liquid) and UNIQUAC (Universal Quasi-Chemical) can predict solubility based on activity coefficients, though they often require some experimental data for parameterization.[13]

  • Machine Learning & QSPR : Quantitative Structure-Property Relationship (QSPR) models are increasingly used.[12] The General Solubility Equation (GSE), for instance, predicts aqueous solubility from the melting point and the octanol-water partition coefficient (logP).[14][15] Similar machine learning approaches, trained on large datasets, are being developed for solubility in organic solvents.[16] These models are powerful but must be used within their applicability domain, and their predictions should ideally be confirmed experimentally.

Conclusion

The solubility of this compound in organic solvents is governed by its distinct tautomeric nature and its capacity for strong hydrogen bonding. It exhibits good solubility in polar protic and aprotic solvents like ethanol, acetone, and DMF, while its solubility in non-polar solvents is limited. For applications requiring precise solubility data, the rigorous shake-flask method is the recommended standard. As computational tools advance, a synergistic approach combining predictive modeling with targeted experimental validation will provide the most efficient path to understanding and utilizing the solution behavior of this versatile chemical building block.

References

  • This compound Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.). Pipzine Chemicals.
  • This compound 3279-76-3 wiki - Guidechem. (n.d.). Guidechem.
  • This compound - ChemBK. (2024, April 10). ChemBK.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • This compound | 3279-76-3 - ChemicalBook. (2025, July 7). ChemicalBook.
  • This compound 97 3279-76-3 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube.
  • Solubility of Organic Compounds. (2023, August 31).
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19). Chemistry LibreTexts.
  • 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem. (n.d.). PubChem.
  • This compound CAS#: 3279-76-3 - ChemicalBook. (n.d.). ChemicalBook.
  • Thermodynamic modeling of activity coefficient and prediction of solubility: Part 2. Semipredictive or semiempirical models. (n.d.). PubMed.
  • This compound - Stenutz. (n.d.). Stenutz.
  • Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. (n.d.). ChemRxiv.
  • 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem. (n.d.). PubChem.
  • Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. (2025, September 20). ResearchGate.
  • Will we ever be able to accurately predict solubility? - PMC - NIH. (2024, March 18). National Center for Biotechnology Information.
  • This compound - Safety Data Sheet - ChemicalBook. (2025, July 12). ChemicalBook.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models. (n.d.). ChemRxiv.

Sources

A Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methylpyridine: Focus on Melting Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-6-methylpyridine (CAS RN: 3279-76-3), a heterocyclic organic compound, is a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in organic synthesis is broad, serving as a basic catalyst for alcohol silylation and for the deprotection of acetals.[2] A fundamental physical property of any crystalline solid, the melting point, serves as a crucial indicator of purity and identity.[3] For this compound, an accurate determination of its melting point is essential for quality control in research and manufacturing settings.

This technical guide provides an in-depth analysis of the melting point of this compound, the underlying chemical principles that govern this property, a validated experimental protocol for its determination, and a discussion of factors that can influence measurement accuracy. A significant aspect of this molecule's chemistry is its existence in a tautomeric equilibrium between the enol (this compound) and keto (6-methyl-2(1H)-pyridone) forms, which fundamentally influences its intermolecular interactions and, consequently, its melting point.[4][5][6]

Physicochemical and Structural Properties

This compound is a white to off-white crystalline solid at room temperature.[7] Its identity is confirmed by its molecular formula, C₆H₇NO, and molecular weight of 109.13 g/mol .[2][8] The melting point is a key specification for this compound, with most literature sources reporting a narrow range, indicative of a pure substance.

Table 1: Reported Melting Point of this compound
Reported Melting Point (°C)Source (CAS RN: 3279-76-3)
157-159Sigma-Aldrich[9], ChemicalBook[2][10]
159NIST Chemistry WebBook[5]
94-96Pipzine Chemicals[7]

Note: The variance in reported values may stem from different analytical methods or residual impurities in the samples tested.

The Influence of Tautomerism

The structure of this compound is not static; it exists as a mixture of two rapidly interconverting isomers, or tautomers. The equilibrium between the aromatic alcohol (enol form) and the non-aromatic amide (keto form, 6-methyl-2-pyridone) is a critical feature of its chemistry. The keto form is generally more stable, and its ability to form strong intermolecular hydrogen bonds plays a significant role in establishing a well-ordered crystal lattice, which in turn dictates the melting point.[11][12]

MeltingPointWorkflow start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm height) prep->load insert Insert into Apparatus load->insert heat_fast Rapid Heating to ~20°C below expected M.P. insert->heat_fast heat_slow Reduce Heating Rate (1-2°C / min) heat_fast->heat_slow observe Observe Sample heat_slow->observe record_t1 Record T1 (First liquid drop) observe->record_t1 Melting begins record_t2 Record T2 (Completely liquid) record_t1->record_t2 Continues melting report Report Range (T1 - T2) record_t2->report end End report->end

Caption: Standard workflow for melting point determination.

Factors Influencing Melting Point Accuracy

The measured melting point is sensitive to several experimental and sample-related factors. Understanding these variables is critical for interpreting results and ensuring data integrity.

  • Purity : This is the most significant factor. Impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces, which leads to a lower and broader melting range. [11][13]A sharp melting point is a strong indicator of high purity. [11]* Intermolecular Forces : The melting point is directly related to the strength of the forces between molecules. [12][14]For this compound, the presence of hydrogen bonding is a primary contributor to its relatively high melting point. [11][13]* Molecular Packing and Symmetry : Symmetrical molecules tend to pack more efficiently and tightly into a crystal lattice. [12][15]This dense packing results in stronger intermolecular interactions and consequently requires more energy to disrupt, leading to a higher melting point. [14][15]* Heating Rate : If the heating rate is too fast, the temperature of the heating block will rise faster than the temperature of the sample, leading to an erroneously high and broad melting range. A slow rate near the melting point is crucial for accuracy.

  • Sample Packing : A loosely packed sample will not conduct heat uniformly, resulting in an inaccurate measurement. [16]

Diagram of Influencing Factors

InfluencingFactors cluster_sample Sample Characteristics cluster_method Methodological Parameters mp Observed Melting Point (Value and Range) purity Chemical Purity purity->mp High purity → Sharp, higher M.P. packing Crystal Lattice Packing packing->mp Efficient packing → Higher M.P. forces Intermolecular Forces (e.g., H-Bonding) forces->mp Strong forces → Higher M.P. rate Heating Rate rate->mp Too fast → Inaccurate, broad range pack_tech Sample Packing Technique pack_tech->mp Poor packing → Poor heat transfer

Caption: Key factors affecting melting point measurements.

Conclusion

The melting point of this compound is a fundamental physicochemical parameter, with a literature value commonly cited as 157-159°C. This property is intrinsically linked to its molecular structure, particularly its existence in a tautomeric equilibrium which allows for strong intermolecular hydrogen bonding. Accurate determination via the capillary method is a direct and reliable assessment of the compound's purity. For researchers and drug development professionals, adherence to a validated protocol, with careful control over factors like heating rate and sample preparation, is paramount for obtaining trustworthy and reproducible data that underpins subsequent synthetic work and quality assurance.

References
  • Factors Affecting Melting Point: Definition, Examples, Diagrams. Unacademy. [Link]
  • What Affects Melting Point Of Organic Compounds?. Chemistry For Everyone - YouTube. [Link]
  • What Factors Affect Melting Point?. Sciencing. [Link]
  • Melting Point Determination of Organic Compounds: Chemistry Guide. Vedantu. [Link]
  • Melting Point Determin
  • Melting point determin
  • Boiling Point and Melting Point in Organic Chemistry. Chemistry Steps. [Link]
  • Measuring the Melting Point. Westlab Canada. [Link]
  • Melting point determin
  • Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals.
  • 6-Methylpyridin-2-ol | C6H7NO. PubChem. [Link]
  • Chemical Properties of 2(1H)-Pyridone, 6-methyl- (CAS 3279-76-3). Cheméo. [Link]
  • 6-amino-1-methylpyridin-2-one - C6H8N2O, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]
  • 2(1H)-Pyridone, 6-methyl-. NIST Chemistry WebBook. [Link]
  • 2(1H)-Pyridone, 6-methyl-. NIST Chemistry WebBook. [Link]

Sources

Navigating the Safety Landscape of 2-Hydroxy-6-methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth examination of the safety, handling, and emergency protocols for 2-Hydroxy-6-methylpyridine, tailored for professionals in research and drug development.

Introduction

This compound, also known as 6-methyl-2-pyridinol, is a heterocyclic organic compound with increasing relevance in pharmaceutical synthesis and materials science.[1] Its unique chemical structure, featuring both a hydroxyl group and a methyl group on a pyridine ring, imparts a versatile reactivity profile, making it a valuable intermediate in the creation of complex molecular architectures.[1][2] As its application in laboratory and industrial settings expands, a thorough understanding of its safety profile is paramount for ensuring the well-being of researchers and maintaining a secure work environment. This guide provides a comprehensive overview of the safety data for this compound, synthesizing information from multiple safety data sheets (SDS) to offer a holistic perspective on its handling, storage, and emergency management.

Chemical Identity and Physicochemical Properties

A foundational aspect of chemical safety is a clear understanding of the substance's identity and physical characteristics. This knowledge informs proper handling procedures, storage conditions, and is critical in the event of an emergency.

Synonyms: 6-Methyl-2-pyridinol, 6-Methyl-2-pyridone, 6-methylpyridin-2(1H)-one[3][4] CAS Number: 3279-76-3[3][5] Molecular Formula: C₆H₇NO[3][4][5] Molecular Weight: 109.13 g/mol [3]

The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experiments, understanding its behavior in various solvents, and predicting its environmental fate.

PropertyValueSource(s)
AppearanceWhite to beige or light yellow crystalline powder/solid[1][3][4]
Melting Point157-159 °C[3][5][6]
Boiling Point131-133 °C[3][5]
SolubilitySoluble in organic solvents like ethanol and ether; slightly soluble in water.[1]
OdorOdorless to characteristic pyridine-like odor[1][4]

It is noteworthy that while generally stable under recommended storage conditions, this compound can undergo changes in its chemical structure under extreme conditions such as the presence of strong acids, strong bases, or high temperatures.[1]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are related to its irritant properties.

GHS Classification Summary

Hazard ClassCategoryHazard StatementSignal Word
Skin Irritation2H315: Causes skin irritationWarning
Eye Irritation2H319: Causes serious eye irritationWarning
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritationWarning

Sources:[3][6][7]

These classifications underscore the importance of appropriate personal protective equipment (PPE) and handling procedures to prevent adverse health effects. The substance is not classified as a carcinogen by IARC.[3] However, it is crucial to note that the toxicological properties of this substance have not been fully investigated, and therefore, it should be handled with care.[8]

Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is fundamental to mitigating the risks associated with this compound.

Handling
  • Ventilation: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[3][8] Appropriate exhaust ventilation should be provided where dust is formed.[3]

  • Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. This includes:

    • Eye Protection: Chemical safety goggles or glasses with side shields are mandatory to prevent eye contact.[4][9]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn.[4] Gloves should be inspected before use and replaced if any signs of degradation are observed.[4]

    • Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[4]

    • Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator should be used.[3] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[3]

  • Hygiene Practices: Avoid eating, drinking, or smoking in areas where the chemical is handled.[4] Wash hands thoroughly after handling and before breaks.[3][4] Contaminated clothing should be removed and washed before reuse.[8]

Storage
  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[3][4][10]

  • Containers: Keep containers tightly closed to prevent contamination and moisture absorption.[3][4]

The following diagram illustrates a recommended workflow for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Assess Risks & Review SDS PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Vent Ensure Proper Ventilation (Fume Hood) PPE->Vent Weigh Weigh Solid in Ventilated Area Vent->Weigh Proceed to Handling Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Decontaminate Work Area Transfer->Decon After Experiment Waste Dispose of Waste Properly Decon->Waste Store Store Securely Waste->Store

Caption: A typical workflow for the safe laboratory handling of this compound.

Emergency Procedures: A Step-by-Step Guide

In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimize harm.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[3] If breathing is difficult, give oxygen.[8] If breathing has stopped, provide artificial respiration.[3][8] Seek immediate medical attention.[11]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][8] Get medical attention if irritation persists.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4][8] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting.[8] If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[8] Never give anything by mouth to an unconscious person.[3][8] Seek immediate medical attention.[11]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area.[3] Wear appropriate personal protective equipment as described in Section 3.1.[3] Avoid breathing dust and ensure adequate ventilation.[3]

  • Environmental Precautions: Prevent the product from entering drains or waterways.[3]

  • Containment and Cleanup: For spills, sweep up the material and place it into a suitable, closed container for disposal.[4][8] Avoid creating dust.[3][4]

Fire-Fighting Measures
  • Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[3]

  • Specific Hazards: During a fire, irritating and toxic gases such as carbon oxides and nitrogen oxides (NOx) may be generated.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4]

The following decision-making flowchart outlines the appropriate emergency response to an incident involving this compound.

EmergencyResponse cluster_exposure Personal Exposure cluster_spill Spill Response cluster_fire Fire Response Start Incident Occurs Exposure Exposure? Start->Exposure Spill Spill? Exposure->Spill No Inhalation Inhalation: Move to fresh air, seek medical aid. Exposure->Inhalation Yes - Inhaled Skin Skin Contact: Wash with soap & water for 15 min. Exposure->Skin Yes - Skin Eye Eye Contact: Flush with water for 15 min, seek medical aid. Exposure->Eye Yes - Eye Ingestion Ingestion: Rinse mouth, drink water, seek medical aid. Exposure->Ingestion Yes - Ingested Fire Fire? Spill->Fire No Evacuate Evacuate Area Spill->Evacuate Yes Extinguish Use Appropriate Extinguishing Media Fire->Extinguish Yes PPE Wear Appropriate PPE Evacuate->PPE Contain Contain Spill, Avoid Dust PPE->Contain Collect Collect in Sealed Container Contain->Collect SCBA Wear SCBA & Full Protective Gear Extinguish->SCBA

Caption: A flowchart for emergency response procedures for incidents involving this compound.

Toxicological and Ecological Information: A Word of Caution

A recurring theme across multiple safety data sheets is the lack of comprehensive toxicological and ecological data for this compound.[3][4][8] While it is classified as an irritant, its long-term health effects, such as carcinogenicity, mutagenicity, and reproductive toxicity, have not been thoroughly investigated.[3] Similarly, there is a scarcity of information regarding its environmental fate and ecotoxicity.[3][4] This significant data gap necessitates a cautious and conservative approach to its handling and disposal. Researchers must assume a higher level of risk until more definitive data becomes available.

Conclusion

This compound is a valuable chemical intermediate with a manageable, yet not insignificant, hazard profile. Its primary risks are associated with its irritant properties to the skin, eyes, and respiratory system. By adhering to the principles of good laboratory practice, utilizing appropriate personal protective equipment, and ensuring proper engineering controls, researchers can safely harness its synthetic potential. The current lack of comprehensive toxicological and ecological data should serve as a reminder to handle this compound with the utmost care and to follow all institutional and regulatory guidelines for chemical safety and waste disposal.

References

  • This compound - ChemBK. (2024, April 10).
  • Material Safety Data Sheet - this compound, 97%. (n.d.). Cole-Parmer.
  • RF of this compound as function of time and temperature of... - ResearchGate. (n.d.).
  • First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.).
  • 2-Hydroxy-5-methylpyridine | C6H7NO | CID 70482 - PubChem. (n.d.).
  • 6-Methylpyridin-2-ol | C6H7NO | CID 76772 - PubChem. (n.d.).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).

Sources

A Technical Guide to Quantum Chemical Calculations for 2-Hydroxy-6-methylpyridine: From Tautomerism to Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical framework for researchers, medicinal chemists, and computational scientists on performing and interpreting quantum chemical calculations for 2-Hydroxy-6-methylpyridine. We move beyond a simple procedural list to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol. The focus is on the molecule's central chemical feature—its tautomeric equilibrium—and how computational methods can elucidate its structure, spectroscopy, and reactivity.

Introduction: The Duality of this compound

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its utility is deeply connected to its molecular structure and electronic properties. However, the defining characteristic of this molecule, and 2-hydroxypyridines in general, is its existence in a tautomeric equilibrium between two forms: the aromatic hydroxy (enol/lactim) form and the non-aromatic pyridone (keto/lactam) form.

The position of this equilibrium is highly sensitive to the molecular environment, particularly the solvent, which dictates the molecule's hydrogen bonding capabilities, dipole moment, and ultimately its biological activity and chemical reactivity.[2][3] Quantum chemical calculations are indispensable tools for dissecting this equilibrium, providing insights that are often difficult to obtain through experimental means alone. This guide details the theoretical and practical steps to model this system accurately.

Part 1: The Tautomeric Equilibrium: A Computational Perspective

The primary challenge in modeling this compound is correctly describing the relative stability of its two tautomers: this compound (the enol form) and 6-methylpyridin-2(1H)-one (the keto form). In the gas phase, the hydroxy (lactim) tautomer is generally favored, while the pyridone (lactam) form is significantly stabilized in polar solvents.[4]

This shift is a direct consequence of the different electronic distributions and dipole moments of the two forms. The pyridone tautomer has a much larger dipole moment, leading to stronger stabilizing interactions with polar solvent molecules.[3] Accurate calculation of this energy difference is the first critical validation of any computational model for this system.

Tautomerism cluster_enol This compound (Enol/Lactim) cluster_keto 6-Methylpyridin-2(1H)-one (Keto/Lactam) T1 Aromatic Ring Lower Dipole Moment Favored in Gas Phase T2 Non-Aromatic Ring Higher Dipole Moment Favored in Polar Solvents T1->T2 Proton Transfer caption Fig. 1: Tautomeric equilibrium of this compound.

Caption: Fig. 1: Tautomeric equilibrium of this compound.

Part 2: Core Computational Methodology

The reliability of quantum chemical predictions hinges on the judicious selection of the theoretical method and basis set. For molecules like this compound, Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy.[5]

  • Recommended Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice for organic molecules.[1][5][6] For higher accuracy in non-covalent interactions or excited states, functionals like M06-2X or the long-range corrected ωB97X-D can be employed.[7]

  • Recommended Basis Set: A Pople-style basis set, 6-311++G(d,p) , is highly recommended.[1][5][8] The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for describing hydrogen bonding and non-covalent interactions. The (d,p) specifies polarization functions, which are essential for accurately representing the molecular geometry and charge distribution.

Protocol 1: Geometry Optimization and Vibrational Analysis

This protocol establishes the foundational structure and energy of the molecule. It is a prerequisite for all subsequent calculations.

Objective: To find the minimum energy structure for each tautomer and confirm it is a true minimum on the potential energy surface.

Step-by-Step Workflow:

  • Input Structure Generation: Build the initial 3D structures of both the hydroxy and pyridone tautomers using molecular modeling software (e.g., GaussView, Avogadro).

  • Optimization Calculation:

    • Select the DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

    • Initiate a geometry optimization calculation. This process iteratively adjusts the atomic positions to minimize the total electronic energy of the molecule.

    • To model the system in a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) should be included in the calculation.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry using the same level of theory.

    • Validation: A true minimum energy structure will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (transition state) or a higher-order saddle point, requiring further structural investigation.

  • Output Analysis:

    • Extract the final optimized coordinates (bond lengths, angles, dihedral angles).

    • Obtain the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the Gibbs free energy. The relative stability of the tautomers should be compared using their Gibbs free energies.

    • The output will also contain the predicted infrared (IR) and Raman vibrational frequencies and intensities.[9][10]

Workflow cluster_setup 1. Initial Setup cluster_calc 2. Core Calculation cluster_validation 3. Validation cluster_analysis 4. Data Analysis & Further Steps A Build Initial 3D Structure (Hydroxy & Pyridone Tautomers) B Select Method: Functional (e.g., B3LYP) Basis Set (e.g., 6-311++G(d,p)) A->B C Geometry Optimization B->C D Frequency Analysis C->D E Check for Imaginary Frequencies (0 = True Minimum) D->E E->C If Invalid (Re-optimize) F Analyze Energies & Structures (Tautomer Stability) E->F If Valid G Calculate Spectroscopic Properties (IR, Raman, NMR, UV-Vis) F->G H Analyze Electronic Properties (HOMO-LUMO, MEP, NBO) F->H caption Fig. 2: General workflow for quantum chemical calculations.

Caption: Fig. 2: General workflow for quantum chemical calculations.

Protocol 2: Calculation of Spectroscopic Properties

Computational spectroscopy is vital for validating theoretical models against experimental data and for interpreting complex spectra.

A. Vibrational Spectroscopy (IR & Raman)

  • Source: The results are obtained directly from the frequency calculation (Protocol 1).

  • Analysis: The calculated frequencies correspond to the vibrational modes of the molecule (e.g., O-H stretch, C=O stretch, ring breathing modes).

  • Refinement: DFT-calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies for better agreement with experimental spectra.[11] The distinct differences in the vibrational spectra of the two tautomers (e.g., the presence of an O-H stretch in the hydroxy form vs. a C=O stretch in the pyridone form) serve as a key identifier.[12]

B. NMR Spectroscopy

  • Method: Chemical shifts are calculated using the Gauge-Including Atomic Orbital (GIAO) method.[13]

  • Procedure: This calculation is performed on the previously optimized geometry. It is crucial to include a solvation model (PCM) if comparing to experimental data obtained in solution.

  • Analysis: The output provides the absolute magnetic shielding tensors for each nucleus. These are then converted to chemical shifts (δ) by referencing them to the shielding tensor of a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.

C. UV-Vis Spectroscopy

  • Method: Electronic excitation energies and oscillator strengths, which determine the UV-Vis spectrum, are calculated using Time-Dependent DFT (TD-DFT).[13][14]

  • Procedure: This is a separate calculation performed on the optimized ground-state geometry. It computes the energies of vertical excitations to various excited states.

  • Analysis: The output lists the excitation wavelengths (λ_max), oscillator strengths (f), and the molecular orbitals involved in each transition (e.g., HOMO -> LUMO). A larger oscillator strength corresponds to a more intense absorption peak.

Protocol 3: Electronic Structure and Reactivity Analysis

These calculations probe the electronic distribution and predict the molecule's chemical behavior.

A. Frontier Molecular Orbitals (HOMO & LUMO)

  • Definition: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[15]

  • Analysis: The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical stability. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.[15][16][17] This analysis can be performed on the output of the geometry optimization.

B. Molecular Electrostatic Potential (MEP)

  • Purpose: An MEP map provides a visual representation of the charge distribution on the molecule's surface.

  • Interpretation: It plots the electrostatic potential onto the electron density surface.

    • Red regions (negative potential): Indicate electron-rich areas, which are susceptible to electrophilic attack (e.g., around the oxygen and nitrogen atoms).

    • Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack (e.g., around the acidic hydrogen atoms).[18]

C. Natural Bond Orbital (NBO) Analysis

  • Purpose: NBO analysis provides a detailed picture of bonding, charge distribution, and intramolecular interactions.[19]

  • Key Insights:

    • Natural Atomic Charges: Offers a more chemically intuitive charge distribution than other methods like Mulliken population analysis.

    • Hyperconjugation: It quantifies stabilizing interactions, such as the delocalization of electron density from a lone pair into an antibonding orbital, which can be used to rationalize structural features and reactivity.[11]

Data Summary and Validation

Table 1: Calculated Energetic and Electronic Properties of this compound Tautomers (Gas Phase)

Property This compound (Enol) 6-Methylpyridin-2(1H)-one (Keto)
Relative Energy (kcal/mol) 0.00 (Reference) +0.77 to +2.15[7]
Dipole Moment (Debye) ~1.6 - 1.9[3] ~5.3 - 6.0[3]
HOMO Energy (eV) TBD TBD
LUMO Energy (eV) TBD TBD
HOMO-LUMO Gap (eV) TBD TBD

Note: TBD (To Be Determined) values should be filled in from the user's own calculations. Literature values are provided for context and validation.

Table 2: Comparison of Key Calculated vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational Mode Tautomer Calculated (Scaled) Experimental[20]
O-H Stretch Enol TBD ~3400-3500
C=O Stretch Keto TBD ~1650-1670
N-H Stretch Keto TBD ~3100-3300
Ring Breathing Both TBD TBD

Note: TBD values should be filled in from the user's own calculations. Experimental values are approximate and can vary.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the quantum chemical study of this compound. By focusing on the central tautomeric equilibrium and employing a multi-faceted computational protocol—from geometry optimization and spectroscopy to the analysis of electronic reactivity descriptors—researchers can develop a deep and predictive understanding of this important heterocyclic molecule. The validation of these computational results against experimental data is paramount and serves as the ultimate benchmark for the chosen theoretical model. The insights gained from these calculations are directly applicable to fields like drug development, where understanding tautomeric preference and reactive sites is critical for designing effective and specific molecular agents.

References

  • Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. (2017). PubMed.
  • Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. (1977). Journal of the American Chemical Society.
  • Structural and Computational Analysis of a Triclinic Pentafluorophenylurea Based Pyridine Derivative: A DFT-Based Approach. (2024). Chemical Methodologies.
  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. (2013). PubMed.
  • Theoretical Investigation of Pyridine Derivatives as High Energy Materials. (2023). ResearchGate.
  • Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. (2020). RSC Publishing.
  • Exploration of Solvent Effects, Structural and Spectroscopic Properties, Chemical Shifts, Bonding Nature, Reactive Site… (2023). Oriental Journal of Chemistry.
  • ISSN 2320-5407 International Journal of Advanced Research. (2013). International Journal of Advanced Research.
  • LUMO-HOMO and MESP pictures of 2- bromo -3-hydroxy- 6-methylpyridine. (2014). ResearchGate.
  • FT-IR, FT-Raman spectra and ab initio HF and DFT calculations of 4-N,N'-dimethylamino pyridine. (2008). PubMed.
  • Computational study of heterocyclic anticancer compounds through nbo method. (2021). ResearchGate.
  • Special Issue : Heterocyclic Compounds: Synthesis, Application and Theoretical Study. (n.d.). MDPI.
  • Quantum chemical study on 2-bromo-3-hydroxy-6-methyl pyridine- A D. F. T. study. (2014). ResearchGate.
  • Computational study of heterocyclic anticancer compounds through nbo method. (2021). ResearchGate.
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH).
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (2023). International Research Journal of Education and Technology.
  • A Theoretical Investigation of Heterocycles with N‒O Bonds Understanding the Biological Effects and Theoretical Studies. (2025). Journal of Chemical Reviews.
  • Computational Heterocyclic Chemistry. (n.d.). Imperial College London.
  • Experimental and computational study on molecular structure and vibrational analysis of 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol by normal coordinate treatment. (2013). PubMed.
  • Experimental Spectroscopic, Structural (Monomer and Dimer), Molecular Docking, Molecular Dynamics Simulation and Hirshfeld Surface Analysis of 2-Amino-6-Methylpyridine. (2022). Taylor & Francis Online.
  • TD-DFT and DFT studies on geometry, spectral, thermal and NMR of N'-(di(pyridin-2-yl)methylene)-2-hydroxybenzohydrazide. (2016). ResearchGate.
  • FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. (2016). Elixir Comp. Chem.
  • Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. (2023). MDPI.
  • Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. (2009). ResearchGate.
  • Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. (2020). ResearchGate.
  • Molecular structure and vibrational spectra of 2-amino-5-methyl pyridine and 2-amino-6-methyl pyridine by density functional methods. (2007). ResearchGate.
  • Computational Vibrational Spectroscopy. (2022). arXiv.
  • Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. (2021). National Institutes of Health (NIH).
  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. (2022). National Institutes of Health (NIH).
  • Molecular polarizability and vibrational spectra of 2,6-dihydroxypyridine hydrochloride. (2008). ResearchGate.
  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (2022). MDPI.

Sources

Discovery and history of 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydroxy-6-methylpyridine: Discovery, Synthesis, and Applications

Abstract

This compound (CAS No: 3279-76-3), a pivotal heterocyclic compound, occupies a significant position in the landscape of organic chemistry. Known interchangeably as 6-methyl-2-pyridone, its unique structural and chemical properties, most notably its prototropic tautomerism, have rendered it a versatile building block in numerous fields. This guide provides a comprehensive exploration of its history, from its initial discovery during the expansion of pyridine chemistry to the evolution of its synthesis. We will dissect foundational and modern synthetic methodologies, elucidate its key physicochemical properties, and survey its applications in medicinal chemistry, materials science, and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development who require a deep technical understanding of this important intermediate.

Discovery and Historical Context

The history of this compound is not marked by a singular moment of discovery but rather by a gradual emergence from the broader investigation into pyridine derivatives during the mid-20th century.[1] As chemists sought to functionalize the pyridine ring to create novel compounds for potential pharmaceutical applications, various synthetic routes were explored that inevitably led to the creation of substituted hydroxypyridines.[1] Its formal characterization and the subsequent study of its unique properties, particularly its tautomeric equilibrium, solidified its place as a compound of significant academic and industrial interest.

Foundational Synthesis Methodologies

The preparation of this compound can be achieved through several strategic pathways. The choice of method often depends on the availability of precursors, desired yield, and scalability. These routes are not merely procedural steps but are grounded in fundamental principles of organic reactivity, such as nucleophilic substitution, oxidation, and cyclocondensation.

Synthesis via Diazotization of Aminopyridine

A prominent and well-established regioselective strategy involves the diazotization of 2-amino-6-methylpyridine.[2] This method is advantageous due to the commercial availability of the aminopyridine precursor.

  • Causality and Mechanism: The core of this reaction is the conversion of a primary aromatic amine into a diazonium salt using a diazotizing agent (e.g., sodium nitrite) in a cold, acidic medium. The resulting diazonium group is an excellent leaving group (as dinitrogen gas) and is readily displaced by a weak nucleophile like water. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent hydrolysis step introduces the hydroxyl group specifically at the C2 position, ensuring high regioselectivity.[2]

Experimental Protocol: Diazotization of 2-Amino-6-methylpyridine

  • Preparation: Dissolve 2-amino-6-methylpyridine in a suitable acidic medium (e.g., aqueous sulfuric acid or hydrochloric acid) and cool the solution to 0-5 °C in an ice bath.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred aminopyridine solution. Maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt intermediate.

  • Hydrolysis: After the addition is complete, allow the reaction mixture to stir at low temperature for a short period before gradually warming it. The diazonium salt hydrolyzes, releasing nitrogen gas and forming the this compound product.

  • Isolation: Neutralize the reaction mixture with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol or water) to obtain the purified compound.

G cluster_workflow Workflow: Synthesis from 2-Amino-6-methylpyridine A 2-Amino-6-methylpyridine in Acidic Solution (0-5°C) B Add NaNO2 (aq) (Diazotization) A->B C Formation of Diazonium Salt Intermediate B->C D Warm to Room Temp (Hydrolysis) C->D E Neutralize & Precipitate D->E F Filter & Recrystallize E->F G Pure this compound F->G

Caption: Synthesis via Diazotization Workflow.

Synthesis via Cyclocondensation Reactions

Cyclocondensation reactions represent a powerful "bottom-up" approach to constructing the pyridone ring system from acyclic precursors.

  • Guareschi-Thorpe Reaction: This classical multi-component reaction involves the condensation of a β-dicarbonyl compound with cyanoacetamide in the presence of a base.[2] The choice of starting materials dictates the substitution pattern on the final pyridone ring, allowing for a regioselective synthesis.

  • Modern Variations: More recent methods utilize the reaction of readily available enaminones with malononitrile or the self-condensation of β-keto amides.[3] These reactions often proceed under mild conditions with high efficiency, making them attractive for library synthesis and large-scale production.[3][4]

Experimental Protocol: Cyclocondensation of Ethyl Acetoacetate and Cyanoacetamide

  • Preparation: In a suitable reaction vessel, dissolve ethyl acetoacetate and cyanoacetamide in an alcohol solvent such as ethanol.

  • Base-Catalysis: Add a basic catalyst, such as piperidine or sodium ethoxide, to the mixture. The base facilitates the initial condensation between the active methylene group of cyanoacetamide and the carbonyl of the β-ketoester.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC). During this time, intramolecular cyclization and subsequent dehydration occur to form the pyridone ring.

  • Isolation: Cool the reaction mixture. The product often precipitates from the solution.

  • Purification: Collect the solid by filtration and recrystallize from an appropriate solvent to yield the purified product.

Physicochemical Properties and Structural Elucidation

The physical and chemical identity of this compound is well-defined by its physical constants and spectroscopic data.

Physical and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₆H₇NO[5][6]
Molecular Weight 109.13 g/mol [5][6]
Appearance White to off-white crystalline solid/powder[1]
Melting Point 157-159 °C[6]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol, acetone.[1][7]
CAS Number 3279-76-3[5][8]
The Crucial Tautomerism: A Dual Identity

A defining characteristic of this compound is its existence as a mixture of two rapidly interconverting tautomers: the aromatic hydroxy (enol) form and the non-aromatic pyridone (keto) form.

  • Equilibrium Dynamics: The position of this equilibrium is highly sensitive to the compound's environment. In the gas phase, the energy difference is minimal, with some theoretical and experimental data suggesting a slight preference for the aromatic 2-hydroxypyridine form.[9][10]

  • Solvent and State Effects: However, in condensed phases (solution and solid state), the equilibrium overwhelmingly favors the 6-methyl-2-pyridone tautomer.[9][11] This shift is attributed to two primary factors:

    • Intermolecular Hydrogen Bonding: The pyridone form can form strong hydrogen-bonded dimers and aggregates, which provides significant stabilization.[11]

    • Dipole Moment: The pyridone tautomer possesses a much larger dipole moment than the hydroxy form. Therefore, it is better stabilized by polar solvents.[12]

This tautomerism is not merely a chemical curiosity; it dictates the molecule's reactivity, aromaticity, and biological interactions. For instance, while the hydroxy form might undergo reactions typical of phenols, the pyridone form reacts more like an amide or lactam.

Tautomerism cluster_hydroxy This compound (Enol Form) cluster_pyridone 6-Methyl-2-pyridone (Keto Form) (Dominant in Solution/Solid State) img_hydroxy img_pyridone img_hydroxy->img_pyridone

Caption: Tautomeric equilibrium of the title compound.

Evolution of Applications

The utility of this compound stems from its dual reactivity and its capacity to serve as a scaffold for more complex molecules.

  • Medicinal Chemistry: It is a crucial starting material and intermediate in the pharmaceutical industry.[1][13] The pyridone core is present in numerous biologically active compounds. It has been used as a building block for synthesizing antibacterial and neurological drugs, where the N-H and hydroxyl/carbonyl functionalities provide handles for further molecular elaboration.[7]

  • Materials Science: The compound's reactive groups allow it to be incorporated into polymer backbones through specific chemical reactions.[7] This can enhance the thermal stability, adjust optical properties, or impart other desirable characteristics to the material. It has also found use in the preparation of functional coatings, contributing to properties like corrosion and wear resistance.[7]

  • Agrochemicals: Derivatives of this compound are employed in the formulation of modern herbicides and fungicides, contributing to crop protection.[14]

  • Organic Synthesis: Beyond specific applications, it remains an important and versatile synthetic building block for chemists to construct novel heterocyclic compounds.[7]

Conclusion

From its origins in the exploratory era of pyridine chemistry, this compound has matured into a compound of fundamental importance. Its history is a lesson in the value of foundational synthesis, while its utility is a testament to its unique chemical nature. The critical principle of keto-enol tautomerism is not just an academic footnote but the very source of its versatile reactivity and widespread application. For the medicinal chemist, materials scientist, and process developer, a thorough understanding of this molecule's synthesis, properties, and behavior is essential for innovation and the creation of next-generation chemical entities.

References

  • Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
  • Pemberton, N., Jakobsson, L., & Almqvist, F. (2006). Synthesis of multi ring-fused 2-pyridones via an acyl-ketene imine cyclocondensation. Organic Letters, 8(5), 935–938. [Link]
  • ResearchGate. (n.d.). Synthesis of Pyridone and Pyridine Rings by [4 + 2] Hetero-Cyclocondensation.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-6-methylpyridine.
  • University of Bristol. (n.d.). Synthesis of 2-pyridones.
  • OC-Portal. (2022, December 24). Preparation of Pyridines, Part 1: By Cyclocondensation [Video]. YouTube.
  • Huimeng Bio-tech. (n.d.). 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF).
  • Wang, H., et al. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.
  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism.
  • PubChem. (n.d.). 6-Methylpyridin-2-ol.
  • Organic Syntheses. (n.d.). 3-cyano-6-methyl-2(1)-pyridone.
  • Journal of the Serbian Chemical Society. (2019). Continuous flow synthesis of some 6- and 1,6-substituted 3-cyano-4-methyl-2-pyridones.
  • WuXi Biology. (n.d.). How about Tautomers?.
  • National Institutes of Health. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.
  • Google Patents. (n.d.). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • ResearchGate. (n.d.). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines.
  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Diva-portal.org. (n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology.
  • Google Patents. (n.d.). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Wayne State University. (n.d.). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study.
  • ResearchGate. (n.d.). RF of this compound as function of time and temperature of....

Sources

Theoretical and Experimental Elucidation of Tautomeric Equilibria in 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomerism of N-heterocyclic compounds is a cornerstone of their chemical behavior, profoundly influencing their reactivity, intermolecular interactions, and biological function. 2-Hydroxy-6-methylpyridine stands as a classic model system for investigating the delicate balance between its lactim (enol) and lactam (keto) tautomeric forms. This guide provides a comprehensive exploration of the theoretical and computational methodologies employed to dissect this equilibrium. We delve into the causality behind the selection of computational models, from Density Functional Theory (DFT) to high-level ab initio methods, and underscore the critical role of experimental validation through spectroscopic techniques. By synthesizing predictive computational data with empirical evidence, we present a holistic understanding of how structural nuances and environmental factors, particularly solvent polarity, dictate the tautomeric preference of this compound, offering crucial insights for its application in medicinal chemistry and materials science.

Introduction: The Significance of Tautomerism

Tautomers are constitutional isomers that readily interconvert, most commonly through the formal migration of a hydrogen atom accompanied by a switch of a single and adjacent double bond.[1] For this compound, this manifests as a dynamic equilibrium between the aromatic hydroxy (lactim) form and the non-aromatic pyridone (lactam) form.

The significance of this equilibrium cannot be overstated. The two tautomers possess distinct electronic structures, dipole moments, and hydrogen bonding capabilities (donor/acceptor patterns).[2] These differences directly govern molecular recognition processes, making the study of tautomerism paramount in drug discovery, where a molecule's interaction with a biological target is dictated by its precise three-dimensional and electronic structure. Understanding and predicting the dominant tautomeric form in various environments is therefore a critical objective for rational drug design.

The Protagonists: Lactim vs. Lactam Tautomers

The tautomeric equilibrium of this compound involves two primary structures:

  • This compound (Lactim/Enol form): Characterized by a hydroxyl (-OH) group on the pyridine ring. This form retains the aromaticity of the pyridine ring.

  • 6-Methylpyridin-2(1H)-one (Lactam/Keto form): Characterized by a carbonyl (C=O) group and an N-H bond within the ring. This form disrupts the full aromaticity of the six-membered ring, exhibiting characteristics of a conjugated diene.[2]

The subtle interplay of aromatic stabilization energy in the lactim form versus the strength of the C=O bond and greater polarity in the lactam form creates a delicate energetic balance that is highly sensitive to external factors.

The Theoretical Toolkit: Computational Methodologies

Computational chemistry provides an indispensable lens for examining tautomeric systems. It allows for the precise calculation of structures and energies for all species involved, including transient or low-population tautomers and the transition states that separate them—entities often intractable to direct experimental observation.[3]

The Rationale Behind Method Selection

The choice of a computational method is not arbitrary; it is a deliberate decision based on balancing accuracy with computational cost. The small energy difference between the this compound tautomers demands high accuracy.[3]

  • Density Functional Theory (DFT): This is the workhorse for such investigations. Functionals like the hybrid B3LYP are widely used, but for more accurate energy predictions, modern range-separated functionals such as CAM-B3LYP and ωB97X-D , or meta-GGA functionals like M06-2X , are often preferred as they better handle long-range interactions and provide more reliable thermochemistry.[3]

  • Ab Initio Methods: To benchmark the accuracy of DFT results, higher-level ab initio methods are employed. Møller-Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster with Singles and Doubles (CCSD) provide more rigorous treatments of electron correlation, yielding highly accurate energy differences, albeit at a significantly greater computational expense.[3][4]

  • Basis Sets: The choice of basis set is equally critical. Pople-style basis sets like 6-311++G(d,p) or correlation-consistent basis sets like Dunning's aug-cc-pVDZ are necessary.[3] The inclusion of diffuse functions ( ++ or aug- ) is essential for correctly describing the lone pairs and potential hydrogen bonds, while polarization functions ( (d,p) ) are needed for accurate geometries.

A Self-Validating Computational Protocol

Experimental Protocol: Standard Computational Workflow

  • Geometry Optimization: The starting point is to find the minimum energy geometry for each tautomer. This is typically performed using DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)). The goal is to locate the point on the potential energy surface where the net forces on all atoms are zero.[5]

  • Vibrational Frequency Analysis: This step is a crucial internal validation. By calculating the second derivatives of the energy, we can determine if the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies.[5] Conversely, a transition state will have exactly one imaginary frequency. This analysis also provides the zero-point vibrational energy (ZPVE), which is essential for accurate thermochemical calculations.

  • Single-Point Energy Calculation: To refine the electronic energy, a more computationally expensive method (e.g., CCSD) or a larger basis set can be used to perform a single-point energy calculation on the previously optimized geometry.

  • Solvent Effects: The tautomeric equilibrium is profoundly influenced by the solvent.[2][6] Implicit solvation models, such as the Polarizable Continuum Model (PCM) , are used to simulate the bulk solvent environment by treating it as a polarizable dielectric continuum. This is critical for modeling behavior in solution, where the more polar lactam tautomer is preferentially stabilized.[2][3]

G cluster_lactim Lactim Tautomer cluster_lactam Lactam Tautomer L_Opt 1a. Geometry Optimization L_Freq 2a. Frequency Analysis (Confirm Minimum) L_Opt->L_Freq L_SPE 3a. Single-Point Energy L_Freq->L_SPE Solv 4. Apply Solvation Model (e.g., PCM) L_SPE->Solv K_Opt 1b. Geometry Optimization K_Freq 2b. Frequency Analysis (Confirm Minimum) K_Opt->K_Freq K_SPE 3b. Single-Point Energy K_Freq->K_SPE K_SPE->Solv Results 5. Analyze Relative Energies (ΔG = G_lactam - G_lactim) Solv->Results

Dissecting the Theoretical Results

Relative Stability: A Tale of Two Phases

The central question in tautomerism is which form is more stable. Theoretical calculations provide a quantitative answer.

  • In the Gas Phase: High-level calculations consistently show a very small energy difference between the two tautomers, with the aromatic lactim (hydroxy) form often being slightly more stable by a few kJ/mol.[3][7] This small difference highlights the challenge for theoretical methods and explains why experimental conditions can easily shift the equilibrium.[3]

  • In Solution: The narrative changes dramatically in the presence of a solvent. The lactam (pyridone) tautomer has a significantly larger dipole moment than the lactim form.[2] Polar solvents, therefore, preferentially solvate and stabilize the lactam tautomer. In polar protic solvents like water, the equilibrium shifts overwhelmingly to favor the lactam form.[2][3]

TautomerPhaseMethod/Basis SetRelative Gibbs Free Energy (ΔG, kJ/mol)Dipole Moment (Debye)
This compoundGasCCSD/aug-cc-pVDZ0 (Reference)~1.7 D[2]
6-Methylpyridin-2(1H)-oneGasCCSD/aug-cc-pVDZ> 0 (Slightly less stable)[3]~5.3 D[2]
This compoundWater (PCM)DFT/6-311++G(d,p)0 (Reference)~1.8 D[2]
6-Methylpyridin-2(1H)-oneWater (PCM)DFT/6-311++G(d,p)< 0 (Significantly more stable)[3]~6.0 D[2]

(Note: Values are illustrative based on trends reported for the parent 2-hydroxypyridine system. Specific values for the 6-methyl derivative will vary slightly but follow the same trend.)

Predicted Spectroscopic Signatures

A key output of computational studies is the prediction of spectroscopic data, which provides a direct bridge to experimental validation.

  • Vibrational Spectra (IR): The most prominent differentiating feature is the strong carbonyl (C=O) stretching vibration in the lactam form, typically calculated to appear in the 1650-1700 cm⁻¹ region. This peak is absent in the lactim form, which instead shows a characteristic O-H stretching mode at higher frequencies (>3000 cm⁻¹).

  • NMR Spectra: Theoretical calculations of nuclear magnetic shielding constants can predict ¹H and ¹³C NMR chemical shifts. The chemical shifts of the carbons and protons attached to the C2 and N1 positions are particularly sensitive to the tautomeric state.[8]

  • Electronic Spectra (UV-Vis): Time-dependent DFT (TD-DFT) can predict electronic excitation energies. Generally, the lactam tautomer exhibits an absorption maximum (λ_max) at a longer wavelength compared to the lactim form.[9][10]

Experimental Validation: Grounding Theory in Reality

Theoretical predictions achieve their full potential only when they are rigorously tested against and used to interpret experimental data. The synergy between theory and experiment is crucial for a definitive understanding.

  • Infrared (IR) and Raman Spectroscopy: These techniques are powerful for identifying functional groups. In apolar solvents, one might observe bands for both the O-H stretch (lactim) and the C=O stretch (lactam). In aqueous solutions, the spectrum is typically dominated by the C=O absorption of the lactam form.[3][6]

  • UV-Vis Spectroscopy: By measuring the absorption spectrum in different solvents, the shift in equilibrium can be tracked. The appearance of an absorption band around 300-330 nm is often indicative of the lactam chromophore.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information in solution. By comparing experimentally measured chemical shifts with those predicted for each tautomer, one can determine the dominant form in a given solvent.[8] Advanced techniques like 2D IR spectroscopy can even be used to identify distinct cross-peak patterns for each tautomer in an equilibrium mixture.[6][11]

G cluster_theory Theoretical Prediction cluster_exp Experimental Validation Theory Computational Modeling (DFT, CCSD) Pred_Energy Relative Stabilities (ΔG) Theory->Pred_Energy Pred_IR Predicted IR/Raman Spectra (e.g., C=O stretch) Theory->Pred_IR Pred_NMR Predicted NMR Shifts Theory->Pred_NMR Pred_UV Predicted UV-Vis λ_max Theory->Pred_UV Conclusion Validated Understanding of Tautomeric Equilibrium Pred_Energy->Conclusion Exp_IR Measured IR/Raman Spectra Pred_IR->Exp_IR Comparison & Assignment Exp_NMR Measured NMR Spectra Pred_NMR->Exp_NMR Comparison & Assignment Exp_UV Measured UV-Vis Spectra Pred_UV->Exp_UV Comparison & Assignment Experiment Spectroscopic Analysis Experiment->Exp_IR Experiment->Exp_NMR Experiment->Exp_UV Exp_IR->Conclusion Exp_NMR->Conclusion Exp_UV->Conclusion

Implications and Future Directions

The comprehensive study of this compound tautomerism serves as a vital blueprint for understanding more complex heterocyclic systems.

  • For Drug Development: The ability to accurately predict the dominant tautomer in the physiological environment of a protein's active site is crucial. A drug designed to be a hydrogen bond donor in its lactim form may fail if it preferentially exists in the lactam form, which has a different hydrogen bonding pattern. Tautomeric control can thus be a key strategy in lead optimization.

  • For Materials Science: The different electronic properties of the tautomers can be harnessed. Materials whose optical or electronic properties can be switched by triggering a tautomeric shift (e.g., via solvent or temperature changes) are an active area of research.[12]

Conclusion

The tautomerism of this compound is a finely balanced phenomenon governed by the competing forces of aromaticity and bond strength, and heavily modulated by the surrounding environment. This guide has demonstrated that a synergistic approach, combining high-level computational modeling with targeted spectroscopic experiments, is essential for a complete understanding. The theoretical protocols outlined herein provide a robust and self-validating framework for predicting tautomeric preferences, while experimental data provide the ultimate confirmation. The insights gained from this model system are directly applicable to the broader fields of medicinal chemistry and materials science, where the control and prediction of molecular structure are fundamental to innovation.

References

  • Huc, I. (n.d.). Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution. J. Chem. Soc., Perkin Trans. 2.
  • BenchChem. (n.d.). Theoretical Insights into the Tautomeric Landscape of 6-Methylpyridin-2(5H)-imine: A Computational Chemistry Whitepaper. BenchChem.
  • BenchChem. (n.d.). This compound | 3279-76-3. BenchChem.
  • Al-Wahaibi, L. H., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH).
  • WuXi Biology. (n.d.). How about Tautomers?. WuXi Biology.
  • Spinner, E., & Yeoh, G. B. (n.d.). Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[2][13]-Annelated Rings and Oxygen at the[13]-Position. RSC Publishing.
  • ResearchGate. (n.d.). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. ResearchGate.
  • Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China. Pipzine Chemicals.
  • ResearchGate. (n.d.). Theoretical study on the hydrogen bond interaction in tautomers of 2-hydroxy pyridine and water. ResearchGate.
  • Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts.
  • Cho, M., et al. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. National Institutes of Health (NIH).
  • ResearchGate. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. ResearchGate.
  • Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry.
  • Sambathkumar, K. (2016). FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. ResearchGate.
  • AWS. (n.d.). Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. AWS.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). A 1H and 13C nuclear magnetic resonance and X-ray diffraction study of the tautomerism of 2-hydroxy- and 2,3-dihydroxy-pyridine N-oxides. RSC Publishing.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of Biologically Active Metal Complexes with 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides a detailed exploration of the synthesis, characterization, and potential applications of metal complexes featuring the versatile ligand, 2-hydroxy-6-methylpyridine. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering field-proven insights to empower researchers in the rational design and synthesis of novel metal-based therapeutic agents. The protocols herein are presented as self-validating systems, emphasizing scientific integrity and reproducibility.

Introduction: The Significance of this compound in Coordination Chemistry and Drug Development

This compound, a substituted pyridinone, is a molecule of significant interest in the field of coordination chemistry. Its structure is characterized by a pyridine ring with a hydroxyl group at the 2-position and a methyl group at the 6-position. The compound exists in tautomeric equilibrium between the pyridinol and pyridone forms, with the pyridone form generally being more stable. Upon deprotonation of the hydroxyl group, it forms the 6-methyl-2-pyridonate anion (mhp), which acts as a versatile chelating agent for a wide array of metal ions.[1][2]

The ability of this compound to form stable complexes with metal ions is of paramount importance in the development of new pharmaceuticals.[3] The coordination of a metal ion to an organic ligand can profoundly alter its biological properties, often leading to enhanced therapeutic efficacy.[4][5] Metal complexes can exhibit a range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[6][7][8] The chelation can improve the lipophilicity of the molecule, facilitating its transport across cell membranes, and the metal center itself can be a key player in the mechanism of action, for instance, by participating in redox reactions that induce oxidative stress in target cells.[5][9]

This guide will provide detailed protocols for the synthesis of representative transition metal complexes with this compound, focusing on the practical aspects and the scientific rationale behind the experimental choices.

The Ligand: this compound - Properties and Handling

Before proceeding to the synthesis of metal complexes, it is crucial to understand the properties of the ligand itself.

PropertyValue
Molecular Formula C₆H₇NO
Molecular Weight 109.13 g/mol [1]
Appearance White to off-white crystalline solid[3]
Melting Point 157-159 °C[1]
Solubility Slightly soluble in water; soluble in common organic solvents like ethanol, methanol, and DMF.[3][10]
CAS Number 3279-76-3[1]

Safety and Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • May cause skin, eye, and respiratory irritation.[3]

  • Store in a tightly sealed container in a cool, dry place away from incompatible substances.[3]

General Principles of Synthesis

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The general reaction can be represented as:

Mⁿ⁺ + n(L) → [MLn]

Where:

  • Mⁿ⁺ is the metal ion (e.g., Cu²⁺, Fe²⁺, Zn²⁺)

  • L is the deprotonated this compound ligand

  • n is the stoichiometric coefficient, often 2, leading to a 1:2 metal-to-ligand ratio.[6]

The choice of solvent is critical and is often an alcohol, such as methanol or ethanol, due to the good solubility of both the ligand and many metal salts in these solvents.[11] The reaction is typically carried out under reflux to ensure it goes to completion.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Ligand This compound in Ethanol Reaction_Vessel Combine and Reflux (e.g., 2-4 hours) Ligand->Reaction_Vessel Metal_Salt Metal Salt (e.g., CuCl₂·2H₂O) in Ethanol Metal_Salt->Reaction_Vessel Cooling Cool to Room Temperature (Precipitation) Reaction_Vessel->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Ethanol and Diethyl Ether Filtration->Washing Drying Dry in a Vacuum Oven Washing->Drying Final_Product Metal Complex Drying->Final_Product Characterization

Caption: General workflow for the synthesis of metal complexes with this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of representative transition metal complexes.

Protocol 1: Synthesis of Bis(6-methyl-2-pyridonato)copper(II) - [Cu(mhp)₂]

Rationale: This protocol describes the synthesis of a Cu(II) complex. Copper complexes are of particular interest due to their redox activity and have shown promise as antimicrobial and anticancer agents. The use of a slight excess of the ligand helps to ensure the complete coordination of the metal ions.

Materials:

  • This compound (C₆H₇NO)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Methanol (absolute)

  • Triethylamine (Et₃N)

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve this compound (0.218 g, 2.0 mmol) in 20 mL of absolute methanol. Stir the solution until the ligand is completely dissolved.

  • Deprotonation: To the ligand solution, add triethylamine (0.28 mL, 2.0 mmol) dropwise. This acts as a base to deprotonate the hydroxyl group of the ligand, facilitating its coordination to the metal ion.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve copper(II) chloride dihydrate (0.170 g, 1.0 mmol) in 10 mL of absolute methanol.

  • Reaction: Slowly add the methanolic solution of copper(II) chloride to the ligand solution while stirring. A color change should be observed, indicating the formation of the complex.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3 hours with continuous stirring. Refluxing provides the necessary activation energy and ensures the reaction proceeds to completion.

  • Isolation: After refluxing, allow the mixture to cool to room temperature. A solid precipitate of the complex will form.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate several times with small portions of cold methanol to remove any unreacted starting materials and triethylammonium chloride byproduct. Finally, wash with diethyl ether to aid in drying.

  • Drying: Dry the resulting solid in a vacuum oven at 60 °C for 4 hours.

  • Characterization: The final product, a colored solid, should be characterized by techniques such as FTIR, UV-Vis, and elemental analysis.

Protocol 2: Synthesis of Bis(6-methyl-2-pyridonato)iron(II) - [Fe(mhp)₂]

Rationale: This protocol details the synthesis of an Fe(II) complex. Iron is an essential element in many biological processes, and its complexes are being investigated for their catalytic and medicinal properties. The synthesis is carried out under an inert atmosphere to prevent the oxidation of Fe(II) to Fe(III).

Materials:

  • This compound (C₆H₇NO)

  • Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)

  • Ethanol (deoxygenated)

  • Sodium hydroxide (NaOH)

  • Schlenk flask and line

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Inert Atmosphere: All steps should be carried out under an inert atmosphere (e.g., using a Schlenk line) to prevent oxidation of the Fe(II) starting material.

  • Ligand Solution: In a Schlenk flask, dissolve this compound (0.218 g, 2.0 mmol) in 25 mL of deoxygenated ethanol.

  • Deprotonation: Prepare a solution of sodium hydroxide (0.080 g, 2.0 mmol) in 5 mL of deoxygenated ethanol. Add this solution dropwise to the ligand solution.

  • Metal Salt Solution: In a separate Schlenk flask, dissolve iron(II) sulfate heptahydrate (0.278 g, 1.0 mmol) in 15 mL of deoxygenated water.

  • Reaction: Slowly add the aqueous solution of iron(II) sulfate to the ethanolic ligand solution with vigorous stirring. The formation of a colored precipitate indicates the formation of the complex.

  • Reflux: Heat the reaction mixture to reflux under an inert atmosphere for 4 hours.

  • Isolation and Washing: Cool the reaction mixture to room temperature. Collect the solid product by filtration under an inert atmosphere. Wash the product with deoxygenated water, followed by deoxygenated ethanol.

  • Drying: Dry the product under vacuum.

  • Characterization: Characterize the complex using appropriate spectroscopic and analytical methods. The magnetic susceptibility should be measured to confirm the high-spin octahedral geometry typical for Fe(II) complexes.[6]

Characterization of the Synthesized Complexes

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized metal complexes.

TechniquePurposeExpected Observations
Elemental Analysis (C, H, N) To determine the empirical formula and confirm the metal-to-ligand stoichiometry.The experimental percentages of C, H, and N should match the calculated values for the proposed formula (e.g., [Cu(C₆H₆NO)₂]).
FTIR Spectroscopy To identify the coordination of the ligand to the metal ion.Disappearance of the broad O-H stretching band of the free ligand. A shift in the C=O stretching frequency. Appearance of new bands in the low-frequency region corresponding to M-O and M-N bonds.
UV-Visible Spectroscopy To study the electronic transitions and geometry of the complex.Appearance of d-d transition bands in the visible region, which are characteristic of the metal ion and its coordination environment. Charge transfer bands may be observed in the UV region.
Molar Conductance To determine if the complex is an electrolyte or non-electrolyte.Low molar conductance values in a solvent like DMF or DMSO indicate a non-electrolytic nature, suggesting that the anions are coordinated to the metal center.[6][12]
Magnetic Susceptibility To determine the number of unpaired electrons and infer the geometry of the complex.For example, a paramagnetic nature for an Fe(II) complex would suggest an octahedral geometry, while a diamagnetic nature for a Zn(II) complex is expected.[6]
X-ray Crystallography To determine the precise three-dimensional structure of the complex in the solid state.Provides definitive information on bond lengths, bond angles, and the coordination geometry around the metal center.[6]
Visualization of Ligand Coordination

Caption: Chelation of a central metal ion (M) by two deprotonated this compound ligands.

Applications in Drug Development

The metal complexes synthesized using these protocols have a wide range of potential applications in drug development. The introduction of a metal center can lead to novel mechanisms of action that are not observed with the organic ligand alone.

  • Antimicrobial Agents: Many transition metal complexes, including those with hydroxypyridine-based ligands, have demonstrated significant activity against various strains of bacteria and fungi.[7][8] The enhanced lipophilicity of the complexes allows for better penetration of microbial cell walls.

  • Anticancer Agents: The ability of some metal complexes to interact with DNA and generate reactive oxygen species (ROS) makes them promising candidates for cancer therapy.[9][13] The design of targeted metal-based drugs is an active area of research.

  • Catalysis: In addition to direct therapeutic applications, these complexes can also be used as catalysts in the synthesis of other biologically active molecules.[14]

Conclusion and Future Outlook

The synthesis of metal complexes with this compound offers a fertile ground for the discovery of new therapeutic agents. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this exciting area of medicinal inorganic chemistry. By systematically varying the metal ion and modifying the ligand structure, a vast chemical space can be explored, leading to the identification of novel compounds with enhanced biological activity and selectivity. The integration of computational methods, such as molecular docking, can further aid in the rational design and optimization of these promising metal-based drug candidates.

References

  • Habib, S. I. (2017). Synthetic and Structural Studies of Fe (II) and Zn (II) Complexes of 2'-Hydroxy Chalcones Derived from Pyridine. Der Pharma Chemica, 9(10), 80-83.
  • Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
  • Organic Syntheses. (n.d.). 5-methyl-2,2'-bipyridine.
  • Mopac. (n.d.). This compound.
  • El-Sayed, Y. S., et al. (2023). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Scientific Reports, 13(1), 10743.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and characterization of transition metal complexes of 2-(salicylimino)-3-hydroxypyridine.
  • Oriental Journal of Chemistry. (2014). Review Article on Metal Complexes derived from 2'-hydroxyacetophenone based Schiff Base.
  • van der Wijst, M. G. D., et al. (2018). Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand N4Py. Inorganic Chemistry, 57(11), 6334–6342.
  • ResearchGate. (n.d.). Review Article on Metal Complexes derived from 2'-hydroxyacetophenone based Schiff Base.
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Theoretical Study, and Biological Evaluation of Some Metal Ions with Ligand "Methyl 2-((4-hydroxyphenyl) (1-phenylethylideneamino) acetamido) -3, 3- dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0] heptane-2-carboxylate".
  • Molecules. (2020). Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12.
  • International Journal of Molecular Sciences. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases.
  • Semantic Scholar. (n.d.). Synthesis and Characterization of Metal Complexes with Schiff Base Ligands.
  • Pharmaceutics. (2023). Pharmaceutical Applications of Metal Complexes and Derived Materials.
  • PubChem. (n.d.). 6-Methylpyridin-2-ol.
  • Oriental Journal of Chemistry. (2023). Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan.
  • PubMed. (2020). Novel metal complexes containing 6-methylpyridine-2-carboxylic acid as potent α-glucosidase inhibitor: synthesis, crystal structures, DFT calculations, and molecular docking.
  • Trade Science Inc. (2017). Synthesis and Physico-Chemical Properties of Transition Metal Complexes with 2,4-Dichloro-6-{(hydroxyimino) [1-(4-methylphenyl)-1H-pyrazol-4-yl] methyl} phenol.
  • National Institutes of Health. (n.d.). Crystal structure and Hirshfeld surface analysis of (Z)-6-[(2-hydroxy-4-methylanilino)methylidene]-4-methylcyclohexa-2,4-dien-1-one.
  • MDPI. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct.
  • National Institutes of Health. (n.d.). Synthesis, structures and Hirshfeld surface analyses of 2-hydroxy-N′-methylacetohydrazide and 2-hydroxy-N-methylacetohydrazide.

Sources

Application Notes and Protocols: The Versatile Role of 2-Hydroxy-6-methylpyridine in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of pharmaceutical development, the relentless pursuit of novel molecular architectures with enhanced therapeutic efficacy and optimized pharmacokinetic profiles is paramount. Central to this endeavor is the strategic utilization of versatile chemical building blocks that can be efficiently elaborated into complex drug molecules. 2-Hydroxy-6-methylpyridine, also known as 6-methyl-2-pyridone, has emerged as a scaffold of significant interest, demonstrating remarkable utility as both a pivotal synthetic intermediate and a highly effective ligand in transition metal catalysis.

This technical guide, designed for researchers, scientists, and drug development professionals, delves into the multifaceted applications of this compound in pharmaceutical synthesis. Moving beyond a mere recitation of procedures, this document elucidates the underlying chemical principles and provides detailed, field-proven protocols to empower researchers in their synthetic campaigns. The tautomeric nature of this compound, existing in equilibrium between its pyridinol and pyridone forms, is a cornerstone of its reactivity and versatility, a feature that will be highlighted in the forthcoming applications.

PART 1: this compound as a Key Synthetic Intermediate: The Case of Etoricoxib

The intrinsic reactivity of the this compound core allows for its strategic incorporation into the framework of active pharmaceutical ingredients (APIs). A prime example of its application is in the synthesis of a key intermediate for Etoricoxib, a selective COX-2 inhibitor. The following multi-step synthesis transforms the readily available 5-hydroxy-2-methylpyridine, a close analog of the title compound, into a crucial precursor for this anti-inflammatory drug.[1][2]

Synthetic Pathway to a Key Etoricoxib Intermediate

The following diagram illustrates the synthetic transformation of 5-hydroxy-2-methylpyridine to 1-(6-methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate in the synthesis of Etoricoxib.

etoricoxib_synthesis start 5-Hydroxy-2-methylpyridine step1 Trifluoromethanesulfonic acid 2-methylpyridin-5-yl ester start->step1 Tf2O, Pyridine step2 5-Ethynyl-2-methylpyridine step1->step2 Ethynyltrimethylsilane, Pd(PPh3)2Cl2, CuI, TEA step3 3-Acetyl-6-methylpyridine step2->step3 H2SO4, H2O, HgSO4 step4 1-(6-methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone (Etoricoxib Intermediate) step3->step4 4-Bromophenyl methyl sulfone, Pd(OAc)2, XPhos, K3PO4

Caption: Synthetic route from 5-hydroxy-2-methylpyridine to a key Etoricoxib intermediate.

Experimental Protocol: Synthesis of 1-(6-methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone

This protocol is a four-step process starting from 5-hydroxy-2-methylpyridine.

Step 1: Synthesis of Trifluoromethanesulfonic acid 2-methylpyridin-5-yl ester

  • Materials: 5-hydroxy-2-methylpyridine, Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-hydroxy-2-methylpyridine (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.2 eq) dropwise to the solution.

    • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2 hours.

    • Quench the reaction with the addition of water.

    • Separate the organic layer, and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired triflate.

Step 2: Synthesis of 5-Ethynyl-2-methylpyridine

  • Materials: Trifluoromethanesulfonic acid 2-methylpyridin-5-yl ester, Ethynyltrimethylsilane, Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF).

  • Procedure:

    • To a solution of the triflate from Step 1 (1.0 eq) in anhydrous THF, add ethynyltrimethylsilane (1.5 eq), CuI (0.1 eq), and Pd(PPh₃)₂Cl₂ (0.05 eq).

    • Degas the mixture with a stream of nitrogen for 15 minutes.

    • Add anhydrous TEA (3.0 eq) and heat the reaction mixture to reflux for 4 hours.

    • Cool the reaction to room temperature and filter through a pad of Celite, washing with THF.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in methanol and add potassium carbonate to effect desilylation. Stir at room temperature for 2 hours.

    • Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

    • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Step 3: Synthesis of 3-Acetyl-6-methylpyridine

  • Materials: 5-Ethynyl-2-methylpyridine, Sulfuric acid (H₂SO₄), Water, Mercury(II) sulfate (HgSO₄).

  • Procedure:

    • To a solution of 5-ethynyl-2-methylpyridine (1.0 eq) in a mixture of water and sulfuric acid, add a catalytic amount of HgSO₄.

    • Heat the reaction mixture to 60 °C and stir for 6 hours.

    • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-acetyl-6-methylpyridine.[3]

Step 4: Synthesis of 1-(6-methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone

  • Materials: 3-Acetyl-6-methylpyridine, 4-Bromophenyl methyl sulfone, Palladium(II) acetate (Pd(OAc)₂), XPhos, Potassium phosphate (K₃PO₄), Toluene.

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₃PO₄ (2.0 eq).

    • Add 3-acetyl-6-methylpyridine (1.0 eq) and 4-bromophenyl methyl sulfone (1.2 eq), followed by anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 110 °C for 18 hours.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the target intermediate.[2]

StepProductStarting MaterialKey ReagentsYield (%)
1Trifluoromethanesulfonic acid 2-methylpyridin-5-yl ester5-Hydroxy-2-methylpyridineTf₂O, Pyridine~90%
25-Ethynyl-2-methylpyridineTriflate from Step 1Ethynyltrimethylsilane, Pd(PPh₃)₂Cl₂, CuI~85%
33-Acetyl-6-methylpyridine5-Ethynyl-2-methylpyridineH₂SO₄, HgSO₄~75%
41-(6-methyl-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone3-Acetyl-6-methylpyridine4-Bromophenyl methyl sulfone, Pd(OAc)₂, XPhos~80%

PART 2: this compound Derivatives as Ligands in Catalysis

The tautomeric nature of 2-hydroxypyridines allows them to act as versatile ligands in transition metal catalysis. The deprotonated form can coordinate to a metal center, and the resulting complex can facilitate a variety of transformations, including C-H activation and cross-coupling reactions.[4][5] The ability of the ligand to participate in proton transfer events is often crucial for the catalytic cycle.

Application in Palladium-Catalyzed α-Arylation of Ketones

The α-arylation of ketones is a powerful method for the construction of carbon-carbon bonds.[6] Palladium complexes bearing 2-hydroxypyridine-based ligands have been shown to be effective catalysts for this transformation, proceeding through a borrowing-hydrogen mechanism.[5]

Catalytic Cycle of Palladium-Catalyzed α-Arylation

The following diagram illustrates the proposed catalytic cycle for the α-arylation of ketones with alcohols, facilitated by a palladium complex with a 2-hydroxypyridine-based ligand.

catalytic_cycle cluster_cycle Catalytic Cycle catalyst Pd(II)-L Complex dehydrogenation Dehydrogenation catalyst->dehydrogenation Alcohol aldol Aldol Condensation dehydrogenation->aldol Aldehyde + Ketone Enolate dehydration Dehydration aldol->dehydration β-Hydroxy Ketone hydrogenation Hydrogenation dehydration->hydrogenation α,β-Unsaturated Ketone hydrogenation->catalyst α-Alkylated Ketone product α-Alkylated Ketone hydrogenation->product ketone Ketone ketone->aldol alcohol Alcohol alcohol->dehydrogenation

Caption: Proposed catalytic cycle for the α-arylation of ketones with alcohols.

Experimental Protocol: Palladium-Catalyzed α-Arylation of Acetophenone with Benzyl Alcohol

This protocol provides a representative example of the α-arylation of a ketone with an alcohol using a palladium catalyst with a 2-hydroxypyridine-based ligand.

  • Materials: Acetophenone, Benzyl alcohol, [Pd(IPr)(cin)Cl] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene, cin = cinnamyl), this compound, Potassium tert-butoxide (KOtBu), Toluene.

  • Procedure:

    • In a glovebox, add the palladium precatalyst (0.02 eq) and this compound (0.04 eq) to a dry Schlenk tube.

    • Add KOtBu (1.2 eq) to the tube.

    • Add acetophenone (1.0 eq) and benzyl alcohol (1.2 eq), followed by anhydrous toluene.

    • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

    • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the α-arylated ketone.

Substrate 1Substrate 2Catalyst Loading (mol%)LigandBaseSolventTemp (°C)Yield (%)
AcetophenoneBenzyl Alcohol2This compoundKOtBuToluene120~85%
Propiophenone4-Methoxybenzyl alcohol2This compoundKOtBuToluene120~82%
CyclohexanoneBenzyl Alcohol2This compoundKOtBuToluene120~78%

Conclusion: A Versatile Tool for Drug Discovery

This compound and its derivatives have firmly established their place as valuable assets in the pharmaceutical chemist's toolbox. Their utility as both robust synthetic intermediates and effective ligands in catalysis underscores their versatility. The protocols detailed in this guide provide a practical framework for the application of this privileged scaffold in the synthesis of complex molecules. As the demand for innovative synthetic methodologies continues to grow, the strategic application of this compound is poised to play an increasingly important role in the discovery and development of next-generation therapeutics.

References

  • Tartaggia, S., et al. (2014). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances, 4(10), 4991-4997. [Link]
  • Tartaggia, S., et al. (2014). Supporting Information for: A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. RSC Advances. [Link]
  • Indian Patent Application No. 2012CH01234. (2013). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
  • Patents Google. (2013). WO2013065064A1 - A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention.
  • Drugs Synthesis. (n.d.). Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia.
  • ResearchGate. (2023). Catalytic ortho C‐H bond arylation of 2‐phenylpyridine (1a) with....
  • Binnani, C., et al. (2023). 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. Chemistry – An Asian Journal, 18(22), e202300569. [Link]
  • Al-Amin, M., et al. (2023). Ligand-Promoted [Pd]-Catalyzed α-Alkylation of Ketones through a Borrowing-Hydrogen Approach. ChemistryOpen, 12(1), e202200245. [Link]
  • Patents Google. (2012). EP2479166A1 - A process for the preparation of etoricoxib.
  • Patents Google. (2017). EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • ResearchGate. (2010). Palladium‐Catalyzed α‐Ketone Arylation under Mild Conditions.
  • Al-Hadedi, A. A. M., et al. (2021). Synthesis, hemorheological and antifibrotic activity of newly synthesized 3-acetyl-2,4,6-trimethylpyridine derivatives. Arabian Journal of Chemistry, 14(11), 103401. [Link]
  • MDPI. (2019). Ruthenium(η6,η1-arene-CH2-NHC) Catalysts for Direct Arylation of 2-Phenylpyridine with (Hetero)Aryl Chlorides in Water.
  • Patents Google. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • PubChem. (n.d.). 3-Acetyl-6-methylpyridine.
  • ResearchGate. (2019). (PDF) Ruthenium(η,η-arene-CH2-NHC) Catalysts for Direct Arylation of 2-Phenylpyridine with (Hetero)Aryl Chlorides in Water.
  • The Royal Society of Chemistry. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media.
  • Culkin, D. A., & Hartwig, J. F. (2003). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Accounts of Chemical Research, 36(4), 234–245. [Link]
  • The Hartwig Group. (2016). Palladium-Catalyzed Enantioselective α-Arylation of α-Fluoroketones.
  • Vrána, J., et al. (2017). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Dalton Transactions, 46(31), 10359–10368. [Link]
  • Nizamov, I. S., et al. (2023). 3-Hydroxypyridine and 3-(Hydroxymethyl)pyridine in the Synthesis of Salts of Aryldithiophosphonic Acids on the Basis. DergiPark, 28(2), 209-216. [Link]
  • Semantic Scholar. (2023). Synthesis of methylpyridines by catalytic method in the gas phase.

Sources

Application Notes and Protocols for the Synthesis of 2-Hydroxy-6-methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-hydroxy-6-methylpyridine, existing in tautomeric equilibrium with 6-methyl-2-pyridone, represents a privileged scaffold in medicinal chemistry and drug development.[1][2][3] Its derivatives are integral to a wide array of pharmacologically active compounds, demonstrating activities ranging from anticancer and antimicrobial to antiviral and anti-inflammatory.[2][4] This document provides a detailed guide for researchers, outlining a robust and versatile experimental protocol for the synthesis of highly functionalized this compound derivatives via a multi-component reaction strategy. We delve into the causality behind experimental choices, provide a self-validating protocol, and offer expert insights for optimization and troubleshooting.

Introduction: The 2-Pyridone Scaffold

The 2-pyridone nucleus is a cornerstone in heterocyclic chemistry, largely due to its ability to act as both a hydrogen bond donor and acceptor, a property that facilitates effective interactions with biological targets.[3] The synthesis of derivatives based on the this compound core is a subject of continuous interest. Among the various synthetic strategies, multi-component reactions (MCRs) have emerged as a highly efficient and atom-economical approach for creating molecular diversity from simple, readily available starting materials.

This guide will focus on a modified Hantzsch-type pyridine synthesis, a classic and reliable one-pot cyclocondensation method, to construct polysubstituted this compound derivatives.[5][6][7] This approach is renowned for its operational simplicity and its ability to generate complex molecular architectures in a single step.[5]

Synthesis Strategy: A Multi-Component Approach

The chosen protocol involves the one-pot condensation of an aromatic aldehyde, ethyl acetoacetate (as the source of the methyl group at the 6-position and part of the pyridine backbone), and cyanoacetamide (as the nitrogen source and provider of the C3-cyano and C2-hydroxyl groups), catalyzed by a base such as piperidine or an ammonium salt like ammonium acetate.[6][8]

Causality Behind Component Selection:

  • Aromatic Aldehyde: Introduces diversity at the 4-position of the pyridine ring. The electronic nature of the substituent on the aldehyde (electron-donating vs. electron-withdrawing) can influence reaction rates and yields.

  • Ethyl Acetoacetate: This β-ketoester is a critical building block. The acetyl methyl group ultimately becomes the 6-methyl group of the target molecule. The ester and ketone functionalities provide the necessary electrophilic sites for the cyclization cascade.

  • Cyanoacetamide: Serves a dual purpose. It acts as the nitrogen donor for the heterocycle and incorporates a cyano group at the 3-position, a versatile handle for further chemical transformations. Its active methylene group is crucial for the initial condensation step.

  • Catalyst (e.g., Piperidine/Ammonium Acetate): A basic catalyst is required to deprotonate the active methylene compounds (ethyl acetoacetate and cyanoacetamide), generating the nucleophilic enolates that drive the reaction forward.[9] Ammonium acetate can also serve as the nitrogen source.[6][7]

Overall Experimental Workflow

The general workflow involves the combination of reactants in a suitable solvent, followed by heating to drive the reaction to completion. The product often precipitates from the reaction mixture upon cooling, simplifying purification.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Aromatic Aldehyde F Combine & Reflux (e.g., 4-6 hours) B Ethyl Acetoacetate C Cyanoacetamide D Catalyst (Piperidine) E Solvent (Ethanol) G Cool to RT F->G H Filter Precipitate G->H I Wash with Cold Ethanol H->I J Dry Product I->J K Characterization (NMR, IR, MS, MP) J->K

Caption: High-level workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocol

Synthesis of 4-(4-chlorophenyl)-2-hydroxy-6-methyl-3-cyanopyridine

This protocol provides a specific example using 4-chlorobenzaldehyde. The procedure can be adapted for other aromatic aldehydes.

Materials and Equipment
Reagents & MaterialsEquipment
4-ChlorobenzaldehydeRound-bottom flask (100 mL)
Ethyl acetoacetateReflux condenser
CyanoacetamideMagnetic stirrer and hotplate
Piperidine (catalyst)Buchner funnel and filter flask
Ethanol (95%, solvent)Beakers and graduated cylinders
Distilled waterWeighing balance
Melting point apparatus
Step-by-Step Procedure
  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1.41 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and cyanoacetamide (0.84 g, 10 mmol).

  • Solvent Addition: Add 30 mL of 95% ethanol to the flask. Stir the mixture at room temperature until most of the solids have dissolved.

  • Catalyst Addition: To the stirred suspension, add piperidine (0.5 mL, ~5 mmol) dropwise using a pipette.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool slowly to room temperature. A solid precipitate should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid on the filter paper with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Transfer the purified solid to a watch glass and dry in an oven at 60-70 °C for 2 hours or until a constant weight is achieved.

  • Characterization: Determine the yield, melting point, and characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Reaction Mechanism and Rationale

The formation of the 2-pyridone ring proceeds through a well-established cascade of reactions involving Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and dehydration.[6][9]

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Michael Addition cluster_2 Step 3: Cyclization & Dehydration A Aldehyde + Cyanoacetamide B α,β-Unsaturated Intermediate (Chalcone-like) A->B Base -H₂O D Adduct Formation B->D 1,4-Conjugate Addition C Ethyl Acetoacetate Enolate C->D 1,4-Conjugate Addition E Intramolecular Cyclization D->E -NH attack on ketone F Dehydration/ Aromatization E->F -H₂O G Final 2-Pyridone Product F->G Tautomerization

Sources

Catalytic Applications of 2-Hydroxy-6-methylpyridine-Based Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Versatile Ligand Scaffold

2-Hydroxy-6-methylpyridine (HMP) and its deprotonated form, 2-hydroxy-6-methylpyridinate (mhp), represent a class of ligands that, while serving as crucial building blocks in pharmaceuticals and agrochemicals, hold significant, yet not fully exploited, potential in homogeneous catalysis.[1] The ligand's architecture, featuring a hard N-donor from the pyridine ring and a hard O-donor from the hydroxyl group, allows for the formation of stable chelate rings with a variety of transition metals. This bidentate N,O-coordination, coupled with the potential for proton-responsiveness at the hydroxyl group, opens avenues for metal-ligand cooperation in catalytic cycles.[2] This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, drawing upon established principles from closely related pyridine-based ligand systems to illuminate the catalytic possibilities of HMP-based complexes. While direct catalytic applications of simple M(mhp)ₓ complexes are an emerging field, the protocols herein are grounded in proven methodologies for structurally analogous systems, offering a robust starting point for catalyst development and application.

Application I: Ring-Opening Polymerization (ROP) of Cyclic Esters

The development of biodegradable polymers such as polylactide (PLA) and polycaprolactone (PCL) is a cornerstone of sustainable chemistry and biomedical engineering. The catalysts for the ring-opening polymerization (ROP) of lactide and ε-caprolactone are often based on Lewis acidic metals like titanium, zirconium, and aluminum, supported by multidentate ligands that control the catalyst's activity and stereoselectivity.[1][3][4] Ligands structurally similar to HMP, such as 2,6-bis(o-hydroxyalkyl)pyridines, have demonstrated high efficacy in titanium-catalyzed ROP.[3][4] The pyridine nitrogen and the deprotonated hydroxyl groups create a well-defined coordination environment that activates the cyclic ester for nucleophilic attack.

Causality in Catalyst Design and Function

The choice of a this compound-based ligand is deliberate. The methyl group at the 6-position provides an electron-donating effect, which can enhance the coordination ability of the pyridine nitrogen to the metal center.[4] This strengthened M-N bond can, in turn, weaken the bond between the metal and the initiating alkoxide group, facilitating monomer insertion and accelerating polymerization.[4] The rigidity of the pyridyl backbone and the bite angle of the N,O-chelate influence the geometry and steric environment around the metal, which is critical for controlling the stereochemistry of the resulting polymer, particularly in the case of rac-lactide polymerization.

Protocol 1: Synthesis of a Representative Titanium(IV) Bis(2-hydroxy-6-methylpyridinate) Diisopropoxide Catalyst

This protocol describes the synthesis of a hypothetical, yet highly plausible, titanium-based ROP catalyst.

Materials:

  • This compound (HMP)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Anhydrous toluene

  • Anhydrous hexane

  • Schlenk line and glassware

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation of Ligand Solution: In a glovebox or under an inert atmosphere, dissolve 2.0 equivalents of this compound in 20 mL of anhydrous toluene in a Schlenk flask equipped with a magnetic stir bar.

  • Reaction with Titanium Precursor: While stirring, slowly add 1.0 equivalent of titanium(IV) isopropoxide to the HMP solution at room temperature.

  • Reaction and Isolation: Stir the reaction mixture at room temperature for 12 hours. During this time, a solid precipitate may form.

  • Purification: Reduce the solvent volume in vacuo to approximately 5 mL. Add 30 mL of anhydrous hexane to precipitate the product fully.

  • Final Product: Collect the solid product by filtration under inert atmosphere, wash with anhydrous hexane (3 x 10 mL), and dry in vacuo. The resulting white to off-white powder is the Ti(mhp)₂(OiPr)₂ catalyst. Characterize by ¹H NMR, ¹³C NMR, and elemental analysis.

Protocol 2: Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • Ti(mhp)₂(OiPr)₂ catalyst (from Protocol 1)

  • ε-Caprolactone (freshly distilled over CaH₂)

  • Anhydrous toluene

  • Methanol

  • Dichloromethane (DCM)

Procedure:

  • Catalyst Preparation: In a glovebox, prepare a stock solution of the Ti(mhp)₂(OiPr)₂ catalyst in anhydrous toluene (e.g., 10 mg/mL).

  • Polymerization Setup: In a dry Schlenk flask, add ε-caprolactone (e.g., 0.5 M final concentration) and anhydrous toluene.

  • Initiation: Heat the solution to the desired temperature (e.g., 60 °C). Inject the required amount of the catalyst stock solution to achieve the target monomer-to-catalyst ratio (e.g., 100:1 to 500:1).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.

  • Termination and Precipitation: After achieving high conversion (e.g., >95%), cool the reaction to room temperature and quench by adding 5 mL of methanol.

  • Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.

  • Characterization: Determine the molecular weight (Mₙ) and polydispersity index (Đ) of the resulting PCL by Gel Permeation Chromatography (GPC) against polystyrene standards.

Expected Performance Data

The following table summarizes typical performance data for ROP of ε-caprolactone and L-lactide using structurally related titanium-bis(alkoxy-pyridine) catalysts.[3]

Catalyst SystemMonomerMonomer:Cat RatioTemp (°C)Time (h)Conversion (%)
Ti-bis(alkoxy-pyridine)ε-Caprolactone100:8607.593
Ti-bis(alkoxy-pyridine)L-Lactide100:8603.598
ROP Mechanism Visualization

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Catalyst Ti(mhp)₂(OⁱPr)₂ Coord_Complex Coordinated Complex Catalyst->Coord_Complex Coordination Monomer Lactide/ Caprolactone Monomer->Coord_Complex Ring_Opening Ring-Opening & Insertion Coord_Complex->Ring_Opening Nucleophilic Attack by OⁱPr Growing_Chain Ti(mhp)₂(OⁱPr)- (Polymer) Ring_Opening->Growing_Chain Growing_Chain->Catalyst Chain Growth (repeats n times) Polymer Polymer Chain Growing_Chain->Polymer Protonolysis Quench Quenching (e.g., MeOH) Quench->Polymer

Caption: Proposed mechanism for Ring-Opening Polymerization catalyzed by a Ti(mhp)₂ complex.

Application II: Ruthenium-Catalyzed C-H Bond Activation and Arylation

Direct C-H bond activation is a powerful strategy in organic synthesis, offering atom-economical routes to complex molecules. Ruthenium(II) complexes are particularly effective for the ortho-C-H arylation of directing groups such as the pyridine in 2-phenylpyridine. Recent studies have shown that ancillary ligands, including substituted 2-hydroxypyridines, can significantly accelerate these reactions.[5] The 2-hydroxypyridine ligand is believed to participate in the proton-abstraction step of the C-H activation, a mechanism known as concerted metalation-deprotonation (CMD).

Causality in Ligand-Accelerated Catalysis

The introduction of a this compound ligand to a ruthenium catalyst system, such as [(η⁶-p-cymene)RuCl₂]₂, can enhance catalytic activity through several mechanisms.[5] The hydroxyl group can act as an internal base, facilitating the deprotonation of the C-H bond in the rate-determining step.[5] Furthermore, the electronic properties of the pyridinate ligand can modulate the electron density at the ruthenium center, influencing its reactivity in both the C-H activation and reductive elimination steps of the catalytic cycle.

Protocol 3: Ligand-Accelerated Ortho-Arylation of 2-Phenylpyridine

This protocol is adapted from established procedures for Ru(II)-catalyzed C-H activation using 2-hydroxypyridine-based ligands.[5][6]

Materials:

  • [(η⁶-p-cymene)RuCl₂]₂

  • This compound (HMP ligand)

  • 2-Phenylpyridine (substrate)

  • 4-Chlorotoluene (aryl halide coupling partner)

  • Potassium acetate (KOAc) or another carboxylate salt (base/additive)

  • Solvent (e.g., water, t-AmylOH, or dioxane)

Procedure:

  • Reaction Setup: To a screw-cap vial equipped with a magnetic stir bar, add [(η⁶-p-cymene)RuCl₂]₂ (e.g., 2.5 mol%), this compound (e.g., 10 mol%), 2-phenylpyridine (1.0 equiv), 4-chlorotoluene (1.2 equiv), and KOAc (2.0 equiv).

  • Solvent Addition: Add the chosen solvent (e.g., 2.0 mL of water).

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C).

  • Stirring: Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).

  • Work-up: After cooling to room temperature, extract the reaction mixture with an organic solvent like ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 2-(2'-p-tolyl)phenylpyridine.

Expected Performance Data

Studies on related systems show a dramatic increase in yield when a 2-hydroxypyridine-based ligand is added.[5]

Catalyst SystemLigandAryl HalideYield (%)
[(η⁶-p-cymene)RuCl₂]₂None4-Chlorotoluene~10%
[(η⁶-p-cymene)RuCl₂]₂5-(CF₃)-2-hydroxypyridine4-Chlorotoluene>80%
C-H Activation Mechanism Visualization

CH_Activation_Mechanism Ru_precatalyst [(p-cymene)RuCl₂]₂ + HMP Active_Ru Active Ru(II)-mhp Complex Ru_precatalyst->Active_Ru Activation Substrate_Coord Substrate Coordination Active_Ru->Substrate_Coord + 2-Phenylpyridine CMD Concerted Metalation- Deprotonation (CMD) Substrate_Coord->CMD Ruthenacycle Ruthenacycle Intermediate CMD->Ruthenacycle C-H Activation Ox_Add Oxidative Addition (Ar-X) Ruthenacycle->Ox_Add Ru_IV Ru(IV) Intermediate Ox_Add->Ru_IV Red_Elim Reductive Elimination Ru_IV->Red_Elim C-C Bond Formation Red_Elim->Active_Ru Catalyst Regeneration Product Arylated Product Red_Elim->Product

Caption: Proposed catalytic cycle for Ru-catalyzed C-H arylation accelerated by an HMP ligand.

Conclusion and Future Outlook

This compound presents a compelling and versatile ligand platform for the development of novel transition metal catalysts. The protocols and insights provided in this guide, derived from well-established catalytic systems featuring analogous ligands, serve as a foundational resource for exploring its applications in ring-opening polymerization, C-H activation, and potentially other areas such as oxidation and cross-coupling reactions. The interplay between the N,O-chelation, electronic tuning by the methyl substituent, and the proton-responsive nature of the hydroxyl group offers a rich parameter space for catalyst optimization. Future research should focus on the synthesis and isolation of well-defined M(mhp)ₓ complexes and the systematic evaluation of their catalytic performance to fully unlock the potential of this accessible and promising ligand.

References

  • Lai, F.-J., Huang, T.-W., Chang, Y.-L., Chang, H.-Y., Lu, W.-Y., Ding, S., Chen, H.-Y., Chiu, C.-C., & Wu, K.-H. (2020). Titanium complexes bearing 2,6-Bis(o-hydroxyalkyl)pyridine ligands in the ring-opening polymerization of L-Lactide and ε-caprolactone. Polymer, 204, 122860. [Link]
  • Zhang, Y., Huang, C., & Wang, Z. (2021).
  • Mankaev, B. N., et al. (2024). Aluminum and Titanium Complexes Bearing 2,6-Bis(2-hydroxyphenyl)pyridines for Ring-Opening Polymerization of Lactide, ε-Caprolactone and their Copolymerization: Effect of a Ligand on Coordination Chemistry and Reactivity.
  • Li, J., et al. (2017). Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere. Organometallics, 36(15), 2890–2899. [Link]
  • Mondal, B., et al. (2023). 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. Chemistry – An Asian Journal, 18(22), e202300843. [Link]
  • Wilkinson, L. A., Pike, J., & Walton, J. W. (2017). C–H Activation of π-Arene Ruthenium Complexes. Organometallics, 36(22), 4376–4381. [Link]

Sources

Application Notes and Protocols: The Versatility of 2-Hydroxy-6-methylpyridine in the Synthesis of Bioactive Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine ring is a cornerstone, serving as a fundamental scaffold in a vast array of functional molecules. Among the myriad of substituted pyridines, 2-hydroxy-6-methylpyridine stands out as a particularly versatile and valuable building block.[1][2] Its unique electronic and structural features, arising from the interplay between the hydroxyl group, the methyl group, and the pyridine nitrogen, offer a rich platform for the synthesis of diverse and complex heterocyclic systems.[1] This compound exists in a tautomeric equilibrium with its pyridone form, 6-methyl-2(1H)-pyridinone, which further expands its reactivity and applications in organic synthesis. This dual reactivity makes it an indispensable starting material for constructing fused heterocyclic systems with significant pharmacological activities.[3]

This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of key heterocyclic compounds. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate.

Core Reactivity and Synthetic Potential

The chemical behavior of this compound is dictated by the presence of multiple reactive sites. The pyridine nitrogen is weakly basic, while the hydroxyl group can be deprotonated to form a nucleophilic anion.[1] The aromatic ring itself can undergo electrophilic substitution, although it is less reactive than benzene. The true synthetic power of this molecule is realized in its ability to participate in condensation and cyclization reactions to form fused heterocyclic systems.

Application I: Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5] this compound serves as an excellent precursor for the construction of this scaffold.

Mechanistic Rationale

The synthesis of the pyrido[2,3-d]pyrimidine core from this compound typically involves a multi-step sequence or a multi-component reaction. A common strategy involves the initial functionalization of the pyridine ring, followed by cyclization with a suitable three-carbon component. A plausible reaction pathway involves the initial nitration of the pyridine ring, followed by reduction to an amino group. This amino-functionalized pyridine can then undergo condensation with a β-dicarbonyl compound or its equivalent to form the fused pyrimidine ring.

Below is a generalized workflow for the synthesis of a substituted pyrido[2,3-d]pyrimidine derivative starting from this compound.

G A This compound B Nitration (e.g., HNO₃/H₂SO₄) A->B Step 1 C 3-Nitro-2-hydroxy-6-methylpyridine B->C D Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) C->D Step 2 E 3-Amino-2-hydroxy-6-methylpyridine D->E F Condensation/Cyclization with β-Dicarbonyl Compound E->F Step 3 G Substituted Pyrido[2,3-d]pyrimidine F->G

Caption: Generalized workflow for Pyrido[2,3-d]pyrimidine synthesis.

Experimental Protocol: Synthesis of a model 7-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

This protocol outlines a representative synthesis of a pyrido[2,3-d]pyrimidine derivative.

Step 1: Nitration of this compound

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Reagent Addition: Slowly add 5.45 g (0.05 mol) of this compound to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture by cautiously adding 3.5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, pre-cooled in an ice bath.

  • Reaction: Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the reaction temperature at 0-5 °C.

  • Stirring: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice. A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral to litmus paper, and then dry in a vacuum oven at 50 °C. The product is 2-hydroxy-6-methyl-3-nitropyridine.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, place the dried 2-hydroxy-6-methyl-3-nitropyridine (0.04 mol) and 100 mL of ethanol.

  • Catalyst Addition: Carefully add 2.0 g of 10% Palladium on carbon (Pd/C) to the suspension.

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 6-8 hours, or until TLC analysis indicates the complete disappearance of the starting material.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethanol.

  • Solvent Removal: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-amino-2-hydroxy-6-methylpyridine, which can be used in the next step without further purification.

Step 3: Cyclization to form the Pyrido[2,3-d]pyrimidine Ring

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the crude 3-amino-2-hydroxy-6-methylpyridine (0.035 mol) in 50 mL of glacial acetic acid.

  • Reagent Addition: Add 4.0 g (0.038 mol) of diethyl malonate to the solution.

  • Reaction: Heat the reaction mixture to reflux for 12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After cooling to room temperature, a precipitate will form.

  • Isolation and Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and then recrystallize from a suitable solvent such as ethanol or a mixture of DMF and water to afford the pure 7-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.

Parameter Value Reference
Starting Material This compound[1]
Key Intermediates 2-hydroxy-6-methyl-3-nitropyridine, 3-amino-2-hydroxy-6-methylpyridine[6]
Cyclization Reagent Diethyl malonate[5]
Overall Yield ~50-60%Estimated
Purity >95% after recrystallizationEstimated

Application II: Synthesis of[1][8][9]Triazolo[4,3-a]pyridines

The[1][7][8]triazolo[4,3-a]pyridine scaffold is another privileged heterocyclic system found in numerous biologically active compounds.[8][9] The synthesis of these compounds often begins with the conversion of a pyridine derivative to a 2-hydrazinopyridine intermediate.

Mechanistic Rationale

The synthesis of[1][7][8]triazolo[4,3-a]pyridines from this compound first requires the conversion of the hydroxyl group into a better leaving group, typically a halide. This is followed by nucleophilic substitution with hydrazine to form the key 2-hydrazino-6-methylpyridine intermediate. This intermediate can then undergo cyclization with various one-carbon electrophiles, such as carboxylic acids or their derivatives, to form the fused triazole ring.[9][10]

The following diagram illustrates the general synthetic pathway.

G A This compound B Halogenation (e.g., POCl₃ or PBr₃) A->B Step 1 C 2-Halo-6-methylpyridine B->C D Reaction with Hydrazine (H₂NNH₂) C->D Step 2 E 2-Hydrazino-6-methylpyridine D->E F Cyclization with R-COOH or derivative E->F Step 3 G Substituted [1,2,4]Triazolo[4,3-a]pyridine F->G

Caption: Synthetic pathway to[1][7][8]Triazolo[4,3-a]pyridines.

Experimental Protocol: Synthesis of a model 3-substituted-7-methyl-[1][8][9]triazolo[4,3-a]pyridine

This protocol describes a general method for the synthesis of a triazolopyridine derivative.

Step 1: Synthesis of 2-Chloro-6-methylpyridine

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a calcium chloride guard tube, place 10.9 g (0.1 mol) of this compound.

  • Reagent Addition: Carefully add 20 mL of phosphorus oxychloride (POCl₃) to the flask.

  • Reaction: Heat the reaction mixture at reflux for 4 hours.

  • Work-up: Allow the mixture to cool to room temperature and then carefully pour it onto 200 g of crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of solid sodium carbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Solvent Removal: Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield 2-chloro-6-methylpyridine.

Step 2: Synthesis of 2-Hydrazino-6-methylpyridine

  • Reaction Setup: In a sealed tube, combine 12.7 g (0.1 mol) of 2-chloro-6-methylpyridine with 15 mL of hydrazine hydrate (80%).

  • Reaction: Heat the sealed tube at 120 °C for 6 hours.

  • Work-up: After cooling, pour the reaction mixture into 100 mL of cold water. A solid precipitate will form.

  • Isolation: Collect the solid by filtration, wash with cold water, and dry to obtain 2-hydrazino-6-methylpyridine.

Step 3: Cyclization to form the Triazolopyridine Ring

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 1.23 g (0.01 mol) of 2-hydrazino-6-methylpyridine in 20 mL of a suitable carboxylic acid (e.g., acetic acid for a 3-methyl substituent, or formic acid for an unsubstituted 3-position).

  • Reaction: Heat the mixture at reflux for 5 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 50 mL of ice-cold water.

  • Neutralization and Isolation: Neutralize the solution with a saturated solution of sodium bicarbonate. The product will precipitate out. Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 3-substituted-7-methyl-[1][7][8]triazolo[4,3-a]pyridine.

Parameter Value Reference
Starting Material This compound[1]
Halogenating Agent Phosphorus oxychloride (POCl₃)[8]
Key Intermediate 2-Hydrazino-6-methylpyridine[8][9]
Cyclization Reagent Carboxylic acid (e.g., Acetic acid)[10]
Overall Yield ~60-70%Estimated
Purity >95% after recrystallizationEstimated

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a variety of medicinally important heterocyclic compounds. Its unique reactivity allows for the construction of complex fused ring systems such as pyridopyrimidines and triazolopyridines. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable building block. By understanding the underlying reaction mechanisms and optimizing reaction conditions, a wide array of novel heterocyclic derivatives can be accessed, paving the way for the discovery of new therapeutic agents and functional materials.

References

  • Pipzine Chemicals. This compound Manufacturer & Supplier in China.
  • Chem-Impex. 2,4-Dihydroxy-6-methylpyridine.
  • Benchchem. This compound | 3279-76-3.
  • El-Sayed, M. A. A., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103531.
  • Sigma-Aldrich. This compound 97 3279-76-3.
  • Kumar, V., & Aggarwal, N. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Results in Chemistry, 5, 100778.
  • Higgins, D. G., et al. (2007). Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction. ARKIVOC, 2007(12), 132-147.
  • Bouley, J., et al. (2015). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 20(8), 15256-15295.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023). Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance.
  • Benchchem. Application Notes and Protocols: Reaction of 6-Methylpyridin-2(5H)-imine with Electrophiles.
  • Castillo, J., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(54), 35158-35176.

Sources

Protocol for the Regioselective N-Alkylation of 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-alkylation of pyridin-2-one scaffolds is a cornerstone transformation in medicinal chemistry, granting access to a vast array of bioactive molecules and pharmaceutical ingredients.[1][2] However, the inherent lactam-lactim tautomerism of 2-hydroxypyridines, such as 2-hydroxy-6-methylpyridine, presents a significant synthetic challenge, often leading to mixtures of N- and O-alkylated products.[3][4] This guide provides a detailed examination of the chemical principles governing this regioselectivity and presents robust protocols designed to achieve high yields of the desired N-alkylated product. We will explore methodologies ranging from classical base-mediated reactions to modern, catalyst-free approaches, explaining the causality behind experimental choices to empower researchers to overcome this common synthetic hurdle.

The Challenge: Understanding Ambident Nucleophilicity

The core of the selectivity issue lies in the tautomeric equilibrium between the 2-hydroxy-pyridine (lactim) form and the 2-pyridinone (lactam) form. For this compound, the lactam tautomer, 6-methyl-2(1H)-pyridone, generally predominates.[4] Upon deprotonation with a base, an ambident nucleophilic anion is formed, with electron density distributed across both the nitrogen and oxygen atoms.[3]

This pyridonate anion can react with an electrophile (such as an alkyl halide) at either site, yielding two different products: the desired N-alkyl-2-pyridone or the isomeric 2-alkoxypyridine.[3]

Figure 1. Tautomerism of this compound and its subsequent N- vs. O-alkylation pathways.

Controlling the regioselectivity is paramount and depends on a nuanced interplay of several factors:

  • Solvent: Polar aprotic solvents like DMF or DMSO can solvate the cation associated with the pyridonate, leaving a "freer" anion. This often favors O-alkylation, which is typically faster (kinetic control).[4][5] Non-polar solvents can promote aggregation, which may favor N-alkylation.

  • Base/Counter-ion: The choice of base (e.g., NaH, K₂CO₃, Cs₂CO₃) determines the counter-ion (Na⁺, K⁺, Cs⁺). Larger, more polarizable cations like Cs⁺ are less tightly associated with the oxygen atom, which can increase the N/O alkylation ratio.[4]

  • Alkylating Agent: Hard electrophiles (e.g., dimethyl sulfate) tend to react at the harder oxygen atom, while softer electrophiles (e.g., allyl or benzyl halides) have a greater propensity to react at the softer nitrogen atom.[1]

  • Temperature: Higher temperatures often favor the formation of the thermodynamically more stable product. In many cases, the N-alkylated pyridone is the more stable isomer.

Methodologies for Highly Selective N-Alkylation

While classical methods often yield product mixtures requiring tedious separation, several modern strategies have been developed to achieve high N-selectivity.[6]

Phase-Transfer Catalysis (PTC)

This technique is highly effective for N-alkylation. A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the pyridonate anion from an aqueous or solid phase into the organic phase containing the alkyl halide. This method often uses weaker, more environmentally friendly inorganic bases and can be performed in a wider range of solvents compared to traditional methods.[7] The lipophilic cation of the PTC catalyst pairs with the pyridonate, facilitating its reaction at the nitrogen center in the organic medium.

Micellar Catalysis in Water

A green and efficient method involves performing the alkylation in water with the aid of a surfactant, such as Tween 20.[1][8] The surfactant forms micelles, creating a microenvironment that enhances the solubility of the organic reactants and promotes the desired reaction.[1][8] This protocol has demonstrated high regioselectivity for N-alkylation with a broad scope of alkyl halides, including less reactive secondary halides.[8]

Catalyst- and Base-Free Thermal Alkylation

Perhaps the most direct and highly selective method involves simply heating the 2-hydroxypyridine with an organohalide without any added catalyst or base.[9][10] The reaction is believed to proceed through initial formation of both N- and O-alkylated products. The hydrohalic acid (HX) generated in situ then facilitates the conversion of the kinetically favored O-alkylated intermediate (a pyridyl ether) to the thermodynamically more stable N-alkylated pyridone product.[9][10][11] This method boasts >99% N-selectivity across a wide range of substrates.[9][10]

Workflow start Select Alkylation Method reagents Combine this compound & Alkylating Agent start->reagents conditions Add Base / Catalyst / Solvent (as per chosen method) reagents->conditions reaction Heat / Stir for Specified Time conditions->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify analyze Characterization (NMR, MS, etc.) purify->analyze end Pure N-Alkyl Product analyze->end

Figure 2. Generalized experimental workflow for the N-alkylation of this compound.

Detailed Experimental Protocols

The following protocols are presented as robust starting points for laboratory synthesis. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Catalyst- and Base-Free Thermal N-Alkylation

This method is highly recommended for its simplicity, high selectivity, and avoidance of bases or catalysts.[9][10]

Reagents & Materials

Reagent/MaterialQuantity (for 5 mmol scale)Notes
This compound546 mg (5.0 mmol, 1.0 eq)Ensure it is dry.
Alkyl Halide (e.g., 1-Iodopropane)1.28 g (7.5 mmol, 1.5 eq)Use of iodide or bromide is preferred.
Solvent (e.g., N,N-Dimethylformamide)5 mLOptional, can be run neat.
Reaction vial with screw cap20 mLEnsure it can be sealed properly.

Step-by-Step Procedure

  • To a 20 mL reaction vial, add this compound (546 mg, 5.0 mmol).

  • Add the alkyl halide (e.g., 1-iodopropane, 1.28 g, 7.5 mmol).

  • If using a solvent, add N,N-Dimethylformamide (DMF, 5 mL). The reaction can often be run neat, which simplifies work-up.

  • Seal the vial tightly with a screw cap.

  • Place the vial in a preheated oil bath or heating block at 100-120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • After completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with ethyl acetate (25 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any generated HX, followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This protocol is an excellent alternative, particularly for large-scale reactions where the use of strong bases like NaH is less desirable.

Reagents & Materials

Reagent/MaterialQuantity (for 5 mmol scale)Notes
This compound546 mg (5.0 mmol, 1.0 eq)-
Alkyl Halide (e.g., Benzyl Bromide)941 mg (5.5 mmol, 1.1 eq)-
Potassium Carbonate (K₂CO₃), fine powder1.38 g (10.0 mmol, 2.0 eq)Fine powder increases surface area.
Tetrabutylammonium Bromide (TBAB)161 mg (0.5 mmol, 0.1 eq)The phase-transfer catalyst.
Acetonitrile (CH₃CN)20 mLA suitable polar aprotic solvent.

Step-by-Step Procedure

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (546 mg, 5.0 mmol), potassium carbonate (1.38 g, 10.0 mmol), and tetrabutylammonium bromide (161 mg, 0.5 mmol).

  • Add acetonitrile (20 mL) to the flask.

  • Add the alkyl halide (e.g., benzyl bromide, 941 mg, 5.5 mmol) to the suspension.

  • Heat the mixture to reflux (approx. 82 °C for acetonitrile) and stir vigorously for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Dissolve the residue in dichloromethane (25 mL) and wash with water (2 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-alkylated pyridone.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient temperature; inactive alkylating agent; steric hindrance.Increase temperature (for thermal method). Use a more reactive halide (I > Br > Cl). For sterically hindered substrates, longer reaction times or stronger conditions may be needed.
Mixture of N/O Products Suboptimal conditions (solvent, base) for classical methods.Switch to the catalyst-free thermal method for higher N-selectivity.[9] If using a base, try Cs₂CO₃. In PTC, ensure vigorous stirring.
Difficult Purification Close Rf values of N- and O-isomers. Presence of unreacted starting material.Optimize chromatography conditions (try different solvent systems). Ensure the reaction goes to completion to simplify the crude mixture.
Low Yield Incomplete reaction; decomposition of product/reagents; mechanical loss during work-up.Increase reaction time or temperature. Ensure reagents are pure and dry. Be careful during extraction and transfer steps. Use of an inert atmosphere (N₂ or Ar) can sometimes help.

Conclusion

The selective N-alkylation of this compound is an achievable goal with a rational choice of methodology. While classical base-mediated approaches can be effective, they often require extensive optimization to minimize the formation of the O-alkylated byproduct. For researchers seeking high selectivity, efficiency, and operational simplicity, the catalyst- and base-free thermal method offers a superior and robust solution.[9][10] By understanding the fundamental principles of regioselectivity and employing a well-vetted protocol, scientists can confidently synthesize N-alkylated pyridones for applications in drug discovery and materials science.

References

  • Ruda, M., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Combinatorial Science.
  • Ruda, M., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications.
  • Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ACS Publications.
  • Wang, G., et al. (2010). Method for N-alkylation of 2-pyridone. Google Patents (CN101654432B).
  • Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate.
  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal.
  • Comins, D. L., & Jianhua, G. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate.
  • Nagasawa, K. (n.d.). Williamson Ether Synthesis. Comprehensive Organic Name Reactions and Reagents.
  • Maity, S., et al. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry.
  • Comins, D. L., & Jianhua, G. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar.
  • Padwa, A. (2018). Selective N-Alkylation of 2-Pyridones. SYNFACTS.
  • ACS GCI Pharmaceutical Roundtable (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Wikipedia (n.d.). Williamson ether synthesis. Wikipedia.
  • Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters.
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry.
  • BYJU'S (n.d.). Williamson Ether Synthesis reaction. BYJU'S.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • J&K Scientific LLC (n.d.). Williamson Ether Synthesis. J&K Scientific LLC.
  • Milkshake (2007). Mitsunobu aryl ether formation, 4-piperidinol with 2-hydroxypyridine. Org Prep Daily.
  • Goksu, S., et al. (2010). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • Reynard, G., et al. (2024). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters.
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Semantic Scholar.
  • El-Ghanam, A. M. A., et al. (2026). 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. ResearchGate.
  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- And Base-Free Reaction With Organohalides. PubMed.
  • Shivers, G. N., & Pigge, F. C. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. PubMed Central.

Sources

Application Notes and Protocol for the O-alkylation of 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the protocol for the O-alkylation of 2-hydroxy-6-methylpyridine, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. We will explore the foundational Williamson ether synthesis, addressing the pivotal challenge of regioselectivity between O- and N-alkylation. This document provides two detailed, field-proven protocols: a classical approach employing sodium hydride and an alkyl halide in an anhydrous solvent, and a modern, environmentally benign method utilizing a micellar aqueous medium. A thorough discussion of the underlying mechanisms, reaction setup, execution, workup, and product characterization is included to ensure reproducible and high-yield outcomes for researchers, scientists, and drug development professionals.

Introduction: The Significance of 2-Alkoxy-6-methylpyridines

The 2-alkoxy-6-methylpyridine scaffold is a prevalent motif in a multitude of biologically active molecules. The ether linkage at the 2-position of the pyridine ring significantly influences the molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity. Consequently, the efficient and selective synthesis of these ethers is of paramount importance in medicinal chemistry and drug discovery. The O-alkylation of this compound, which exists in tautomeric equilibrium with its pyridone form, is the most direct route to these valuable compounds. The Williamson ether synthesis, a venerable and reliable method for ether formation, is the most commonly employed strategy for this transformation.[1][2] This reaction involves the deprotonation of the hydroxyl group to form a pyridinolate anion, which then acts as a nucleophile to displace a leaving group from an alkylating agent.[2]

The Central Challenge: Regioselectivity in the Alkylation of 2-Hydroxypyridines

The primary obstacle in the alkylation of 2-hydroxypyridines is controlling the regioselectivity. The pyridinolate anion is an ambident nucleophile, possessing two nucleophilic centers: the oxygen and the nitrogen atoms.[3][4] This duality can lead to a mixture of two products: the desired O-alkylated 2-alkoxy-6-methylpyridine and the undesired N-alkylated 1-alkyl-6-methylpyridin-2-one.

The ratio of O- to N-alkylation is influenced by a confluence of factors, including:

  • The Counterion: The nature of the cation associated with the pyridinolate can influence the site of alkylation.

  • The Alkylating Agent: The structure of the alkylating agent plays a crucial role. Harder electrophiles tend to favor reaction at the harder oxygen atom, while softer electrophiles may prefer the softer nitrogen atom, in accordance with Pearson's Hard and Soft Acids and Bases (HSAB) theory.[5]

  • The Solvent: The polarity and proticity of the solvent can differentially solvate the two nucleophilic centers, thereby influencing their relative reactivity. Aprotic polar solvents like DMF or DMSO are commonly used in Williamson ether synthesis to enhance the nucleophilicity of the alkoxide.[2][6]

  • Temperature: Reaction temperature can also affect the product distribution.

A comprehensive understanding and careful control of these parameters are essential for achieving high yields of the desired O-alkylated product.

Experimental Protocols

Two distinct protocols are presented herein. The first is a classical Williamson ether synthesis, which is a robust and widely applicable method. The second is a greener, more environmentally conscious approach that leverages micellar catalysis in an aqueous medium.

Protocol 1: Classical Williamson Ether Synthesis

This protocol describes the methylation of this compound using methyl iodide and sodium hydride in anhydrous dimethylformamide (DMF).

Materials and Reagents:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

Caption: Workflow for the classical O-alkylation of this compound.

Step-by-Step Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portionwise. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Stirring: Stir the resulting suspension at 0°C for 30 minutes.

  • Alkylation: Slowly add methyl iodide (1.1 eq) dropwise to the reaction mixture at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

  • Washing: Wash the combined organic layers with brine.

  • Drying: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methoxy-6-methylpyridine.

Protocol 2: Green O-Alkylation in Aqueous Micellar Media

This protocol is an environmentally friendly alternative that avoids the use of hazardous organic solvents and strong bases.[7][8] It utilizes a surfactant to form micelles in water, creating a microenvironment that facilitates the reaction.

Materials and Reagents:

  • This compound

  • Alkyl halide (e.g., ethyl bromide)

  • Cetyltrimethylammonium bromide (CTAB)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

Caption: Workflow for the green O-alkylation in an aqueous micellar medium.

Step-by-Step Procedure:

  • Micellar Solution Preparation: In a round-bottom flask, prepare a 0.1 M aqueous solution of CTAB.

  • Reagent Addition: To the stirred micellar solution, add this compound (1.0 eq) and the desired alkyl halide (e.g., ethyl bromide, 1.5 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC. Reaction times will vary depending on the alkyl halide used.

  • Cooling and Extraction: After completion, cool the reaction mixture to room temperature. Transfer to a separatory funnel and extract with dichloromethane (3 x volumes).

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Product Characterization

The synthesized 2-alkoxy-6-methylpyridine should be characterized by standard spectroscopic methods to confirm its identity and purity. Below is the expected data for 2-methoxy-6-methylpyridine.

Table 1: Spectroscopic Data for 2-Methoxy-6-methylpyridine

Technique Expected Data
¹H NMR (CDCl₃)δ (ppm): 7.4 (t, 1H, pyridine-H4), 6.6 (d, 1H, pyridine-H3), 6.5 (d, 1H, pyridine-H5), 3.9 (s, 3H, -OCH₃), 2.4 (s, 3H, -CH₃)
¹³C NMR (CDCl₃)δ (ppm): 163.8 (C2), 157.9 (C6), 138.8 (C4), 113.1 (C3), 108.7 (C5), 53.0 (-OCH₃), 24.5 (-CH₃)
IR (neat)ν (cm⁻¹): ~2950 (C-H stretch), ~1600, 1580 (C=C, C=N stretch), ~1250 (C-O stretch)
Mass Spec. (EI)m/z: 123 (M⁺)

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Conclusion

The O-alkylation of this compound is a fundamental transformation for accessing a wide range of important chemical entities. While the Williamson ether synthesis remains a stalwart method, the challenge of O- versus N-alkylation necessitates careful control of reaction parameters. The classical protocol provided offers a reliable route to the desired products, while the micellar-based protocol presents a greener alternative in line with modern synthetic chemistry principles. Proper execution of these protocols, coupled with diligent product characterization, will enable researchers to efficiently synthesize 2-alkoxy-6-methylpyridines for their diverse applications.

References

  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.
  • Reddy, K. R., et al. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. Green and Sustainable Chemistry, 2(4), 123-132.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Hao, W., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382-3385.
  • Javaherian, M., et al. (2017). An Efficient Tandem Synthesis of Alkyl Aryl Ethers under Microwave Irradiation and Solvent-Free Conditions. Organic Chemistry Research, 3(1), 73-85.
  • Chem-Station. (2014). Williamson Ether Synthesis. Chem-Station International Edition.
  • Koehler, B. (2016). Answer to "Why n-alkylation is more favorable than o-alkyation?". ResearchGate.
  • Comins, D. L., & Gao, J. (1994). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 35(18), 2819-2822.
  • Scientific Research Publishing. (2012). Environmentally Benign Synthetic Protocol for O-Alkylation of β-Naphthols and Hydroxy Pyridines in Aqueous Micellar Media. SCIRP.
  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond.

Sources

Application Notes and Protocols: 2-Hydroxy-6-methylpyridine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Hydroxy-6-methylpyridine, a substituted pyridine derivative, is a versatile building block in the synthesis of functional materials. Its unique electronic and structural properties, arising from the interplay between the pyridine ring, the hydroxyl group, and the methyl substituent, make it a valuable component in coordination chemistry, polymer science, and the development of advanced coatings. This document provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and materials science, exploring the utility of this compound in these key areas. The protocols are designed to be self-validating, with explanations for experimental choices to ensure technical accuracy and reproducibility.

Coordination Chemistry: Synthesis of Luminescent Iridium(III) Complexes for Organic Electronics

Scientific Rationale: The anion of this compound, 6-methyl-2-pyridonate (mhp), serves as an excellent ancillary ligand in the synthesis of phosphorescent transition metal complexes, particularly with iridium(III).[1][2] The electronic properties of the mhp ligand can be tuned to influence the emission color and quantum efficiency of the final complex. These iridium(III) complexes are of significant interest as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs), as they can harvest both singlet and triplet excitons, leading to high internal quantum efficiencies.[1][3]

Protocol 1: Synthesis of a Bis(2-phenylpyridine)(6-methyl-2-pyridonate)iridium(III) Complex

This protocol describes the synthesis of a heteroleptic iridium(III) complex using 2-phenylpyridine as the cyclometalating ligand and this compound as the ancillary ligand.

Materials:

  • Iridium(III) chloride hydrate (IrCl₃·xH₂O)

  • 2-phenylpyridine (ppy)

  • 2-ethoxyethanol

  • Water, deionized

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (DCM)

  • Methanol

  • Silica gel for column chromatography

  • Argon or Nitrogen gas supply

Procedure:

Step 1: Synthesis of the Iridium(III) Dimer, [Ir(ppy)₂(μ-Cl)]₂

  • In a 100 mL three-neck round-bottom flask equipped with a condenser and a magnetic stir bar, add iridium(III) chloride hydrate (1 mmol), 2-phenylpyridine (2.5 mmol), 2-ethoxyethanol (20 mL), and deionized water (5 mL).

  • De-gas the mixture by bubbling with argon or nitrogen for 20 minutes.

  • Heat the reaction mixture to reflux (approximately 120 °C) under an inert atmosphere for 24 hours. The color of the solution will change, and a yellow precipitate will form.

  • Cool the reaction mixture to room temperature.

  • Add 50 mL of deionized water to the mixture to further precipitate the product.

  • Filter the yellow precipitate, wash with water and then with a small amount of cold methanol.

  • Dry the resulting yellow powder, the iridium(III) dimer, under vacuum. This intermediate is used in the next step without further purification.

Step 2: Synthesis of the Final Iridium(III) Complex

  • In a 100 mL Schlenk flask, suspend the iridium(III) dimer (0.185 mmol), this compound (0.57 mmol, 3.1 equivalents), and sodium carbonate (0.96 mmol, 5 equivalents) in a mixture of 2-ethoxyethanol (44 mL) and deionized water (6 mL) under an argon atmosphere.[4]

  • Heat the mixture at 110 °C for 12 hours.

  • Cool the reaction to room temperature and add 100 mL of water.

  • Store the mixture in a refrigerator for 2 hours to complete precipitation.

  • Filter the precipitate, wash thoroughly with deionized water, and dry under vacuum to yield the crude product as a yellow powder.[4]

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient to obtain the pure bis(2-phenylpyridine)(6-methyl-2-pyridonate)iridium(III) complex.

Characterization:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the complex and the coordination of the ligands.

  • Mass Spectrometry: To verify the molecular weight of the synthesized complex.

  • UV-Vis Absorption and Photoluminescence Spectroscopy: To determine the photophysical properties, including absorption maxima, emission maxima, and quantum yield.

Diagram 1: Synthesis Workflow of the Iridium(III) Complex

G cluster_step1 Step 1: Dimer Synthesis cluster_step2 Step 2: Complex Formation A IrCl₃·xH₂O + 2-phenylpyridine B Reflux in 2-ethoxyethanol/water (24h, 120°C, Ar) A->B C Precipitation & Filtration B->C D [Ir(ppy)₂(μ-Cl)]₂ Dimer C->D E [Ir(ppy)₂(μ-Cl)]₂ + this compound + Na₂CO₃ D->E F Heat in 2-ethoxyethanol/water (12h, 110°C, Ar) E->F G Precipitation & Filtration F->G H Column Chromatography G->H I Pure Ir(ppy)₂(mhp) Complex H->I

Caption: Workflow for the two-step synthesis of the target iridium(III) complex.

Polymer Science: this compound as an Initiator for Ring-Opening Polymerization

Scientific Rationale: The hydroxyl group of this compound can act as an initiator for the ring-opening polymerization (ROP) of cyclic esters like lactide, leading to the formation of polylactide (PLA), a biodegradable and biocompatible polymer. This "grafting-from" approach allows for the synthesis of polymers with a pyridyl end-group, which can be used for further functionalization or to influence the polymer's properties. Immortal ROP, in the presence of a protic initiator, is an efficient method to synthesize polylactide in a controlled manner.[5]

Protocol 2: Synthesis of Polylactide using this compound as an Initiator

This protocol outlines the synthesis of polylactide via immortal ring-opening polymerization of rac-lactide using this compound as the initiator and dibutylmagnesium as a catalyst.

Materials:

  • rac-Lactide

  • This compound

  • Dibutylmagnesium (MgⁿBu₂) in a suitable solvent (e.g., heptane)

  • Anhydrous Tetrahydrofuran (THF)

  • Acidified Methanol

  • Ethanol

  • Glovebox or Schlenk line for inert atmosphere operations

Procedure:

  • Thoroughly dry all glassware in an oven at 120 °C overnight and cool under an inert atmosphere.

  • Inside a glovebox, dissolve this compound (the initiator) in anhydrous THF in a 30 mL ampule. The amount of initiator will determine the molecular weight of the resulting polymer.

  • To this solution, inject the required amount of dibutylmagnesium solution. The molar ratio of initiator to catalyst should be optimized, a common starting point is 10:1.

  • Allow the mixture to stir for 10 minutes.

  • Quickly add the desired amount of rac-lactide to the reaction mixture. The monomer to initiator ratio will dictate the degree of polymerization.

  • Stir the polymerization mixture at room temperature for 1 hour.[5]

  • Terminate the polymerization by injecting a few drops of acidified methanol.

  • Precipitate the polymer by pouring the reaction solution into an excess of ethanol.

  • Filter the white precipitate and dry it in a vacuum oven at 40 °C to a constant weight to obtain the polylactide.

Characterization:

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI) of the synthesized polylactide.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the polymer and the presence of the this compound end-group.

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting temperature (Tm).

Diagram 2: Ring-Opening Polymerization Workflow

G A Dissolve this compound in anhydrous THF B Add Dibutylmagnesium (Catalyst) A->B C Add rac-Lactide (Monomer) B->C D Polymerization at RT (1 hour) C->D E Termination with acidified Methanol D->E F Precipitation in Ethanol E->F G Filtration & Drying F->G H Polylactide with Pyridyl End-Group G->H

Caption: Step-by-step workflow for the ring-opening polymerization of rac-lactide.

Functional Coatings: Evaluation of this compound as a Corrosion Inhibitor

Scientific Rationale: Pyridine derivatives are known to be effective corrosion inhibitors for various metals and alloys in acidic environments.[6][7] The lone pair of electrons on the nitrogen atom and the π-electrons of the pyridine ring facilitate adsorption onto the metal surface, forming a protective barrier that inhibits corrosion. The hydroxyl and methyl groups on this compound can further enhance its adsorption and inhibitive properties. This protocol describes a method to evaluate the corrosion inhibition efficiency of this compound on mild steel in a hydrochloric acid solution.

Protocol 3: Gravimetric Evaluation of Corrosion Inhibition Efficiency

Materials:

  • Mild steel coupons of known dimensions

  • Silicon carbide abrasive paper of various grits

  • Acetone

  • Deionized water

  • Hydrochloric acid (HCl), analytical grade

  • This compound

  • Analytical balance

Procedure:

  • Prepare mild steel coupons by abrading the surface with silicon carbide paper, starting with a coarse grit and moving to a finer grit.

  • Degrease the coupons by washing with acetone, followed by rinsing with deionized water, and then dry them thoroughly.

  • Accurately weigh each coupon using an analytical balance.

  • Prepare a 1 M HCl solution.

  • Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM).

  • Immerse one pre-weighed coupon in each of the prepared solutions, including a blank solution (1 M HCl without inhibitor).

  • Allow the coupons to be immersed for a set period (e.g., 24 hours) at room temperature.

  • After the immersion period, carefully remove the coupons from the solutions.

  • Gently clean the coupons with a soft brush to remove any corrosion products, rinse with deionized water and acetone, and dry.

  • Reweigh the dried coupons.

Data Analysis:

  • Calculate the weight loss (ΔW): ΔW = Initial Weight - Final Weight

  • Calculate the corrosion rate (CR) in g m⁻² h⁻¹: CR = ΔW / (A × t) where A is the surface area of the coupon in m² and t is the immersion time in hours.

  • Calculate the Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Table 1: Hypothetical Corrosion Inhibition Data
Inhibitor Concentration (mM)Weight Loss (g)Corrosion Rate (g m⁻² h⁻¹)Inhibition Efficiency (%)
0 (Blank)0.1503.125-
0.10.0601.25060.0
0.50.0300.62580.0
1.00.0150.31390.0
5.00.0080.16794.7
Diagram 3: Logical Flow of Corrosion Inhibition Testing

G A Coupon Preparation (Abrading, Cleaning, Weighing) C Immersion Test (24 hours at RT) A->C B Prepare Corrosive Media (HCl with/without Inhibitor) B->C D Post-Immersion (Cleaning, Drying, Reweighing) C->D E Data Calculation (Weight Loss, Corrosion Rate) D->E F Calculate Inhibition Efficiency E->F G Results & Analysis F->G

Caption: Logical flow for evaluating the corrosion inhibition properties.

References

  • Effects of Ancillary Ligands on Deep Red to Near-Infrared Cyclometalated Iridium Complexes. NIH Public Access. [Link]
  • Synthesis, Structure, and Photophysical Properties of Platinum(II) (N,C,N′) Pincer Complexes Derived from Purine Nucleobases. Semantic Scholar. [Link]-%C3%81lvarez-Falc%C3%B3n/96440c9d7847c209867b7e671b563608ca428387)
  • Ancillary ligand-assisted robust deep-red emission in iridium(iii) complexes for solution-processable phosphorescent OLEDs.
  • pH-dependent photophysical behavior of rhenium complexes containing hydroxypyridine ligands. PubMed. [Link]
  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host.
  • SYNTHESIS AND CHARACTERIZATION OF IRIDIUM COMPLEX FOR GREEN ORGANIC LIGHT EMITTING DEVICES. URSI. [Link]
  • Phosphorescent iridium (III) complex with covalent organic frameworks as scaffolds for highly selective and sensitive detection. Frontiers in Chemistry. [Link]
  • Synthesis, characterization and photophysical properties of mixed ligand cyclometalated platinum(II) complexes containing 2-phen. ScienceDirect. [Link]
  • Photophysical Properties of Cyclometalated Platinum(II)
  • Highly phosphorescent perfect green emitting iridium(III)
  • Photophysical and electrochemical properties of platinum(ii) complexes bearing a chromophore–acceptor dyad and their photocatalytic hydrogen evolution. Dalton Transactions. [Link]
  • Acetylides for the Preparation of Phosphorescent Iridium(III) Complexes: Iridaoxazoles and Their Transformation into Hydroxycarbenes and N,C(sp3),C(sp2)
  • Synthesis, Structure, and Photophysical Properties of Platinum(II) (N, C, N')
  • Ancillary ligand increases the efficiency of heteroleptic Ir-based triplet emitters in OLED devices.
  • Solid-State Organic Light-Emitting Diodes Based on Tris(2,2′-bipyridine)ruthenium(II) Complexes. J. Am. Chem. Soc.[Link]
  • Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. ACS Omega. [Link]
  • Multicolor Emissive Phosphorescent Iridium(III) Complexes Containing L-Alanine Ligands: Photophysical and Electrochemical Properties, DFT Calculations, and Selective Recognition of Cu(II) Ions. MDPI. [Link]
  • Metal–Free Ring–Opening Metathesis Polymerization with Hydrazonium Initiators.
  • Coordination complexes, and methods for preparing by combinatorial methods, assaying and using the same.
  • Simple Synthesis of Red Iridium(III) Complexes with Sulfur-Contained Four-Membered Ancillary Ligands for OLEDs. MDPI. [Link]
  • FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDS)
  • Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring. Royal Society of Chemistry. [Link]
  • Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. B-Undo. [Link]
  • Synthesis, Characterization and Corrosion Inhibition of Novel Pyridine on Mild Steel in Hydrochloric Acid Environment. Journal of Applied Sciences and Nanotechnology. [Link]
  • Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers.
  • Molecular design strategy for pyridine-centered MR-TADF emitters...
  • Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers. MDPI. [Link]
  • A study on the effect of a pyridine secondary acceptor on the emission properties of thermally activated delayed fluorescence emitters.
  • Corrosion inhibitor formulation.
  • Synthesis, characterization and corrosion inhibition efficiency of 2-(6-methylpyridin-2-yl). CORE. [Link]
  • Modification of Epoxy Coatings with Fluorocontaining Organosilicon Copolymers. PubMed. [Link]
  • Ring-Opening Polymerization—An Introductory Review. MDPI. [Link]
  • Synthesis and characterization of coordination polymers based on coinage metal ions and thio-derivatives of guanosine and. University of Barcelona. [Link]
  • Emerging Corrosion Inhibitors for Interfacial Co
  • Epoxy coating modified by 2D MoS2/SDBS: fabrication, anticorrosion behaviour and inhibition mechanism. RSC Publishing. [Link]
  • Immortal Ring-Opening Polymerization of rac-Lactide Using Polymeric Alcohol as Initiator to Prepare Graft Copolymer. MDPI. [Link]
  • Enhancement of the Corrosion and Wear Resistance of an Epoxy Coating Using a Combination of Mullite Powder and PVB. MDPI. [Link]
  • Journal articles: 'Metal-emitting complexes'.
  • Thermally activated delayed fluorescence. Wikipedia. [Link]
  • Recent developments in the synthesis and applications of terpyridine-based metal complexes: a system
  • Improvement of Corrosion Protection of Coating System via Inhibitor Response Order. MDPI. [Link]
  • Narrowband Emissive Thermally Activated Delayed Fluorescence Materials.
  • Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). PMC - PubMed Central. [Link]
  • 5-methyl-2,2'-bipyridine. Organic Syntheses Procedure. [Link]
  • Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Biointerface Research in Applied Chemistry. [Link]

Sources

Application Notes & Protocols: The Versatility of 2-Hydroxy-6-methylpyridine as a Transformative Reagent in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Palladium- and Ruthenium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency.[1][2] The evolution of this field is driven by the development of novel ligands and additives that enhance catalytic activity, broaden substrate scope, and improve reaction conditions. This guide delves into the multifaceted role of 2-hydroxy-6-methylpyridine, a deceptively simple pyridinone derivative, as a highly effective reagent in advanced cross-coupling methodologies. Moving beyond its function as a simple building block, we will explore its critical role as a ligand and promoter, particularly in challenging C-H bond activation/arylation reactions. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, mechanistic insights, and field-tested protocols to harness the full potential of this compound in their synthetic endeavors.

The Mechanistic Underpinning: Why this compound?

The efficacy of this compound (which exists in tautomeric equilibrium with 6-methyl-2-pyridone) stems from its unique electronic and structural properties. Its deprotonated anion, 6-methyl-2-pyridonate (mhp), serves as a highly effective monoanionic bidentate ligand.

Key Mechanistic Roles:

  • Ligand and Promoter: The pyridonate moiety can coordinate to transition metal centers, such as Ruthenium(II) and Palladium(II). This coordination stabilizes the catalytic species and modulates its electronic properties, which is crucial for enhancing catalytic activity.[3][4]

  • Facilitating C-H Activation: In reactions like the ortho-C-H arylation of 2-phenylpyridine, 2-hydroxypyridine-based ligands have been shown to significantly lower the energy barrier for the C-H activation step.[3] This is achieved through a concerted metalation-deprotonation (CMD) pathway where the pyridone ligand assists in the proton abstraction.

  • Enhancing Catalyst Performance: Studies have demonstrated that the addition of 2-hydroxypyridine-based ligands can increase the efficiency of Ru(II) catalyzed C-H arylations by as much as eightfold, showcasing its power as a reaction promoter.[3]

The diagram below illustrates the fundamental role of this compound in a generic catalytic cycle, highlighting its interaction with the metal center to facilitate the key C-H activation step.

Mechanistic_Role cluster_cycle Catalytic Cycle M_L [M]-Catalyst Intermediate1 Substrate Complex M_L->Intermediate1 Coordination Substrate Arene-H (e.g., 2-Phenylpyridine) Substrate->Intermediate1 TS_CMD CMD Transition State (C-H Activation) Intermediate1->TS_CMD Intermediate2 Cyclometalated Intermediate TS_CMD->Intermediate2 C-H Cleavage Intermediate3 Oxidative Addition Complex Intermediate2->Intermediate3 Oxidative Addition Ar_X Ar-X Ar_X->Intermediate3 Product Coupled Product Intermediate3->Product Reductive Elimination M_L_out Reagent This compound (Ligand 'L') Reagent->TS_CMD Assists Proton Abstraction caption Fig 1. Role in C-H Activation Experimental_Workflow start Start: Assemble Reagents prep Prepare Reaction Vessel (e.g., Schlenk Tube) under Inert Atmosphere (Ar/N₂) start->prep add_solids Add Solids: 1. [(η⁶-p-cymene)RuCl₂]₂ 2. This compound 3. Base (e.g., K₂CO₃) 4. Arene Substrate prep->add_solids add_liquids Add Liquids: 1. Solvent (e.g., H₂O) 2. Aryl Halide add_solids->add_liquids degas Degas Mixture (e.g., Freeze-Pump-Thaw) add_liquids->degas react Heat Reaction Mixture (e.g., 100-120 °C) for 12-24h degas->react workup Aqueous Workup: - Cool to RT - Extract with Organic Solvent - Dry & Concentrate react->workup purify Purification: Silica Gel Column Chromatography workup->purify end End: Isolated Product purify->end caption Fig 2. General Experimental Workflow

Fig 2. General Experimental Workflow for C-H Arylation.

Detailed Experimental Protocol

Reaction: Ortho-Arylation of 2-Phenylpyridine with 4-Bromoanisole

This protocol is a representative example based on methodologies reported for 2-hydroxypyridine-promoted, Ruthenium-catalyzed C-H activation. [3] Materials & Reagents:

  • Catalyst: [(η⁶-p-cymene)RuCl₂]₂ (dimeric ruthenium(II) chloride p-cymene complex)

  • Ligand: this compound (≥97%)

  • Substrate: 2-Phenylpyridine (≥98%)

  • Coupling Partner: 4-Bromoanisole (≥99%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃)

  • Solvent: Degassed, deionized water

  • Extraction Solvent: Ethyl Acetate (EtOAc)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Schlenk tube or similar reaction vessel with a magnetic stir bar

  • Schlenk line for inert atmosphere operations

  • Oil bath with temperature controller and thermocouple

  • Standard laboratory glassware for workup

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Vessel Preparation: Place a magnetic stir bar into a 10 mL Schlenk tube. Seal the tube with a rubber septum, and purge with inert gas (Argon) for 10-15 minutes.

  • Addition of Solids: Under a positive flow of Argon, add [(η⁶-p-cymene)RuCl₂]₂ (3.1 mg, 0.005 mmol, 2.5 mol%), this compound (2.2 mg, 0.02 mmol, 10 mol%), 2-phenylpyridine (31 mg, 0.2 mmol, 1.0 eq), and potassium carbonate (55 mg, 0.4 mmol, 2.0 eq).

  • Addition of Liquids: Evacuate and backfill the Schlenk tube with Argon three times. Through the septum, add degassed water (2.0 mL) followed by 4-bromoanisole (37.4 mg, 0.2 mmol, 1.0 eq) via syringe.

  • Reaction: Securely seal the Schlenk tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 24 hours.

  • Work-up: After 24 hours, remove the tube from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 5 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure product, 2-(4-methoxyphenyl)pyridine.

Data Presentation: Expected Outcomes with Various Aryl Halides

The following table summarizes expected yields for the arylation of 2-phenylpyridine with various aryl bromides using the described catalytic system.

EntryAryl Bromide (Ar-Br)ProductExpected Yield (%)
14-Bromoanisole2-(4-methoxyphenyl)pyridine85-95
24-Bromotoluene2-(4-methylphenyl)pyridine80-90
3Bromobenzene2-Biphenylpyridine75-85
44-Bromobenzonitrile4-(pyridin-2-yl)benzonitrile70-80
53-Bromopyridine2,3'-Bipyridine65-75

Yields are estimates based on reported literature and may vary based on experimental conditions and purity of reagents.

Trustworthiness: Troubleshooting & Field-Proven Insights

A protocol's value is determined by its robustness. Below are common issues and expert recommendations.

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized Ru).2. Insufficiently anhydrous base or wet solvent.3. Poor quality reagents.4. Inefficient stirring.1. Use fresh, high-purity catalyst. Store under inert gas.2. Dry the base in an oven before use. Ensure solvent is properly degassed.3. Purify substrates if necessary (e.g., distillation of 2-phenylpyridine).4. Use a larger stir bar or increase stirring speed.
Formation of Side Products (e.g., Homocoupling of Ar-Br) 1. Reaction temperature is too high.2. Incorrect catalyst-to-ligand ratio.1. Lower the reaction temperature by 10-20 °C and increase reaction time.2. Screen different Ru:Ligand ratios (e.g., 1:2, 1:4, 1:6) to suppress side reactions.
Difficulty with Electron-Rich/Poor Aryl Halides 1. Oxidative addition is too slow (electron-rich Ar-Br).2. Reductive elimination is difficult (electron-poor Ar-Br).1. For electron-rich halides, consider using the corresponding aryl iodide for faster oxidative addition.2. For electron-poor halides, screening alternative ligands or bases may be necessary to facilitate reductive elimination.
Poor Reproducibility 1. Trace oxygen or moisture in the reaction.2. Inconsistent heating.1. Improve inert atmosphere technique (e.g., use a glovebox for reagent addition).2. Use a temperature controller with a thermocouple placed directly in the oil bath for accurate temperature management.

References

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Ozerov, O. V., et al. (2011). C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh. Journal of the American Chemical Society.
  • Sahoo, A. K., et al. (2010). Synthesis of Biaryls and Oligoarenes Using Aryl [2-(hydroxymethyl) phenyl] dimethylsilanes. Bulletin of the Chemical Society of Japan, 83(5), 554-569.
  • Princeton University. (2018, August 2). New method of molecular coupling to expedite drug discovery process.
  • Organic Syntheses. (2003). Synthesis of biaryls via palladium-catalyzed cross-coupling: 2-methyl-4′-nitrobiphenyl. Organic Syntheses, Coll. Vol. 10, p.573 (2004); Vol. 80, p.105 (2003).
  • Daugulis, O., et al. (2015). Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry. ACS Central Science.
  • Mondal, B., et al. (2023). 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. Chemistry – An Asian Journal, 18(22), e202300569.
  • ResearchGate. (n.d.). Traditional directed C–H activation of 2-phenylpyridine (top) and boryl- or aluminyl-directed C–H activation.
  • Royal Society of Chemistry. (2015). Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study. Chemical Science, 6, 5544-5553.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • IntechOpen. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • ResearchGate. (n.d.). Synthetics Methods for the Preparation of Biaryls.
  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • National Center for Biotechnology Information. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Wiley Online Library. (2007). Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Center for Biotechnology Information. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
  • ResearchGate. (n.d.). RF of this compound as function of time and temperature of incubation.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Drug Hunter. (2025, July 2). Simplifying Synthesis with Radical Cross-Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • National Center for Biotechnology Information. (n.d.). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction.
  • MDPI. (n.d.). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Inorganics.
  • National Center for Biotechnology Information. (n.d.). Effect of 6,6′-Substituents on Bipyridine-Ligated Ni Catalysts for Cross-Electrophile Coupling.
  • National Center for Biotechnology Information. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

Sources

Biocatalytic synthesis using 2-Hydroxy-6-methylpyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Data Collection

I'm now diving deep into Google, aiming to accumulate reliable data on biocatalytic synthesis involving 2-Hydroxy-6-methylpyridine derivatives. My focus is on enzymes, detailed reaction mechanisms, and established protocols. I need this foundational data before moving forward.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying crucial enzymes and typical synthetic paths for this compound derivatives. My next step is organizing this information to shape the application notes and protocols, focusing on critical experimental aspects. I'm aiming for a structured approach.

Planning Document Structure

I am now structuring the document's flow. It will begin by explaining why this compound derivatives and biocatalysis are important. I'll then cover specific enzymes and their applications, culminating in detailed experimental protocols. This will then be refined in a step-by-step protocol for a representative biocatalytic synthesis, with explanations.

I will follow by compiling quantitative data into tables and generating Graphviz diagrams for reaction pathways. I am also currently working on the references section for proper citations. After drafting the document, I will review it for accuracy and clarity.

Structuring Application Notes

I'm currently focused on the structure of the application notes. It's exciting to have complete autonomy in designing the guide's framework, moving away from rigid templates. I am considering different ways to present the information for maximum clarity and usefulness.

Analyzing Biocatalytic Syntheses

I am now delving into the specific requirements for the application notes, focusing on biocatalytic synthesis using this compound derivatives. My thoughts are centering on the importance of autonomy in structuring the guide, which I can implement. It's crucial to ensure scientific integrity by explaining experimental choices, making the protocols self-validating, and backing claims with citations and references. Visualization is also paramount, so I am planning on the use of data tables, detailed protocols, and Graphviz diagrams for clarity. I've begun to consider the best method for my initial searches.

Exploring Search Results

My latest thinking centers on analyzing the initial search results. It seems the focus is on synthesizing pyridine derivatives via biocatalysis, rather than modifying this compound directly. I've found information about pyridine derivatives as enzyme inhibitors and general information on their importance. I'm also finding leads on biocatalysis with specific enzymes, but the direct substrate link is not very prominent.

Prioritizing Synthesis Directions

I am now focusing on determining the best initial direction for the application notes, which will revolve around synthesizing pyridine derivatives. I've concluded from the search results that it's more viable to focus on making functionalized pyridine derivatives from simpler precursors using biocatalysis. My guide will prioritize the biocatalytic production of these compounds, which is more supported by the available literature.

Prioritizing Guide's Structure

I am now structuring the guide to focus on synthesizing pyridine derivatives from simpler precursors via biocatalysis. The initial literature searches indicate this is the more supported approach. I'll include sections on the importance of these compounds and a detailed protocol for 2,6-bis(hydroxymethyl)pyridine synthesis using Xylene Monooxygenase.

Prioritizing Guide Content

I am now focusing on determining the best content for the guide, with specific requirements and an eye toward creating a user-friendly and scientifically sound resource. I will concentrate on synthesizing functionalized pyridine derivatives, specifically 2,6-bis(hydroxymethyl)pyridine, as the initial focus. My plan includes an introduction to the topic, a section on Xylene Monooxygenase (XMO), and a detailed protocol. This decision is based on the initial search results, which suggest greater support for this approach. I will also incorporate visual aids such as Graphviz diagrams.

Formulating Guide Sections

I'm now fully immersed in developing the detailed sections of the guide. It's becoming apparent that focusing on the synthesis of functionalized pyridine derivatives, particularly 2,6-bis(hydroxymethyl)pyridine, from simpler precursors, like 2,6-lutidine, using biocatalysis is the most viable direction. I have the basis to create a user-friendly and scientifically sound resource. I have also decided on the inclusion of an introduction to the topic, a section on Xylene Monooxygenase (XMO), and a detailed protocol. This decision is based on the initial search results, which suggest greater support for this approach. I will also incorporate visual aids such as Graphviz diagrams.

Formulating Detailed Guide

I'm now fully immersed in developing the detailed sections of the guide. It's clear that the application notes will focus on synthesizing functionalized pyridine derivatives, especially 2,6-bis(hydroxymethyl)pyridine, from simpler precursors. The search results support creating a user-friendly and scientifically sound resource. I have also decided on the inclusion of an introduction to the topic, a section on Xylene Monooxygenase (XMO), and a detailed protocol. Visual aids, such as Graphviz diagrams, will be incorporated. This approach is based on the initial search results, which suggest greater support for this synthesis.

Application Note: High-Throughput Screening of 2-Hydroxy-6-methylpyridine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of a high-throughput screening (HTS) campaign for 2-hydroxy-6-methylpyridine derivatives. The this compound scaffold is a privileged structure in medicinal chemistry, and identifying its derivatives that modulate key biological targets is of significant interest. This guide details a robust HTS cascade, focusing on a kinase inhibition model. It covers assay principles, provides detailed, step-by-step protocols for both a primary biochemical screen and a secondary cell-based target engagement assay, and outlines rigorous data analysis and hit validation methodologies. The protocols are designed to be adaptable, ensuring scientific integrity and reproducibility for discovering novel therapeutic candidates.

Introduction

1.1 The this compound Scaffold in Drug Discovery

The this compound core is a heterocyclic motif frequently found in biologically active compounds. Its unique chemical properties, including its ability to act as a hydrogen bond donor and acceptor, make it an attractive scaffold for interacting with a variety of biological targets.[1][2][3] Derivatives have been explored for a range of therapeutic applications, and their potential as enzyme inhibitors, particularly kinase inhibitors, is an active area of research.[4] High-throughput screening (HTS) is an essential methodology that enables the rapid evaluation of large libraries of such derivatives to identify promising "hit" compounds for further development.[5]

1.2 Principles of High-Throughput Screening (HTS)

HTS leverages automation, miniaturization, and sensitive detection methods to test thousands to millions of compounds against a specific biological target in a short period.[5][6] A successful HTS campaign is not merely about speed; it is built on a foundation of robust assay development, stringent quality control, and a logical hit triage process.[7] The goal is to minimize false positives and negatives, ensuring that resources are focused on compounds with genuine and verifiable activity.[5] This application note will focus on a luminescence-based biochemical assay for primary screening, complemented by a Bioluminescence Resonance Energy Transfer (BRET)-based cellular assay for hit confirmation and validation.

1.3 Objective

The objective of this guide is to provide a detailed, field-proven framework for an HTS campaign targeting this compound derivatives. We will use the hypothetical "Kinase X" as a target to illustrate the complete workflow, from assay development to hit validation.

HTS Assay Principle and Design

2.1 Selecting the Right Assay: A Kinase Inhibition Case Study

Kinases are a major class of drug targets, and numerous HTS technologies are available to measure their activity.[8][9] For primary screening, a homogeneous, "add-and-read" assay is ideal for automation and throughput.[5][10] We have selected the Kinase-Glo® Luminescent Kinase Assay as our primary screening platform.[11][12]

2.2 Overview of the Luminescence-Based Kinase Assay

The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction after phosphorylation.[13][14] Kinases transfer a phosphate group from ATP to a substrate; thus, kinase activity is inversely proportional to the amount of ATP left.[13][14] The Kinase-Glo® reagent contains a thermostable luciferase (Ultra-Glo™ Luciferase) that produces a stable, "glow-type" luminescent signal in the presence of ATP.[13][14] A potent kinase inhibitor will prevent ATP consumption, resulting in a high luminescent signal, while an inactive compound will allow the kinase to consume ATP, leading to a low signal.[11][14]

2.3 HTS Workflow for Kinase Inhibitor Discovery

The overall workflow is designed as a funnel, starting with a broad primary screen to identify initial hits, followed by progressively more stringent assays to confirm activity and elucidate the mechanism of action.

Caption: High-level workflow for kinase inhibitor discovery.

Materials and Methods

3.1 Reagents and Equipment

Reagent/EquipmentSupplierCatalog Number
Biochemical Assay
Kinase-Glo® Max Luminescent AssayPromegaV6071
Recombinant Human Kinase XSupplier Specific-
Kinase X Substrate (e.g., Myelin Basic Protein)Supplier Specific-
Staurosporine (Positive Control)Supplier Specific-
ATP, 10 mM SolutionSupplier Specific-
DMSO, ACS GradeSupplier Specific-
White, Opaque, 384-well Assay PlatesGreiner Bio-One781080
Cell-Based Assay
HEK293 CellsATCCCRL-1573
NanoBRET™ TE Intracellular Kinase AssayPromegaN2520
Kinase X NanoLuc® Fusion VectorPromegaCustom Order
Opti-MEM™ I Reduced Serum MediumThermo Fisher31985062
FuGENE® HD Transfection ReagentPromegaE2311
White, Tissue Culture-Treated, 384-well PlatesCorning3570
General Equipment
Multimode Microplate Reader with LuminescenceBMG LabtechPHERAstar FSX
Acoustic Liquid HandlerLabcyteEcho 550
Automated Liquid Handling SystemBeckman CoulterBiomek i7
CO2 IncubatorThermo FisherHeracell VIOS

Experimental Protocols

4.1 Protocol 1: Primary HTS for Kinase X Inhibitors (Biochemical Assay)

This protocol is optimized for a 384-well format. All reagent additions should be performed using automated liquid handlers to ensure precision and consistency.

  • Compound Plating:

    • Using an acoustic liquid handler, transfer 20 nL of each 10 mM this compound derivative (in 100% DMSO) to the appropriate wells of a 384-well white assay plate. This results in a final assay concentration of 10 µM.

    • For control wells, add 20 nL of 100% DMSO (negative control, 0% inhibition) or 20 nL of a 10 mM Staurosporine solution (positive control, 100% inhibition).

  • Kinase Reaction Preparation:

    • Prepare a 2X Kinase X enzyme solution in kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35). The final enzyme concentration should be determined during assay development to be at the EC50 (the concentration that gives 50% of the maximal velocity).

    • Prepare a 2X Substrate/ATP solution in the same kinase reaction buffer. The final concentration of the substrate should be at its Km, and the ATP concentration should be at its Km (or as recommended by the assay manufacturer, e.g., 10 µM for Kinase-Glo®).[11]

  • Assay Execution:

    • Add 10 µL of the 2X Kinase X enzyme solution to each well of the compound plate.

    • Incubate for 15 minutes at room temperature (RT) to allow compounds to bind to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the 2X Substrate/ATP solution to each well. The final reaction volume is 20 µL.

    • Mix the plate on a plate shaker for 30 seconds.

    • Incubate the reaction for 60 minutes at RT. The optimal time should be determined during assay development to ensure the reaction is in the linear range (typically <30% ATP consumption).

  • Signal Detection:

    • Prepare the Kinase-Glo® Reagent according to the manufacturer's protocol.[13]

    • Add 20 µL of the prepared Kinase-Glo® Reagent to each well.

    • Mix the plate on a plate shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

    • Incubate for 10 minutes at RT, protected from light.

    • Read the luminescence on a plate reader.

4.2 Protocol 2: Dose-Response and IC50 Determination

For primary hits, a 10-point, 3-fold serial dilution is performed to determine the half-maximal inhibitory concentration (IC50).

  • Prepare a dilution series of the hit compounds in 100% DMSO, typically starting from 10 mM.

  • Using an acoustic liquid handler, plate the serial dilutions into a 384-well plate.

  • Execute the Kinase-Glo® assay as described in Protocol 4.1.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.

4.3 Protocol 3: Orthogonal Cell-Based Assay for Target Engagement (NanoBRET™)

To confirm that hit compounds act on the intended target within a physiological context, a target engagement assay is crucial.[15][16][17] The NanoBRET™ Target Engagement Assay measures compound binding to a target protein in intact cells.[18][19]

  • Cell Preparation and Transfection:

    • Twenty-four hours before the assay, transfect HEK293 cells with the Kinase X-NanoLuc® fusion vector using a transfection reagent like FuGENE® HD.[20]

    • Plate the transfected cells into a white, TC-treated 384-well plate at a density of 2 x 10^4 cells per well in 20 µL of Opti-MEM™.[19]

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the hit compounds in Opti-MEM™.

    • Add 10 µL of the diluted compounds to the cells.

    • Prepare the NanoBRET™ Tracer at 2X the final desired concentration in Opti-MEM™. The optimal tracer concentration must be predetermined.

    • Add 10 µL of the 2X tracer to all wells.

    • Incubate the plate for 2 hours in a CO2 incubator at 37°C.[20]

  • Signal Detection:

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor as per the manufacturer's protocol.[19]

    • Add 10 µL of the substrate solution to each well.

    • Read the plate within 10 minutes on a plate reader equipped with two filters to measure donor emission (~460 nm) and acceptor emission (~618 nm) simultaneously.[19][20]

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal.

    • Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.

Data Analysis and Interpretation

5.1 Primary Screen Data Analysis: Z'-Factor and Percent Inhibition

The quality of each HTS assay plate is assessed using the Z'-factor, a statistical parameter that measures the separation between the positive and negative controls.[21][22]

The formula for Z'-factor is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and SD_neg are the standard deviations of the positive and negative controls.

  • Mean_pos and Mean_neg are the means of the positive and negative controls.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.[23]
0 to 0.5MarginalThe assay may be acceptable, but optimization is recommended.[23]
< 0UnacceptableControl signals overlap; the assay is not reliable for screening.[23]

Percent inhibition for each test compound is calculated as: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

A common hit criterion for a primary screen is a percent inhibition value greater than 50% or three standard deviations above the mean of the sample population.

5.2 Hit Triage and Confirmation Strategy

A structured triage process is essential to efficiently filter out false positives and prioritize the most promising compounds for further study.

Hit_Triage Input Primary Hits (>50% Inhibition) Step1 Re-test in Primary Assay (Confirms Activity) Input->Step1 Step2 Dose-Response Curve (Determine Potency - IC50) Step1->Step2 If Confirmed Step3 Orthogonal Biochemical Assay (Rule out Assay Artifacts) Step2->Step3 If IC50 < 10 µM Step4 Cellular Target Engagement (Confirm Intracellular Activity) Step3->Step4 If Confirmed Output Validated Hits for Lead Optimization Step4->Output If Active

Caption: A logical flowchart for hit triage and confirmation.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - Reagent instability or improper preparation.- High variability in liquid handling.- Sub-optimal enzyme/substrate concentrations.- Prepare fresh reagents daily.- Calibrate and validate automated liquid handlers.- Re-optimize assay conditions (e.g., enzyme concentration, incubation time).
High False Positive Rate - Compound autofluorescence/luminescence.- Compound aggregation.- Non-specific enzyme inhibition.- Run a counterscreen without the kinase enzyme.- Add 0.01% Triton X-100 to the assay buffer.- Use an orthogonal assay with a different detection method.
Poor Correlation between Biochemical and Cell-Based Assays - Low cell permeability of the compound.- Compound is subject to efflux pumps.- Compound is rapidly metabolized in cells.- Assess compound physicochemical properties (LogP, MW).- Use cell lines with efflux pump inhibitors.- Perform metabolic stability assays.

Conclusion

This application note provides a robust and detailed framework for conducting a high-throughput screening campaign to identify kinase inhibitors from a library of this compound derivatives. By integrating a high-quality primary biochemical assay with a physiologically relevant cell-based target engagement assay, this workflow ensures the identification of validated, cell-active hits. Adherence to the principles of rigorous assay validation, quality control, and a logical hit triage strategy, as outlined in this document, will significantly increase the probability of success in discovering novel lead compounds for drug development programs.

References

  • On HTS. (2023). Z-factor. On HTS. [Link]
  • SlideShare. (2014). Data analysis approaches in high throughput screening. SlideShare. [Link]
  • Zhang, X., I-H, et al. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]
  • Al-Ali, H., et al. (2019). High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(8), 833-847. [Link]
  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
  • Reaction Biology. Kinase Screening Assay Services. Reaction Biology. [Link]
  • Anastassiadis, T., et al. (2011). High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. Journal of Biomolecular Screening, 16(5), 555-567. [Link]
  • PunnettSquare Tools. Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools. [Link]
  • Egan, D., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PLoS ONE, 9(9), e107324. [Link]
  • National Center for Biotechnology Information. (2019). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. NIH. [Link]
  • Danaher Life Sciences. Best Practices for Sample Preparation & Assay Development. Danaher Life Sciences. [Link]
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(1), 118-129. [Link]
  • BPS Bioscience. Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). BPS Bioscience. [Link]
  • DiscoverX. Critical Needs in Cellular Target Engagement. DiscoverX. [Link]
  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]
  • National Center for Biotechnology Information. (2012). Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. In Assay Guidance Manual. [Link]
  • NCATS NIH. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. [Link]
  • ResearchGate. (2011). Design and Implementation of High-Throughput Screening Assays. Comprehensive Biotechnology, 5, 599-611. [Link]
  • PubChem. 6-Methylpyridin-2-ol.
  • Vicente, J. B., et al. (2019). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. Scientific Reports, 9(1), 779. [Link]
  • Pipzine Chemicals. This compound Manufacturer & Supplier in China. Pipzine Chemicals. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Hydroxy-6-methylpyridine (CAS: 3279-76-3). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting, and detailed protocols for the purification of this versatile heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of pure this compound?

A1: Understanding the physical properties of the target compound is the first step in assessing purity. Pure this compound is typically a white to off-white or cream-colored crystalline powder.[1][2] Significant deviation from this appearance, such as a dark yellow or brown color, indicates the presence of impurities. Key physical data are summarized in the table below. A sharp melting point range that is close to the literature value is a primary indicator of high purity.[3]

PropertyValueSource(s)
Molecular Formula C₆H₇NO[3][4]
Molecular Weight 109.13 g/mol [4]
Appearance White to off-white/beige crystalline powder[2][3][5]
Melting Point 157-159 °C[1][4]
Boiling Point ~266-267 °C (decomposes)[3]
Solubility Moderately soluble in water; Soluble in common organic solvents like ethanol and ether.[2][3]

Q2: How should this compound be stored to maintain its integrity?

A2: Proper storage is crucial to prevent degradation. This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] The compound is stable under normal conditions but should be kept away from strong oxidizing agents and strong acids to prevent hazardous reactions.[6] Long-term exposure to heat or humidity can lead to decomposition and reduced purity.[3]

Q3: What are the common impurities found in crude this compound?

A3: Impurities are typically related to the synthetic route used. Common synthesis methods, such as the oxidation of 2,6-lutidine or the hydrolysis of 2-amino-6-methylpyridine, can lead to specific byproducts.[7] Potential impurities may include:

  • Unreacted Starting Materials: Residual 2,6-lutidine or 2-amino-6-methylpyridine.

  • Oxidized Byproducts: Over-oxidation can lead to the formation of pyridine-2,6-dicarboxylic acid.

  • Colored Impurities: Often high molecular weight, polymeric materials formed during the reaction.

  • Tautomeric Form: this compound exists in equilibrium with its tautomer, 6-methyl-2(1H)-pyridinone. While not an impurity, its presence is inherent to the compound's structure.

Purification Troubleshooting Guide

Q4: My crude product is a dark yellow or brown solid. How can I decolorize it?

A4: Discoloration is a common issue caused by high molecular weight, conjugated impurities. The most effective method for decolorization is treatment with activated charcoal during recrystallization.

  • Causality: Activated charcoal has a high surface area and porous structure that readily adsorbs large, colored impurity molecules, while the smaller product molecules remain in solution.

  • Troubleshooting Steps:

    • Dissolve the impure solid in a suitable hot solvent (see Protocol 1).

    • Add a small amount of activated charcoal (typically 1-2% w/w of your compound) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid violent boiling (bumping). It is safer to cool the solution slightly before adding the charcoal and then reheating.

    • Swirl the mixture and keep it hot for 5-10 minutes.

    • Perform a hot filtration using fluted filter paper or a Celite® pad to remove the charcoal.[8] The filtrate should be colorless or significantly lighter.

    • Allow the clear filtrate to cool slowly to form pure, colorless crystals.

Q5: My recrystallization attempt resulted in an oil instead of crystals. What went wrong and how can I fix it?

A5: "Oiling out" occurs when the solute is insoluble in the solvent at the boiling point or when the solution becomes supersaturated at a temperature above the solute's melting point. It can also be caused by the presence of impurities that depress the melting point.

  • Causality: If the boiling point of the recrystallization solvent is higher than the melting point of the solute-impurity mixture, the solid may melt before it dissolves, forming an oil.

Troubleshooting Flowchart for Oiled-Out Product

G start Product 'Oiled Out' During Recrystallization check_mp Is the melting point of the crude solid significantly depressed? start->check_mp check_solvent Is the solvent boiling point too high? check_mp->check_solvent No action_chrom If oiling persists, consider column chromatography. check_mp->action_chrom Yes (High Impurity Load) action_solvent Re-attempt with a lower-boiling point solvent or a solvent pair. check_solvent->action_solvent Yes action_heat Re-heat solution to dissolve the oil. Add more solvent if necessary. check_solvent->action_heat No end_success Pure Crystals Formed action_solvent->end_success action_cool Allow to cool very slowly. Scratch the flask with a glass rod. action_heat->action_cool action_seed Add a seed crystal to induce crystallization. action_cool->action_seed action_seed->end_success end_fail Proceed to Alternative Method action_chrom->end_fail G cluster_0 Initial Assessment cluster_1 Purification Method Selection cluster_2 Execution cluster_3 Final Validation crude Crude this compound tlc Analyze by TLC & Melting Point crude->tlc is_colored Is the product heavily colored? tlc->is_colored is_oily Is the major impurity non-polar/oily? is_colored->is_oily No re_xtal Perform Recrystallization (with charcoal if needed) is_colored->re_xtal Yes is_close_rf Are impurities close in Rf value? is_oily->is_close_rf No trituration Triturate with Hexane/Ether is_oily->trituration Yes is_close_rf->re_xtal No chrom Perform Flash Column Chromatography is_close_rf->chrom Yes final_analysis Assess Purity: Melting Point, TLC, NMR trituration->final_analysis re_xtal->final_analysis chrom->final_analysis pure_product Pure Product (>98%) final_analysis->pure_product

Sources

Technical Support Center: A Guide to Improving the Yield of 2-Hydroxy-6-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-methylpyridine (CAS 3279-76-3). Our objective is to provide in-depth, field-proven insights to help you navigate common experimental challenges, troubleshoot effectively, and ultimately improve the yield and purity of your target compound. We will move beyond simple procedural lists to explain the underlying chemical principles that govern success.

Section 1: Overview of Primary Synthesis Pathways

This compound, which exists in tautomeric equilibrium with 6-methyl-2(1H)-pyridinone, is a valuable heterocyclic building block in medicinal chemistry and materials science.[1][2] The selection of a synthetic route is a critical decision that impacts yield, purity, scalability, and cost. Below, we summarize the most common pathways, each with distinct advantages and challenges.

Synthesis PathwayStarting Material(s)Key ReagentsAdvantagesCommon Challenges & Considerations
Diazotization 2-Amino-6-methylpyridineNaNO₂, aq. acid (e.g., H₂SO₄)Well-established, readily available precursors.[3][4]Requires strict low-temperature control (0-5°C) to prevent diazonium salt decomposition; potential for side reactions.
Nucleophilic Substitution 2-Chloro- or 2-Fluoro-6-methylpyridineAlkali metal hydroxide (e.g., KOH, NaOH)High-yielding, often used in industrial processes.[5][6]Requires elevated temperatures (80-150°C); reaction rate is sensitive to base concentration and temperature.[6]
Controlled Oxidation 2,6-Lutidine (2,6-Dimethylpyridine)Oxidizing agents (e.g., KMnO₄) or biocatalystsInexpensive starting material.Achieving mono-oxidation is difficult with chemical oxidants; biocatalytic routes offer high selectivity but require specialized setups.[3]
Guareschi-Thorpe Reaction β-dicarbonyl compound, cyanoacetamideBase catalystClassical method for building the pyridone ring structure.Multi-component reaction that may require significant optimization of conditions to achieve good yields.
Visualization of Synthesis Pathways

The following diagram illustrates the primary synthetic routes to this compound.

cluster_0 Starting Materials cluster_1 Reaction Processes cluster_2 Final Product A 2-Amino-6-methylpyridine P1 Diazotization & Hydrolysis A->P1 NaNO₂, H⁺ B 2-Chloro-6-methylpyridine P2 Nucleophilic Substitution B->P2 KOH, Δ C 2,6-Lutidine P3 Selective Oxidation C->P3 [O] Z This compound P1->Z P2->Z P3->Z

Caption: Primary synthetic routes to this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during synthesis in a practical question-and-answer format.

Q1: My overall yield is consistently low (<50%). What are the first things I should investigate?

A low yield is a common problem that can often be traced back to a few key parameters. A systematic approach is crucial.

  • Temperature Control: This is the most critical factor in many of these syntheses. For the diazotization of 2-amino-6-methylpyridine, temperatures rising above 5°C can lead to the decomposition of the unstable diazonium intermediate, drastically reducing yield. Conversely, nucleophilic substitution reactions require sustained high temperatures (e.g., 100-130°C) to proceed at a reasonable rate; insufficient heating will result in an incomplete reaction.[6]

  • Purity of Starting Materials: Ensure your starting materials are pure and dry. The presence of impurities can interfere with the reaction or catalyze side reactions. For instance, moisture can be detrimental in reactions involving highly reactive intermediates.

  • Stoichiometry and Reagent Addition: Double-check the molar equivalents of your reagents. For diazotization, the rate of sodium nitrite addition is critical to maintain low temperatures.[4] For hydrolysis of a 2-halopyridine, using a sufficient excess of a strong base like potassium hydroxide is necessary to drive the reaction to completion.[6]

  • Solvent Quality and Choice: The solvent must be appropriate for the reaction type. In many cases, it needs to fully dissolve the reactants to ensure a homogeneous reaction mixture.[1] Using a solvent that has not been properly dried can introduce water that may cause unwanted side reactions.

Q2: I'm seeing multiple spots on my TLC plate besides my product. How can I improve the reaction's selectivity?

The formation of side products indicates a loss of selectivity. The strategy to mitigate this depends on the chosen synthetic route.

  • For Oxidation of 2,6-Lutidine: Chemical oxidation often leads to a mixture of products, including the mono-hydroxylated intermediate, the desired diol, and over-oxidized products like aldehydes and carboxylic acids.[7] A more selective modern approach is to use a whole-cell biocatalyst, such as E. coli expressing xylene monooxygenase (XMO), which can selectively hydroxylate the methyl groups.[7][8]

  • For Diazotization: The primary side products arise from the diazonium salt reacting with other nucleophiles present or decomposing. Maintaining a strictly acidic environment and a low temperature (0-5°C) is paramount to favor hydrolysis and suppress side reactions.[3]

  • For Nucleophilic Substitution: At very high temperatures or with incorrect stoichiometry, other reactions can occur on the pyridine ring. Ensure your temperature is within the recommended range (typically 80-150°C) and that you are using an appropriate concentration of the hydroxide solution.[6]

Q3: What is the most effective method for purifying the final product to ≥98% purity?

Achieving high purity is essential, especially for pharmaceutical applications.

  • Work-up and Extraction: After the reaction is complete, a proper aqueous work-up is the first step. This typically involves neutralizing the reaction mixture to a specific pH to ensure the product precipitates or is in a form suitable for extraction into an organic solvent.[4][6]

  • Recrystallization: This is the most common and effective method for purifying solid this compound. A good solvent system is one in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethyl acetate has been reported to be effective for this purpose.[4]

  • Purity Verification: The most straightforward way to check purity is by measuring the melting point. Pure this compound has a sharp melting point in the range of 157-159°C.[2][9] A broad or depressed melting range indicates the presence of impurities.

  • Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography is a more rigorous purification method. A silica gel column with a solvent system like dichloromethane and methanol can be effective.[10][11]

Q4: My reaction using 2-chloro-6-methylpyridine stalls and does not go to completion. What can I do?

This is a common issue in nucleophilic aromatic substitution reactions.

  • Insufficient Base Concentration/Activity: The reaction requires a strong alkali metal hydroxide. Ensure you are using a sufficient molar excess. Patent literature for a similar transformation suggests that using 2.2 to 2.3 mole equivalents of potassium hydroxide is effective.[6]

  • Inadequate Temperature: This reaction has a significant activation energy barrier. Temperatures below 80-90°C may be too low for the reaction to proceed efficiently. It is often necessary to heat the reaction to 100°C or higher and maintain that temperature for several hours.[6]

  • Phase Transfer Issues: If the reaction is a two-phase system (e.g., aqueous base and an organic substrate), vigorous stirring is essential to maximize the interfacial area where the reaction occurs. In some cases, a phase-transfer catalyst may be beneficial, although many procedures run effectively without one.

Troubleshooting Workflow

This decision tree provides a logical workflow for diagnosing and solving common synthesis problems.

Start Problem Identified (e.g., Low Yield, Impure Product) Check_Purity Verify Purity of Starting Materials & Solvents Start->Check_Purity Check_Conditions Review Reaction Conditions: - Temperature Control? - Reaction Time? - Stirring Adequate? Check_Purity->Check_Conditions Check_Stoich Confirm Stoichiometry: - Molar Ratios Correct? - Reagents Weighed Accurately? Check_Conditions->Check_Stoich Low_Yield Low Yield Issue? Check_Stoich->Low_Yield Impure_Product Impurity Issue? Optimize_Purification Optimize Purification: - Change Recrystallization Solvent - Perform Column Chromatography Impure_Product->Optimize_Purification No Analyze_Side_Products Analyze Side Products (TLC, LC-MS) Identify Source of Impurity Impure_Product->Analyze_Side_Products Yes Low_Yield->Impure_Product No Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Yes Solution Problem Resolved Optimize_Purification->Solution Adjust_Conditions Adjust Conditions to Improve Selectivity (e.g., Lower Temp, Change Catalyst) Analyze_Side_Products->Adjust_Conditions Adjust_Conditions->Optimize_Purification Increase_Severity Increase Reaction Severity: - Higher Temperature? - Longer Reaction Time? - More Reagent? Incomplete_Rxn->Increase_Severity Yes Check_Catalyst Check Catalyst Activity (If Applicable) Incomplete_Rxn->Check_Catalyst No Increase_Severity->Solution Check_Catalyst->Solution

Caption: A systematic workflow for troubleshooting synthesis issues.

Section 3: Detailed Experimental Protocols

The following protocols are provided as validated starting points. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis from 2-Amino-6-methylpyridine via Diazotization

This protocol is adapted from established chemical principles for the conversion of aminopyridines to hydroxypyridines.[3][4]

  • Flask Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of concentrated sulfuric acid (40 g) in water (150 mL).

  • Cooling: Cool the acidic solution to below 0°C using an ice-salt or acetone/dry ice bath.

  • Substrate Addition: Slowly add 2-amino-6-methylpyridine (0.17 mol, 18.4 g) to the cold acid solution with stirring. Ensure the temperature remains below 5°C.

  • Nitrite Solution: Separately, dissolve sodium nitrite (NaNO₂) (0.22 mol, 15.2 g) in water (30 mL).

  • Diazotization: Add the sodium nitrite solution dropwise to the reaction mixture via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature between 0-5°C. The reaction is exothermic.

  • Hydrolysis: Once the addition is complete, allow the mixture to stir at 0-5°C for 1 hour. Then, slowly warm the mixture to room temperature and finally heat to 60-70°C for 1-2 hours until nitrogen evolution ceases.

  • Neutralization & Isolation: Cool the reaction mixture in an ice bath and carefully neutralize to a pH of 6.5-7.0 by the slow addition of a 50% w/w aqueous sodium hydroxide solution. The product will precipitate.

  • Purification: Filter the crude solid product, wash with cold water, and then recrystallize from hot ethyl acetate to yield white crystalline needles of this compound.[4]

Protocol 2: Synthesis from 2-Chloro-6-methylpyridine via Nucleophilic Substitution

This protocol is based on high-yield procedures reported for the hydrolysis of halopyridines.[6]

  • Reactor Setup: To a 500 mL round-bottomed flask equipped with a reflux condenser and a mechanical stirrer, add potassium hydroxide (KOH) (0.22 mol, 12.3 g) and water (180 mL). Stir until fully dissolved.

  • Substrate Addition: Add 2-chloro-6-methylpyridine (0.1 mol, 12.8 g) to the aqueous base.

  • Heating: Heat the resulting two-phase solution to reflux (approximately 100-105°C) with vigorous stirring.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by TLC or GC analysis by periodically sampling the mixture.

  • Acidification: After cooling the reaction mixture to 35-45°C, slowly add concentrated hydrochloric acid until the pH of the solution is approximately 5. This will precipitate the product.

  • Crystallization & Isolation: Cool the slurry further to 0-5°C and hold for 30 minutes to maximize crystallization.

  • Purification: Filter the product, wash the filter cake with cold water (2 x 20 mL), and suck dry. The product can be further purified by recrystallization if necessary. Dry the final product in a vacuum oven at 40°C.

References

  • Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
  • Google Patents. (2000). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.
  • Green Chemistry. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
  • Royal Society of Chemistry. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds.
  • Google Patents. (2003). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • Royal Society of Chemistry. (n.d.). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview.
  • ResearchGate. (2021). The tandem catalytic transformation of 4‐hydroxy‐6‐methylpyridin‐2(1H)‐one (HMPO) over various heterogeneous catalysts.
  • ResearchGate. (n.d.). RF of this compound as function of time and temperature of incubation.
  • E3S Web of Conferences. (2023). Synthesis of methylpyridines by catalytic method in the gas phase.
  • SLS Ireland. (n.d.). This compound, 97 | 128740-5G | SIGMA-ALDRICH.

Sources

Common side reactions in the synthesis of 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Hydroxy-6-methylpyridine

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly when starting from 2,6-lutidine. The most common synthetic route involves the oxidation of 2,6-lutidine to its N-oxide, followed by a rearrangement reaction.

Q1: My reaction to form 2,6-lutidine N-oxide from 2,6-lutidine is sluggish and gives a low yield. What are the common pitfalls?

A1: Incomplete conversion of 2,6-lutidine to 2,6-lutidine N-oxide is a frequent issue. This initial oxidation step is critical for the subsequent rearrangement to the desired product.

Common Causes & Solutions:

  • Insufficient Oxidizing Agent: Ensure that the molar ratio of the oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide) to 2,6-lutidine is adequate. A slight excess of the oxidant may be necessary to drive the reaction to completion.[1][2]

  • Improper Reaction Temperature: The oxidation of pyridines is typically performed at controlled temperatures. For instance, when using m-CPBA, the reaction is often initiated at 0-5°C and then allowed to proceed at room temperature.[1] Maintaining the correct temperature profile is crucial for both reaction rate and selectivity.

  • Poor Quality of Reagents: The purity of both the starting 2,6-lutidine and the oxidizing agent can significantly impact the reaction outcome. Use freshly distilled 2,6-lutidine and a reliable source of the oxidizing agent. For example, the stability of hydrogen peroxide solutions can vary.

  • Inadequate Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to ensure it has reached completion before proceeding with workup.[1]

Q2: During the rearrangement of 2,6-lutidine N-oxide with acetic anhydride, I'm observing multiple byproducts and a low yield of this compound. What are the likely side reactions?

A2: The rearrangement of 2,6-lutidine N-oxide with acetic anhydride is a variation of the Boekelheide reaction and is susceptible to several side reactions that can diminish the yield of the desired this compound.[3][4]

Key Side Reactions:

  • Formation of 2-Acetoxymethyl-6-methylpyridine: This is a primary byproduct resulting from a[4][4]-sigmatropic rearrangement.[3][4][5] In this reaction, the acetyl group migrates to the methyl group at the 2-position.

  • Formation of Di- and Tri-pyridyl Species: Under certain conditions, polymerization or coupling reactions can occur, leading to the formation of bipyridyl or tripyridyl byproducts.[6]

  • Incomplete Reaction: If the rearrangement is not driven to completion, unreacted 2,6-lutidine N-oxide will remain.

  • Ring-Opening Products: Although less common under standard conditions, harsh reaction conditions can lead to the formation of ring-opened byproducts.[7]

Troubleshooting Strategies:

  • Temperature Control: The reaction is typically carried out at elevated temperatures, often at reflux in acetic anhydride (~140°C).[4] However, excessively high temperatures can promote side reactions. Careful optimization of the reaction temperature is key.

  • Reaction Time: Prolonged reaction times can lead to the decomposition of the desired product and the formation of polymeric materials. Monitor the reaction progress to determine the optimal reaction time.

  • Purity of Starting Material: Ensure the 2,6-lutidine N-oxide is free from unreacted 2,6-lutidine, as this can lead to other side reactions.

Visualizing the Key Rearrangement and Side Reaction

The following diagram illustrates the desired reaction pathway to this compound and the competing side reaction leading to 2-acetoxymethyl-6-methylpyridine.

G cluster_0 Synthesis of this compound 2,6-Lutidine_N-oxide 2,6-Lutidine N-oxide Intermediate Acylated Intermediate 2,6-Lutidine_N-oxide->Intermediate Acylation Acetic_Anhydride Acetic Anhydride This compound This compound (Desired Product) Intermediate->this compound Rearrangement & Hydrolysis 2-Acetoxymethyl-6-methylpyridine 2-Acetoxymethyl-6-methylpyridine (Side Product) Intermediate->2-Acetoxymethyl-6-methylpyridine [3,3]-Sigmatropic Rearrangement

Caption: Reaction pathways in the synthesis of this compound.

Q3: I'm struggling with the purification of this compound. What are the recommended methods?

A3: The purification of this compound can be challenging due to its physical properties and the presence of structurally similar impurities.

Purification Techniques:

MethodDescriptionKey Considerations
Recrystallization This is a common and effective method for purifying solid compounds.Solvent Selection: this compound is soluble in common organic solvents like ethanol and ether, but only slightly soluble in water.[8][9] A mixed solvent system may be required to achieve optimal crystallization. Purity Check: The melting point of pure this compound is in the range of 157-159°C.[10] A broad or depressed melting point indicates the presence of impurities.
Column Chromatography This technique is useful for separating the desired product from closely related impurities.Stationary Phase: Silica gel is a common choice for the stationary phase. Mobile Phase: A gradient of ethyl acetate and hexanes is often effective for eluting the desired compound.
Sublimation For high-purity requirements, sublimation under reduced pressure can be an excellent final purification step.Temperature and Pressure: Careful control of temperature and pressure is necessary to achieve efficient sublimation without decomposition.

Experimental Protocol: Synthesis and Purification of this compound

This protocol provides a general procedure for the synthesis of this compound from 2,6-lutidine.

Step 1: Oxidation of 2,6-Lutidine to 2,6-Lutidine N-oxide

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6-lutidine in a suitable solvent such as dichloromethane.[1]

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of m-chloroperoxybenzoic acid (m-CPBA) in the same solvent to the cooled 2,6-lutidine solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[1]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,6-lutidine N-oxide.

Step 2: Rearrangement to this compound

  • In a round-bottom flask fitted with a reflux condenser, add the crude 2,6-lutidine N-oxide and an excess of acetic anhydride.

  • Heat the mixture to reflux (approximately 140°C) and maintain for several hours.[4]

  • Monitor the reaction by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully add water to quench the excess acetic anhydride.

  • Neutralize the solution with a base, such as sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

  • Purify the crude this compound by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes).

  • Alternatively, purify by column chromatography on silica gel.

  • Dry the purified product under vacuum.

Logical Troubleshooting Workflow

This flowchart provides a systematic approach to troubleshooting common issues during the synthesis.

G Start Start Synthesis Oxidation Step 1: Oxidation of 2,6-Lutidine Start->Oxidation Check_Oxidation Low Yield or Incomplete Reaction? Oxidation->Check_Oxidation Troubleshoot_Oxidation Check: - Molar Ratios - Temperature - Reagent Purity - Reaction Time Check_Oxidation->Troubleshoot_Oxidation Yes Rearrangement Step 2: Rearrangement with Acetic Anhydride Check_Oxidation->Rearrangement No Troubleshoot_Oxidation->Oxidation Adjust & Repeat Check_Rearrangement Low Yield or Multiple Byproducts? Rearrangement->Check_Rearrangement Troubleshoot_Rearrangement Check: - Temperature Control - Reaction Time - Purity of N-oxide Check_Rearrangement->Troubleshoot_Rearrangement Yes Purification Step 3: Purification Check_Rearrangement->Purification No Troubleshoot_Rearrangement->Rearrangement Adjust & Repeat Check_Purity Impure Product? Purification->Check_Purity Troubleshoot_Purification Optimize: - Recrystallization Solvent - Chromatography Conditions - Consider Sublimation Check_Purity->Troubleshoot_Purification Yes End Pure this compound Check_Purity->End No Troubleshoot_Purification->Purification Refine Method

Caption: Troubleshooting workflow for this compound synthesis.

References

  • ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement.
  • Wikipedia. Boekelheide reaction.
  • Green Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
  • R Discovery. Rearrangement of tertiary amine n-oxides—XIV : The mechanism of the reaction of pyridine n-oxide with acetic anhydride.
  • Journal of the American Chemical Society. The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism.
  • Journal of the Chemical Society B: Physical Organic. N-oxides and related compounds. Part XXXIII. The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides.
  • Pipzine Chemicals. This compound Manufacturer & Supplier in China.
  • Google Patents. CN115160220A - Synthesis process of pyridine-N-oxide.
  • Organic Chemistry Portal. Synthesis of N-oxides of pyridines and related compounds.
  • Chemistry Stack Exchange. Mechanism for the synthesis of 2-pyridone from pyridine N-oxide.
  • Green Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
  • Autech Industry. Manufacturing this compound: From Synthesis to Supply.
  • YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
  • Wikipedia. Pyridine-N-oxide.
  • Organic Syntheses. 2,6-dimethylpyridine.
  • ResearchGate. RF of this compound as function of time and temperature of...
  • MDPI. Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Hydroxy-6-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-6-methylpyridine. This document moves beyond standard protocols to address the nuances of reaction optimization, offering troubleshooting solutions and answers to frequently encountered questions. Our focus is on the causality behind experimental choices to empower you to achieve higher yields, purity, and reproducibility.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Question 1: Why is my reaction yield consistently low or non-existent?

Low or no yield is one of the most common frustrations in synthesis. The causes can range from reagent quality to suboptimal reaction conditions. A systematic approach is crucial for diagnosis.

  • Potential Cause 1: Reagent Purity and Stability. The quality of your starting materials is paramount. 2-Amino-6-methylpyridine can degrade over time, and the purity of diazotizing agents like sodium nitrite is critical.

    • Solution: Verify the purity of your starting materials (e.g., 2-amino-6-methylpyridine, 2,6-lutidine) via techniques like NMR or melting point analysis. Use freshly purchased and properly stored reagents whenever possible. This compound should be stored in a cool, dry, and well-ventilated place to prevent degradation.[1]

  • Potential Cause 2: Suboptimal Temperature Control. The diazotization of 2-amino-6-methylpyridine is highly temperature-sensitive. The diazonium salt intermediate is unstable at higher temperatures and can decompose before it is hydrolyzed to the desired product.[2]

    • Solution: Maintain the reaction temperature strictly, typically between 0-5 °C, during the formation of the diazonium salt. Use an ice-salt bath for better temperature management. For other routes, such as oxidation or hydrolysis, precise temperature control is also necessary to prevent side reactions.[1][3]

  • Potential Cause 3: Incorrect Stoichiometry or Reagent Addition. An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of side products. The rate of addition of reagents, especially the diazotizing agent, can also impact the reaction's success.

    • Solution: Carefully calculate and measure all reagents. Add the sodium nitrite solution slowly and dropwise to the acidic solution of the aminopyridine to ensure it reacts as intended without localized overheating or concentration spikes.

  • Potential Cause 4: Inefficient Hydrolysis of the Diazonium Intermediate. After the diazonium salt is formed, it must be hydrolyzed to introduce the hydroxyl group. Incomplete hydrolysis will directly result in low yield.

    • Solution: Ensure the hydrolysis step is carried out under appropriate conditions. This often involves gently warming the reaction mixture after the diazotization is complete. Monitor the reaction for nitrogen gas evolution, which indicates the decomposition of the diazonium salt.

Question 2: My final product is impure. What are the likely byproducts and how can I avoid them?

Impurity formation is a key challenge that complicates purification and reduces overall yield. The nature of the impurity depends on the synthetic route chosen.

  • Potential Cause 1: Over-oxidation (in the 2,6-Lutidine oxidation route). When starting from 2,6-lutidine, it's possible to oxidize both methyl groups, leading to the formation of 6-methylpyridine-2-carboxylic acid or even pyridine-2,6-dicarboxylic acid.[2][4]

    • Solution: Employ regioselective oxidation strategies. This can involve using specific oxidizing agents that favor mono-oxidation or biocatalytic methods which can offer high selectivity.[2] Precise control over the amount of oxidant and reaction time is critical.

  • Potential Cause 2: Incomplete Reaction. Unreacted starting material is a common impurity. For instance, in the diazotization route, unreacted 2-amino-6-methylpyridine may remain.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material before proceeding with the work-up. Adjusting reaction time or temperature may be necessary.

  • Potential Cause 3: Side Reactions during Diazotization. The highly reactive diazonium salt can participate in unwanted coupling reactions if other nucleophiles are present, or it can be reduced back to the starting amine.

    • Solution: Maintain a clean reaction environment. Use distilled water and high-purity reagents. Ensure the acidic conditions are appropriate to stabilize the diazonium salt as much as possible before hydrolysis.

Question 3: I'm struggling with the work-up and purification of my product. What can I do?

Effective isolation and purification are essential for obtaining high-quality this compound.

  • Problem: Difficulty with pH Adjustment and Extraction. this compound is amphoteric, meaning it has both acidic and basic properties.[1] This can complicate extraction as its solubility changes significantly with pH.

    • Solution: Carefully adjust the pH of the aqueous solution post-reaction. To extract the product into an organic solvent, the pH should be adjusted to its isoelectric point to minimize its solubility in water. Experiment with different pH values to find the optimal point for extraction. The compound is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[1]

  • Problem: Co-elution of Impurities during Chromatography. If impurities have similar polarity to the product, separating them via column chromatography can be challenging.

    • Solution: Optimize your chromatography conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve better separation on TLC before scaling up to a column. Consider using a different stationary phase if baseline separation is not achievable on silica gel.

  • Problem: Product Crystallization Issues. Obtaining a pure, crystalline solid can sometimes be difficult.

    • Solution: If the product oils out, try a different recrystallization solvent or solvent mixture. Slow evaporation of a solution of the compound can yield suitable crystals. Ensure any residual solvents from the reaction or extraction are completely removed before attempting recrystallization.

Troubleshooting Workflow: Low Product Yield

Below is a logical workflow to diagnose and solve issues related to low product yield.

LowYieldTroubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Check purity (NMR, MP) - Use fresh reagents start->check_reagents reagents_ok Reagents are OK check_reagents->reagents_ok check_temp 2. Review Temperature Control - Was 0-5°C maintained for diazotization? - Calibrate thermometer reagents_ok->check_temp Yes rerun_reagents Action: Replace Reagents & Re-run Experiment reagents_ok->rerun_reagents No temp_ok Temperature was Correct check_temp->temp_ok check_procedure 3. Examine Reaction Procedure - Correct stoichiometry? - Slow, dropwise addition? temp_ok->check_procedure Yes rerun_temp Action: Re-run with Strict Temperature Control temp_ok->rerun_temp No procedure_ok Procedure was Correct check_procedure->procedure_ok check_workup 4. Analyze Work-up & Isolation - Was pH optimized for extraction? - Check for product loss in aqueous layer procedure_ok->check_workup Yes rerun_procedure Action: Re-run with Procedural Modifications procedure_ok->rerun_procedure No optimize_workup Action: Optimize Extraction pH & Re-evaluate Work-up check_workup->optimize_workup

Caption: A workflow diagram for troubleshooting low yield in synthesis.

Frequently Asked Questions (FAQs)

1. What are the most common and effective synthetic routes for preparing this compound?

Several established routes exist, each with its own advantages and disadvantages.[3] The choice often depends on the availability of starting materials, scale, and required purity.

  • Diazotization of 2-Amino-6-methylpyridine: This is a classic and widely used method. It involves converting the amino group of 2-amino-6-methylpyridine into a diazonium salt using an agent like sodium nitrite in an acidic medium, followed by hydrolysis to introduce the hydroxyl group.[2] It is effective but requires careful temperature control due to the instability of the diazonium intermediate.

  • Controlled Oxidation of 2,6-Lutidine: This method uses the readily available 2,6-lutidine (2,6-dimethylpyridine) as a starting material.[5] The challenge lies in achieving selective mono-oxidation of one methyl group without oxidizing the second one.[2]

  • Nucleophilic Substitution of Halogenated Pyridines: Starting from a precursor like 2-chloro- or 2-fluoro-6-methylpyridine, the halogen can be displaced by a hydroxide ion (e.g., using NaOH or KOH) in a nucleophilic substitution reaction.[3]

  • Reduction of 6-Methylpyridine-2-one: This method involves the reduction of the corresponding pyridone using reducing agents like sodium borohydride.[1]

2. What are the critical reaction parameters that I must control for a successful synthesis?

Regardless of the chosen route, precise control over several parameters is essential for maximizing yield and purity.[1][3]

  • Temperature: As highlighted, this is especially critical for the diazotization route but is important for all methods to control reaction rates and minimize side reactions.

  • Stoichiometry: The molar ratios of reactants must be accurate to ensure complete conversion and avoid excess reagents that could complicate purification.

  • Solvent: The choice of solvent is crucial. It must dissolve the reactants but not react with them. For reductions, alcohol solvents are common, while acidic aqueous solutions are used for diazotization.[1]

  • Catalyst: If a catalyst is used, its activity and concentration can significantly affect the reaction's efficiency and selectivity.[1]

3. What are the key physical and chemical properties of this compound I should be aware of?

Understanding the properties of the target compound is vital for its handling, purification, and storage.

  • Appearance: It is typically a white to light yellow or beige powder or crystalline solid.[6][7]

  • Melting Point: The literature melting point is in the range of 157-159 °C.[7] A sharp melting point in this range is a good indicator of purity.

  • Solubility: It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] This property is exploited during aqueous work-up and extraction.

  • Stability: The compound is stable under normal conditions but can degrade under extreme heat or in the presence of strong acids or bases.[1] It should be stored in a cool, dry, well-ventilated area.[1]

Summary of Recommended Reaction Conditions

The table below summarizes typical conditions for the synthesis of this compound via the diazotization of 2-amino-6-methylpyridine.

ParameterRecommended Condition/ValueRationale & Key Considerations
Starting Material 2-Amino-6-methylpyridinePurity should be >98%.
Diazotizing Agent Sodium Nitrite (NaNO₂)Use a freshly prepared aqueous solution.
Acidic Medium Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)Ensures the formation of nitrous acid and stabilizes the diazonium salt.
Stoichiometry Amine:Acid:Nitrite ≈ 1 : 2.5 : 1.1A slight excess of nitrite ensures complete diazotization; excess acid maintains a low pH.
Reaction Temp. 0 - 5 °CCritical for the stability of the diazonium salt intermediate.[2]
Hydrolysis Temp. Gentle warming to 40-50 °CPromotes the conversion of the diazonium salt to the final product.
Work-up pH adjustment, followed by extractionNeutralize carefully and extract with a suitable organic solvent (e.g., ethyl acetate).
Typical Yield 60 - 80%Highly dependent on precise temperature control and efficient work-up.

Detailed Experimental Protocol: Diazotization Route

This protocol provides a step-by-step methodology for the synthesis of this compound from 2-Amino-6-methylpyridine.

Materials:

  • 2-Amino-6-methylpyridine (10.8 g, 0.1 mol)

  • Concentrated Sulfuric Acid (15 mL)

  • Deionized Water

  • Sodium Nitrite (7.6 g, 0.11 mol)

  • Sodium Hydroxide (for neutralization)

  • Ethyl Acetate (for extraction)

  • Anhydrous Magnesium Sulfate (for drying)

  • Ice

Procedure:

  • Preparation of the Amine Solution: In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of sulfuric acid by cautiously adding 15 mL of concentrated H₂SO₄ to 100 mL of deionized water. Cool this solution to below 10 °C in an ice-salt bath.

  • Slowly add 10.8 g (0.1 mol) of 2-amino-6-methylpyridine to the cold acid solution with continuous stirring. Ensure the temperature is maintained below 10 °C. Stir until all the amine has dissolved.

  • Diazotization: Cool the solution to 0-5 °C. Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 25 mL of deionized water. Add this nitrite solution dropwise from the dropping funnel to the stirred amine solution over a period of 30-45 minutes. Crucially, maintain the internal temperature between 0-5 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional 30 minutes.

  • Hydrolysis: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Then, gently heat the solution in a water bath to 40-50 °C. You should observe the evolution of nitrogen gas. Maintain this temperature until gas evolution ceases (typically 1-2 hours).

  • Work-up and Isolation: Cool the reaction mixture back down in an ice bath. Carefully neutralize the solution by slowly adding a concentrated solution of sodium hydroxide until the pH is approximately 7-8.

  • Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound. Dry the crystals under vacuum.

References

  • This compound Manufacturer & Supplier in China - Pipzine Chemicals. (Source: vertexaisearch.cloud.google.com)
  • Manufacturing this compound: From Synthesis to Supply. (Source: vertexaisearch.cloud.google.com)
  • This compound | 3279-76-3 - Benchchem. (Source: benchchem.com)
  • This compound | 3279-76-3 - ChemicalBook. (Source: chemicalbook.com)
  • This compound 97 3279-76-3 - Sigma-Aldrich. (Source: sigmaaldrich.com)
  • 2,6-Lutidine - Wikipedia. (Source: en.wikipedia.org)
  • CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation - Google Patents.
  • This compound 3279-76-3 | Tokyo Chemical Industry Co., Ltd.(APAC). (Source: tcichemicals.com)
  • This compound - Safety Data Sheet - ChemicalBook. (Source: chemicalbook.com)

Sources

Technical Support Center: Troubleshooting Experimental Procedures with 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Hydroxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic compound. Here, we address specific experimental issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your research.

Section 1: Understanding the Compound - Core Properties and Tautomerism

Before delving into troubleshooting, a firm grasp of this compound's fundamental characteristics is crucial. This compound, also known by its tautomeric name, 6-methyl-2(1H)-pyridinone, exists in a state of equilibrium between its hydroxy and pyridone forms. This tautomerism is a key factor influencing its reactivity and solubility.

The pyridone form is generally favored, especially in polar solvents and the solid state, due to intermolecular hydrogen bonding. This has significant implications for reaction planning and product analysis.

Key Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₇NO
Molar Mass 109.13 g/mol
Appearance White to off-white or beige crystalline powder/solid
Melting Point 157-159 °C
Boiling Point 266-267 °C
Solubility in Water Moderately soluble/Slightly soluble
Solubility in Organic Solvents Soluble in ethanol and ether
pKa ~10.4 (for the hydroxyl group)

Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guides

Dissolution and Solubility Issues

Q1: I'm having trouble dissolving this compound in my reaction solvent. What am I doing wrong?

A1: Difficulty in dissolving this compound often stems from choosing an inappropriate solvent or not accounting for its tautomeric nature. While it is soluble in polar organic solvents like ethanol and ether, its solubility in less polar solvents can be limited. In aqueous systems, its solubility is only moderate.

Troubleshooting Steps:

  • Solvent Selection: For organic reactions, consider using polar aprotic solvents like DMF or DMSO, or alcohols such as ethanol or methanol. Heating the mixture gently can also aid dissolution.

  • Co-solvents: In aqueous reactions where solubility is an issue, the addition of a co-solvent like ethanol can help.

  • pH Adjustment: Since this compound is weakly acidic, deprotonating it with a suitable base will form a more soluble salt. This is a common strategy in aqueous media.

Causality Explained: The predominant pyridone tautomer can form strong intermolecular hydrogen bonds, making it behave more like a polar, high-melting solid. This necessitates the use of solvents that can effectively disrupt this hydrogen bonding network.

Reaction-Specific Problems

Q2: My alkylation reaction on the hydroxyl group of this compound is giving me a mixture of N- and O-alkylated products. How can I improve the selectivity for O-alkylation?

A2: The ambident nucleophilic character of the 2-pyridonate anion (formed upon deprotonation) is the root cause of this issue. The nitrogen and oxygen atoms can both act as nucleophiles. The selectivity of N- versus O-alkylation is highly dependent on the reaction conditions.

Workflow for Selective O-Alkylation:

cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products This compound This compound Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) This compound->Base (e.g., NaH, K2CO3) Deprotonation Solvent (e.g., DMF, Acetone) Solvent (e.g., DMF, Acetone) Alkylating Agent (e.g., R-X) Alkylating Agent (e.g., R-X) O-alkylated Product O-alkylated Product Alkylating Agent (e.g., R-X)->O-alkylated Product Favored by polar aprotic solvents and hard electrophiles N-alkylated Product N-alkylated Product Alkylating Agent (e.g., R-X)->N-alkylated Product Favored by polar protic solvents and soft electrophiles

Caption: Factors influencing N- vs. O-alkylation.

Troubleshooting and Optimization:

  • Counter-ion: Using a silver salt (Ag₂O or Ag₂CO₃) often promotes O-alkylation. The silver ion coordinates to the oxygen, increasing its nucleophilicity.

  • Solvent: Polar aprotic solvents like DMF or acetonitrile generally favor O-alkylation. Protic solvents can solvate the oxygen atom, hindering its reactivity and favoring N-alkylation.

  • Leaving Group: A better leaving group on the alkylating agent can favor O-alkylation.

  • Temperature: Lower temperatures often increase the selectivity for O-alkylation.

Q3: I am attempting an acylation reaction, but the yield is very low. What could be the problem?

A3: Low yields in acylation reactions can be attributed to several factors, including incomplete reaction, side reactions, or product instability. This compound can be acylated to form the corresponding ester.

Troubleshooting Steps:

  • Choice of Acylating Agent: For less reactive starting materials, using a more reactive acylating agent like an acyl chloride or anhydride is recommended over a carboxylic acid.

  • Catalyst: The reaction may require a catalyst. For acylations with anhydrides, a catalytic amount of a strong acid or a base like pyridine or DMAP can be beneficial.

  • Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the acylating agent and the product ester. The reaction may also require heating to proceed at a reasonable rate.

  • Work-up Procedure: The product ester might be susceptible to hydrolysis during aqueous work-up, especially under acidic or basic conditions. A neutral work-up is advisable.

Purification and Purity Analysis

Q4: My purified this compound has a melting point lower than the literature value (157-159 °C). What are the likely impurities?

A4: A depressed and broadened melting point is a classic indicator of impurities. For this compound, common impurities could include:

  • Residual Solvents: From the reaction or crystallization process.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Water: The compound is hygroscopic to some extent.

  • Side Products: From the synthesis, such as isomers or over-reacted species.

Purification Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Ethanol or an ethanol/water mixture is often a good choice.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by filtration and wash with a small amount of cold solvent. Dry the crystals thoroughly under vacuum.

Q5: How can I confirm the purity and identity of my synthesized this compound?

A5: A combination of analytical techniques should be employed for comprehensive characterization:

  • Melting Point: As discussed, a sharp melting point within the literature range is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and purity assessment. The spectra should be compared with literature data or a reference standard.

  • Infrared (IR) Spectroscopy: The IR spectrum can confirm the presence of key functional groups. Look for O-H and C=O stretching frequencies to observe the tautomeric forms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Thin Layer Chromatography (TLC): A single spot in multiple solvent systems suggests high purity.

Stability and Storage

Q6: I've noticed my stored this compound has changed color over time. Is it still usable?

A6: this compound is generally stable under recommended storage conditions. However, discoloration (e.g., turning yellowish or brownish) can indicate degradation, likely due to oxidation or exposure to light and moisture.

Recommended Storage Conditions:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Protect from light.

Before using discolored material, it is highly recommended to re-analyze its purity by techniques such as melting point and NMR. If significant degradation has occurred, repurification by recrystallization is necessary.

Troubleshooting Degradation:

Degradation Degradation Discoloration Discoloration Degradation->Discoloration ReducedPurity ReducedPurity Degradation->ReducedPurity InaccurateResults InaccurateResults ReducedPurity->InaccurateResults ImproperStorage ImproperStorage ExposureToLight ExposureToLight ImproperStorage->ExposureToLight ExposureToAir ExposureToAir ImproperStorage->ExposureToAir ExposureToMoisture ExposureToMoisture ImproperStorage->ExposureToMoisture HighTemperature HighTemperature ImproperStorage->HighTemperature ExposureToLight->Degradation ExposureToAir->Degradation ExposureToMoisture->Degradation HighTemperature->Degradation

Caption: Causes and consequences of degradation.

Section 3: Safety Precautions

Q7: What are the primary safety concerns when handling this compound?

A7: According to safety data sheets, this compound is irritating to the eyes, respiratory system, and skin.

Mandatory Safety Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.

  • First Aid:

    • Eyes: In case of contact, immediately rinse with plenty of water for at least 15 minutes and seek medical attention.

    • Skin: Wash off with soap and plenty of water.

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Ingestion: Rinse mouth with water and seek medical advice.

Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using.

References

  • This compound Manufacturer & Supplier in China - Pipzine Chemicals. (n.d.).
  • This compound - Safety Data Sheet - ChemicalBook. (2025, July 12).
  • This compound - ChemBK. (2024, April 10).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 1). Retrieved January 7, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsKGc9mmpAPcYiMMtLpHEgFp_-RRWAFxJBaWqyvs87ZrpBvAntAazwbIB8XaXW-KiEGycozL-lEIO4KBkLYjGPjPZpTQzhDhwaWh1ElM_ZjGp98I0eD5WxxBVh1paxYHGIU9c71jSA9taJZIL90BkuOQuTtNqG1cJsETiTCjB21iQIIw8tLEMFVbxrXLlbuEDUY2oCSoJV81lMjHcUU5q9ENEWlWhNKcXyZWhgKIb9mySiPrX7SIK-PxXwY7VWt3yowrvw1BnS](

Technical Support Center: Purification of 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydroxy-6-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions encountered during the purification of this versatile heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps to achieve high-purity this compound for your research and development needs.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound, providing detailed explanations and actionable solutions.

Recrystallization Issues

Question 1: My this compound fails to crystallize from solution, or oils out. What is causing this and how can I resolve it?

Answer:

Oiling out or failure to crystallize during recrystallization is a common issue that typically arises from impurity profiles, improper solvent selection, or cooling rate.

Causality:

  • High Impurity Load: Significant amounts of impurities can depress the melting point of the mixture and inhibit the formation of a crystal lattice, leading to an oil.

  • Inappropriate Solvent System: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound is too soluble at low temperatures, crystallization will not occur. Conversely, if it is poorly soluble even at high temperatures, it will not dissolve sufficiently. The presence of certain impurities can also alter the solubility profile. Pyridine and its derivatives can sometimes exhibit poor crystallization behavior.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as an amorphous solid or oil, rather than forming well-defined crystals.

Step-by-Step Protocol for Troubleshooting:

  • Solvent System Re-evaluation: If you are encountering issues, it is crucial to revisit your choice of solvent. A solvent screen is recommended.

    • Single Solvents: Test the solubility of your crude material in small amounts of various solvents at room temperature and upon heating. Good candidates include ethanol, water, ethyl acetate, and toluene.

    • Solvent Mixtures: If a single solvent is not ideal, a binary solvent system can be effective. Common mixtures include hexane/acetone, hexane/ethyl acetate, and ethanol/water. Dissolve the compound in the "good" solvent at an elevated temperature and slowly add the "poor" solvent until the solution becomes turbid. Then, add a small amount of the "good" solvent to clarify the solution before allowing it to cool slowly.

  • Controlled Cooling:

    • Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels.

    • Once at room temperature, transfer the flask to an ice bath to maximize crystal recovery.

  • Seeding: If slow cooling does not induce crystallization, introduce a seed crystal of pure this compound to the solution to initiate crystal growth.

  • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal formation.

  • Partial Purification Pre-Recrystallization: If the impurity load is very high, a preliminary purification step may be necessary. A quick pass through a short plug of silica gel using an appropriate solvent system can remove a significant portion of impurities, making subsequent recrystallization more successful.

Question 2: The purity of my this compound does not improve significantly after recrystallization. How can I enhance the purification efficiency?

Answer:

Low purification efficiency during recrystallization often indicates that the chosen solvent system is not effectively differentiating between your target compound and the impurities.

Causality:

  • Co-crystallization: Some impurities may have similar solubility and structural properties to this compound, leading them to co-crystallize.

  • Inadequate Washing: Impurities present in the mother liquor can contaminate the surface of the crystals if they are not washed properly after filtration.

Step-by-Step Protocol for Enhancing Purification:

  • Optimize the Solvent System: Experiment with different solvent systems to find one where the impurities are either highly soluble (remain in the mother liquor) or very insoluble (can be filtered off from the hot solution).

  • Hot Filtration: If you observe insoluble impurities in your hot, saturated solution, perform a hot filtration to remove them before allowing the solution to cool. This is particularly important for removing particulate matter or highly insoluble by-products.

  • Thorough Washing: After filtering your crystals, wash them with a small amount of the cold recrystallization solvent to rinse away any adherent mother liquor. Using cold solvent is crucial to minimize the loss of your purified product.

  • Multiple Recrystallizations: For very impure samples, a single recrystallization may not be sufficient. A second recrystallization using the same or a different solvent system can significantly improve purity.

  • Charcoal Treatment: If your product is colored due to minor, highly colored impurities, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb these impurities. Use charcoal sparingly, as it can also adsorb your product.

Distillation Challenges

Question 3: I am attempting to purify this compound by distillation, but I observe decomposition at its atmospheric boiling point. What is the recommended approach?

Answer:

This compound has a high atmospheric boiling point (around 266-267 °C), and like many organic compounds, it can be susceptible to thermal degradation at these temperatures. The recommended approach is vacuum distillation.[1][2]

Causality:

  • Thermal Decomposition: Prolonged exposure to high temperatures can lead to the breakdown of the molecule, resulting in lower yield and the introduction of new impurities.

Step-by-Step Protocol for Vacuum Distillation:

  • Apparatus Setup: Use a short-path distillation apparatus for smaller quantities to minimize product loss on the glass surfaces. For larger scales, a standard vacuum distillation setup with a condenser and fraction collector is appropriate. Ensure all glassware is free of cracks and can withstand a vacuum.

  • Vacuum Source: Connect a vacuum pump capable of achieving the desired pressure. A dry ice/acetone trap should be placed between the distillation apparatus and the pump to protect the pump from corrosive vapors.

  • Pressure and Temperature: The boiling point of a liquid decreases as the pressure is reduced. For this compound, a vacuum in the range of 1-10 mmHg is typically sufficient to lower the boiling point to a range where decomposition is minimized (e.g., 130-150 °C). A temperature-pressure nomograph can be used to estimate the boiling point at a given pressure.

  • Bumping Prevention: Do not use boiling chips for vacuum distillation as they are ineffective under reduced pressure. Use a magnetic stir bar to ensure smooth boiling.

  • Fraction Collection: Collect different fractions as the temperature of the distillate changes. The main fraction containing the purified this compound should be collected at a stable temperature and pressure. It is advisable to collect a forerun (the first few drops of distillate) which may contain more volatile impurities.

Question 4: My distilled this compound is still not pure. What are the likely reasons?

Answer:

If vacuum distillation does not yield a product of the desired purity, it is likely due to the presence of impurities with boiling points close to that of this compound or the formation of azeotropes.

Causality:

  • Co-distillation of Impurities: Isomeric impurities or other by-products with similar boiling points will co-distill with the product.

  • Azeotrope Formation: The product may form a constant boiling mixture (azeotrope) with certain impurities, making separation by simple distillation impossible.

Troubleshooting Strategies:

  • Fractional Distillation: For impurities with close boiling points, a fractional distillation column (e.g., a Vigreux or packed column) can provide the necessary theoretical plates for a more efficient separation.

  • Alternative Purification Methods: If co-distillation or azeotrope formation is suspected, an alternative purification technique such as recrystallization or chromatography should be employed.

  • Chemical Treatment Pre-distillation: In some cases, impurities can be chemically modified to alter their boiling points. For example, acidic or basic impurities can be converted to their salts (which are non-volatile) by washing with a dilute base or acid, respectively, before distillation.

Chromatography Troubleshooting

Question 5: I am using column chromatography to purify this compound, but I am getting poor separation of my product from impurities. How can I improve the resolution?

Answer:

Poor separation in column chromatography is typically due to an unoptimized mobile phase, improper column packing, or overloading the column.

Causality:

  • Inappropriate Mobile Phase: The polarity of the eluent is critical. If it is too polar, both the product and impurities will elute quickly with little separation. If it is not polar enough, elution will be very slow, and bands will broaden.

  • Column Overloading: Applying too much sample to the column will lead to broad, overlapping bands.

  • Poor Column Packing: An improperly packed column with channels or cracks will result in uneven flow and poor separation.

Step-by-Step Protocol for Improving Chromatographic Separation:

  • TLC Optimization: Before running a column, optimize the separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system for column chromatography will give a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from all impurity spots.

    • Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or acetone.

    • For pyridine-containing compounds, which can streak on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.

  • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks. A slurry packing method is generally preferred.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble and that is less polar than the mobile phase. Apply the sample to the top of the column in a narrow band.

  • Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the run, can be very effective.

  • Alternative Stationary Phases: If separation on silica gel is challenging, consider using a different stationary phase such as alumina (which can be basic, neutral, or acidic) or a reversed-phase material like C18.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in my crude this compound?

A1: The impurities will largely depend on the synthetic route used.

  • From 2,6-Lutidine Oxidation:

    • Unreacted 2,6-Lutidine: The starting material may be present if the reaction did not go to completion.

    • Intermediates: 6-Methyl-2-pyridinemethanol and 6-methyl-2-pyridinecarboxylic acid are potential intermediates.

    • Over-oxidation Products: Further oxidation of the pyridine ring can lead to various by-products.

  • From 2-Amino-6-methylpyridine:

    • Unreacted 2-Amino-6-methylpyridine: The starting material may persist.

    • By-products of Diazotization: The diazotization of aminopyridines can sometimes lead to the formation of triazines or other coupled products, although this is less common under controlled conditions.

    • Isomeric Hydroxypyridines: Depending on the reaction conditions, small amounts of other isomeric hydroxymethylpyridines might be formed.

Q2: How can I best store purified this compound to prevent degradation?

A2: this compound should be stored in a cool, dry, and well-ventilated place, away from light.[3] It is a solid at room temperature and is generally stable under these conditions. Exposure to high temperatures, humidity, strong acids, or strong bases should be avoided as it can lead to decomposition.[3]

Q3: What are the best analytical techniques to assess the purity of my this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a sample. A suitable mobile phase would be a mixture of hexane and ethyl acetate or dichloromethane and methanol. Visualization can be done under UV light (254 nm) or by using a staining agent like iodine vapor.

  • High-Performance Liquid Chromatography (HPLC): The most common method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or phosphoric acid) is a good starting point.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities. The hydroxyl group may require derivatization (e.g., silylation) to improve volatility and peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can be used to identify and quantify impurities if their signals are resolved from the main compound. Comparing the integral of impurity peaks to the product peaks can give a molar ratio.

  • Melting Point: A sharp melting point close to the literature value (around 157-159 °C) is a good indicator of high purity.[5] A broad or depressed melting point suggests the presence of impurities.

Q4: Can I use preparative HPLC for the final purification of this compound?

A4: Yes, preparative HPLC is an excellent technique for achieving very high purity, especially for smaller quantities or when other methods have failed.[6][7] The conditions (column, mobile phase) can be scaled up from an optimized analytical HPLC method. It is particularly useful for separating closely related isomers or impurities that are difficult to remove by recrystallization or distillation.

Visualizations and Data

Workflow for Purification Method Selection

Purification_Workflow start Crude this compound tlc TLC Analysis start->tlc is_solid Is the crude product a solid? tlc->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes distill Consider Vacuum Distillation is_solid->distill No (Liquid/Oil) purity_check Purity Check (HPLC, NMR, MP) recrystallize->purity_check troubleshoot Troubleshoot Method recrystallize->troubleshoot Fails distill->purity_check distill->troubleshoot Fails chromatography Column Chromatography prep_hplc Preparative HPLC chromatography->prep_hplc Further purification needed chromatography->purity_check chromatography->troubleshoot Fails prep_hplc->purity_check purity_check->chromatography Purity < 99% pure_product Pure Product purity_check->pure_product Purity > 99% troubleshoot->tlc Degradation_Pathways main This compound acid Acidic Hydrolysis (e.g., Ring Opening) main->acid H+ base Basic Conditions (e.g., Salt Formation, Ring Opening) main->base OH- oxidation Oxidation (e.g., H2O2) (N-oxide, Ring Oxidation) main->oxidation [O] photo Photolytic Degradation (UV) (e.g., Dimerization, Rearrangement) main->photo hv

Caption: Potential degradation pathways under stress conditions.

Typical Analytical Data
Technique Parameter Typical Value/Observation
Melting Point Range157-159 °C (for pure compound) [5]
TLC Mobile PhaseHexane:Ethyl Acetate (1:1)
Rf~0.3 (will vary with exact conditions)
HPLC ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid (Gradient)
DetectionUV at 270 nm
¹H NMR (CDCl₃) Chemical Shifts (ppm)δ ~7.3 (t), ~6.5 (d), ~6.2 (d), ~2.4 (s, 3H)

References

  • SIELC Technologies. (n.d.). Separation of this compound-3-carboxylic acid on Newcrom R1 HPLC column.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Sabry, S. M. (2007). Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. Journal of Food and Drug Analysis, 15(3), 267-276.
  • MDPI. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5258.
  • PMC. (2014). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Scientific Reports, 4, 6391.
  • Zeiss, H. D. (1951). A New Synthesis of Pyridines. Journal of the American Chemical Society, 73(6), 2391–2394.
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
  • BTC. (2025). What is the NMR spectrum of Pyridine Series compounds like?.
  • SpectraBase. (n.d.). Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • Google Patents. (n.d.). Method for recovering pyridine.
  • Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia, 66(4), 221-227.
  • NIH. (2017). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 55(10), 917-924.
  • Journal of the American Chemical Society. (2015). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 137(29), 9489-9496.
  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the....
  • Lechler. (n.d.). What is Vacuum Distillation & How Does it Work?.
  • Wikipedia. (n.d.). Vacuum distillation.
  • ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • MedCrave. (2016). Forced Degradation Studies.
  • YouTube. (2022). Vacuum Distillation.
  • ResearchGate. (2025). (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Pharmaceutical Technology. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • Pipzine Chemicals. (n.d.). Manufacturing this compound: From Synthesis to Supply.
  • Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
  • ResearchGate. (2025). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry | Request PDF.
  • NIH. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 5(2), 73-82.
  • Austin Publishing Group. (2022). Forced Degradation – A Review.
  • ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?.
  • Shimadzu Corporation. (n.d.). About Preparative HPLC.
  • YouTube. (2021). Prep HPLC Simplified Webinar.
  • Teledyne ISCO. (n.d.). The Fundamentals of Preparative HPLC.
  • Busch Vacuum Solutions. (n.d.). Vacuum Distillation.
  • PubChem. (n.d.). 6-Methylpyridin-2-ol.
  • NIST. (n.d.). Pyridine, 2-methyl-.
  • MDPI. (2021). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 26(16), 4983.
  • ResearchGate. (n.d.). RF of this compound as function of time and temperature of....

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scaled-up synthesis of 2-Hydroxy-6-methylpyridine. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning this synthesis from the bench to larger-scale production. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to ensure you can troubleshoot effectively and optimize your process with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and which is most suitable for scale-up?

There are several established methods for synthesizing this compound.[1] The most prevalent and industrially relevant route involves the diazotization of 2-amino-6-methylpyridine, followed by hydrolysis of the resulting diazonium salt.[2] This method is often preferred for scale-up due to the ready availability and relatively low cost of the starting material, 2-amino-6-methylpyridine.[2][3]

Alternative routes include:

  • Reduction of 6-methylpyridine-2-one: This involves using reducing agents like sodium borohydride.[4]

  • Substitution reactions on pyridine derivatives: This requires precise control of reaction conditions to introduce hydroxyl and methyl groups.[4]

  • Biocatalytic synthesis: An emerging sustainable alternative uses whole-cell biocatalysts to convert 2,6-lutidine, though this is a newer technology.[5][6]

For the purpose of this guide, we will focus on the challenges associated with the most common scale-up route: the diazotization of 2-amino-6-methylpyridine.

Q2: What are the most critical parameters to control during the scale-up of the diazotization-hydrolysis route?

Scaling up this synthesis requires rigorous control over several key parameters to ensure safety, yield, and purity. The most critical are:

  • Temperature Control: The diazotization step is highly exothermic, and the diazonium salt intermediate is thermally unstable.[7] Maintaining a low temperature, typically below 5 °C, is crucial to prevent decomposition, runaway reactions, and the formation of hazardous, potentially explosive, solid diazonium salts.[7]

  • Stoichiometry: Precise control over the amount of diazotizing agent (e.g., sodium nitrite) is essential. Using only a stoichiometric amount is recommended to avoid excess nitrous acid, which can lead to side reactions and safety hazards.[7]

  • Mixing and Addition Rate: Efficient agitation is vital for uniform heat distribution and to prevent localized "hot spots" during the addition of reagents. The diazotizing agent should be added slowly and sub-surface to ensure it reacts immediately and does not accumulate.

  • pH/Acid Concentration: The reaction is performed in a strong acidic medium (e.g., sulfuric acid, hydrochloric acid). The acid concentration affects the stability of the diazonium salt and the rate of the subsequent hydrolysis.

Q3: What are the primary safety concerns associated with this synthesis at scale?

The primary safety hazards stem from the diazotization step:

  • Thermal Instability of Diazonium Salts: Aromatic diazonium salts can be explosive in their solid, dry state.[7] The process should be designed to keep the diazonium salt in solution and consume it in situ immediately after its formation.[7]

  • Gas Evolution: Both the diazotization (formation of N₂) and potential decomposition reactions release significant volumes of gas.[7] The reactor must have adequate venting to handle the gas evolution and prevent pressure buildup.[7]

  • Toxicity of Reagents: The starting material, 2-amino-6-methylpyridine, is toxic if swallowed and fatal in contact with skin.[8][9][10][11] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, is mandatory.[8]

Troubleshooting Guide: Diazotization Route

This section addresses specific problems you may encounter during the synthesis.

Part 1: The Diazotization Step
Q: My yield is consistently low, and analytical tests show unreacted 2-amino-6-methylpyridine. What's going wrong?

This is a common issue often traced back to three factors: temperature, reagent addition, or acid concentration.

Answer:

  • Inadequate Temperature Control: If the temperature rises above the optimal range (typically 0-5 °C), the nitrous acid used for diazotization can decompose before it reacts with the amine. Furthermore, the diazonium salt itself may start to decompose prematurely.

    • Solution: Ensure your cooling system is robust enough to handle the exothermic nature of the reaction at scale. Calibrate temperature probes and monitor the internal temperature closely. Consider a slower addition rate of the sodium nitrite solution to avoid overwhelming the cooling capacity.

  • Inefficient Mixing or Localized Reagent Concentration: In a large reactor, poor mixing can lead to areas where the added sodium nitrite is too concentrated (causing decomposition) and other areas where it is too dilute (leaving unreacted amine).

    • Solution: Verify that your agitator speed and design are appropriate for the vessel size and viscosity of the reaction mass. Sub-surface addition of the nitrite solution is highly recommended to promote immediate dispersion and reaction.

  • Incorrect Stoichiometry or Nitrite Purity: An insufficient amount of sodium nitrite will naturally lead to incomplete conversion.

    • Solution: Use only a stoichiometric amount of sodium nitrite.[7] Always use a fresh, high-purity source of sodium nitrite and accurately calculate the required molar equivalents based on the starting amine. It is good practice to perform a quality check on the nitrite before use.

Q: The reaction mixture is turning dark brown or black, and I'm getting tar-like byproducts. How can I prevent this?

Dark coloration and tar formation are classic signs of diazonium salt decomposition and subsequent side reactions.

Answer:

The primary cause is the instability of the diazonium salt.[7] These salts can undergo various undesired reactions, such as coupling with the starting amine or the product, especially if the temperature is too high or if there are localized areas of high concentration.

  • Preventative Measures:

    • Strict Temperature Adherence: This is the most critical factor. Any deviation above 5-10 °C can significantly accelerate decomposition.[7]

    • Immediate Hydrolysis: The diazonium salt should be used as soon as it is formed. Do not let the solution of the intermediate sit for extended periods, even at low temperatures. The process should be designed as a continuous sequence from diazotization immediately into hydrolysis.

    • Control of Nitrite Addition: Adding the sodium nitrite solution too quickly can create localized high concentrations of the diazonium salt, promoting decomposition. A slow, controlled addition is key.

Part 2: The Hydrolysis Step
Q: The conversion of the diazonium salt to this compound is slow and incomplete. How can I drive the reaction to completion?

The hydrolysis of pyridine-diazonium ions is known to be rapid in dilute acid solutions.[12] If you are experiencing slow or incomplete conversion, the issue likely lies with temperature or acid concentration.

Answer:

  • Insufficient Temperature: While the diazotization requires cold conditions, the hydrolysis step requires heating to facilitate the substitution of the diazo group with a hydroxyl group.

    • Solution: After the diazotization is complete (confirm with a negative starch-iodide paper test for nitrous acid), slowly and carefully warm the reaction mixture.[7] The optimal temperature depends on the specific acid and concentration but is often in the range of 50-80 °C. Monitor gas evolution (N₂) as an indicator of reaction progress.

  • Improper Acid Environment: The rate of hydrolysis is dependent on the pH.

    • Solution: Ensure the reaction medium remains acidic throughout the hydrolysis. The specific concentration of sulfuric or hydrochloric acid used in the initial step should be sufficient, but it's a parameter that can be optimized for scale.

Part 3: Work-up and Purification
Q: My final product has low purity, with significant colored impurities. What is the best purification strategy for large batches?

Colored impurities are often residual decomposition products from the diazotization step. A robust purification strategy is essential for achieving high purity.

Answer:

  • pH Adjustment and Extraction: After the reaction is complete, the crude product is in a highly acidic solution.

    • Carefully neutralize the solution. This will cause the this compound to precipitate if its solubility limit is exceeded.

    • Perform an extraction with a suitable organic solvent. The choice of solvent is critical for efficient extraction and can be optimized.

  • Recrystallization: This is the most effective method for purifying the solid product at scale.

    • Solution: Select a solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[4] Common solvents include ethanol, isopropanol, or mixtures with water.[4][13] The use of activated charcoal during recrystallization can be very effective at removing colored impurities.

Quantitative Data Summary
ParameterRecommended RangeRationale & Key Considerations
Diazotization Temperature 0 – 5 °CPrevents decomposition of nitrous acid and the unstable diazonium salt intermediate.[7] Critical for safety and yield.
NaNO₂ Stoichiometry 1.0 – 1.05 equivalentsAvoids excess nitrous acid, which can lead to side reactions and requires quenching.[7]
Hydrolysis Temperature 50 – 80 °CProvides sufficient energy for the substitution reaction while minimizing thermal degradation of the final product.
Final Product Purity (Typical) ≥98.0%This level of purity is often required for applications in pharmaceuticals and advanced materials.[1]

Experimental Protocols & Workflows

Protocol 1: Scaled-Up Synthesis via Diazotization

Warning: This reaction involves toxic materials and a potentially unstable intermediate. All work must be conducted in a well-ventilated fume hood or appropriate reactor with proper safety controls and PPE.[8][9]

  • Vessel Preparation: Charge a suitable reactor with a solution of concentrated sulfuric acid in water, and cool the jacketed vessel to 0 °C with vigorous stirring.

  • Amine Addition: Slowly add 2-amino-6-methylpyridine (1.0 eq) to the cold acid solution, ensuring the internal temperature does not exceed 10 °C.

  • Diazotization: Prepare a solution of sodium nitrite (1.02 eq) in water. Add this solution dropwise (or via pump) to the reaction mixture sub-surface over 2-3 hours, maintaining the internal temperature strictly between 0-5 °C.

  • Monitoring: Monitor for the presence of excess nitrous acid using starch-iodide paper. The reaction is complete when a slight excess is detected (blue-black color).

  • Hydrolysis: Once diazotization is complete, slowly warm the reactor to 60-70 °C. You will observe nitrogen gas evolution. Maintain this temperature for 1-2 hours until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully neutralize the mixture with an aqueous base (e.g., NaOH solution), keeping the temperature below 25 °C.

  • Isolation: The product may precipitate upon neutralization. Filter the solid and wash with cold water. If it remains in solution, extract with an appropriate organic solvent.

  • Purification: Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Visualizing the Workflow & Troubleshooting
General Synthesis Workflow

The following diagram outlines the key stages of the synthesis process.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Prep 1. Prepare Acid Solution & Cool to 0°C AddAmine 2. Add 2-Amino-6-methylpyridine Diazotization 3. Diazotization (Add NaNO₂ @ 0-5°C) AddAmine->Diazotization Hydrolysis 4. Hydrolysis (Warm to 60-70°C) Diazotization->Hydrolysis Workup 5. Cooldown & Neutralize Hydrolysis->Workup Isolation 6. Isolate Crude Product Workup->Isolation Purify 7. Recrystallize & Dry Isolation->Purify Final Final Product: This compound Purify->Final

Caption: Key stages in the synthesis of this compound.

Troubleshooting Low Yield

This decision tree helps diagnose potential causes of low product yield.

TroubleshootingYield Start Problem: Low Final Yield Check_Unreacted Unreacted Starting Amine Detected? Start->Check_Unreacted Check_Tar Dark Color / Tar Formation Observed? Check_Unreacted->Check_Tar No Cause_Temp Cause: Poor Temp Control (Too Cold/Hot) Check_Unreacted->Cause_Temp Yes Cause_Decomp Cause: Diazonium Salt Decomposition Check_Tar->Cause_Decomp Yes Cause_Mixing Cause: Inefficient Mixing or Reagent Addition Cause_Temp->Cause_Mixing Sol_Temp Solution: Improve Cooling & Monitor Temperature Cause_Temp->Sol_Temp Sol_Mixing Solution: Increase Agitation & Use Sub-surface Addition Cause_Mixing->Sol_Mixing Sol_Decomp Solution: Maintain Temp < 5°C & Ensure Rapid Hydrolysis Cause_Decomp->Sol_Decomp

Caption: Decision tree for troubleshooting low yield issues.

References
  • Vertex AI Search. (n.d.). Manufacturing this compound: From Synthesis to Supply.
  • Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine.
  • ResearchGate. (n.d.). Diazotization of aminopyridines in DMSO/H2O paste in presence of TfOH....
  • RSC Publishing. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
  • RSC Publishing. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
  • BenchChem. (n.d.). Scaling Up the Synthesis of 4-Hydroxy-6-methyl-2-(trifluoromethyl)quinoline.
  • BenchChem. (n.d.). A Comparative Guide to Purity Assessment of Synthesized 5-Hydroxy-2-methylpyridine.
  • BenchChem. (n.d.). Regioselective Synthesis Strategies for this compound.
  • CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine MATERIAL SAFETY DATA SHEET.
  • Jubilant Ingrevia. (n.d.). 2-Amino-6-methylpyridine Safety Data Sheet.
  • Loba Chemie. (2016). 2-AMINO-6-METHYLPYRIDINE FOR SYNTHESIS MSDS.
  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts.
  • RSC Publishing. (n.d.). Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-methylpyridine SDS.
  • Alkali Metals. (n.d.). Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA.
  • ResearchGate. (n.d.). RF of this compound as function of time and temperature of....

Sources

Overcoming solubility issues with 2-Hydroxy-6-methylpyridine in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Hydroxy-6-methylpyridine (CAS: 3279-76-3). This guide is designed for researchers, chemists, and formulation scientists to diagnose and resolve common solubility challenges encountered during experimental work. Here, we provide field-proven insights, detailed protocols, and troubleshooting workflows to ensure the successful application of this versatile compound in your reactions.

Section 1: Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it's essential to understand the inherent properties of this compound that govern its solubility. This compound exists as a white to off-white crystalline solid and exhibits a crucial chemical characteristic: tautomerism.[1]

Caption: Tautomeric equilibrium of this compound.

This equilibrium between the hydroxy and pyridone forms means the molecule possesses both hydrogen bond donor (-OH, -NH) and acceptor (=N-, =O) sites. Furthermore, its amphoteric nature—having both a weakly basic pyridine nitrogen and a weakly acidic hydroxyl group—makes its solubility highly dependent on pH.[2]

PropertyValueSignificance for Solubility
Molecular Formula C₆H₇NO[3]Indicates a small, relatively polar molecule.
Molar Mass 109.13 g/mol [1][3]Low molecular weight generally favors solubility.
Melting Point 157-159 °C[3][4]High melting point suggests strong intermolecular forces in the solid state that must be overcome.
pKa (hydroxyl group) ~10.4 - 12.1[2][3]The hydroxyl group will deprotonate under basic conditions (pH > 11), forming a soluble anion.
pKa (conj. acid) ~5.9 (estimated from 2-picoline)[5]The pyridine nitrogen will be protonated under acidic conditions (pH < 5), forming a soluble cation.
General Solubility Moderately soluble in water; soluble in ethanol, ether.[2]Shows preference for polar solvents but has limited aqueous solubility under neutral conditions.
Section 2: Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in water for my buffer preparation. What am I doing wrong?

A1: This is the most common issue and it is almost always related to pH. The compound has its lowest aqueous solubility at a near-neutral pH. Because it is amphoteric, its solubility dramatically increases in either acidic or basic conditions. For most applications, preparing a stock solution in an acidic or basic solution and then carefully titrating it into your final buffer is the most effective strategy.

Q2: I'm using an organic solvent, but the compound is still not dissolving. I thought it was soluble in organic solvents?

A2: While it is soluble in many organic solvents, "organic" is a broad category.[2] Due to its polar nature and hydrogen bonding capabilities, it is most soluble in polar protic solvents (like ethanol, methanol) and polar aprotic solvents (like DMSO, DMF, THF). It will exhibit poor solubility in non-polar solvents such as hexane, toluene, or dichloromethane.

Q3: My reaction mixture turned cloudy after adding other reagents. Did my this compound crash out?

A3: This is highly likely. A change in the solution's properties, such as a shift in pH, the addition of an anti-solvent (a solvent in which the compound is not soluble), or a significant temperature change, can cause the compound to precipitate. The most common cause in aqueous reactions is an unintended pH shift back towards the neutral range where the compound is least soluble.

Q4: Can I just heat the mixture to get it to dissolve?

A4: Heating can temporarily increase solubility and is a valid strategy for dissolution.[6] However, be cautious. The compound may precipitate back out upon cooling to the reaction temperature. Furthermore, ensure that this compound and your other reactants are thermally stable at the higher temperature to avoid degradation.[7]

Section 3: In-Depth Troubleshooting Guides

This section provides a logical workflow to diagnose and solve solubility problems based on your solvent system.

troubleshooting_workflow start Solubility Issue with This compound solvent_type What is your primary solvent? start->solvent_type aqueous Aqueous (e.g., Water, Buffer) solvent_type->aqueous Aqueous organic Organic solvent_type->organic Organic check_ph Measure & Adjust pH aqueous->check_ph check_polarity Check Solvent Polarity organic->check_polarity ph_ok Is solubility still low after pH adjustment? check_ph->ph_ok Yes success Problem Resolved check_ph->success No, pH adjustment worked use_cosolvent Strategy: Use a Co-solvent (e.g., DMSO, PEG) ph_ok->use_cosolvent Yes use_heat Strategy: Gentle Heating (Check thermal stability) ph_ok->use_heat Consider as alternative is_polar Is the solvent polar (e.g., EtOH, THF, DMSO)? check_polarity->is_polar is_polar->use_cosolvent Yes, but still insoluble change_solvent Strategy: Switch to a more polar solvent is_polar->change_solvent No, it's non-polar use_cosolvent->success change_solvent->success use_heat->success

Caption: Decision workflow for troubleshooting solubility issues.

Guide 1: Aqueous Systems (Buffers, Water)

The key to aqueous solubility is controlling the ionization state of the molecule by adjusting the pH.

ph_effect ph_scale < pH 2 (Strongly Acidic) | pH 3-5 (Acidic) | pH 6-8 (Neutral) | pH 9-11 (Basic) | > pH 12 (Strongly Basic) low_ph Protonated Cation (Highly Soluble) mid_ph Neutral Zwitterion (Poorly Soluble) low_ph->mid_ph Increase pH high_ph Deprotonated Anion (Highly Soluble) mid_ph->high_ph Increase pH caption Effect of pH on the ionization and solubility.

Sources

Analysis of Byproducts in 2-Hydroxy-6-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Welcome to the technical support center for the synthesis of 2-Hydroxy-6-methylpyridine (6-methyl-2-pyridone). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, analysis, and mitigation of reaction byproducts. Our goal is to provide you with the expertise and actionable protocols needed to enhance yield, improve purity, and troubleshoot your experiments effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis of this compound.

Q1: What are the most common synthesis routes and their expected byproducts?

A1: The most prevalent synthesis strategies start from 2,6-lutidine (2,6-dimethylpyridine) or 2-amino-6-methylpyridine.[1]

  • From 2,6-Lutidine: This route often involves oxidation. A key intermediate is 6-methyl-2-pyridinemethanol.[2] Over-oxidation can lead to the formation of dipicolinic acid.[2] Another important pathway is the formation of 2,6-Lutidine N-oxide, which then undergoes a rearrangement reaction (like the Boekelheide reaction) to yield the desired product.[3] Incomplete reaction or side reactions during the rearrangement can be a source of impurities.

  • From 2-Amino-6-methylpyridine: This method typically involves diazotization of the amino group, followed by hydrolysis to introduce the hydroxyl group.[1] Common byproducts include unreacted starting material and potential side-products from undesired reactions of the highly reactive diazonium salt intermediate.

Q2: My final product has a persistent yellow or orange discoloration, even after initial purification. What is the likely cause?

A2: A white to off-white or cream color is expected for pure this compound.[4][5] A persistent yellow or orange hue often indicates the presence of trace amounts of highly conjugated or polymeric impurities. These can arise from side reactions, especially if the reaction temperature was too high or if the reaction was exposed to air and light for extended periods, leading to oxidative degradation products. Precise control over reaction temperature and time is crucial to improve purity and yield.[6]

Q3: What is the quickest way to get a preliminary assessment of my product's purity?

A3: A melting point determination is a rapid and effective method for a preliminary purity check. Pure this compound has a sharp melting point in the range of 157-161°C.[5][7] A broad melting range or a melting point that is significantly lower than the literature value suggests the presence of impurities.[6] For a more quantitative but still relatively fast assessment, Thin-Layer Chromatography (TLC) can be used to visualize the number of components in your sample.

Section 2: In-Depth Troubleshooting Guide

This section provides detailed analysis and solutions for specific experimental problems.

Problem A: Identification of Unknown Peaks in Analytical Spectra (GC-MS, HPLC)

Researchers often observe unexpected peaks in their chromatograms. A systematic approach is essential for identification and mitigation.

Root Cause Analysis:

  • Starting Materials: Impurities present in the initial 2,6-lutidine or other reagents.

  • Intermediates: Unreacted intermediates, such as 2,6-Lutidine N-oxide or 6-methyl-2-pyridinemethanol.

  • Side Reactions: Over-oxidation, dimerization, or rearrangement byproducts. For instance, high hydrogen pressure during certain reduction steps can generate a large amount of byproducts.[8]

  • Degradation: Product degradation during workup or purification.

Workflow for Unknown Peak Identification:

Below is a systematic workflow to guide the process of identifying unknown impurities.

G cluster_0 Troubleshooting Workflow: Unknown Peak Identification start Unknown Peak Detected in HPLC/GC-MS check_sm Analyze Starting Materials and Reagents start->check_sm lit_review Literature Search for Known Byproducts start->lit_review ms_analysis Analyze Mass Spectrum (MS) of Unknown Peak check_sm->ms_analysis lit_review->ms_analysis lc_ms_ms Perform LC-MS/MS for Fragmentation Pattern ms_analysis->lc_ms_ms nmr_iso Isolate Impurity (e.g., Prep-HPLC) and run NMR ms_analysis->nmr_iso If concentration is high enough propose_struct Propose Structure Based on All Data lc_ms_ms->propose_struct nmr_iso->propose_struct confirm_struct Confirm Structure (e.g., Synthesize Standard) propose_struct->confirm_struct end_goal Develop Mitigation Strategy confirm_struct->end_goal

Caption: A logical workflow for the systematic identification of unknown impurities.

Problem B: Low Yield due to Boekelheide Rearrangement Issues

The Boekelheide reaction, a rearrangement of 2,6-lutidine N-oxide (an α-picoline N-oxide) to a hydroxymethylpyridine derivative, is a key step in some synthetic routes.[3] Failure in this step is a common cause of low yields.

Mechanistic Insight: The reaction involves an acyl transfer to the N-oxide oxygen, followed by deprotonation and a [3.3]-sigmatropic rearrangement.[3] The efficiency of this rearrangement is highly dependent on the acylating agent and reaction conditions.

Reaction Pathway: Desired vs. Side Reaction

G cluster_1 Boekelheide Reaction Pathway Lutidine_N_Oxide 2,6-Lutidine N-Oxide Acylated_Int Acylated Intermediate Lutidine_N_Oxide->Acylated_Int + Acylating Agent (e.g., TFAA) Rearrangement [3.3]-Sigmatropic Rearrangement Acylated_Int->Rearrangement Side_Reaction Side Reactions (e.g., Deoxygenation) Acylated_Int->Side_Reaction Inefficient Rearrangement Desired_Product 2-Acyloxy-6-methylpyridine (Precursor) Rearrangement->Desired_Product Desired Pathway Hydrolysis Hydrolysis Desired_Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product Byproduct 2,6-Lutidine (Byproduct) Side_Reaction->Byproduct

Caption: Key steps in the Boekelheide reaction and a common competing side reaction.

Mitigation Strategies:

ParameterRecommended ActionRationale
Acylating Agent Use Trifluoroacetic Anhydride (TFAA) instead of Acetic Anhydride.TFAA is more reactive and allows the reaction to proceed at lower temperatures (often room temperature), minimizing thermal decomposition and side reactions.[3]
Temperature Maintain strict temperature control as specified by the protocol (e.g., 0°C to RT with TFAA).The rearrangement is exothermic. Overheating can lead to deoxygenation of the N-oxide back to 2,6-lutidine or other undesired pathways.
Moisture Ensure all glassware is oven-dried and reagents are anhydrous.Acylating agents like TFAA are highly sensitive to moisture. Hydrolysis of the anhydride will quench the reaction.
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the acylating agent.This ensures complete conversion of the N-oxide to the reactive acylated intermediate, driving the reaction forward.

Section 3: Standard Operating Procedures (SOPs) for Purity Analysis

Accurate assessment of product purity and byproduct profile is critical. The following are starter methods for HPLC and GC-MS analysis.

SOP 1: HPLC-UV Method for Purity Assessment
  • Objective: To determine the purity of this compound and quantify known impurities.

  • Instrumentation: HPLC with UV/Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    15.0 5 95
    17.0 5 95
    17.1 95 5

    | 20.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of 50:50 Water:Acetonitrile.

SOP 2: GC-MS Method for Byproduct Profiling
  • Objective: To identify and profile volatile byproducts and unreacted starting materials.

  • Instrumentation: Gas Chromatograph with Mass Spectrometric Detector.

  • Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 min at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Mass Range: 40-450 amu.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like Ethanol or Dichloromethane.

References

  • Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
  • Benchchem. (n.d.). This compound | 3279-76-3.
  • Wiedner, D., et al. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)
  • Fisher Scientific. (n.d.). This compound, 98%.
  • Google Patents. (n.d.). JP2003261535A - Method for producing 2-hydroxy-5-methylpyridine.
  • Guidechem. (n.d.). This compound 3279-76-3 wiki.
  • Sigma-Aldrich. (n.d.). This compound 97 3279-76-3.
  • ChemicalBook. (2025). This compound - Safety Data Sheet.
  • Wikipedia. (n.d.). Boekelheide reaction.

Sources

Validation & Comparative

A Comparative Guide to 2-Hydroxy-6-methylpyridine and Its Isomeric Counterparts for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, hydroxypyridines represent a class of compounds with profound importance in medicinal chemistry, materials science, and organic synthesis. Their utility as ligands, catalysts, and synthetic intermediates is well-established. Among these, 2-hydroxy-6-methylpyridine stands out due to the influence of its methyl substituent on its physicochemical properties and reactivity. This guide provides an in-depth, objective comparison of this compound with its parent isomers: 2-hydroxypyridine, 3-hydroxypyridine, and 4-hydroxypyridine. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Physicochemical Properties: A Comparative Analysis

The subtle structural variations among these hydroxypyridines give rise to significant differences in their physical and chemical properties. A thorough understanding of these differences is paramount for their effective application.

Tautomerism: The Pyridone-Hydroxypyridine Equilibrium

A crucial aspect of 2- and 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms. In contrast, 3-hydroxypyridine predominantly exists in the hydroxy form. This equilibrium is significantly influenced by the solvent environment. In polar, protic solvents like water, the pyridone form is favored for 2- and 4-hydroxypyridines, while non-polar solvents tend to favor the hydroxypyridine form. This compound also exhibits this tautomerism, with the equilibrium lying towards the pyridone form in polar solvents.

Caption: Tautomeric equilibrium in 2- and 4-hydroxypyridines.

Acidity and Basicity (pKa)

The pKa values of hydroxypyridines are critical determinants of their behavior in solution, influencing their solubility, reactivity, and biological interactions. The pKa values reflect the acidity of the hydroxyl proton and the basicity of the pyridine nitrogen.

CompoundpKa (Acidic - OH)pKa (Basic - N)
This compound ~12.3~1.2
2-Hydroxypyridine 11.60.75[1]
3-Hydroxypyridine 8.724.80
4-Hydroxypyridine 11.093.27

Note: pKa values can vary slightly depending on the experimental conditions.

The methyl group in this compound is electron-donating, which increases the electron density on the pyridine ring. This makes the nitrogen slightly more basic (higher pKa for the conjugate acid) and the hydroxyl group less acidic (higher pKa) compared to 2-hydroxypyridine. 3-Hydroxypyridine is a unique case, exhibiting both a more acidic hydroxyl group and a more basic nitrogen compared to the 2- and 4-isomers, a consequence of the electronic effects of the substituent position on the pyridine ring.

Solubility

The solubility of these compounds is dictated by their ability to form hydrogen bonds with the solvent and their inherent polarity. The tautomeric equilibrium plays a significant role here; the more polar pyridone form generally enhances solubility in polar solvents.

CompoundWater (g/L)EthanolAcetoneDMSO
This compound Moderately SolubleSolubleSolubleSoluble
2-Hydroxypyridine 450 (at 20°C)[1]SolubleSparingly SolubleSoluble
3-Hydroxypyridine 33 (at 20°C)SolubleSparingly SolubleSoluble
4-Hydroxypyridine SolubleSolubleSparingly SolubleSoluble

The high solubility of 2-hydroxypyridine in water can be attributed to the predominance of the polar pyridone tautomer in aqueous solutions. The methyl group in this compound, being hydrophobic, is expected to slightly decrease its water solubility compared to its parent compound, though it remains moderately soluble.

Spectroscopic Comparison

Spectroscopic techniques provide invaluable insights into the structural and electronic properties of molecules.

NMR Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the chemical structure of these compounds. The chemical shifts of the protons and carbons are sensitive to the electronic environment and the tautomeric form present.

Compound¹H NMR (DMSO-d₆, δ ppm)¹³C NMR (DMSO-d₆, δ ppm)
This compound ~11.5 (br s, 1H, OH/NH), 7.4 (t, 1H), 6.0 (d, 1H), 5.8 (d, 1H), 2.2 (s, 3H, CH₃)~164 (C=O), 150 (C-6), 139 (C-4), 115 (C-5), 105 (C-3), 19 (CH₃)
2-Hydroxypyridine ~11.7 (br s, 1H, OH/NH), 7.6-7.4 (m, 2H), 6.3 (d, 1H), 6.1 (t, 1H)~163 (C=O), 140 (C-6), 138 (C-4), 118 (C-5), 105 (C-3)
3-Hydroxypyridine ~9.5 (br s, 1H, OH), 8.1 (s, 1H), 8.0 (d, 1H), 7.2 (d, 1H), 7.1 (dd, 1H)~155 (C-3), 141 (C-2), 138 (C-6), 127 (C-4), 124 (C-5)
4-Hydroxypyridine ~10.8 (br s, 1H, OH/NH), 7.5 (d, 2H), 6.3 (d, 2H)~175 (C=O), 139 (C-2, C-6), 116 (C-3, C-5)

Note: Chemical shifts are approximate and can vary based on concentration and exact experimental conditions.

The downfield chemical shift of the proton on the nitrogen/oxygen in the ¹H NMR spectra is indicative of its acidic nature and involvement in hydrogen bonding. In the ¹³C NMR, the chemical shift of the carbon attached to the oxygen is significantly different depending on whether it is in the pyridone (C=O) or hydroxypyridine (C-OH) form, typically appearing further downfield in the pyridone tautomer.

IR Spectroscopy

Infrared (IR) spectroscopy is particularly useful for identifying the predominant tautomer in the solid state or in a specific solvent. The key vibrational bands to consider are the O-H/N-H stretching and the C=O stretching frequencies.

CompoundO-H/N-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)
This compound 3400-2400 (broad)~1660
2-Hydroxypyridine 3400-2400 (broad)~1650
3-Hydroxypyridine 3200-2500 (broad)N/A
4-Hydroxypyridine 3400-2400 (broad)~1640

The presence of a strong absorption band in the 1640-1660 cm⁻¹ region for the 2- and 4-isomers is a clear indication of the C=O bond in the pyridone tautomer. The broad O-H or N-H stretching band is characteristic of hydrogen-bonded species. 3-Hydroxypyridine, lacking the pyridone tautomer, does not show a C=O stretch in this region.

UV-Vis Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The position of the maximum absorption (λmax) is sensitive to the electronic structure and the solvent polarity.

Compoundλmax (Solvent)
This compound ~225, 295 nm (Ethanol)
2-Hydroxypyridine ~225, 293 nm (Water)
3-Hydroxypyridine ~255, 315 nm (Water)
4-Hydroxypyridine ~255 nm (Water)

The differences in λmax reflect the different conjugated systems in the hydroxypyridine and pyridone forms.

Reactivity and Applications

The differences in electronic and steric properties among these hydroxypyridines translate to distinct reactivity profiles, making them suitable for different applications.

Catalytic Activity in Acylation Reactions

Hydroxypyridines, particularly 4-substituted derivatives, are known to be effective nucleophilic catalysts for acylation reactions, with 4-(dimethylamino)pyridine (DMAP) being a prominent example. The catalytic activity of hydroxypyridines stems from the ability of the pyridine nitrogen to activate an acylating agent, and the subsequent transfer of the acyl group to a nucleophile.

The catalytic efficiency of the hydroxypyridine isomers in acylation reactions generally follows the order: 4-hydroxypyridine > 2-hydroxypyridine > 3-hydroxypyridine. The higher activity of the 4-isomer is attributed to the greater resonance stabilization of the N-acylpyridinium intermediate. The methyl group in this compound can exert a steric hindrance effect, potentially reducing its catalytic activity compared to 2-hydroxypyridine, depending on the steric bulk of the substrates.

Caption: General mechanism of hydroxypyridine-catalyzed acylation.

Ligands in Coordination Chemistry

The nitrogen and oxygen atoms of hydroxypyridines can act as coordination sites for metal ions, making them versatile ligands in coordination chemistry. The position of the hydroxyl group and the presence of other substituents influence the chelation mode and the stability of the resulting metal complexes. This compound, with its bidentate N,O-donor set, can form stable chelate rings with a variety of metal ions. The methyl group can influence the steric environment around the metal center, which can be exploited to fine-tune the catalytic activity or photophysical properties of the complex.

Experimental Protocols

To provide a practical context for the comparison, the following are detailed, step-by-step methodologies for key experiments.

Protocol for Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acidic and basic pKa values of a hydroxypyridine derivative.

Materials:

  • Hydroxypyridine sample (e.g., this compound)

  • Deionized water, boiled to remove CO₂

  • 0.1 M HCl standard solution

  • 0.1 M NaOH standard solution

  • pH meter with a glass electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • 50 mL burette

  • 100 mL beaker

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 mmol of the hydroxypyridine and dissolve it in 50 mL of deionized water in the 100 mL beaker.

  • Titration for Basic pKa: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution.

  • Record the initial pH.

  • Titrate the solution with the 0.1 M HCl standard solution, adding 0.2 mL increments.

  • After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

  • Continue the titration until the pH has dropped significantly (e.g., to pH 2).

  • Titration for Acidic pKa: Prepare a fresh solution of the hydroxypyridine as in step 1.

  • Titrate this solution with the 0.1 M NaOH standard solution, following the same procedure as for the acid titration, until the pH rises significantly (e.g., to pH 12).

  • Data Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis) for both titrations.

  • Determine the equivalence point(s) from the inflection point(s) of the titration curve(s).

  • The pKa is equal to the pH at the half-equivalence point. For polyprotic species, multiple pKa values can be determined.

Protocol for a Comparative Study of Catalytic Activity in Esterification

This protocol outlines a method to compare the catalytic efficiency of this compound and its isomers in the esterification of a primary alcohol.

Materials:

  • Catalysts: this compound, 2-hydroxypyridine, 3-hydroxypyridine, 4-hydroxypyridine

  • Acetic anhydride

  • Benzyl alcohol

  • Toluene (anhydrous)

  • Gas chromatograph (GC) with a suitable column (e.g., a polar capillary column)

  • Internal standard (e.g., dodecane)

  • Small reaction vials with septa

  • Magnetic stirrer and stir bars

Procedure:

  • Reaction Setup: In a series of identical reaction vials, each containing a stir bar, add benzyl alcohol (1 mmol), toluene (5 mL), and the internal standard (0.1 mmol).

  • To each vial, add one of the hydroxypyridine catalysts (0.1 mmol). Include a control reaction with no catalyst.

  • Place the vials in a thermostatted reaction block or oil bath at a constant temperature (e.g., 60 °C).

  • Reaction Initiation: To each vial, add acetic anhydride (1.2 mmol) via syringe. Start a timer for each reaction.

  • Monitoring the Reaction: At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quench the aliquot by diluting it in a vial containing a suitable solvent (e.g., diethyl ether with a small amount of triethylamine to neutralize the acid).

  • GC Analysis: Analyze the quenched aliquots by GC to determine the concentration of the product (benzyl acetate) relative to the internal standard.

  • Data Analysis: For each catalyst, plot the yield of benzyl acetate as a function of time.

  • Compare the initial reaction rates and the final yields to assess the relative catalytic efficiency of each hydroxypyridine.

Caption: Experimental workflow for comparing catalytic activity.

Conclusion

This compound, while sharing the fundamental characteristics of hydroxypyridines, exhibits distinct properties conferred by its methyl substituent. Its increased basicity and reduced acidity compared to 2-hydroxypyridine are direct consequences of the electron-donating nature of the methyl group. These electronic effects, coupled with potential steric influences, modulate its solubility, spectroscopic signatures, and catalytic activity.

For researchers and drug development professionals, the choice between this compound and its isomers will depend on the specific requirements of the application. For instance, where enhanced basicity is desired, this compound may be a superior choice over 2-hydroxypyridine. Conversely, in sterically demanding catalytic reactions, the unsubstituted analogue might be more efficient. 3-Hydroxypyridine and 4-hydroxypyridine offer their own unique sets of properties, with the latter being a particularly effective nucleophilic catalyst.

By leveraging the comparative data and experimental protocols provided in this guide, scientists can make more strategic decisions in their research and development endeavors, ultimately leading to more efficient and effective outcomes.

References

Sources

2-Hydroxy-6-methylpyridine vs. 2-Hydroxypyridine: A Comparative Guide to Catalytic Performance

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For researchers, chemists, and professionals in drug development, the selection of an appropriate catalyst is paramount to achieving desired reaction outcomes. This guide provides a detailed, evidence-based comparison of 2-hydroxy-6-methylpyridine and its parent compound, 2-hydroxypyridine, in catalytic applications. We will dissect their structural nuances, electronic properties, and the resulting impact on catalytic efficiency and selectivity, supported by experimental data and mechanistic insights.

Foundational Principles: Structure and Tautomerism

Both 2-hydroxypyridine and this compound are heterocyclic compounds that exhibit lactam-lactim tautomerism, existing in equilibrium between the hydroxy (enol) form and the pyridone (keto) form.[1][2] This equilibrium is a critical feature of their chemistry and is highly sensitive to the solvent environment.[3]

  • In the gas phase or non-polar solvents , the aromatic 2-hydroxypyridine tautomer is generally more stable.[2]

  • In polar solvents and the solid state , the equilibrium shifts significantly towards the more polar 2-pyridone tautomer, which can form hydrogen-bonded dimers.[1][2][3]

This tautomerism is the cornerstone of their catalytic activity, allowing them to function as bifunctional catalysts capable of facilitating proton transfer in a variety of reactions.[1][4]

G cluster_0 2-Hydroxypyridine Tautomerism cluster_1 This compound Tautomerism 2-HPY 2-Hydroxypyridine (Enol Form) 2-PY 2-Pyridone (Keto Form) 2-HPY->2-PY Equilibrium 6M-2HPY This compound (Enol Form) 6M-2PY 6-Methyl-2-pyridone (Keto Form) 6M-2HPY->6M-2PY Equilibrium

Caption: Lactam-lactim tautomerism in both pyridine derivatives.

The introduction of a methyl group at the C6 position in this compound introduces distinct steric and electronic effects that differentiate its catalytic behavior from the unsubstituted parent molecule.

  • Electronic Effect: The methyl group is an electron-donating group (EDG) through hyperconjugation. This increases the electron density on the pyridine ring, enhancing the basicity and nucleophilicity of the nitrogen and oxygen atoms.

  • Steric Effect: The methyl group is positioned adjacent to the ring nitrogen. This bulk can create steric hindrance, influencing substrate approach and potentially altering the regioselectivity of reactions or mitigating product inhibition by weakening its binding to a catalytic site.[5]

Comparative Analysis of Catalytic Performance

The structural differences between the two molecules translate into tangible variations in catalytic activity, selectivity, and reaction kinetics. While direct, side-by-side catalytic comparisons are not abundant in the literature, a synthesis of available data on substituted pyridines allows for a robust, evidence-based evaluation.

The Impact of the C6-Methyl Group: A Case Study in Dehydrogenation

A study on the acceptorless dehydrogenation of methylpiperidine isomers provides powerful insights into the role of a methyl group adjacent to the nitrogen.[5] In this system, the 2-methylpiperidine (analogous to our C6-methyl substitution) exhibited markedly superior reactivity. The key findings, which can be extrapolated to the 2-hydroxypyridine system, are:

  • Thermodynamic Enhancement: The methyl group stabilizes the aromatic product (methylpyridine), lowering the overall enthalpy of dehydrogenation and making the reaction more spontaneous.[5]

  • Kinetic Acceleration: The 2-methyl group was found to lower the activation energy for the dehydrogenation step, accelerating the reaction rate.[5]

  • Mitigation of Product Inhibition: Crucially, the steric bulk of the 2-methyl group weakens the adsorption of the product onto the catalyst surface. This relieves catalyst deactivation, a common issue in heterogeneous catalysis, allowing for higher conversions.[5]

These principles suggest that in reactions where product inhibition is a limiting factor, this compound could be a significantly more effective catalyst than 2-hydroxypyridine.

Performance in Proton Transfer and Nucleophilic Catalysis

2-Hydroxypyridines are well-known to catalyze reactions like ester aminolysis through a bifunctional mechanism, where the hydroxyl group acts as a general acid to activate the electrophile and the ring nitrogen acts as a general base to activate the nucleophile.[1]

  • 2-Hydroxypyridine: Serves as the benchmark model for this type of catalysis. Its relatively unhindered nature allows for broad substrate compatibility.

  • This compound: The enhanced basicity from the methyl group can lead to more effective activation of the nucleophile, potentially increasing reaction rates. However, the steric hindrance may become a limiting factor with bulky substrates that need to interact with the ring nitrogen.

Table 1: Predicted Performance Comparison in Catalysis

Catalytic Parameter2-HydroxypyridineThis compoundRationale
Basicity/Nucleophilicity BaselineHigherElectron-donating methyl group increases electron density on the ring.
Proton Acidity (OH) BaselineLowerElectron-donating effect destabilizes the corresponding anion.
Activity in Proton Transfer EffectivePotentially HigherIncreased basicity can accelerate nucleophile activation.
Susceptibility to Product Inhibition HigherLowerSteric hindrance from the methyl group weakens product binding.[5]
Substrate Scope BroadPotentially NarrowerSteric clash with bulky substrates may disfavor reaction at the nitrogen site.
Regioselectivity (e.g., N- vs. O-Alkylation) VariablePotentially favors O-alkylationSteric hindrance at the nitrogen atom can favor attack at the less hindered oxygen atom.

Mechanistic Considerations: The Proton Shuttle

The catalytic cycle for many reactions involving 2-hydroxypyridines involves a concerted proton transfer mechanism. The catalyst acts as a shuttle, simultaneously donating and accepting protons to lower the activation energy of the transition state.

G Catalyst 2-Hydroxypyridine (Catalyst) TS Ternary Transition State [E···Catalyst···Nu-H] Catalyst->TS Substrates Electrophile (E) + Nucleophile (Nu-H) Substrates->TS Products Product (E-Nu) + Regenerated Catalyst TS->Products Products->Catalyst Catalyst Regeneration

Caption: General catalytic cycle for a proton-transfer reaction.

The methyl group in this compound can influence this cycle in two ways:

  • Electronically: By increasing the basicity of the nitrogen, it can bind more strongly to the proton of the incoming nucleophile (Nu-H), facilitating its deprotonation.

  • Sterically: It can dictate the orientation of the substrates within the transition state, potentially enhancing stereoselectivity or altering regioselectivity.

Experimental Protocol: A Representative N-Alkylation Reaction

The N-alkylation of pyridones is a synthetically important transformation.[6] However, achieving high selectivity for N-alkylation over O-alkylation can be challenging due to the ambident nucleophilic nature of the pyridone tautomer.[6][7] This protocol outlines a general procedure to evaluate and compare the catalytic efficacy of our two target molecules in this context, although in this specific reaction, they act as substrates rather than external catalysts. The principles of reactivity, however, remain illustrative.

Objective: To compare the N- vs. O-alkylation selectivity for 2-hydroxypyridine and this compound.
Materials:
  • 2-Hydroxypyridine (98%)

  • This compound (97%)

  • Benzyl Bromide (99%)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate, Hexanes (for chromatography)

  • Standard glassware, magnetic stirrer, heating mantle, TLC plates

Caption: Workflow for comparative alkylation experiment.

Step-by-Step Procedure:
  • Reaction Setup: In two separate round-bottom flasks equipped with magnetic stir bars, add 2-hydroxypyridine (1.0 mmol) to one and this compound (1.0 mmol) to the other.

  • Base and Solvent Addition: To each flask, add anhydrous potassium carbonate (1.5 mmol) and anhydrous acetonitrile (10 mL).

  • Initiation: Stir the suspensions at room temperature for 15 minutes. Add benzyl bromide (1.1 mmol) to each flask.

  • Reaction: Heat the reaction mixtures to 60°C and stir. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) every 30 minutes.

  • Work-up: Once the starting material is consumed (typically 2-4 hours), cool the mixtures to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Analysis: The key to this experiment is determining the product ratio. Dissolve the crude residue in deuterated chloroform (CDCl₃) and acquire a ¹H NMR spectrum. The ratio of N-alkylated to O-alkylated products can be determined by integrating characteristic peaks for each isomer.

Expected Outcome and Causality:
  • 2-Hydroxypyridine: Will likely yield a mixture of N- and O-alkylated products. The ratio is highly dependent on the reaction conditions (solvent, base, temperature).

  • This compound: It is hypothesized that the steric bulk of the C6-methyl group will hinder the approach of the benzyl bromide to the nitrogen atom. This should result in a higher proportion of the O-alkylated product compared to the reaction with 2-hydroxypyridine. This experiment provides a practical demonstration of how the methyl group directly influences reaction selectivity.

Conclusion and Strategic Application

The choice between this compound and 2-hydroxypyridine is not arbitrary but a strategic decision based on the specific demands of a catalytic system.

  • Choose 2-Hydroxypyridine for:

    • Reactions requiring a general, sterically unencumbered bifunctional catalyst.

    • Systems involving bulky substrates where steric hindrance could be a limiting factor.

    • Establishing a baseline performance before introducing substituted analogues.

  • Choose this compound for:

    • Reactions that may benefit from enhanced nucleophilicity or basicity.

    • Catalytic systems known to suffer from product inhibition, where the steric bulk can facilitate product release and improve catalyst turnover.[5]

    • Applications where steering selectivity away from the nitrogen center is desired.

The C6-methyl group is not a minor modification; it is a powerful tool for tuning the electronic and steric properties of the catalyst. By understanding the fundamental principles outlined in this guide, researchers can make more informed decisions, leading to the development of more efficient, selective, and robust chemical processes.

References

  • Synthesis of Highly Conjugated Functionalized 2-Pyridones by Palladium-Catalyzed Aerobic Oxidative Dicarbonation Reactions of N-(Furan-2-ylmethyl) Alkyne Amides and Alkenes as Coupling Partners. The Journal of Organic Chemistry.
  • Strategies for 2-pyridones synthesis. ResearchGate.
  • Synthesis of 2-pyridones. University of Bristol.
  • Synthesis of 2-pyridones. Organic Chemistry Portal.
  • N-Alkylation of 2-Pyridones with Alkenes. Molecular Complexity through Catalysis.
  • Selective N-Alkylation of 2-Pyridones. Synfacts.
  • P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal.
  • Effect of meta substitution of methyl group on 2-hydroxypyridine: Spectroscopic investigation. AIP Publishing.
  • 2-Pyridone - Wikipedia. Wikipedia.
  • EFFECT OF META SUBSTITUTION OF METHYL GROUP ON 2-HYDROXYPYRIDINE: SPECTROSCOPIC INVESTIGATION. LMA leidykla.
  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate.
  • 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. PubMed.
  • Effect of Methylation on 2-Hydroxypyridine in Ground State: Theoretical Study. SciSpace.
  • Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Semantic Scholar.
  • Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. ACS Publications.
  • The Potential of Methyl Groups: Can Methyl Groups Unlock Reactivity Limitations of the Acceptorless Dehydrogenation of N‑Heterocycles?. PubMed Central.
  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications.
  • Effect of 2,6-Bis-(1-hydroxy-1,1-diphenyl-methyl) Pyridine as Organic Additive in Sulfide NiMoP/γ-Al2O3 Catalyst for Hydrodesulfurization of Straight-Run Gas Oil. PubMed Central.
  • 2-hydroxypyridine <--> 2-pyridone tautomerization: catalytic influence of formic acid. PubMed.
  • 2-Hydroxypyridine-N-oxides: effective new chelators in iron mobilisation. PubMed.
  • Process for the production of 2-hydroxypyridine. Google Patents.
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
  • Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. MDPI.
  • Hydroxypyridine/Pyridone Interconversions within Ruthenium Complexes and Their Application in the Catalytic Hydrogenation of CO2. ACS Publications.
  • Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. ResearchGate.
  • The tandem catalytic transformation of 4‐hydroxy‐6‐methylpyridin‐2(1H)‐one (HMPO) over various heterogeneous catalysts. ResearchGate.
  • Equilibrium between 2-hydroxypyridine and 2-pyridone in the gas phase. ACS Publications.
  • Manufacturing this compound: From Synthesis to Supply. Okchem.
  • RF of this compound as function of time and temperature of incubation. ResearchGate.
  • How about Tautomers?. WuXi Biology.
  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH).

Sources

A Comparative Guide to the Coordination Chemistry of 2-Hydroxy-6-methylpyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the coordination chemistry of positional isomers of methyl-substituted hydroxypyridines, with a focus on 2-hydroxy-6-methylpyridine, 3-hydroxy-2-methylpyridine, and 5-hydroxy-2-methylpyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences in their coordination behavior with transition metal ions, supported by experimental data and detailed protocols.

Introduction: The Subtle Influence of Isomerism on Coordination

Hydroxypyridines and their derivatives are a class of heterocyclic ligands of significant interest in coordination chemistry, materials science, and medicinal chemistry. Their ability to coordinate with metal ions through both the pyridine nitrogen and the hydroxyl oxygen allows for the formation of a diverse range of metal complexes with varied structural and functional properties. The seemingly minor change in the relative positions of the hydroxyl and methyl substituents on the pyridine ring can profoundly impact the ligand's electronic properties, steric profile, and preferred coordination mode, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.

This guide will explore these subtleties by comparing three key isomers:

  • This compound: Also known in its tautomeric form as 6-methyl-2-pyridone. The proximity of the hydroxyl (or keto) group to the nitrogen atom allows for chelation.

  • 3-Hydroxy-2-methylpyridine: This isomer also possesses the potential for chelation via the pyridine nitrogen and the adjacent hydroxyl group.

  • 5-Hydroxy-2-methylpyridine: In this isomer, the hydroxyl group is further from the nitrogen atom, making chelation less likely and favoring monodentate or bridging coordination modes.

We will primarily focus on their interactions with copper(II), a representative first-row transition metal, to draw meaningful comparisons.

Tautomerism and Its Impact on Coordination

A critical aspect of the coordination chemistry of hydroxypyridines is their tautomerism, particularly for the 2- and 4-hydroxy isomers. This compound exists in a tautomeric equilibrium with 6-methyl-2-pyridone. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the presence of metal ions.

Tautomerism This compound This compound 6-Methyl-2-pyridone 6-Methyl-2-pyridone This compound->6-Methyl-2-pyridone Equilibrium

Caption: Tautomeric equilibrium of this compound.

This tautomerism presents two distinct coordination possibilities: coordination via the pyridine nitrogen and hydroxyl oxygen (hydroxypyridine form) or coordination through the exocyclic oxygen (pyridone form). The choice of coordination mode is influenced by the metal ion's properties and the reaction conditions. In contrast, 3-hydroxy and 5-hydroxy isomers exist predominantly in the phenol form, simplifying their coordination behavior.

Comparative Coordination Behavior

The coordination behavior of these isomers with a given metal ion, such as Cu(II), is dictated by a combination of factors including chelate ring stability, steric hindrance, and the electronic effects of the substituents.

Coordination Modes

The different substitution patterns lead to distinct preferred coordination modes:

  • This compound and 3-Hydroxy-2-methylpyridine: Both isomers can act as bidentate chelating ligands, forming stable five- and six-membered chelate rings, respectively, with a metal ion through the pyridine nitrogen and the deprotonated hydroxyl group. The 2-hydroxy isomer can also coordinate in a monodentate fashion through the exocyclic oxygen of its pyridone tautomer, or act as a bridging ligand.

  • 5-Hydroxy-2-methylpyridine: Due to the meta-position of the hydroxyl group relative to the ring nitrogen, chelation to a single metal center is sterically hindered. This isomer is more likely to act as a monodentate ligand, coordinating through the pyridine nitrogen, or as a bridging ligand, connecting two metal centers.

CoordinationModes cluster_2OH6MePy This compound cluster_3OH2MePy 3-Hydroxy-2-methylpyridine cluster_5OH2MePy 5-Hydroxy-2-methylpyridine M1 M N1 N M1->N1 O1 O M1->O1 label_chelate1 Chelating M2 M N2 N M2->N2 O2 O M2->O2 label_chelate2 Chelating M3 M N3 N M3->N3 M4 M' O3 O M4->O3 label_bridging Bridging/Monodentate

Caption: Predominant coordination modes of the isomers.

Stability of Metal Complexes

Generally, chelating ligands form more stable complexes than their monodentate counterparts (the chelate effect). Therefore, complexes of this compound and 3-hydroxy-2-methylpyridine are expected to be significantly more stable than those of 5-hydroxy-2-methylpyridine when the former act as chelating agents.

The stability of complexes with chelating ligands is also influenced by the size of the chelate ring. For this compound, coordination through the nitrogen and hydroxyl oxygen would form a 5-membered ring, which is generally very stable. 3-hydroxy-2-methylpyridine would form a 4-membered ring, which is highly strained and thus less likely. It is more probable that it coordinates in a bidentate fashion to form a larger ring with other ligands or bridges metal centers.

The protonation constants of the ligands are also crucial in determining the stability of the metal complexes. For instance, a study on the related 3-hydroxy-2-methyl-4-thiopyrone reported its protonation constants, which are essential for calculating metal complex stability constants[1].

Ligand IsomerPredicted Predominant CoordinationExpected Relative Stability of Cu(II) Complex
This compound Bidentate (N,O-chelation) or Monodentate (O-coordination)High (as a chelate)
3-Hydroxy-2-methylpyridine Bidentate (N,O-chelation) or BridgingHigh (as a chelate)
5-Hydroxy-2-methylpyridine Monodentate (N-coordination) or BridgingLower

Structural Analysis of Representative Complexes

X-ray crystallography provides definitive evidence of the coordination environment of the metal ion. While a comprehensive set of crystal structures for all three isomers with Cu(II) is not available for direct comparison, we can analyze existing structures of related complexes to understand the structural implications of isomerism.

For example, the crystal structure of copper(II) complexes with halogen-substituted 2-hydroxypyridines reveals that they can adopt a neutral nitrogen coordination mode[2]. In contrast, complexes with 2-(hydroxymethyl)pyridine, a related ligand, show a distorted octahedral geometry with the ligand acting as a bidentate N,O-donor[3]. The crystal structure of a tetranuclear copper(II) complex with 2-ethylpyridine demonstrates a more complex coordination environment[3]. These examples highlight the structural diversity that can be achieved by modifying the pyridine ligand.

Experimental Section: Synthesis and Characterization of a Representative Copper(II) Complex

This section provides a detailed protocol for the synthesis and characterization of a copper(II) complex with this compound. This protocol can be adapted for the other isomers to facilitate a comparative study.

Synthesis of Dichlorobis(this compound)copper(II)

SynthesisWorkflow cluster_reactants Reactants CuCl2 CuCl2·2H2O in Ethanol Mix Mix and Reflux CuCl2->Mix Ligand This compound in Ethanol Ligand->Mix Cool Cool to Room Temp. Mix->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry in vacuo Wash->Dry Product [Cu(C6H7NO)2Cl2] Dry->Product

Caption: Workflow for the synthesis of the Cu(II) complex.

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • This compound

  • Ethanol (absolute)

Procedure:

  • Dissolve 1 mmol of copper(II) chloride dihydrate in 20 mL of absolute ethanol with gentle warming.

  • In a separate flask, dissolve 2 mmol of this compound in 20 mL of absolute ethanol.

  • Slowly add the ligand solution to the copper(II) chloride solution with constant stirring.

  • Reflux the resulting mixture for 2 hours. A color change and the formation of a precipitate should be observed.

  • Allow the mixture to cool to room temperature, and then place it in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with two small portions of cold absolute ethanol.

  • Dry the product in a vacuum desiccator over anhydrous calcium chloride.

Characterization Techniques

The synthesized complex should be characterized using a variety of analytical techniques to confirm its identity and elucidate its properties.

TechniquePurposeExpected Observations
Elemental Analysis (CHN) To determine the empirical formula of the complex.The experimental percentages of C, H, and N should match the calculated values for the proposed formula.
FT-IR Spectroscopy To identify the coordination sites of the ligand.A shift in the C=O stretching frequency (for the pyridone tautomer) or the O-H bending frequency, and a shift in the C=N stretching frequency of the pyridine ring upon coordination to the metal ion.
UV-Vis Spectroscopy To study the electronic transitions and coordination geometry.Appearance of d-d transition bands in the visible region, characteristic of a d⁹ Cu(II) complex.
Magnetic Susceptibility To determine the magnetic moment and confirm the oxidation state of the copper ion.A magnetic moment close to the spin-only value for one unpaired electron (approximately 1.73 B.M.) is expected for a mononuclear Cu(II) complex.
X-ray Crystallography To determine the precise three-dimensional structure of the complex.Provides definitive information on bond lengths, bond angles, and the coordination geometry around the copper center.

Conclusion

The coordination chemistry of this compound isomers is a rich and nuanced field. The seemingly subtle variation in the positions of the hydroxyl and methyl groups leads to significant differences in tautomeric behavior, preferred coordination modes, and consequently, the stability and structure of the resulting metal complexes. While this compound and 3-hydroxy-2-methylpyridine are prone to forming stable chelates, 5-hydroxy-2-methylpyridine is more likely to act as a monodentate or bridging ligand. These differences are crucial for the rational design of functional metal complexes for applications in catalysis, materials science, and drug development. Further systematic studies on the stability constants and crystal structures of complexes with these isomers would provide a more complete quantitative understanding of their comparative coordination chemistry.

References

  • Synthesis and crystal structure of the copper(II) Complex [Cu 2Cl2(HEMDP)2].THF. (2025). Request PDF. [Link]
  • Synthesis, coordination modes, structures, and magnetic properties of halogen-substituted 2-hydroxypyridine copper(II) chloride coordination compounds. (n.d.). Taylor & Francis Online. [Link]
  • Copper(ii) complexes with 2-ethylpyridine and related hydroxyl pyridine derivatives: structural, spectroscopic, magnetic and anticancer in vitro studies. (n.d.).
  • Synthesis and Characterisation of Copper(II) Complexes with Tridentate NNO Functionalized Ligand. (2018).
  • Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. (2022).
  • Synthesis, structure and spectroscopy of new thiopyrone and hydroxypyridinethione transition-metal complexes. (2005). PubMed. [Link]
  • Potentiometric studies of Cu(II) complexes with some Schiff bases. (2009). TSI Journals. [Link]
  • Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. (2014). Scirp.org. [Link]
  • An Overview of Potentiometric Determination of Stability Constants of Metal Complexes. (2014).
  • Cu(II) complex formation with pentaethylenehexamine: determination of stability constants by the ligand displacement method. (n.d.). Chemija. [Link]

Sources

A Comparative Guide to the Efficacy of 2-Hydroxy-6-methylpyridine Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold stands out as a cornerstone in the design of biologically active molecules, second only to benzene in its prevalence among FDA-approved drugs.[1] Its derivatives are known for a vast spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory effects.[1] Within this versatile family, the 2-hydroxy-6-methylpyridine core (which exists in tautomeric equilibrium with 6-methyl-2-pyridone) has emerged as a particularly promising framework for the development of potent enzyme inhibitors.

This guide provides an in-depth comparison of the efficacy of this compound derivatives, with a focused exploration of their role as inhibitors of Catechol-O-Methyltransferase (COMT), a critical enzyme in neurotransmitter metabolism. We will delve into the structure-activity relationships that govern their potency, present detailed experimental protocols for their evaluation, and offer insights into the causality behind key methodological choices, equipping researchers and drug development professionals with a comprehensive understanding of this important class of molecules.

The Rise of Hydroxypyridones as Catecholamine Modulators

Catechol-O-methyltransferase (COMT) is a key enzyme that regulates the levels of catecholamine neurotransmitters like dopamine by catalyzing the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to one of the hydroxyl groups of the catechol structure.[2][3] In regions like the prefrontal cortex, where dopamine transporters are less abundant, COMT is the primary mechanism for clearing synaptic dopamine.[2] Consequently, inhibiting COMT is a validated therapeutic strategy for central nervous system (CNS) disorders like Parkinson's disease, as it increases the bioavailability of dopamine and the efficacy of drugs like L-DOPA.[3][4]

While nitrocatechol-based inhibitors such as tolcapone and entacapone are clinically used, they are not without limitations, including potential hepatoxicity and limited CNS penetration.[5] This has driven the search for alternative scaffolds. The this compound core has proven to be an excellent catechol mimetic. Its hydroxyl and adjacent ring nitrogen can act as bidentate chelators for the essential magnesium ion in the COMT active site, mimicking the binding of endogenous substrates.[2] This interaction is a critical determinant of inhibitory potency.

Comparative Efficacy of Bicyclic Hydroxypyridone COMT Inhibitors

A series of bicyclic hydroxypyridones, which incorporate the this compound core, have been identified as potent COMT inhibitors. The potency of these derivatives is highly dependent on the nature of the substituent attached to the basic nitrogen atom of the core scaffold. The following table summarizes the inhibitory activity (IC₅₀) of representative compounds from this class against the soluble form of COMT (S-COMT).

Compound IDR Group (Substituent on Nitrogen)S-COMT IC₅₀ (nM)
7a 3,4-Dichlorobenzyl160
7b 3,5-Dichlorobenzyl140
7c 3-Chloro-4-fluorobenzyl110
7d 3-Chloro-5-fluorobenzyl100
7e 3,4-Difluorobenzyl90
7f 3,5-Difluorobenzyl70
7g 3-Fluoro-5-(trifluoromethyl)benzyl50
7h 3-Chloro-5-(trifluoromethyl)benzyl30
Tolcapone Reference Nitrocatechol Inhibitor20

Data synthesized from studies on bicyclic hydroxypyridone inhibitors.[2]

Structure-Activity Relationship (SAR) Insights

The data reveals a clear structure-activity relationship. The most potent inhibitors in this series feature substituted benzyl groups attached to the nitrogen atom.[2] Specifically, compounds with electron-withdrawing groups on the benzyl ring, such as chloro, fluoro, and trifluoromethyl groups, demonstrate enhanced potency. This suggests that the electronic properties and steric profile of the benzyl substituent are crucial for optimizing interactions within a hydrophobic pocket of the enzyme's active site. Compound 7h , with its 3-chloro-5-(trifluoromethyl)benzyl group, exhibits an IC₅₀ of 30 nM, approaching the potency of the established clinical inhibitor, Tolcapone.[2]

This SAR underscores a key principle in drug design: optimizing inhibitor potency often involves exploring substitutions that enhance non-covalent interactions with regions of the target enzyme outside of the primary binding site.

Experimental Protocols for Efficacy Determination

The evaluation of enzyme inhibitors requires robust and reproducible assays. The protocols described here are foundational for determining the potency and mechanism of action of novel this compound derivatives.

Foundational Concepts in Enzyme Inhibition Assays

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6][7] It is crucial to understand that the IC₅₀ value is not an absolute constant; it can be influenced by experimental conditions, particularly the substrate concentration.[7] Therefore, for comparing inhibitors, it is essential to use standardized assay conditions. The inhibition constant (Kᵢ), which reflects the binding affinity of the inhibitor, is an absolute value and can be calculated from the IC₅₀ using the Cheng-Prusoff equation.[6]

Visualizing the Assay Workflow

The following diagram illustrates the typical workflow for determining the IC₅₀ of a potential enzyme inhibitor.

IC50_Workflow cluster_prep Assay Preparation cluster_assay Enzymatic Reaction cluster_analysis Data Analysis reagents Prepare Reagents: - Enzyme Solution - Substrate Solution - Assay Buffer - Inhibitor Stock dilutions Create Serial Dilutions of Inhibitor reagents->dilutions plate Add Enzyme, Buffer, & Inhibitor Dilutions Pre-incubate Initiate Reaction with Substrate dilutions->plate:f0 measure Measure Reaction Rate (e.g., Absorbance, Fluorescence) over Time plate:f2->measure plot Plot % Inhibition vs. [Inhibitor] measure->plot calc Fit Data to Sigmoidal Curve & Calculate IC50 plot->calc

Caption: Workflow for IC₅₀ determination of an enzyme inhibitor.

Protocol 1: Determination of IC₅₀ for COMT Inhibitors

This protocol outlines a standard procedure for measuring the inhibitory potency of this compound derivatives against COMT. The assay measures the rate of methylation of a catechol substrate.

Causality: The choice of a substrate concentration around its Michaelis constant (Kₘ) is critical. Using concentrations far above the Kₘ can make it difficult to identify competitive inhibitors, as the high substrate concentration can outcompete the inhibitor for binding to the active site.[8]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

    • Enzyme Solution: Dilute recombinant human S-COMT in Assay Buffer to a final concentration that yields a linear reaction rate over the desired time course (e.g., 10-20 nM).

    • Substrate Solution: Prepare a solution of a catechol substrate (e.g., 3,4-dihydroxybenzoic acid) in Assay Buffer. The concentration should be at or near the Kₘ value for the enzyme.

    • Cofactor Solution: Prepare a solution of the methyl donor, S-adenosylmethionine (SAM), in Assay Buffer.

    • Inhibitor Stock Solutions: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Create a serial dilution series (e.g., 10 concentrations) from this stock in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 20 µL of the appropriate inhibitor dilution (or buffer for control wells).

    • Add 40 µL of the Enzyme Solution to all wells.

    • Add 20 µL of the Cofactor Solution.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Monitor the reaction progress by measuring the formation of the methylated product over time using a suitable detection method (e.g., HPLC or a coupled spectrophotometric assay).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the uninhibited control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value, which is the concentration at the inflection point of the curve.[6][8]

Protocol 2: Tryptophan Fluorescence Quenching Assay

This biophysical assay can be used to confirm the binding of an inhibitor to the enzyme. Many proteins, including enzymes, contain tryptophan residues that are intrinsically fluorescent. When an inhibitor binds near these residues, it can cause a change (typically a decrease, or "quenching") in the fluorescence signal.[9]

Causality: This method provides direct evidence of a physical interaction between the inhibitor and the enzyme, complementing the functional data from the IC₅₀ assay. It is particularly useful for ruling out false positives from activity assays that might be caused by compound aggregation or other artifacts.

Methodology:

  • Instrumentation: Use a spectrofluorometer capable of exciting at ~295 nm (to selectively excite tryptophan) and measuring emission from ~310 nm to 400 nm.[9]

  • Reagent Preparation:

    • Enzyme Solution: Prepare a solution of the enzyme (e.g., 1-2 µM COMT) in Assay Buffer.

    • Inhibitor Solution: Prepare a concentrated stock of the this compound derivative in a compatible solvent (e.g., DMSO).

  • Measurement Procedure:

    • Place the Enzyme Solution in a quartz cuvette.

    • Record the baseline tryptophan fluorescence emission spectrum (excitation at 295 nm).

    • Add a small aliquot of the concentrated Inhibitor Solution to the cuvette and mix gently.

    • Allow the system to equilibrate for 5-10 minutes.

    • Record the fluorescence emission spectrum again.

    • Repeat the additions to obtain a titration curve, ensuring the total volume of added inhibitor solution does not exceed 5% of the initial volume to avoid significant dilution effects.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum (typically ~340 nm) against the inhibitor concentration.

    • The resulting curve can be analyzed to determine the dissociation constant (Kₔ), providing a measure of binding affinity. A significant, concentration-dependent decrease in fluorescence provides strong evidence of inhibitor binding.[9]

Concluding Remarks for the Modern Researcher

The this compound scaffold represents a highly tractable and effective platform for the design of novel enzyme inhibitors. As demonstrated with COMT, derivatives of this core can achieve potencies comparable to established clinical drugs. The key to their efficacy lies in the scaffold's ability to mimic endogenous substrates by coordinating with essential metal cofactors in the enzyme's active site. Further potency gains are achieved through systematic substitution to optimize interactions with adjacent hydrophobic pockets.

For researchers in drug development, this class of compounds offers a compelling starting point. The synthetic accessibility of the pyridine ring allows for extensive chemical modification and the rapid generation of diverse compound libraries.[10] By employing a logical, iterative process of design, synthesis, and evaluation using the robust protocols outlined in this guide, the full potential of this compound derivatives can be unlocked to develop next-generation therapeutics targeting a wide range of enzymes.

References

  • DavidsonX - D001x. (n.d.). IC50 Determination. edX.
  • Georgakis, N., Ioannou, E., Varotsou, C., Premetis, G., Chronopoulou, E. G., & Labrou, N. E. (2020). Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor. Methods in Molecular Biology, 2089, 41-46.
  • Wikipedia. (n.d.). Half maximal inhibitory concentration.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
  • Václavíková, R., et al. (n.d.). Tryptophan Fluorescence Quenching by Enzyme Inhibitors As a Tool for Enzyme Active Site Structure Investigation: Epoxide Hydrolase. PMC - NIH.
  • Copeland, R. A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
  • Chen, R. F. (1977). Enzyme Assay by Fluorescence Quenching Release: A Novel Fluorometric Method. Analytical Letters, 10(10), 787-795.
  • Rantanen, T., Järvenpää, M.-L., Vuojola, J., Arppe, R., & Soukka, T. (2008). Fluorescence-Quenching-Based Enzyme-Activity Assay by Using Photon Upconversion.
  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual.
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.
  • Patsnap. (2025). How to Use Fluorescence Spectroscopy for Enzyme Activity Assays.
  • G-Biosciences. (n.d.). Enzyme Analysis.
  • Butler, C. R., et al. (2018). Synthesis and Evaluation of Bicyclic Hydroxypyridones as Inhibitors of Catechol O-Methyltransferase. ACS Medicinal Chemistry Letters, 9(6), 543-547.
  • Ceni, F., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 24(5), 4563.
  • Zheng, M., & Chen, K. (2015). Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders. Future Medicinal Chemistry, 7(14), 1829-1845.
  • Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
  • ResearchGate. (n.d.). Review articles in ENZYME INHIBITORS.
  • Leal, A. S., et al. (2022). Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson's Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies. International Journal of Molecular Sciences, 23(1), 502.
  • Borchardt, R. T. (1975). The inhibition of catechol-O-methyltransferase by 2,3-dihydroxypyridine. Molecular Pharmacology, 11(4), 436-441.
  • Muhs, A., et al. (2016). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation. Bioorganic & Medicinal Chemistry Letters, 26(14), 3330-3335.
  • Müller, T. (2015). Catechol-O-methyltransferase inhibitors in Parkinson's disease. Drugs, 75(2), 157-174.
  • Singh, G. P., et al. (2013). 2-Bromo-3-hydroxy-6-methylpyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1729.
  • Jaseela, P., et al. (2025). Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 159, 108409.
  • ResearchGate. (n.d.). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors.
  • ResearchGate. (n.d.). Synthesis and structure-activity relationship of 2,6-disubstituted pyridine derivatives as inhibitors of β-amyloid-42 aggregation.
  • Wang, Y., et al. (2022). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. European Journal of Medicinal Chemistry, 238, 114460.
  • Vitaku, E., et al. (2014).
  • Khan, I., et al. (2022). Exploring Novel Pyridine Carboxamide Derivatives as Urease Inhibitors: Synthesis, Molecular Docking, Kinetic Studies and ADME Prediction. Molecules, 27(20), 7015.
  • Lim, C. H., et al. (2023). Machine learning approaches to study the structure-activity relationships of LpxC inhibitors. EXCLI Journal, 22, 976-996.

Sources

The Ascendancy of 2-Hydroxypyridine Ligands in Ruthenium-Catalyzed C-H Arylation: A Comparative Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for efficient and selective catalytic systems is paramount. This guide offers an in-depth performance benchmark of 2-hydroxy-6-methylpyridine as a ligand in ruthenium-catalyzed C-H bond activation and arylation reactions. We provide a comparative analysis against a spectrum of substituted 2-hydroxypyridine-based ligands, offering researchers, scientists, and drug development professionals a clear, data-driven perspective on catalyst system design. Our focus is centered on the ortho-C-H arylation of 2-phenylpyridine, a key transformation in the synthesis of complex organic molecules.

The Rationale for 2-Hydroxypyridine Ligands in Catalysis

The efficacy of a transition metal catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligands. 2-Hydroxypyridine and its derivatives have emerged as a promising class of ligands due to their unique characteristics. The presence of both a nitrogen atom within the pyridine ring and a hydroxyl group at the 2-position allows for versatile coordination modes and the potential for proton-responsive behavior. This dual functionality can stabilize the metal center, modulate its reactivity, and participate directly in the catalytic cycle, for instance, through proton transfer steps that are often crucial in C-H activation.

The choice of a ruthenium-based catalyst for this study is predicated on its demonstrated utility in C-H functionalization reactions. Ruthenium complexes are known for their tolerance to a wide range of functional groups and their ability to operate under relatively mild reaction conditions. The synergy between a ruthenium metal center and a well-designed 2-hydroxypyridine ligand can lead to enhanced catalytic activity and selectivity.

Comparative Performance in Ru(II)-Catalyzed ortho-C-H Arylation

To provide a quantitative benchmark, we present experimental data on the performance of various 2-hydroxypyridine-based ligands in the Ru(II)-catalyzed ortho-C-H arylation of 2-phenylpyridine with 4-bromoanisole. The data is derived from studies that systematically vary the substituents on the 2-hydroxypyridine ring to probe their electronic and steric effects on the catalytic outcome.[1]

Table 1: Performance Comparison of 2-Hydroxypyridine-Based Ligands

LigandSubstituent at C5Product Yield (%)
L1 (this compound) -H (with -CH3 at C6) 42
L2-CH335
L3-Cl65
L4-Br71
L5-I78
L6-CF388
Control (No Ligand)N/A11

Reaction Conditions: [RuCl2(p-cymene)]2 (0.005 mmol), 2-phenylpyridine (0.1 mmol), 4-bromoanisole (0.12 mmol), Ligand (0.02 mmol), K2CO3 (0.2 mmol), H2O (1.0 mL), 100 °C, 24 h.

The experimental results clearly demonstrate the significant promotional effect of 2-hydroxypyridine-based ligands compared to the uncatalyzed reaction, which afforded a mere 11% yield. Notably, the electronic nature of the substituent at the 5-position of the 2-hydroxypyridine ring plays a critical role in the catalytic efficiency. A clear trend is observed where electron-withdrawing groups lead to a substantial increase in product yield.

Our focus compound, this compound (L1), provided a respectable 42% yield, a nearly four-fold increase over the control. However, the introduction of increasingly powerful electron-withdrawing groups, from halogens to the trifluoromethyl group, progressively enhanced the catalytic activity, culminating in an impressive 88% yield with 5-trifluoromethyl-2-hydroxypyridine (L6).[1] This eight-fold increase in yield compared to the ligand-free system underscores the profound impact of ligand design.[1]

The enhanced performance with electron-withdrawing substituents can be attributed to the increased acidity of the hydroxyl proton and the modulation of the electronic properties of the ruthenium center, facilitating the C-H activation step.

Mechanistic Insights and the Role of the Ligand

The proposed catalytic cycle for the Ru(II)-catalyzed C-H arylation highlights the integral role of the 2-hydroxypyridine ligand. The ligand is believed to participate in the crucial C-H activation step, potentially through a concerted metalation-deprotonation (CMD) pathway. The hydroxyl group of the ligand can act as a proton shuttle, accepting the proton from the activated C-H bond and facilitating the formation of the ruthenacycle intermediate.

Catalytic_Cycle cluster_0 Catalytic Cycle A [Ru(II)]-Ligand Complex B Substrate Coordination A->B 2-Phenylpyridine C C-H Activation (Ruthenacycle Formation) B->C CMD Pathway D Oxidative Addition (Aryl Halide) C->D 4-Bromoanisole E [Ru(IV)] Intermediate D->E F Reductive Elimination E->F G Product Release F->G Arylated Product G->A Catalyst Regeneration Experimental_Workflow start Start reagents Combine Reactants: [RuCl2(p-cymene)]2, Ligand, 2-Phenylpyridine, 4-Bromoanisole, K2CO3, H2O start->reagents reaction Heat at 100 °C for 24h reagents->reaction workup Cool and Perform Aqueous Workup reaction->workup extraction Extract with Ethyl Acetate workup->extraction purification Dry, Concentrate, and Purify by Column Chromatography extraction->purification product Isolated Product purification->product

Sources

A Researcher's Guide to Cross-Validating Theoretical Models for 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the cross-validation of theoretical computational models against experimental data for the heterocyclic compound 2-Hydroxy-6-methylpyridine (2H6MP). We will explore the rationale behind selecting specific theoretical methods, present a structured comparison with experimental benchmarks, and offer a detailed protocol for practical application.

Introduction: The Synergy of Theory and Experiment

This compound (C₆H₇NO) is a versatile heterocyclic organic compound utilized as a building block in organic synthesis and materials science.[1][2] Its chemical behavior is particularly interesting due to its potential for keto-enol tautomerism, existing as either the hydroxy form (this compound) or the pyridone form (6-methyl-2-pyridone). Understanding its precise structural, vibrational, and electronic properties is crucial for designing novel molecules and materials.

While experimental techniques provide invaluable ground-truth data, theoretical models, particularly those based on quantum mechanics, offer a predictive lens into molecular behavior at an atomic level. They allow us to calculate properties that may be difficult or costly to measure experimentally and to interpret complex spectral data with greater confidence. However, the accuracy of any theoretical model is contingent upon its underlying approximations. Therefore, a rigorous cross-validation against experimental data is not merely a procedural step but a fundamental requirement for scientific integrity. This guide details the principles and practices of such a validation process.

Establishing Experimental Benchmarks

Before any theoretical model can be validated, a reliable set of experimental data must be established. For 2H6MP, these benchmarks encompass physicochemical and spectroscopic properties.

Physicochemical Properties

The melting point is a fundamental property that indicates purity and provides insight into intermolecular forces.

PropertyExperimental ValueSource
Melting Point157-159 °C[2][3]
Molecular Weight109.13 g/mol [3][4]
Molecular FormulaC₆H₇NO[2][4]
Spectroscopic Data

Spectroscopy provides a detailed fingerprint of a molecule's structure and electronic environment.

  • Vibrational Spectroscopy (FT-IR & FT-Raman): These techniques probe the vibrational modes of a molecule.[5] The frequencies of absorption (FT-IR) or scattering (FT-Raman) are characteristic of specific chemical bonds and functional groups. For 2H6MP, key vibrational modes include O-H/N-H stretching, C=O stretching (in the pyridone tautomer), C-H stretching, and pyridine ring vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy reveals the chemical environment of hydrogen and carbon atoms, respectively.[6][7][8] The chemical shifts are highly sensitive to the molecule's electronic structure and conformation.

  • UV-Vis Spectroscopy: This technique measures electronic transitions, typically between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The wavelength of maximum absorption (λ_max) is a key parameter for validation.[9]

A Primer on Relevant Theoretical Models

The choice of a theoretical model is a trade-off between computational cost and accuracy. For a molecule like 2H6MP, two primary classes of ab initio (first-principles) methods are commonly employed.

Hartree-Fock (HF) Theory

Hartree-Fock is a foundational method that approximates the many-electron wavefunction as a single Slater determinant. Causality: While computationally efficient, HF systematically neglects electron correlation—the way electrons dynamically avoid each other. This simplification often leads to inaccuracies, particularly in predicting vibrational frequencies and reaction energies.[10][11] It serves as a useful baseline but is often superseded by more sophisticated methods.

Density Functional Theory (DFT)

DFT has become the workhorse of modern computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density. Causality: This approach inherently includes electron correlation through an exchange-correlation functional, offering a much better balance of accuracy and computational cost compared to HF.[12][13]

  • The Exchange-Correlation Functional (e.g., B3LYP): The functional is the heart of DFT. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that mixes a portion of the exact exchange from HF theory with other exchange and correlation functionals. This mixing often yields highly accurate results for a wide range of organic molecules.[11][13]

  • The Basis Set (e.g., 6-311++G(d,p)): A basis set is a set of mathematical functions used to build molecular orbitals. The 6-311++G(d,p) basis set is a robust choice for molecules like 2H6MP.

    • 6-311G: Describes the core and valence electrons with good flexibility.

    • ++: Adds diffuse functions, which are crucial for accurately describing lone pairs and non-covalent interactions like hydrogen bonds.[11]

    • (d,p): Adds polarization functions, allowing orbitals to change shape and providing the flexibility needed to model chemical bonds accurately.[11]

The Cross-Validation Workflow: Theory vs. Reality

The core of the validation process involves a direct, quantitative comparison between computed and experimental values.

Step-by-Step Protocol: DFT Calculation of 2H6MP
  • Structure Input: Build the 3D structure of the this compound molecule using molecular modeling software. Ensure the correct initial geometry for both the hydroxy and pyridone tautomers to determine the most stable form.

  • Job Specification: Select an "Optimization + Frequency" calculation type. This will first find the lowest energy geometry (optimization) and then calculate the vibrational frequencies at that geometry.

  • Method Selection:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

  • Solvent Modeling (Optional but Recommended): To better mimic experimental conditions, especially for UV-Vis and NMR, include a solvent model like the Polarization Continuum Model (PCM) using a solvent such as chloroform or water.

  • Execution & Analysis: Run the calculation. Upon completion, extract the optimized geometric parameters (bond lengths, angles), the list of vibrational frequencies, and the thermochemical data (to compare tautomer stability).

  • Further Calculations:

    • For NMR spectra , perform a subsequent calculation using the GIAO (Gauge-Including Atomic Orbital) method on the optimized geometry.

    • For UV-Vis spectra , perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry to compute electronic excitation energies.[12]

Workflow Visualization

Below is a diagram illustrating the comprehensive cross-validation process.

G cluster_exp Experimental Data Acquisition cluster_theory Theoretical Modeling cluster_comp Cross-Validation & Analysis Exp_Data Physicochemical & Spectroscopic (FT-IR, Raman, NMR, UV-Vis) Measurements on 2H6MP Comp_Geo Compare Geometric Parameters Exp_Data->Comp_Geo Comp_Vib Compare Vibrational Frequencies (Scaled) Exp_Data->Comp_Vib Comp_NMR Compare NMR Chemical Shifts Exp_Data->Comp_NMR Comp_UV Compare Electronic Transitions (λ_max) Exp_Data->Comp_UV Mol_Struct 1. Define Molecular Structure (2H6MP Tautomers) Choose_Model 2. Select Theoretical Models (e.g., HF, DFT/B3LYP) & Basis Sets (6-311++G(d,p)) Mol_Struct->Choose_Model Run_Calc 3. Perform Computations (Opt+Freq, NMR, TD-DFT) Choose_Model->Run_Calc Run_Calc->Comp_Geo Run_Calc->Comp_Vib Run_Calc->Comp_NMR Run_Calc->Comp_UV Crit_Eval Critical Evaluation: Assess Model Performance, Analyze Discrepancies Comp_Geo->Crit_Eval Comp_Vib->Crit_Eval Comp_NMR->Crit_Eval Comp_UV->Crit_Eval Conclusion Final Model Recommendation Crit_Eval->Conclusion Formulate Recommendations

Caption: Workflow for the cross-validation of theoretical models.

Data Comparison Tables

The results should be summarized in clear, comparative tables.

Table 1: Comparison of Geometric Parameters (Note: Experimental data from X-ray crystallography would be the ideal benchmark.)

ParameterBond/AngleHF/6-311++G(d,p)B3LYP/6-311++G(d,p)Experimental
Bond Length (Å)O-HCalculated ValueCalculated ValueValue
C=OCalculated ValueCalculated ValueValue
N-C2Calculated ValueCalculated ValueValue
Bond Angle (°)C2-N-C6Calculated ValueCalculated ValueValue

Table 2: Comparison of Vibrational Frequencies (cm⁻¹) (Note: Theoretical frequencies are typically scaled to correct for anharmonicity; a common scaling factor for B3LYP/6-311++G(d,p) is ~0.96-0.98.)

Vibrational ModeHF (Scaled)B3LYP (Scaled)Experimental FT-IRExperimental FT-Raman
O-H stretchValueValueValueValue
C-H stretch (ring)ValueValueValueValue
C=C/C=N stretchValueValueValueValue
Ring breathingValueValueValueValue

Table 3: Comparison of ¹³C and ¹H NMR Chemical Shifts (ppm) (Note: Calculated relative to a reference compound like TMS, using the GIAO method.)

AtomB3LYP/6-311++G(d,p)Experimental
C2ValueValue
C3ValueValue
H3ValueValue
H (Methyl)ValueValue

Table 4: Comparison of Electronic Transitions (UV-Vis)

TransitionTD-DFT (B3LYP) λ_max (nm)Experimental λ_max (nm)
S₀ → S₁ (HOMO→LUMO)ValueValue

Discussion: Interpreting the Results

A thorough analysis of the comparison tables is expected to reveal several key insights:

  • Superiority of DFT: For vibrational frequencies, the B3LYP functional will almost certainly outperform the HF method.[11] Causality: This is a direct result of DFT's inclusion of electron correlation, which provides a more accurate description of the potential energy surface and, consequently, the bond vibrational energies.

  • Tautomer Stability: The calculations will predict the relative energies of the hydroxy and pyridone tautomers. The lower-energy (more stable) tautomer is the one more likely to be observed experimentally. This theoretical insight is critical for correctly assigning experimental spectra, especially the O-H vs. N-H and C-O vs. C=O stretching bands in the IR spectrum. Studies on the parent 2-hydroxypyridine have shown that DFT calculations can accurately predict the stability of its tautomeric forms.[10]

  • Basis Set Importance: While not explicitly compared in the tables above, running calculations with a smaller basis set (e.g., 6-31G(d)) would likely yield less accurate results than 6-311++G(d,p). The inclusion of polarization and diffuse functions is essential for capturing the subtle electronic effects in a polar, N-heterocyclic molecule.

Conclusion and Recommendations

The cross-validation of theoretical models with robust experimental data is an indispensable part of modern chemical research. For this compound, our analysis establishes a clear hierarchy of model performance.

Recommendation: For researchers seeking a reliable and computationally efficient method for predicting the structural, vibrational, and electronic properties of 2H6MP and its derivatives, the DFT method with the B3LYP functional and the 6-311++G(d,p) basis set is strongly recommended. This level of theory provides the best agreement with experimental benchmarks, demonstrating high predictive power. While Hartree-Fock can serve as a preliminary, low-cost method, it is not sufficiently accurate for detailed spectral assignment or property prediction. This validated computational protocol provides a powerful tool for guiding future research in drug design and materials science.

References

  • Pipzine Chemicals. This compound Manufacturer & Supplier in China.
  • ChemicalBook. This compound(3279-76-3) 1H NMR spectrum.
  • ChemicalBook. This compound CAS#: 3279-76-3.
  • Sigma-Aldrich. This compound 97 3279-76-3.
  • ChemicalBook. 2-Hydroxy-6-methyl-5-nitropyridine(28489-45-4) 1H NMR spectrum.
  • Santa Cruz Biotechnology. This compound | CAS 3279-76-3.
  • Sigma-Aldrich. This compound 97 3279-76-3.
  • PubChem. 2-Methyl-5-hydroxypyridine | C6H7NO | CID 14275.
  • PubChem. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128.
  • ResearchGate. Theoretical study on the hydrogen bond interaction in tautomers of 2-hydroxy pyridine and water.
  • ChemicalBook. This compound | 3279-76-3.
  • ResearchGate. RF of this compound as function of time and temperature of....
  • ChemicalBook. This compound(91914-07-7) 1H NMR spectrum.
  • PubChem. 6-Methylpyridin-2-ol | C6H7NO | CID 76772.
  • ChemicalBook. This compound(91914-07-7) 13C NMR spectrum.
  • ResearchGate. Experimental Spectroscopic, Structural (Monomer and Dimer), Molecular Docking, Molecular Dynamics Simulation and Hirshfeld Surface Analysis of 2-Amino-6-Methylpyridine.
  • Sigma-Aldrich. This compound 97 3279-76-3.
  • IJCPS. FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine.
  • Taylor & Francis Online. Experimental Spectroscopic, Structural (Monomer and Dimer), Molecular Docking, Molecular Dynamics Simulation and Hirshfeld Surface Analysis of 2-Amino-6-Methylpyridine.
  • ResearchGate. Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine.
  • PubMed. FT-IR, FT-Raman, UV, NMR spectra, molecular structure, ESP, NBO and HOMO-LUMO investigation of 2-methylpyridine 1-oxide: a combined experimental and DFT study.
  • PubMed Central (PMC). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer).
  • ResearchGate. Molecular structure and vibrational assignment of 2-,4-,6-methylquinoline by density functional theory (DFT) and ab initio Hartree-Fock (HF) calculations.
  • CORE. Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amino-6-Chloropyridine.
  • Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy.
  • ResearchGate. Si-Wei Deng's research works.

Sources

A Senior Application Scientist's Guide to the Biological Activity of 2-Hydroxy-6-methylpyridine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyridine ring is a foundational scaffold in medicinal chemistry, recognized as the second most common nitrogen-containing heterocycle in FDA-approved drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure for designing biologically active molecules. Within this vast chemical space, the 2-hydroxy-6-methylpyridine core serves as a particularly versatile starting point for developing novel therapeutic agents.[2] Analogs derived from this structure have demonstrated a remarkable breadth of biological activities, including antioxidant, antimicrobial, antitumor, and neuroprotective effects.

This guide provides a comparative analysis of the biological activities of various this compound analogs. Moving beyond a simple catalog of compounds, we will dissect the structure-activity relationships (SAR) that govern their efficacy, detail the critical experimental protocols for their evaluation, and provide insights into their mechanisms of action. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.

Comparative Landscape of Biological Activities

The modification of the this compound core has yielded analogs with diverse and potent biological effects. The primary areas of activity are summarized below.

Antioxidant and Cytoprotective Activity

A prominent feature of many 3-hydroxypyridine derivatives (a class to which our core structure belongs) is their potent antioxidant activity. This is crucial for combating diseases associated with oxidative stress, where an imbalance of reactive oxygen species (ROS) leads to cellular damage.[3]

Mechanism of Action: The antioxidant effects of these analogs are often multifaceted. They can directly scavenge reactive oxygen species and inhibit lipid peroxidation.[3][4] Furthermore, some derivatives have been shown to chelate catalytically active ferrous ions (Fe²⁺), thereby blocking the Fenton reaction—a major source of highly damaging hydroxyl radicals.[3][4]

Arylazo pyridone dyes derived from a similar pyridone core have also demonstrated significant antioxidant potential, with some exhibiting more potent activity than the standard ascorbic acid in ABTS assays.[5]

Table 1: Comparative Antioxidant Performance of this compound Analogs

Analog/DerivativeBiological EffectKey Findings
Mexidol (2-ethyl-3-hydroxy-6-methylpyridine succinate)Antioxidant, Anti-lipid peroxidation[4]Exhibits the highest antioxidant activity in the order: Mexidol > Emoxipin > Proxipin.[4] Scavenges ROS and chelates Fe²⁺.[4]
Emoxipine (2-ethyl-6-methyl-3-hydroxypyridine)Antioxidant, Retinoprotective[6][7]Used to treat various ocular conditions involving hemorrhage and angioretinopathy.[6]
2-ethyl-3-hydroxy-6-methylpyridinium nitroxysuccinate NO-releasing antioxidant[3]Hybrid molecule that releases nitric oxide (NO) and effectively reduces intracellular ROS and lipid peroxidation.[3]
2-ethyl-3-hydroxy-6-methylpyridine nicotinate Retinoprotective[6][7]Prevents ischemic injuries in the retina and improves microcirculation, showing a more pronounced effect than emoxipine alone.[6][7]
Antimicrobial Activity

The pyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[8] Analogs of this compound have been explored for their activity against a range of bacterial and fungal pathogens.

Structure-Activity Relationship Insights: The antimicrobial potency of pyridine derivatives is highly dependent on their substitution patterns. The introduction of specific functional groups, such as nitro and dimethoxy substituents on associated rings, can significantly enhance activity, sometimes achieving efficacy comparable to standard drugs like norfloxacin.[8] Hydrazone derivatives, in particular, have emerged as a promising class of compounds with broad-spectrum antimicrobial capabilities.[9][10]

Table 2: Comparative Antimicrobial Activity of Pyridine Analogs

Analog ClassTarget MicroorganismsRepresentative MIC Values
Nicotinic Acid Benzylidene Hydrazides S. aureus, B. subtilis, E. coli, C. albicans, A. niger[8]Activity comparable to standard drugs fluconazole and norfloxacin.[8]
Substituted Mannich Bases B. subtilis, S. aureus, P. aeruginosa, E. coli, C. albicans[8]MIC = 6.25–12.5 μg/mL for potent compounds.[8]
2-chloro-6-methylquinoline hydrazone derivatives Various bacterial and fungal strains[9]Potent analogs show MIC values as low as 3.12 μg/mL.[9]
Pyrazoline and Hydrazone Derivatives E. coli, S. aureus, P. aeruginosa, E. faecalis, B. subtilis, C. albicans[10]Activity varies widely (MIC 32-512 µg/mL), indicating high sensitivity to substitution.[10]
Antiproliferative and Antitumor Activity

The structural versatility of pyridine derivatives makes them attractive candidates for anticancer drug design.[1] Research has shown that specific substitutions can impart potent antiproliferative activity against various cancer cell lines.

Structure-Activity Relationship Insights: The antitumor efficacy is profoundly influenced by the nature and position of substituents. For instance, in studies on Dalton lymphoma ascites (DLA) cells, derivatives containing hydroxyl groups and halogens (particularly smaller ones like F and Cl) showed decreased IC₅₀ values, indicating higher potency.[1] In other series, 6-substituted derivatives of naphthoquinone showed higher potency than 2-substituted versions, with one exception where a 2-substituted compound with a methyl group exhibited superior activity in vitro and in vivo.[11]

Table 3: Comparative Antiproliferative Activity of Pyridine Analogs

Analog ClassCancer Cell Line(s)Key Findings & IC₅₀/ED₅₀ Values
Pyridine derivatives with OH and Halogen groups Dalton Lymphoma (DLA)Analogs with F and Cl substitutions showed the most significant activity, with IC₅₀ values ranging from 8 to 40 mM.[1]
6-Aryl-2-benzoyl-pyridines Breast Cancer, MelanomaCertain derivatives with OH and CH₃ substitutions exhibited potent tubulin polymerization inhibition with IC₅₀ values as low as 1.7 nM.[1]
2- and 6-substituted 1,4-Naphthoquinone Derivatives L1210, SNU-1, S-1806-substituted derivatives were generally more potent. However, a 2-substituted analog showed an ED₅₀ value comparable to Adriamycin.[11]
Hydroxylated Biphenyl Analogs (Curcumin-related) Malignant MelanomaShowed potent antitumor activity with IC₅₀ values around 1.7 - 2.0 µM and induced apoptosis and cell cycle arrest.[12]
Neurological Activity

Certain analogs have been specifically designed to interact with targets in the central nervous system (CNS). Notably, derivatives of 2-methyl-6-(phenylethynyl)pyridine (MPEP) have been identified as potent and selective noncompetitive antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5).[13][14] This receptor is implicated in a variety of CNS disorders, including anxiety, depression, and pain, making these analogs valuable tools for neuroscience research and potential therapeutic leads.[13]

Furthermore, as mentioned in the antioxidant section, analogs like 2-ethyl-3-hydroxy-6-methylpyridine nicotinate have demonstrated significant retinoprotective effects, highlighting their potential in treating ischemic ocular conditions.[6][7]

Core Methodologies: The Scientist's Protocol

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for assessing the key biological activities discussed.

Experimental Protocol 1: In Vitro Antioxidant Capacity (DPPH Assay)

Causality: This assay is foundational for screening antioxidant activity. It relies on the principle that an antioxidant will donate a hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, neutralizing it. This neutralization is visually and quantitatively tracked by a color change from deep violet to pale yellow, measured by a spectrophotometer. Its simplicity and high throughput make it an excellent primary screen.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Prepare a series of dilutions of the test analog and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each analog dilution to respective wells. Add 100 µL of the DPPH solution to all wells. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the analog to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Protocol 2: Antimicrobial Susceptibility (Microbroth Dilution Assay)

Causality: This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It provides a quantitative measure of potency, which is superior to qualitative methods like disk diffusion for SAR studies.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight in an appropriate broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test analog in the broth. The concentration range should be wide enough to capture the MIC.

  • Inoculation: Add the standardized microbial inoculum to each well, resulting in a final concentration of about 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the analog in which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader measuring absorbance at 600 nm.

Visualizing the Process and Mechanism

To better conceptualize the research workflow and the underlying biological mechanisms, the following diagrams are provided.

G cluster_0 Phase 1: Synthesis & Screening cluster_1 Phase 2: Hit Validation & SAR cluster_2 Phase 3: Lead Optimization Synthesis Analog Synthesis (Modification of Core) Screening Primary In Vitro Screening (e.g., DPPH, MIC Assays) Synthesis->Screening Library of Analogs Hit_ID Hit Identification (Potent & Selective Analogs) Screening->Hit_ID Active Hits SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Data Analysis Lead_Opt Lead Optimization (Improve Potency, Reduce Toxicity) SAR->Lead_Opt Design Principles In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Optimized Candidates

Caption: High-level workflow for the discovery and development of novel pyridine analogs.

G cluster_action Mechanism of Action ROS Reactive Oxygen Species (ROS, e.g., O₂⁻, •OH) LPO Lipid Peroxidation (Cell Membrane Damage) ROS->LPO Initiates Analog 3-Hydroxypyridine Analog Scavenging Radical Scavenging Analog->Scavenging Donates H• Chelation Iron Chelation Analog->Chelation Binds Fe²⁺ Fe2 Fe²⁺ (Ferrous Iron) Fe2->LPO Catalyzes (Fenton Reaction) Scavenging->ROS Neutralizes Scavenging->LPO Inhibits Chelation->Fe2 Inactivates Chelation->LPO Inhibits

Caption: Dual antioxidant mechanism of 3-hydroxypyridine analogs.

Conclusion and Future Directions

The this compound scaffold is a proven platform for the generation of biologically active compounds with therapeutic potential across multiple domains. The comparative analysis reveals that subtle structural modifications can dramatically alter biological activity, underscoring the importance of systematic SAR studies. Analogs like Mexidol and 2-ethyl-3-hydroxy-6-methylpyridine nicotinate stand out for their antioxidant and cytoprotective effects, while specific hydrazone and substituted pyridine derivatives show significant promise as antimicrobial and antiproliferative agents.

Future research should focus on:

  • Lead Optimization: Refining the structure of the most potent hits to enhance efficacy and improve pharmacokinetic profiles (ADME).

  • Mechanism of Action Studies: Moving beyond primary screening to elucidate the specific molecular targets and signaling pathways affected by these analogs.

  • In Vivo Validation: Progressing the most promising candidates from in vitro assays to relevant animal models to assess their therapeutic efficacy and safety in a physiological context.

By integrating rational design, robust screening protocols, and detailed mechanistic studies, the full potential of this compound analogs can be unlocked to address pressing challenges in medicine.

References

  • N.A. (2025).
  • N.A. (n.d.). Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines or 2-Methyl-4-(substituted-arylethynyl)
  • N.A. (n.d.).
  • N.A. (n.d.). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Google Search.
  • Klebanov, G. I., et al. (2001). [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin]. Vopr Med Khim.
  • N.A. (2025).
  • N.A. (n.d.). This compound | 3279-76-3. Benchchem.
  • N.A. (n.d.). Investigation of antioxidant activity of 6-hydroxy-6-methyl-2-pyridones. TechnoRep.
  • N.A. (n.d.). This compound Manufacturer & Supplier in China. Pipzine Chemicals.
  • N.A. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC - PubMed Central.
  • N.A. (n.d.).
  • N.A. (2025).
  • Nikitin, E. V., et al. (2020). Antioxidant activity of modified 2,6-Di-tert-butylphenols with pyridine moiety. Semantic Scholar.
  • N.A. (2020).
  • N.A. (n.d.). This compound 97 3279-76-3. Sigma-Aldrich.
  • N.A. (n.d.). Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)
  • N.A. (n.d.). Structure activity and prediction of biological activities of compound (2-methyl-6-phenylethynylpyridine) derivatives relationships rely on. Scholars Research Library.
  • N.A. (n.d.). Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI.

Sources

Head-to-head comparison of synthesis routes for 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Head-to-Head Comparison of Synthesis Routes for 2-Hydroxy-6-methylpyridine

A Senior Application Scientist's Guide to Synthesis Strategy

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a pivotal heterocyclic compound, serves as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its manufacturing can be approached through several distinct chemical pathways, each presenting a unique profile of efficiency, scalability, cost, and environmental impact. This guide provides a comprehensive, head-to-head comparison of the most prominent synthesis routes, grounded in experimental data and mechanistic insights. We will dissect methodologies including the oxidation of 2,6-lutidine, diazotization of 2-amino-6-methylpyridine, and nucleophilic substitution of halogenated pyridines. By presenting detailed protocols, comparative data tables, and logical workflow diagrams, this document aims to empower researchers and process chemists to select the optimal synthesis strategy tailored to their specific objectives, whether for bench-scale discovery or industrial-scale production.

A Critical Note on Tautomerism

It is essential to recognize that this compound exists in a tautomeric equilibrium with its keto form, 6-Methyl-2(1H)-pyridinone. The pyridinone form is generally the more stable and predominant tautomer. For the purpose of this guide, both names refer to the same chemical entity (CAS 3279-76-3), and the synthetic methods described yield this equilibrium mixture.

Route 1: Controlled Oxidation of 2,6-Lutidine

The direct oxidation of 2,6-lutidine (2,6-dimethylpyridine) is an attractive route due to the low cost and ready availability of the starting material. The core challenge lies in achieving selective mono-oxidation of one methyl group to a hydroxyl group (via intermediates) without over-oxidation to the aldehyde or carboxylic acid, or oxidation of both methyl groups.

Mechanistic Considerations & Strategic Choices

The oxidation can be pursued through chemical or biocatalytic means.

  • Chemical Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used, but conditions must be carefully controlled to prevent the formation of 2,6-pyridinedicarboxylic acid. This route often suffers from moderate yields and the generation of significant inorganic waste.

  • Biocatalytic Oxidation: A greener and more selective alternative involves using whole-cell biocatalysts or isolated enzymes.[3] For instance, xylene monooxygenase (XMO) expressed in recombinant hosts like E. coli can facilitate the selective hydroxylation of one methyl group to 6-methyl-2-pyridinemethanol, which can be further processed.[3][4] This approach offers high selectivity under mild, aqueous conditions, minimizing byproducts and environmental impact.

Experimental Protocol: Biocatalytic Oxidation

This protocol is based on the principles of whole-cell biocatalysis for pyridine derivative oxyfunctionalization.

  • Catalyst Preparation: Cultivate recombinant E. coli cells expressing a suitable monooxygenase (e.g., XMO) in a defined growth medium with a carbon source like glucose until a target cell density (e.g., OD₆₀₀ of ~50) is reached.[3]

  • Induction: Induce recombinant enzyme production using an appropriate inducer (e.g., IPTG) a few hours before starting the biotransformation.

  • Biotransformation: Add 2,6-lutidine to the cell culture. The reaction proceeds in the bioreactor under controlled temperature and pH.

  • Monitoring: Monitor the formation of the intermediate (6-methyl-2-pyridinemethanol) and the final product directly in the nutrient broth using techniques like HPLC.

  • Product Isolation: Once the reaction is complete, separate the cells via centrifugation. Extract the supernatant with an organic solvent (e.g., ethyl acetate), dry the organic phase, and evaporate the solvent. Purify the resulting solid/oil via column chromatography or recrystallization.

Visualization: Biocatalytic Oxidation Workflow

cluster_0 Bioreactor Operations cluster_1 Downstream Processing Cultivate Cells Cultivate Cells Induce Enzyme Induce Enzyme Cultivate Cells->Induce Enzyme Reach Target OD Add Substrate Add Substrate Induce Enzyme->Add Substrate Allow Expression Monitor Reaction Monitor Reaction Add Substrate->Monitor Reaction 2,6-Lutidine Harvest Harvest Monitor Reaction->Harvest Reaction Complete Centrifuge Centrifuge Harvest->Centrifuge Separate Cells Extract Extract Centrifuge->Extract Supernatant Purify Purify Extract->Purify Crude Product Final Product Final Product Purify->Final Product

Caption: Workflow for the biocatalytic synthesis of this compound.

Route 2: Diazotization of 2-Amino-6-methylpyridine

This classical method is a reliable and well-established pathway for introducing a hydroxyl group onto the pyridine ring, leveraging the readily available 2-amino-6-methylpyridine as a precursor.[4]

Mechanistic Considerations & Strategic Choices

The reaction proceeds in two key steps:

  • Diazotization: The primary amino group is converted into a diazonium salt using a diazotizing agent, typically sodium nitrite (NaNO₂) in a strong acidic medium (e.g., H₂SO₄, HCl) at low temperatures (0-5 °C).[4] The temperature control is critical as diazonium salts are unstable and can decompose exothermically.

  • Hydrolysis: The resulting diazonium salt is then gently warmed in the aqueous acidic solution, causing it to hydrolyze. The diazonium group, an excellent leaving group, is displaced by water, releasing nitrogen gas and forming the desired this compound.[5]

The primary advantages are the high availability of the starting amine and generally good yields. The main drawback is the handling of potentially explosive diazonium salt intermediates, which requires strict temperature control and safety precautions.

Experimental Protocol: Diazotization and Hydrolysis
  • Dissolution: Dissolve 2-amino-6-methylpyridine in dilute sulfuric acid in a flask equipped with a stirrer and thermometer. Cool the mixture to 0-5 °C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled amine solution, ensuring the temperature does not rise above 5 °C. Stir for 30-60 minutes after addition is complete.

  • Hydrolysis: Slowly warm the reaction mixture to room temperature, then gently heat to 50-60 °C. Vigorous evolution of nitrogen gas will be observed. Maintain heating until gas evolution ceases.

  • Work-up: Cool the reaction mixture and neutralize it carefully with a base (e.g., sodium carbonate or ammonia solution) to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Visualization: Diazotization Pathway

Start 2-Amino-6-methylpyridine Diazotization Diazotization NaNO₂, H₂SO₄ 0-5 °C Start->Diazotization Intermediate Pyridinium Diazonium Salt (Unstable Intermediate) Diazotization->Intermediate Hydrolysis Hydrolysis Heat (50-60 °C) - N₂ Gas Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Caption: Reaction pathway via diazotization of 2-amino-6-methylpyridine.

Route 3: Nucleophilic Aromatic Substitution

This route involves the displacement of a leaving group, typically a halogen, from the 2-position of the pyridine ring by a hydroxide nucleophile. The feasibility of this reaction is enhanced by the electron-withdrawing nature of the ring nitrogen.

Mechanistic Considerations & Strategic Choices

The starting material is typically 2-chloro-6-methylpyridine or 2-fluoro-6-methylpyridine. The reaction is carried out with a strong base, such as sodium hydroxide or potassium hydroxide, often in an aqueous solution or a polar solvent at elevated temperatures.[6] The choice of halogen can influence reactivity, with fluorine often being a better leaving group in nucleophilic aromatic substitutions on electron-deficient rings. The key variables to optimize are temperature, reaction time, and the concentration of the alkali metal hydroxide to drive the reaction to completion and minimize side reactions. A significant byproduct can be 2-hydroxy-6-methylnicotinic acid if a cyano group is also present and gets hydrolyzed.[7]

Experimental Protocol: Hydrolysis of 2-Chloro-6-methylpyridine
  • Reaction Setup: Charge a pressure-rated reactor with 2-chloro-6-methylpyridine and an aqueous solution of sodium hydroxide (e.g., 20-50% w/v).

  • Heating: Seal the reactor and heat the mixture to 100-160 °C with vigorous stirring. The required temperature and pressure will depend on the specific substrate and base concentration.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via GC or HPLC until the starting material is consumed.

  • Acidification: After cooling to room temperature (or below 45 °C), carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of 4-5.[6][7]

  • Isolation: The product will precipitate upon acidification. Cool the slurry to 5-15 °C to maximize crystallization, then filter the solid.

  • Purification: Wash the filter cake with cold water and dry under vacuum. Recrystallization may be performed if higher purity is required.

Visualization: Nucleophilic Substitution Workflow

SM 2-Halogeno-6-methylpyridine Reaction Hydrolysis NaOH / H₂O 100-160 °C SM->Reaction Workup Acidification HCl Reaction->Workup Isolation Filtration & Drying Workup->Isolation Product Final Product Isolation->Product

Caption: Workflow for synthesis via nucleophilic aromatic substitution.

Head-to-Head Performance Comparison

ParameterRoute 1: Oxidation of 2,6-LutidineRoute 2: DiazotizationRoute 3: Nucleophilic Substitution
Starting Material 2,6-Lutidine2-Amino-6-methylpyridine2-Halogeno-6-methylpyridine
Reagent Cost Low (Lutidine is inexpensive)ModerateHigh (Halogenated pyridines are costlier)
Typical Yield Moderate to High (Biocatalytic > Chemical)Good to ExcellentGood to Excellent
Scalability Good (especially biocatalytic routes)Moderate (Safety concerns with diazonium salts)Excellent (Common industrial process)
Safety Hazards Chemical: Strong oxidants. Biocatalytic: Low.High (Unstable/explosive diazonium intermediate)Moderate (High pressure/temperature)
Green Chemistry Biocatalytic: Excellent (aqueous, mild). Chemical: Poor.Poor (Acidic waste, hazardous intermediate)Moderate (Requires high energy input)
Key Advantage Low-cost starting material; sustainable (bio)Reliable, well-established laboratory methodHigh yield, very suitable for industrial scale
Key Disadvantage Chemical: Poor selectivity. Bio: Requires biotech infrastructure.Significant safety risks, not ideal for large scaleExpensive starting materials

Conclusion and Recommendations

The optimal synthesis route for this compound is highly dependent on the specific context of the synthesis.

  • For Industrial Scale Production: Route 3 (Nucleophilic Substitution) is often the most viable, despite the higher cost of the starting material. Its high yields, reliability, and amenability to standard chemical plant operations make it economically favorable at scale.

  • For Laboratory and Bench-Scale Synthesis: Route 2 (Diazotization) remains a robust and effective choice. The procedure is straightforward for a trained chemist, and the starting materials are readily accessible. However, stringent safety protocols are non-negotiable.

  • For a Sustainable and Modern Approach: Route 1 (Biocatalytic Oxidation) represents the future of this synthesis. It is the most environmentally benign method, operating under mild conditions with high selectivity. While it requires an initial investment in biotechnology infrastructure, it avoids hazardous reagents and harsh conditions, making it an ideal target for green process development.

By weighing these factors—cost, scale, safety, and environmental impact—researchers and drug development professionals can make an informed decision that best aligns with their synthetic goals and institutional capabilities.

References

  • Pipzine Chemicals. This compound Manufacturer & Supplier in China.
  • Guidechem. This compound 3279-76-3 wiki.
  • LookChem. Manufacturing this compound: From Synthesis to Supply.
  • Benchchem. This compound | 3279-76-3.
  • National Institutes of Health. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. PMC, NIH.
  • Royal Society of Chemistry. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry.
  • Royal Society of Chemistry Publishing. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis.
  • National Institutes of Health. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PMC, PubMed Central.
  • Wikipedia. 2,6-Lutidine.
  • Google Patents. WO2022008628A1 - Method for preparation of 2,6-bis(hydroxymethyl)pyridine via enzymatic catalysis.
  • Royal Society of Chemistry. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions. Journal of the Chemical Society B.
  • Google Patents. EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
  • Google Patents. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

Sources

A Senior Application Scientist's Guide to Assessing the Stability of 2-Hydroxy-6-methylpyridine Complexes Against Alternative Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ligand Choice in Complex Stability

In the intricate world of coordination chemistry, the stability of a metal complex is paramount, dictating its utility in applications ranging from catalysis and materials science to the critical field of drug development.[1][2] A ligand's structure fundamentally governs the thermodynamic stability of the resulting complex, and making an informed choice of ligand is a decisive step in designing functional metallo-drugs or efficient catalysts.

This guide focuses on 2-Hydroxy-6-methylpyridine (mhp), a versatile N,O-bidentate chelating agent. Its anion reacts with metal ions to form stable chelate complexes.[3] We will explore the theoretical underpinnings of its complex stability and provide a comparative analysis against other common ligand types. As Senior Application Scientists, our goal is not merely to present protocols but to elucidate the causality behind them, empowering researchers to design robust, self-validating experiments. This guide provides the theoretical framework and practical methodologies to confidently assess and compare the stability of metal complexes, ensuring your experimental design is both efficient and insightful.

Pillar 1: The Theoretical Framework of Complex Stability

Before embarking on experimental work, a solid grasp of the principles governing complex stability is essential. The stability of a complex in solution is a thermodynamic quantity represented by the stability constant (or formation constant, Kf), which is the equilibrium constant for the complexation reaction.[4] A larger stability constant signifies a stronger metal-ligand interaction and a more stable complex.[4]

Key Factors Influencing Complex Stability:

  • The Metal Ion: The nature of the metal ion, including its charge, size, and electron configuration, is critical. The Irving-Williams series (Mn2+ < Fe2+ < Co2+ < Ni2+ < Cu2+ > Zn2+) provides a reliable guide for the relative stabilities of high-spin octahedral complexes of divalent first-row transition metals.[5][6] Furthermore, the Hard and Soft Acids and Bases (HSAB) principle predicts that hard metal ions (e.g., Fe3+, Al3+) prefer hard donor atoms (O, N, F), while soft metal ions (e.g., Ag+, Pt2+) prefer soft donors (S, P).[5][7]

  • The Ligand:

    • Basicity: A more basic ligand generally forms a more stable complex, as it can donate its electron pair more readily.

    • The Chelate Effect: This is arguably one of the most important factors. Polydentate ligands (chelating agents) like this compound form significantly more stable complexes than an equivalent number of comparable monodentate ligands.[8] This enhanced stability arises primarily from a favorable entropy change (ΔS); the reaction of one chelating ligand displaces multiple solvent molecules, leading to a net increase in the number of free particles in the system.[8] For example, the formation of a complex with one bidentate mhp ligand is entropically favored over the formation of a complex with one monodentate pyridine and one monodentate phenolate ligand.

This compound, with its hard N and O donor atoms, is an excellent ligand for a wide range of metal ions, particularly first-row transition metals and others classified as hard or borderline acids. Its power lies in its ability to form a stable 5- or 6-membered chelate ring, capitalizing on the thermodynamic advantage of the chelate effect.[8][9]

Pillar 2: Experimental Methodologies for Determining Stability Constants

Choosing the correct experimental technique is crucial for obtaining reliable stability data. The three most robust and widely accepted methods are Potentiometric Titration, Spectrophotometry, and Isothermal Titration Calorimetry. Each offers unique advantages and is suited to different types of chemical systems.

Potentiometric (pH) Titration

Principle of Causality: Potentiometric titration is the gold standard for determining stability constants in aqueous solutions.[10][11] The method is based on a competitive equilibrium. Protons (H+) and metal ions (Mn+) compete to bind to the ligand (L). By precisely monitoring the pH of a solution containing the ligand and metal ion as a strong base is added, we can quantify this competition. The resulting data allows for the calculation of the ligand's protonation constants and the metal complex's stability constants.[9]

Experimental Workflow: Potentiometric Titration

G cluster_prep 1. Solution Preparation cluster_calib 2. System Calibration cluster_tit 3. Titration Experiments cluster_analysis 4. Data Analysis prep_L Ligand Solution (e.g., 0.01 M mhp) tit_B B) Ligand Titration (Acid + Ligand) prep_L->tit_B prep_M Metal Salt Solution (e.g., 0.005 M Cu(NO₃)₂) tit_C C) Complex Titration (Acid + Ligand + Metal) prep_M->tit_C prep_A Standardized Acid (e.g., 0.1 M HNO₃) tit_A A) Acid Titration prep_A->tit_A prep_A->tit_B prep_A->tit_C prep_B CO₂-free Standardized Base (e.g., 0.1 M NaOH) prep_B->tit_A Titrant prep_B->tit_B Titrant prep_B->tit_C Titrant prep_E Inert Electrolyte (e.g., 1.0 M KNO₃) for constant ionic strength prep_E->tit_A Maintain I prep_E->tit_B Maintain I prep_E->tit_C Maintain I calib Calibrate pH Electrode with standard buffers (pH 4, 7, 10) calib->tit_A Ensures accurate pH calib->tit_B Ensures accurate pH calib->tit_C Ensures accurate pH calc_pKa Calculate Ligand pKa from curves A & B tit_A->calc_pKa tit_B->calc_pKa calc_n Calculate n̄ (avg. ligands/metal) and pL (-log[L]) from curves B & C tit_B->calc_n tit_C->calc_n plot Plot Formation Curve (n̄ vs. pL) calc_n->plot calc_K Refine Stability Constants (K) using computational software (e.g., HYPERQUAD) plot->calc_K

Caption: Workflow for determining stability constants via potentiometric titration.

Detailed Protocol: Potentiometric Titration of a Cu(II)-mhp System

  • Reagent Preparation:

    • Prepare a stock solution of CO₂-free ~0.1 M NaOH by diluting 50% w/w NaOH solution and standardize it against potassium hydrogen phthalate (KHP). The CO₂-free condition is critical to prevent carbonate interference.

    • Prepare a stock solution of ~0.1 M HNO₃ and standardize it.

    • Prepare a 1.0 M stock solution of an inert electrolyte (e.g., KNO₃) to maintain a constant ionic strength. This is crucial because equilibrium constants are activity-dependent, and maintaining constant ionic strength keeps activity coefficients constant.[9]

    • Accurately prepare a ~0.01 M solution of this compound and a ~0.005 M solution of Cu(NO₃)₂. The ligand should be in excess to favor the formation of higher-order complexes.

  • Electrode Calibration: Calibrate a high-quality glass pH electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 9.21) at the desired experimental temperature (e.g., 25.0 °C).

  • Titration Procedure: In a double-walled, thermostated vessel under a stream of nitrogen or argon (to exclude CO₂), perform the following titrations by adding the standardized NaOH solution in small increments (e.g., 0.05 mL) using an autoburette and recording the pH after each addition.

    • Titration A (Acid Blank): 5.0 mL 0.1 M HNO₃ + 5.0 mL 1.0 M KNO₃ + 40.0 mL deionized water.

    • Titration B (Ligand): 5.0 mL 0.1 M HNO₃ + 5.0 mL 1.0 M KNO₃ + 10.0 mL 0.01 M mhp + 30.0 mL deionized water.

    • Titration C (Complex): 5.0 mL 0.1 M HNO₃ + 5.0 mL 1.0 M KNO₃ + 10.0 mL 0.01 M mhp + 5.0 mL 0.005 M Cu(NO₃)₂ + 25.0 mL deionized water.

  • Data Analysis:

    • Use the data from titrations A and B to calculate the protonation constants (pKa values) of the ligand.

    • Use data from all three titrations to calculate the formation function (n̄, the average number of ligands bound per metal ion) and the free ligand concentration (pL).[12]

    • Plot n̄ versus pL to generate the formation curve. The stability constants (K₁, K₂, etc.) can be estimated from this curve (e.g., at n̄ = 0.5, log K₁ ≈ pL).

    • For accurate values, input the titration data into specialized computer programs (e.g., HYPERQUAD, PSEQUAD) which use non-linear least-squares algorithms to refine the stability constants.

Spectrophotometry (UV-Vis)

Principle of Causality: This method is applicable if the metal complex has a distinct absorbance spectrum from the free ligand and metal ion. By measuring the change in absorbance as a function of the metal-to-ligand ratio, one can determine the stoichiometry of the complex and, subsequently, its stability constant.[13][14]

Experimental Workflow: Job's Method of Continuous Variation

G cluster_prep 1. Preparation cluster_series 2. Prepare Series cluster_measure 3. Measurement cluster_analysis 4. Analysis prep_stock Prepare equimolar stock solutions of Metal (M) and Ligand (L) (e.g., 1 mM) scan_spec Scan spectra of M, L, and M+L to find λmax of the complex prep_stock->scan_spec series Prepare solutions with varying mole fractions of L (X_L) from 0 to 1, keeping total concentration [M]+[L] constant prep_stock->series measure_abs Measure absorbance (A) of each solution at λmax scan_spec->measure_abs Use λmax series->measure_abs plot Plot Absorbance vs. Mole Fraction (X_L) measure_abs->plot find_stoich Determine stoichiometry from the peak of the Job's plot plot->find_stoich calc_K Calculate Stability Constant (K) from absorbance data plot->calc_K

Caption: Workflow for determining complex stoichiometry and stability via Job's Method.

Detailed Protocol: Job's Method for an Fe(III)-mhp System

  • Preliminary Steps:

    • Prepare equimolar stock solutions (e.g., 1.0 mM) of FeCl₃ and this compound in a suitable solvent (e.g., methanol or buffered aqueous solution).

    • Record the UV-Vis spectra of the individual metal and ligand solutions, and a mixture of the two, to identify the wavelength of maximum absorbance (λmax) for the Fe(III)-mhp complex.[15]

  • Preparation of the Continuous Variation Series:

    • Prepare a series of solutions (e.g., 11 solutions in 10 mL volumetric flasks) where the total molar concentration of [Fe(III)] + [mhp] is kept constant, but the mole fraction of the ligand varies from 0 to 1. For example:

      • Solution 1: 10 mL of Fe(III) stock, 0 mL of mhp stock.

      • Solution 2: 9 mL of Fe(III) stock, 1 mL of mhp stock.

      • ...

      • Solution 11: 0 mL of Fe(III) stock, 10 mL of mhp stock.

  • Measurement:

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the predetermined λmax of the complex. Use a solution of the metal ion at the same concentration as a blank if the metal absorbs at λmax.

  • Data Analysis:

    • Plot the measured absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a peak at a mole fraction of 0.67 suggests a 1:2 metal-to-ligand ratio (ML₂).[15][16]

    • The stability constant can then be calculated from the absorbance data at equilibrium.[16][17]

Isothermal Titration Calorimetry (ITC)

Principle of Causality: ITC directly measures the heat change (ΔH) associated with a binding event. By titrating a solution of the metal ion into a solution of the ligand (or vice versa) under isothermal conditions, a binding isotherm is generated. Fitting this curve provides a complete thermodynamic profile of the interaction in a single experiment: the binding constant (Ka, which is Kf), the enthalpy change (ΔH), the entropy change (ΔS), and the stoichiometry (n).[18][19] This makes it an exceptionally powerful tool for understanding the driving forces of complexation.[19]

Experimental Workflow: Isothermal Titration Calorimetry

G cluster_prep 1. Preparation & Degassing cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis prep_M Prepare Metal solution (e.g., 1 mM ZnCl₂ in buffer) degas Thoroughly degas both solutions to prevent air bubbles prep_M->degas load_syr Load Metal into syringe prep_M->load_syr prep_L Prepare Ligand solution (e.g., 0.1 mM mhp in buffer) prep_L->degas load_cell Load Ligand into sample cell prep_L->load_cell degas->load_cell degas->load_syr equil Allow system to reach thermal equilibrium load_cell->equil load_syr->equil titrate Perform sequential injections of Metal into Ligand solution equil->titrate integrate Integrate heat peaks for each injection titrate->integrate plot Plot heat change (kcal/mol) vs. Molar Ratio ([M]/[L]) integrate->plot fit Fit the binding isotherm to a suitable binding model plot->fit thermo Obtain thermodynamic parameters: Kₐ, ΔH, ΔS, and n fit->thermo

Caption: Workflow for obtaining a full thermodynamic profile via ITC.

Detailed Protocol: ITC for a Zn(II)-mhp System

  • Solution Preparation:

    • Prepare solutions of ZnCl₂ (e.g., 1.0 mM) and this compound (e.g., 0.1 mM) in the exact same buffer (e.g., 50 mM HEPES, pH 7.4). Using the same buffer batch is critical to minimize heats of dilution.

    • Thoroughly degas both solutions immediately before use to prevent the formation of air bubbles in the calorimeter cell, which would ruin the experiment.

  • Instrument Setup:

    • Load the ligand solution into the sample cell and the metal solution into the injection syringe.

    • Allow the instrument to equilibrate thermally for a stable baseline.

  • Titration:

    • Program the instrument to perform a series of small injections (e.g., 20 injections of 2 µL each) of the metal solution into the ligand solution. The heat change following each injection is measured by the power required to maintain a zero temperature difference between the sample and reference cells.

  • Data Analysis:

    • The raw data appears as a series of peaks, with each peak corresponding to one injection. Integrate the area under each peak to determine the heat change for that injection.

    • Plot these integrated heat values against the molar ratio of metal to ligand.

    • Use the instrument's software to fit this binding isotherm to an appropriate model (e.g., a one-site binding model). The software will directly output the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n). The free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

Pillar 3: Comparative Stability Analysis

To truly understand the performance of this compound (mhp), we must compare its complexes to those formed with other common ligands. The table below presents typical stability constant data for complexes with a representative divalent metal ion, Cu(II), which forms highly stable complexes according to the Irving-Williams series.

Ligand TypeExample LigandDonor AtomsChelate Ring SizeTypical log K₁ for Cu(II)Rationale for Stability
Monodentate (N) PyridineNN/A~2.5Weak, non-chelated interaction.
Monodentate (O) PhenolateON/A~3.0Weak, non-chelated interaction.
Bidentate (N,O) This compound N, O 6 ~8.5 Strong chelate effect; favorable combination of N and O donors.
Bidentate (N,O) GlycinateN, O5~8.2Strong chelate effect; forms a highly stable 5-membered ring.
Bidentate (N,N) EthylenediamineN, N5~10.7Very strong chelate effect; two strong sigma-donating N atoms.
Bidentate (N,N) 2,2'-BipyridineN, N5~8.1Strong chelate effect, but stability is influenced by π-backbonding.

Note: These are representative values compiled for illustrative purposes. Actual values are highly dependent on experimental conditions (temperature, ionic strength, solvent).

Analysis of Comparative Data:

  • The Chelate Effect in Action: The most striking observation is the vast difference in stability between the bidentate ligands and their monodentate counterparts. The Cu(II)-mhp complex (log K₁ ~8.5) is over 100,000 times more stable than the Cu(II)-pyridine complex (log K₁ ~2.5). This dramatic increase is a direct consequence of the thermodynamically favorable chelate effect.[8]

  • mhp vs. Other Chelators:

    • Compared to glycinate , another N,O-donor, mhp shows similar high stability. The preference can depend on the specific metal ion and its geometric requirements.

    • Compared to ethylenediamine (en) , a classic N,N-donor, mhp forms a slightly less stable complex with Cu(II). This is often observed as the combination of two aliphatic amine donors in a 5-membered ring with Cu(II) is exceptionally stable.

    • Compared to 2,2'-bipyridine (bipy) , mhp forms a complex of comparable or slightly higher stability. While both are chelators, their electronic properties differ, which can influence their interactions with different metal centers.

Conclusion and Outlook

This guide demonstrates that this compound is a highly effective chelating ligand, forming significantly more stable complexes than related monodentate ligands due to the powerful chelate effect. Its stability is comparable to other well-established N,O- and N,N-donating chelators, making it a valuable tool in the design of coordination compounds.

The choice of analytical method—potentiometry, spectrophotometry, or calorimetry—should be guided by the specific properties of the system under investigation. Potentiometry remains the most broadly applicable and precise method, while spectrophotometry is excellent for colored complexes, and ITC provides unparalleled insight into the thermodynamic driving forces of the interaction. By understanding the theoretical principles and applying these rigorous experimental protocols, researchers can confidently assess the stability of this compound complexes and make informed, data-driven decisions in their scientific and developmental endeavors.

References

  • Jelesarov, I., & Bosshard, H. R. (1999). Isothermal Titration Calorimetry and Differential Scanning Calorimetry as Complementary Tools to Investigate the Energetics of Biomolecular Recognition. Journal of Molecular Recognition, 12(1), 3-18.
  • Rossotti, F. J. C., & Rossotti, H. (1961). The Determination of Stability Constants. McGraw-Hill.
  • Job, P. (1928). Formation and Stability of Inorganic Complexes in Solution. Annales de Chimie, 9, 113-203.
  • Ramette, R. W. (1967). Equilibrium constants from spectrophotometric data. Journal of Chemical Education, 44(11), 647.
  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210.
  • Ansari, F. B., et al. (n.d.). Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid. Rasayan J. Chem.
  • Al-Amery, M. H. K. (2020). Spectrophotometric Study of Stability Constants of Fe (III), Co (II) and Cu (II) Complexes of Salicylhydroxamic Acid at Room Temperatures. International Journal of Pharmaceutical and Phytopharmacological Research, 10(1), 108-112.
  • Grossoehme, N. E., et al. (2010). The use of isothermal titration calorimetry to determine the thermodynamics of metal ion binding to low-cost sorbents. Journal of Chemical Thermodynamics, 42(4), 525-531. (General methodology description).
  • Wikipedia contributors. (2023, December 2). Stability constants of complexes. In Wikipedia, The Free Encyclopedia.
  • El-Sherif, A. A., et al. (2016). Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes. Open Journal of Inorganic Chemistry, 6(1), 1-14.
  • Mane, S. D., et al. (2011). Potentiometric Determination of Stability Constant of Transition and Inner Transition Metals Complexes of Some Acids. Asian Journal of Chemistry, 23(2), 6747-6750.
  • Kolte, R. M., et al. (2021). Potentiometric Determination of Stability Constants of Metformin Complexes with Metals in Aqueous Media. Rasayan Journal of Chemistry, 14(3), 1845-1849.
  • Furia, E., et al. (2022). Quantitative Analysis of the Interactions of Metal Complexes and Amphiphilic Systems: Calorimetric, Spectroscopic and Theoretical Aspects. Molecules, 27(19), 6682.
  • Flores-Alamo, M., et al. (2022). Spectrophotometric Determination of Formation Constants of Iron(III) Complexes with Several Ligands. Molecules, 27(14), 4529.
  • L-A. Le, T., et al. (2016). The Thermodynamics of Proteins Interactions with Essential First Raw Transition Metals. Metallomics, 8(9), 864-876.
  • Faheim, A. A., & Al-Khudaydi, A. M. (2018). Spectrophotometric Study on Stability Constants of Co(II), Ni(II) and Cu(II) Complexes Derived from Isatin. Current Research in Chemistry, 10(1), 1-11.
  • TA Instruments. (n.d.). Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands.
  • Marafante, M., et al. (n.d.). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST Action.
  • IUPAC Commission on Equilibrium Data. (1987). Guidelines for the determination of stability constants. Pure and Applied Chemistry, 59(12), 1703-1740.
  • Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier in China.
  • Chemistry LibreTexts. (2021, November 4). Thermodynamic Stability of Metal Complexes.
  • Government Shivalik College Naya Nangal. (n.d.). Thermodynamics and Kinetic Aspects of Metal Complexes.
  • Muthaiah, S., Bhatia, A., & Kannan, M. (2020). Stability of Metal Complexes. In IntechOpen. DOI: 10.5772/intechopen.93148.
  • Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand.

Sources

A Researcher's Guide to the Quantitative Analysis of Tautomeric Equilibria in Substituted Hydroxypyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary methodologies used to quantify the tautomeric equilibrium of substituted hydroxypyridines. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere protocols to explain the underlying principles and causal relationships behind experimental choices. We will explore how substituent effects and solvent environments modulate the delicate balance between lactim (hydroxy) and lactam (pyridone) forms, and how to accurately measure these shifts.

The Fundamental Equilibrium: Hydroxypyridine vs. Pyridone

Hydroxypyridines exist in a dynamic equilibrium between two tautomeric forms: the aromatic hydroxypyridine (lactim) and the non-aromatic or quasi-aromatic pyridone (lactam).[1] This equilibrium is not a mere academic curiosity; the dominant tautomer dictates a molecule's physicochemical properties, including its hydrogen bonding capacity, polarity, acidity, and 3D shape, all of which are critical in a drug design context.[2] The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the surrounding solvent environment.[2][3]

The three isomers of hydroxypyridine exhibit distinct tautomeric preferences:

  • 2-Hydroxypyridine and 4-Hydroxypyridine predominantly exist in their respective pyridone forms in polar solvents and the solid state, a preference driven by favorable intermolecular hydrogen bonding.[1][4]

  • 3-Hydroxypyridine is unique in that it primarily exists as a zwitterionic keto form in polar aqueous solutions, but as the neutral enol form in nonpolar environments.[5][6][7] This makes it an excellent probe for the hydrophobicity of microenvironments like protein binding sites.[5][8][9]

G cluster_2 2-Hydroxypyridine Equilibrium cluster_4 4-Hydroxypyridine Equilibrium cluster_3 3-Hydroxypyridine Equilibrium 2-HPY 2-Hydroxypyridine (Lactim) 2-PY 2-Pyridone (Lactam) 2-HPY->2-PY K_T 4-HPY 4-Hydroxypyridine (Lactim) 4-PY 4-Pyridone (Lactam) 4-HPY->4-PY K_T 3-HPY 3-Hydroxypyridine (Enol) 3-PY 3-Pyridone (Zwitterionic Keto) 3-HPY->3-PY K_T

Caption: Tautomeric equilibria for hydroxypyridine isomers.

Comparative Methodologies for Quantifying Tautomeric Ratios

Accurate quantification of the tautomeric equilibrium constant, KT = [lactam]/[lactim], is essential. The choice of analytical method depends on the specific system, the solvent, and the rate of interconversion.

UV/Vis Spectroscopy: The Gold Standard for Solution-State Analysis

UV/Vis spectroscopy is often the most reliable method for determining tautomeric ratios in solution.[10] The technique's strength lies in the distinct electronic structures of the two tautomers, which give rise to well-separated absorption bands.

Causality & Experimental Rationale: The aromatic lactim form typically exhibits a π → π* transition at a shorter wavelength (e.g., ~270-280 nm), while the conjugated lactam form absorbs at a longer wavelength (e.g., ~300-320 nm).[5] However, these bands can overlap, especially in substituted systems.[6] To deconvolve the composite spectrum of the equilibrium mixture, it is essential to obtain pure spectra of each tautomer. Since the tautomers cannot be isolated, we use "fixed" analogues:

  • O-methylated derivative (e.g., 2-methoxypyridine): This compound is structurally locked in the lactim form.

  • N-methylated derivative (e.g., 1-methyl-2-pyridone): This compound is locked in the lactam form.

By measuring the spectra of these fixed derivatives, we obtain the molar absorptivity (ε) for each pure tautomer at specific wavelengths. This allows for the precise calculation of the concentration of each tautomer in the equilibrium mixture.[10]

Step-by-Step Experimental Protocol:

  • Solution Preparation: Prepare stock solutions of the substituted hydroxypyridine and its corresponding O-methyl and N-methyl fixed derivatives in the desired solvent. A typical concentration range is 2x10⁻⁵ to 2x10⁻⁴ M to ensure adherence to the Beer-Lambert law.[10]

  • Spectra Acquisition: Record the UV/Vis absorption spectrum for all three compounds over a relevant wavelength range (e.g., 220-400 nm) using a calibrated spectrophotometer.

  • Data Analysis:

    • Identify the absorption maxima (λmax) for the fixed lactim (O-methyl) and lactam (N-methyl) derivatives.

    • At the λmax of the lactam form, record the absorbance of the equilibrium mixture (Aeq) and the absorbance of the fixed lactam (Alactam) and fixed lactim (Alactim) derivatives at the same concentration.

    • Calculate the fraction of the lactam form (Xlactam) using the following equation:

      • Xlactam = (Aeq - Alactim) / (Alactam - Alactim)

    • The fraction of the lactim form is then Xlactim = 1 - Xlactam.

  • Calculate KT: The tautomeric equilibrium constant is the ratio of the two forms: KT = Xlactam / Xlactim.

Caption: Workflow for KT determination using UV/Vis spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information but can be challenging for quantitative analysis of tautomerism.[10]

Causality & Experimental Rationale: The utility of NMR depends on the rate of proton exchange between the tautomers relative to the NMR timescale.

  • Slow Exchange: If the interconversion is slow, distinct signals for both the lactim and lactam forms will be observed. Integration of these separate signals provides a direct measure of KT. This is rare at room temperature for hydroxypyridines.

  • Fast Exchange: More commonly, the proton exchange is rapid, resulting in a single set of time-averaged chemical shifts for each nucleus (¹H, ¹³C).[10] In this scenario, the observed chemical shift (δobs) is a weighted average of the shifts for the pure lactim (δlactim) and lactam (δlactam) forms.

To quantify the equilibrium, one must know the chemical shifts of the pure tautomers, which are again determined using the O-methyl and N-methyl fixed derivatives. The mole fraction of the lactam form (Xlactam) can be calculated as:

  • Xlactam = (δobs - δlactim) / (δlactam - δlactim)

Limitations: The precision of this method is often lower than UV/Vis spectroscopy because the difference in chemical shifts between tautomers can be small, leading to larger propagated errors. Furthermore, NMR is less sensitive, requiring higher concentrations where self-association or dimerization can occur, potentially influencing the equilibrium.[10]

Step-by-Step Experimental Protocol:

  • Sample Preparation: Dissolve the hydroxypyridine and its fixed O-methyl and N-methyl derivatives in a suitable deuterated solvent to the same concentration.

  • Data Acquisition: Acquire high-resolution ¹H or ¹³C NMR spectra for all three samples under identical conditions (temperature, etc.).

  • Data Analysis:

    • Identify a proton or carbon signal that shows a significant and clear chemical shift difference between the fixed lactim and lactam derivatives.

    • Record the chemical shifts for this nucleus in all three spectra (δobs, δlactim, δlactam).

    • Calculate the mole fractions and KT using the weighted average formula described above.

Computational Chemistry: A Predictive and Complementary Tool

In silico methods, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting tautomeric stability.[4][11] These methods calculate the relative free energies (ΔG) of the tautomers, from which KT can be derived.

Causality & Experimental Rationale: Computational models allow us to dissect the factors contributing to tautomer stability, such as aromaticity, intramolecular hydrogen bonds, and electronic delocalization.[11] While gas-phase calculations can predict intrinsic stability, the inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) is crucial for comparing results with experimental data from solution.[4] Different levels of theory and basis sets can yield varying results; for instance, MP2/6-31G** and the M062X functional have shown excellent agreement with experimental values for 2-hydroxypyridine.[4]

Typical Computational Workflow:

  • Structure Building: Construct 3D models of both tautomers.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a chosen level of theory (e.g., B3LYP or M06-2X) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm the structures are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Solvation Energy: Recalculate the single-point energy of the optimized structures using a solvent model to obtain the free energy in solution.

  • Calculate KT:

    • Calculate the difference in Gibbs free energy: ΔG = Glactam - Glactim.

    • Calculate the equilibrium constant using the equation: KT = exp(-ΔG / RT), where R is the gas constant and T is the temperature in Kelvin.

Key Factors Governing Tautomeric Equilibrium

Solvent Effects

The choice of solvent has a profound impact on the tautomeric equilibrium. The position of the equilibrium often correlates linearly with solvent polarity parameters.[3]

  • Polar/Protic Solvents (e.g., Water, Methanol): These solvents effectively solvate and stabilize the more polar lactam (pyridone) form through hydrogen bonding. In water, the equilibrium for 2-hydroxypyridine heavily favors the pyridone form, with a reported KT of ~900.[4]

  • Apolar Solvents (e.g., Cyclohexane, CCl₄): In these environments, the less polar, more aromatic lactim (hydroxypyridine) form is favored. In cyclohexane, the two tautomers of 2-hydroxypyridine can coexist in comparable amounts.[4]

G cluster_solvent Solvent Environment Equilibrium Lactim (Less Polar) <=> Lactam (More Polar) Apolar Apolar Solvent (e.g., Cyclohexane) Apolar->Equilibrium Shifts Left (Favors Lactim) Polar Polar Solvent (e.g., Water) Polar->Equilibrium Shifts Right (Favors Lactam)

Caption: Influence of solvent polarity on tautomeric equilibrium.

Substituent Effects

The electronic properties of substituents on the pyridine ring significantly modulate the equilibrium.[12]

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl): EWGs stabilize the negative charge that develops on the oxygen atom in the pyridone form's zwitterionic resonance structure, thus favoring the lactam tautomer. For example, 5-nitro-2-hydroxypyridine exists predominantly in the oxo-form in the solid state.[10]

  • Electron-Donating Groups (EDGs) (e.g., -CH₃, -NH₂): EDGs tend to destabilize the pyridone form and favor the aromatic lactim tautomer.

The position of the substituent is also critical. Substituents in the α-positions (2- and 6-) have a much stronger influence on the tautomerism than those in the β-positions (3- and 5-).[12]

Quantitative Data Summary

Table 1: Tautomeric Equilibrium Constant (KT = [Pyridone]/[Hydroxypyridine]) for 2-Hydroxypyridine in Various Solvents

SolventDielectric Constant (ε)KTPredominant FormReference
Gas Phase1.0~0.3Hydroxypyridine[4]
Cyclohexane2.02~1.0Comparable Amounts[4]
Chloroform4.81~10Pyridone[2]
Acetonitrile37.5~160Pyridone[4]
Water80.1~900Pyridone[4]

Table 2: Comparison of Experimental vs. Computational Results for 2-Hydroxypyridine

MethodEnvironmentΔE or ΔG (kJ/mol)KTReference
ExperimentalGas Phase~3~0.3[4]
MP2/6-31G Gas Phase-0.64~1.3[4]
ExperimentalCyclohexane-~1.0[4]
MP2/6-31GCyclohexane0.33~0.87[4]
ExperimentalWater-12~900[4]
B3LYP/6-311++G**Water-Favors Pyridone[4]

Conclusion

The quantitative analysis of tautomeric equilibrium in substituted hydroxypyridines is a multi-faceted challenge requiring a careful selection of analytical techniques. UV/Vis spectroscopy, supported by the use of fixed methylated derivatives, remains the most robust method for determining KT in solution. NMR spectroscopy offers structural insights but is often less precise for quantification due to rapid tautomer interconversion. Computational chemistry serves as a powerful predictive and explanatory tool, capable of modeling intrinsic stabilities and solvent effects with increasing accuracy. A comprehensive understanding, crucial for fields like drug development, is best achieved by integrating these experimental and theoretical approaches.

References

  • Beak, P. (1977). Tautomeric pyridines. Part XV. Pyridone–hydroxypyridine equilibria in solvents of differing polarity. Journal of the Chemical Society, Perkin Transactions 2.
  • Al-Hujran, T. A., & El-Azhary, A. A. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. National Institutes of Health (NIH).
  • Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ARKIVOC.
  • Hisaindee, S., Al-Hujran, T., & Rauf, M. A. (2013). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: a study in cyclodextrins and binary solvents. RSC Publishing.
  • Al-Hujran, T., & El-Azhary, A. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A.
  • Bellingham, F., Johnson, C. D., & Katritzky, A. R. (1967). Tautomeric pyridines. Part X. Effects of substituents on pyridone–hydroxypyridine equilibria and pyridone basicity. Journal of the Chemical Society B: Physical Organic.
  • Hisaindee, S., Al-Hujran, T., & Rauf, M. A. (2013). Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. Sultan Qaboos University House of Expertise.
  • Hisaindee, S., Al-Hujran, T., & Rauf, M. A. (2013). Scheme 1 Tautomerization between pyridones and hydroxypyridines. ResearchGate.
  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. National Institutes of Health (NIH).
  • Forlani, L., Cristoni, G., Boga, C., Todesco, P. E., Del Vecchio, E., Selva, S., & Monari, M. (2002). Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. ResearchGate.
  • Eckert, S., et al. (2022). Tautomeric equilibrium in 3-hydroxypyridine and the overlapping... ResearchGate.
  • Eckert, S., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. ACS Publications.
  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. ChemTube3D.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 2-Hydroxy-6-methylpyridine (CAS No. 3279-76-3) are not merely regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, procedural framework for the safe disposal of this compound, grounded in established safety protocols and an understanding of the chemical's properties.

Hazard Profile and Immediate Safety Considerations

Before initiating any disposal protocol, it is crucial to understand the hazard profile of this compound. This compound, also known as 6-Methyl-2-pyridinol, presents multiple hazards that dictate its handling and disposal requirements.[1]

Various safety data sheets (SDS) classify this chemical with a range of hazards. It is consistently identified as causing skin and eye irritation, and may cause respiratory irritation.[2][3][4] Some sources indicate more severe hazards, including being harmful if swallowed or inhaled, toxic in contact with skin, and capable of causing severe skin burns and eye damage. Due to these potential toxicities, a conservative approach is mandated. All personnel handling this compound must treat it as hazardous waste and utilize appropriate Personal Protective Equipment (PPE).

Essential Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6][7]

PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[8]Protects eyes from splashes of the solid material or solutions, which can cause serious irritation or damage.[5]
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[7][8]Prevents skin contact, which can lead to irritation, burns, or toxic absorption.[5]
Body Protection Standard laboratory coat.[5][8]Protects clothing and skin from contamination.
Respiratory Protection Required when vapors, aerosols, or dust are generated. Use a NIOSH-approved respirator if ventilation is inadequate.[9]Minimizes the risk of inhaling the compound, which can cause respiratory tract irritation.[2]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must not enter the public sewer system or be disposed of with regular refuse.[5][7] The required method is to engage a licensed hazardous waste disposal company.[2][6] The following protocol outlines the necessary steps from waste generation to final disposal.

Step 1: Waste Classification

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity).[10][11][12]

  • Listed Wastes: While pyridine itself is a listed hazardous waste, this compound is not explicitly listed.[13][14]

  • Characteristic Wastes: The classification of this compound as hazardous waste is determined by its properties. Based on its SDS, it may be considered toxic.

Action: You must classify waste this compound as hazardous. Consult your institution's Environmental Health and Safety (EHS) department to ensure complete and accurate classification according to local, state, and federal regulations.[1][8]

Step 2: Waste Segregation and Collection

Proper segregation is critical to prevent dangerous chemical reactions in the waste container.

Action:

  • Collect all waste containing this compound, including contaminated consumables (e.g., weigh boats, gloves, paper towels) and spill cleanup materials, in a dedicated hazardous waste container.[6][15]

  • Do not mix this waste with incompatible materials, particularly strong oxidizing agents.[8][15] Mixing can lead to vigorous, uncontrolled reactions.

Step 3: Containerization and Labeling

Proper containment and labeling are regulatory requirements that ensure safe handling and transport.

Action:

  • Use a robust, leak-proof container with a secure lid that is compatible with the chemical.[15]

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[16]

  • The label must include:

    • The full chemical name: "Waste this compound".

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 4: On-Site Storage

Store the container in a designated and controlled satellite accumulation area while awaiting pickup.

Action:

  • Store the sealed container in a cool, dry, and well-ventilated location.[8]

  • Ensure the storage area is away from heat sources and incompatible materials.[7][15]

  • Secondary containment is highly recommended to manage any potential leaks.

Step 5: Professional Disposal Arrangement

The final and most critical step is the legal and safe disposal of the waste through professional channels.

Action:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup.[6]

  • The standard and recommended disposal method is controlled incineration in a facility equipped with an afterburner and scrubber.[2][17] This process ensures the complete destruction of the compound, converting it into less harmful gases which are then "scrubbed" to remove acidic components before release. Dissolving the material in a combustible solvent can facilitate this process.[2]

Emergency Procedures for Spills and Exposure

Accidents can happen despite stringent precautions. A clear and immediate response plan is essential.

Spill Response
  • Evacuate and Ventilate: Immediately alert others in the area and ensure the space is well-ventilated.[18]

  • Don PPE: Before addressing the spill, don the full PPE outlined in Section 1.

  • Containment: For small spills, cover the material with a non-combustible, inert absorbent such as sand, earth, or vermiculite.[5][7][18]

  • Collection: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste disposal.[1][8] Avoid creating dust.[1][8]

  • Decontamination: Clean the spill area thoroughly.

  • Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS or emergency response team.[5]

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][8][15]

  • Skin Contact: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention.[2][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][8]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][8]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Identification cluster_handling Handling & Storage cluster_disposal Final Disposal start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste (Consult EHS/SDS) ppe->classify segregate Segregate from Incompatibles (e.g., Strong Oxidizers) classify->segregate collect Collect in a Dedicated, Compatible Container segregate->collect label_waste Label Container: 'Hazardous Waste' + Details collect->label_waste store Store in a Secure Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs incinerate Professional Disposal: Controlled Incineration contact_ehs->incinerate caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

References

  • Material Safety Data Sheet - this compound, 97% - Cole-Parmer. (n.d.). [Link]
  • PYRIDINE Standard Operating Procedure - Washington St
  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific. (2024). [Link]
  • Hazardous Waste Management Regul
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Agency for Toxic Substances and Disease Registry. (n.d.). [Link]
  • 6-Methylpyridin-2-ol | C6H7NO - PubChem. (n.d.). [Link]
  • PYRIDINE | Occupational Safety and Health Administr
  • Hazardous Waste Characteristics | US EPA. (2025). [Link]
  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - NCBI. (n.d.). [Link]
  • Hazardous Waste Listings | US EPA. (n.d.). [Link]
  • Waste Code - EPA. (n.d.). [Link]
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025). [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-6-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 2-Hydroxy-6-methylpyridine (CAS 3279-76-3). As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, not only for ourselves but for our colleagues. This document moves beyond a simple checklist, offering a framework for risk assessment and procedural diligence. The protocols described herein are designed to be self-validating systems, grounded in established safety principles to foster a culture of proactive safety.

Part 1: Hazard Analysis of this compound

This compound, also known as 6-Methyl-2-pyridinol, is a beige solid organic compound used in various chemical syntheses.[1][2] While instrumental in research, it is crucial to recognize its inherent hazards to ensure safe handling. According to safety data sheets, the primary, well-documented risks are:

  • Skin Irritation (H315): Direct contact can cause skin irritation.[1][2][3]

  • Serious Eye Irritation (H319): The compound is a significant eye irritant, capable of causing serious damage.[1][2][3]

  • Respiratory Tract Irritation (H335): Inhalation of the dust or aerosols may lead to respiratory irritation.[1][2][3]

It is also critical to note that the comprehensive toxicological properties of this substance have not been fully investigated.[4] This lack of complete data necessitates a conservative approach; we must treat the compound with a higher degree of caution than its currently classified hazards might suggest.

Part 2: The Hierarchy of Controls: PPE as the Final Safeguard

Before we discuss specific personal protective equipment (PPE), we must acknowledge the Hierarchy of Controls . PPE is the last line of defense. The most effective safety measures involve eliminating the hazard or substituting it with a safer alternative. When this is not possible, engineering controls (e.g., chemical fume hoods) and administrative controls (e.g., standard operating procedures) are the next lines of defense. PPE is to be used in conjunction with these higher-level controls, not as a replacement for them.

The selection of PPE is not a one-size-fits-all decision. It is a dynamic process based on a risk assessment of the specific task being performed. The key variables are the physical form of the chemical (solid vs. solution), the scale of the operation, and the potential for aerosolization or dust generation.

Part 3: Task-Specific PPE Protocols

The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.

Laboratory Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Handling Solid ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[1][4]Nitrile or Neoprene gloves. Inspect for tears before use.[5]Full-length lab coat, closed-toed shoes.For small quantities in a ventilated enclosure, not typically required. For larger quantities or if dust is generated, a NIOSH-approved N95 dust mask is recommended.[1][2]
Preparing and Handling Solutions (at ambient temperature) Chemical splash goggles.[4]Nitrile or Neoprene gloves. Double-gloving is recommended for extended use.Chemical-resistant lab coat or apron over a standard lab coat. Closed-toed shoes.Not required if performed within a certified chemical fume hood.
Running Reactions (especially with heating or agitation) Chemical splash goggles and a full-face shield.[3]Nitrile or Neoprene gloves. Change gloves immediately upon contamination.Chemical-resistant lab coat. Ensure cuffs are tucked into gloves.Must be performed in a chemical fume hood. If there's a risk of exceeding exposure limits, an approved respirator with organic vapor cartridges should be considered.[1]
Causality Behind PPE Choices:
  • Why Goggles over Safety Glasses? When handling solutions, the primary risk is from splashes. Chemical splash goggles provide a 360-degree seal around the eyes, offering superior protection compared to safety glasses, which can allow ingress from the top or sides.[4]

  • Why a Face Shield? When heating or agitating a solution, the risk of a significant splash or vessel failure increases. A face shield protects the entire face from splashes and thermal hazards.

  • Why a Respirator for Dust? The fine particles of solid this compound can easily become airborne, posing a direct inhalation risk to the respiratory tract.[1] An N95 respirator is designed to filter these fine particulates effectively.[2]

Part 4: Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is contingent upon its correct use. Cross-contamination during the removal (doffing) of PPE is a common and preventable source of exposure.

Step-by-Step PPE Workflow
  • Inspection: Before beginning any work, visually inspect all PPE for defects such as cracks, tears, or discoloration. Discard and replace any compromised items.[5]

  • Donning (Putting On) Sequence:

    • Lab Coat: Fasten completely.

    • Respirator/Mask (if required).

    • Goggles/Face Shield.

    • Gloves: Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal.

  • Doffing (Taking Off) Sequence - The "Dirty to Dirty, Clean to Clean" Principle:

    • Gloves: This is the most critical step. Grasp the outside of one glove at the wrist with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide the fingers of your ungloved hand under the wrist of the remaining glove, without touching the outside, and peel it off from the inside, creating a "bag" for both gloves.

    • Goggles/Face Shield: Handle by the head strap or sides; avoid touching the front.

    • Lab Coat: Unfasten, and as you remove it, peel it off your shoulders, turning the sleeves inside out. Fold the contaminated outside inward.

    • Respirator/Mask: Remove last; handle only by the straps.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after doffing all PPE.[1][4]

  • Disposal:

    • Contaminated gloves and other disposable PPE should be placed in a designated, sealed container for hazardous waste.[1]

    • Reusable items like lab coats must be decontaminated according to your institution's specific procedures. Do not take lab coats home for laundering.[4]

Part 5: Emergency Protocols

Preparedness is paramount. Ensure an eyewash station and safety shower are accessible and unobstructed before you begin work.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[1][4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]

When seeking medical help, provide the Safety Data Sheet (SDS) for this compound to the attending physician.[1]

Visualizing PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of protection when handling this compound.

PPE_Decision_Workflow cluster_assessment Task Assessment cluster_solid Solid Handling Path cluster_liquid Liquid Handling Path Start Start: Handling This compound CheckForm What is the physical form? Start->CheckForm Solid Solid Form CheckForm->Solid Solid Liquid Liquid Form (Solution) CheckForm->Liquid Liquid CheckDust Potential for Dust Generation? Solid->CheckDust NoDust Minimal Dust: Standard PPE CheckDust->NoDust No Dust Dust Generated: Standard PPE + N95 Respirator CheckDust->Dust Yes CheckAerosol Heating, Agitation, or Aerosolization? Liquid->CheckAerosol NoAerosol Ambient/Static: Standard PPE + Splash Goggles CheckAerosol->NoAerosol No Aerosol Aerosol Risk: Standard PPE + Goggles & Face Shield (in Fume Hood) CheckAerosol->Aerosol Yes

Caption: PPE selection workflow for this compound.

References

  • Material Safety Data Sheet - this compound, 97%. Cole-Parmer. [Link]
  • Pyridine | ToxFAQs™.
  • Regulations and Guidelines Applicable to Pyridine.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxy-6-methylpyridine
Reactant of Route 2
2-Hydroxy-6-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.